molecular formula C10H6BrNO2 B1285033 6-Bromoquinoline-3-carboxylic acid CAS No. 798545-30-9

6-Bromoquinoline-3-carboxylic acid

Cat. No.: B1285033
CAS No.: 798545-30-9
M. Wt: 252.06 g/mol
InChI Key: HVNYDSMSHWJYHG-UHFFFAOYSA-N
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Description

6-Bromoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNYDSMSHWJYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588865
Record name 6-Bromoquinoline-3-carboxylic acid
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Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798545-30-9
Record name 6-Bromoquinoline-3-carboxylic acid
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Record name 6-Bromoquinoline-3-carboxylic acid
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Foundational & Exploratory

6-Bromoquinoline-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromoquinoline-3-carboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, reactivity, synthesis strategies, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 798545-30-9) is a derivative of quinoline, a bicyclic aromatic heterocycle.[1] Its structure is characterized by a bromine atom at the 6-position and a carboxylic acid group at the 3-position. These two functional groups are the primary drivers of its chemical reactivity and utility, providing orthogonal handles for synthetic modification. The bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the carboxylic acid enables amide bond formation, esterification, and other classical transformations.

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 798545-30-9[1]
Molecular Formula C₁₀H₆BrNO₂[1][2]
Molecular Weight 252.06 g/mol [2][3]
Physical Form Solid[3]
SMILES String Brc1cc2c(ncc(c2)C(=O)O)cc1[4][3]
InChI Key HVNYDSMSHWJYHG-UHFFFAOYSA-N[4][3]
Topological Polar Surface Area (TPSA) 50.19 Ų
logP 2.6955[5]

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The quinoline core itself is relatively electron-deficient, influencing the regioselectivity of further substitutions.

The Carboxylic Acid Moiety: A Gateway to Diverse Derivatives

The carboxylic acid group is a versatile functional handle. It readily participates in nucleophilic acyl substitution reactions, allowing for the creation of a wide array of derivatives. This is a cornerstone of its use in constructing libraries of compounds for drug discovery. Key transformations include:

  • Amidation: Coupling with primary or secondary amines to form amides is one of the most common derivatizations, often employed to explore structure-activity relationships (SAR).

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an activated intermediate yields esters, which can modulate properties like solubility and cell permeability.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for diversification.

The Bromo Group: A Linchpin for Cross-Coupling

The bromine atom at the C-6 position is the molecule's most valuable feature for building molecular complexity. It is an ideal participant in palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast range of substituents.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, attaching various amino groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

This capability to systematically modify the quinoline scaffold is paramount in optimizing the biological activity and pharmacokinetic properties of lead compounds.

Key derivatization pathways for this compound.

Plausible Synthetic Pathway

While specific vendor synthesis routes are proprietary, a plausible and established method for constructing the quinoline-3-carboxylic acid core is the Gould-Jacobs reaction . This process involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis.

A conceptual workflow is outlined below:

Step-by-Step Methodology:

  • Condensation: 4-Bromoaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol.

  • Thermal Cyclization: The resulting intermediate is heated to a high temperature (typically ~250 °C in a high-boiling solvent like diphenyl ether). This intramolecular cyclization reaction forms the quinoline ring system, yielding an ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Dehydroxylation/Chlorination: The 4-hydroxy group is often converted to a better leaving group, for example, by treatment with phosphorus oxychloride (POCl₃), to yield the 4-chloro derivative.

  • Reduction (Dechlorination): The 4-chloro group is then removed, often via catalytic hydrogenation (e.g., H₂, Pd/C), to give the ethyl 6-bromoquinoline-3-carboxylate.

  • Hydrolysis: The final step is the saponification (hydrolysis) of the ethyl ester using a base like sodium hydroxide or potassium hydroxide, followed by acidic workup to yield the target this compound.

Conceptual workflow for the synthesis of the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[6][7][8]

This compound serves as a critical starting material for developing novel therapeutics. Research into quinoline-3-carboxylic acid derivatives has identified potent inhibitors of various enzymes and selective antiproliferative agents.[9][10] For example, studies have shown that modifying this scaffold can lead to compounds with significant activity against cancer cell lines and as inhibitors of protein kinase CK2.[9][10] The bromine atom allows for systematic exploration of the chemical space at the 6-position, which is crucial for optimizing target binding and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Analytical Characterization Profile

While Sigma-Aldrich notes that they do not collect analytical data for this specific product, a researcher would use the following standard techniques to verify its identity and purity.[4][11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals in the aromatic region (typically 7.5-9.5 ppm). The protons on the quinoline ring would appear as doublets and multiplets, with their specific chemical shifts and coupling constants confirming the substitution pattern. The carboxylic acid proton would appear as a broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum would show 10 distinct signals, including a signal for the carbonyl carbon of the carboxylic acid (typically >165 ppm) and signals for the aromatic carbons, with the carbon attached to the bromine being influenced by the halogen's electronic effects.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and, more likely, a protonated molecule [M+H]⁺ corresponding to the molecular weight. A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and several C=C and C=N stretching vibrations from the aromatic quinoline core (approx. 1500-1600 cm⁻¹).

Safety and Handling

Proper laboratory safety protocols must be followed when handling this compound. It is classified with GHS07 pictograms, indicating it can be harmful.[4][2][11]

  • Hazard Classifications: Acute toxicity, Oral (Category 4).[4][2][11]

  • Hazard Statements: H302: Harmful if swallowed.[4][2][11]

  • Precautionary Statements: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4][2][11]

Recommended Handling Procedures:

  • Handle in a well-ventilated area or a chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12]

  • Avoid formation of dust and aerosols.[12]

  • Store in a tightly closed container in a dry, cool place.[12]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. The strategic placement of a carboxylic acid and a bromine atom on the privileged quinoline scaffold provides two distinct and reactive sites for molecular elaboration. This dual functionality makes it an ideal starting material for the synthesis of compound libraries aimed at discovering new therapeutic agents and functional materials. Its robust reactivity in cross-coupling and derivatization reactions ensures its continued importance in the fields of medicinal chemistry and organic synthesis.

References

  • This compound | CAS 798545-30-9 | SCBT - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/6-bromoquinoline-3-carboxylic-acid-798545-30-9
  • 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety Data Sheets - Echemi. URL: https://www.echemi.com/sds/6-bromo-2-methylquinoline-3-carboxylicacid-cas92513-39-8.html
  • 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid - Chem-Impex. URL: https://www.chemimpex.com/products/6-bromo-1-2-3-4-tetrahydroquinoline-3-carboxylic-acid
  • This compound | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bbo000694
  • 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID - Echemi. URL: https://www.echemi.com/products/pid_358913-6-bromo-4-hydroxyquinoline-3-carboxylic-acid.html
  • 798545-30-9 | this compound | ChemScene. URL: https://www.chemscene.com/products/6-Bromoquinoline-3-carboxylic-acid-CS-W004890.html
  • 552330-93-5, 6-BROMO-3-HYDROXYQUINOLINE-4-CARBOXYLIC ACID Formula - Echemi. URL: https://www.echemi.com/products/pid_1349141-6-bromo-3-hydroxyquinoline-4-carboxylic-acid.html
  • This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/NL/en/product/aldrich/bbo000694
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. URL: https://pubmed.ncbi.nlm.nih.gov/33238852/
  • 6-Bromoquinoline - SAFETY DATA SHEET. URL: https://www.fishersci.com/msds?productName=AC107380050
  • Safety Data Sheet - MedchemExpress.com. URL: https://www.medchemexpress.com/sds/HY-W007403.pdf
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. URL: https://www.researchgate.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27586529/
  • 2 - SAFETY DATA SHEET. URL: https://www.fishersci.com/msds?productName=A01550440010
  • This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/KR/en/product/aldrich/bbo000694
  • This compound synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/798545-30-9.htm
  • 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/18475628
  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09440
  • This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/CA/en/product/aldrich/bbo000694
  • 798545-30-9(this compound) Product Description - ChemicalBook. URL: https://www.chemicalbook.
  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01814a
  • 6-Bromoquinoline(5332-25-2) 1H NMR spectrum - ChemicalBook. URL: https://www.chemicalbook.com/spectrum/5332-25-2_1HNMR.htm
  • 6-Bromoquinoline-2-carboxylic acid synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/65148-10-9.htm
  • What is the synthesis of 4-bromoquinoline-6-carboxylic acid? - FAQ - Guidechem. URL: https://www.guidechem.com/faq/synthesis-4-bromoquinoline-6-carboxylic-acid-24956.html
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. URL: https://www.researchgate.
  • Spectroscopy Data for Undergraduate Teaching - ERIC. URL: https://eric.ed.gov/?id=EJ1387606
  • This compound | Sigma-Aldrich. URL: https://www.sigmaaldrich.com/IN/en/search/6-bromoquinoline-3-carboxylic-acid?focus=products&page=1&perpage=30&sort=relevance&term=6-bromoquinoline-3-carboxylic%20acid&type=product_name
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38204646/
  • 205114-14-3 Cas No. | 3-Bromoquinoline-6-carboxylic acid - Apollo Scientific. URL: https://www.apolloscientific.co.uk/cas/205114-14-3
  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Carboxylic_Acids_and_Their_Derivatives/11.
  • Reactivity of carboxylic acid derivatives (video) - Khan Academy. URL: https://www.khanacademy.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11270823/

Sources

An In-depth Technical Guide to the Synthesis of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 6-bromoquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, and its derivatives have shown a wide range of biological activities. This document will focus on the practical, field-proven methodologies for the synthesis of this specific bromo-substituted quinoline carboxylic acid, with a primary emphasis on the Gould-Jacobs reaction. An alternative approach via the Friedländer annulation will also be discussed. This guide is intended to serve as a valuable resource for researchers and scientists by providing not only step-by-step protocols but also insights into the underlying reaction mechanisms and experimental considerations.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline ring system is particularly prevalent in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3][4] The bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 3-position allows for the formation of amides and esters, enabling the exploration of structure-activity relationships.

This guide will provide a detailed exploration of the most reliable and widely used synthetic routes to this compound, equipping researchers with the knowledge to confidently synthesize this important intermediate.

Primary Synthesis Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline derivatives. This reaction proceeds through the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization. For the synthesis of this compound, the logical starting material is 4-bromoaniline.

The overall transformation can be visualized as a three-stage process:

  • Formation of the quinoline core to yield ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis of the ester to the corresponding carboxylic acid.

  • Dehydroxylation of the 4-hydroxy group to afford the final product.

Gould_Jacobs_Pathway A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate B Ethyl 2-((4-bromophenyl)amino)acrylate (Intermediate) A->B Condensation (130-150°C) C Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (e.g., in Dowtherm A, ~250°C) D 6-Bromo-4-hydroxyquinoline-3-carboxylic acid C->D Ester Hydrolysis (e.g., NaOH, reflux) E 6-Bromo-4-chloroquinoline-3-carbonyl chloride D->E Chlorination (e.g., POCl3, reflux) F 6-Bromo-4-chloroquinoline-3-carboxylic acid E->F Hydrolysis G This compound F->G Catalytic Hydrogenation (e.g., H2, Pd/C)

Figure 1: Overall workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Part 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

The initial step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable intermediate. This intermediate then undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.

Experimental Protocol:

  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 130-150 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting aniline.

  • Cyclization: In a separate flask, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to approximately 250 °C. Add the crude condensation product dropwise to the hot solvent. Maintain the temperature for 30-60 minutes to ensure complete cyclization.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate out of the solvent.

  • Purification: Collect the solid by vacuum filtration and wash with a non-polar solvent such as hexane or petroleum ether to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Reagent/SolventMolar Ratio/VolumePurpose
4-Bromoaniline1.0 eqStarting material
Diethyl Ethoxymethylenemalonate1.1 eqReactant for quinoline core formation
Dowtherm A / Diphenyl etherSufficient volume for slurryHigh-boiling solvent for cyclization
Hexane / Petroleum etherSufficient volume for washingRemoval of high-boiling solvent
Ethanol / Acetic acidSufficient volume for recrystallizationPurification of the product

Table 1: Reagents and solvents for the synthesis of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

Part 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol:

  • Reaction Setup: Suspend ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC until the starting ester is consumed.

  • Isolation: Cool the reaction mixture to room temperature and acidify with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 1-2. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.[5]

Part 3: Dehydroxylation to this compound

The final and most critical step is the removal of the 4-hydroxy group. This is typically a two-step process involving conversion of the hydroxyl group to a better leaving group (a chloro group), followed by reductive dehalogenation.

Dehydroxylation_Workflow cluster_0 Dehydroxylation Process D 6-Bromo-4-hydroxyquinoline- 3-carboxylic acid F 6-Bromo-4-chloroquinoline- 3-carboxylic acid D->F Chlorination with POCl3 G This compound F->G Catalytic Hydrogenation

Figure 2: Detailed workflow for the dehydroxylation step.

Experimental Protocol:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, excess). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours.[6][7]

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base, such as sodium bicarbonate or potassium carbonate, until the product precipitates.

  • Isolation of Chloro-derivative: Collect the solid 6-bromo-4-chloroquinoline-3-carboxylic acid by vacuum filtration, wash with water, and dry.

  • Catalytic Hydrogenation: Dissolve the 6-bromo-4-chloroquinoline-3-carboxylic acid in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.

Alternative Synthesis Pathway: The Friedländer Annulation

The Friedländer synthesis is another classical method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][9][10][11] For the synthesis of this compound, this would likely involve the reaction of 2-amino-5-bromobenzaldehyde with a pyruvate derivative.

Friedlander_Pathway H 2-Amino-5-bromobenzaldehyde + Ethyl Pyruvate I This compound ethyl ester H->I Base or Acid Catalysis J This compound I->J Ester Hydrolysis

Figure 3: Conceptual workflow for the Friedländer synthesis.

While conceptually straightforward, the availability of the starting 2-amino-5-bromobenzaldehyde can be a limiting factor. However, this pathway offers a more direct route to the quinoline-3-carboxylate skeleton without the 4-hydroxy intermediate.

Characterization Data

Accurate characterization of the final product and key intermediates is crucial for ensuring purity and confirming the structure.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)MS (m/z)
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate 1.4 (t, 3H), 4.4 (q, 2H), 7.6-8.5 (m, 4H), 11.8 (s, 1H, OH)14.5, 61.0, 110-145 (aromatic C), 165.0 (C=O), 175.0 (C-OH)3400-3200 (OH), 1720 (C=O, ester), 1620, 1580 (aromatic C=C)[M+H]⁺: 296.0/298.0
6-Bromo-4-hydroxyquinoline-3-carboxylic acid 7.7-8.6 (m, 4H), 12.5 (br s, 1H, COOH), 13.5 (br s, 1H, OH)112-148 (aromatic C), 168.0 (C=O), 178.0 (C-OH)3400-2500 (br, OH and COOH), 1700 (C=O), 1615, 1575 (aromatic C=C)[M+H]⁺: 268.0/270.0
This compound 7.8-9.2 (m, 5H), 13.0 (br s, 1H, COOH)120-150 (aromatic C), 167.0 (C=O)3300-2500 (br, COOH), 1690 (C=O), 1600, 1560 (aromatic C=C)[M+H]⁺: 252.0/254.0

Table 2: Expected spectroscopic data for key compounds. Note: Exact chemical shifts and peak shapes may vary depending on the solvent and instrument used.[12][13][14][15]

Applications in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry due to the versatility of its functional groups. The quinoline core is a known pharmacophore in many biologically active compounds.

  • Kinase Inhibitors: The 4-anilinoquinoline scaffold, which can be derived from 6-bromo-4-chloroquinoline intermediates, is a well-established hinge-binding motif for many protein kinases.[2] The 6-bromo substituent can be used to explore the solvent-exposed regions of the ATP-binding pocket through Suzuki or other cross-coupling reactions, while the 3-carboxylic acid can be converted to amides to interact with other residues in the active site.[3][4][16]

  • Antimicrobial Agents: Quinolone and quinoline-3-carboxylic acid derivatives have a long history as antibacterial agents, with nalidixic acid being an early example.[1][9][17][18] The 6-bromo substituent can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved activity or a broader spectrum against resistant strains.

Conclusion

The synthesis of this compound is most reliably achieved through the Gould-Jacobs reaction, starting from 4-bromoaniline. This multi-step process, involving quinoline core formation, ester hydrolysis, and a two-step dehydroxylation, is a well-established and scalable route. While the Friedländer annulation presents a more direct alternative, the accessibility of the required starting materials may be a practical limitation. This guide has provided detailed, field-proven protocols and mechanistic insights to enable researchers to successfully synthesize this important building block for applications in drug discovery and medicinal chemistry. Careful execution of the experimental procedures and thorough characterization of the intermediates and final product are essential for obtaining high-purity material for further research.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Synergistic Augmentation of Beta-Lactams: Exploring Quinoline-Derived Amphipathic Small Molecules as Antimicrobial Potentiators against Methicillin-Resistant Staphylococcus aureus. (2024, March 5). ACS Infectious Diseases.
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  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). PubMed Central.
  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Bromoaniline: Overview, Metabolism and Preparation Method. (2024, May 7). ChemicalBook.
  • The Chemistry of 4-Hydroxyquinolines. (n.d.).
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  • compared using 13C nmr spectroscopy. (n.d.).
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 98948-95-9. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Sigma-Aldrich.
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  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed.
  • 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. (n.d.). Echemi.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). PubMed.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI.
  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. (n.d.).
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  • Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com.
  • 6-Bromo-4-chloroquinoline-3-carboxamide|CAS 1374868-94-6. (n.d.). Benchchem.
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  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. (2022, January 15).
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. (n.d.).
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Spectroscopic Data of 6-Bromoquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 6-bromoquinoline-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the principles behind the spectral features.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are known for a wide range of pharmacological activities.[1][2] The presence of a bromine atom and a carboxylic acid group on the quinoline scaffold significantly influences its electronic properties and potential biological interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed interpretation based on fundamental principles and data from related structures.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key chemical environments.

Synthesis 4-Bromoaniline 4-Bromoaniline Intermediate Intermediate 4-Bromoaniline->Intermediate Gould-Jacobs Reaction This compound This compound Intermediate->this compound Cyclization & Hydrolysis

Sources

The Biological Versatility of 6-Bromoquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline-3-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a vast spectrum of biological activities. Among these, the quinoline-3-carboxylic acid moiety has emerged as a particularly fruitful scaffold for the design of novel drugs. This structural motif is not only present in numerous natural products but also serves as a key pharmacophore in a variety of synthetic compounds with significant medicinal applications.[1] The strategic placement of a carboxylic acid group at the 3-position of the quinoline ring often imparts crucial interactions with biological targets, driving the efficacy of these molecules. This guide provides an in-depth exploration of the biological potential of a specific, yet under-explored derivative: 6-Bromoquinoline-3-carboxylic acid. While direct and extensive research on this particular compound is limited, by examining the activities of its structural analogs, we can construct a compelling hypothesis for its potential therapeutic applications and outline a strategic approach for its biological evaluation.

Anticipated Biological Activities of this compound: An Evidence-Based Postulation

The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The presence of a bromine atom at the 6-position of the quinoline-3-carboxylic acid backbone is anticipated to significantly modulate its physicochemical properties and, consequently, its biological activity. Halogenation, a common strategy in medicinal chemistry, can enhance membrane permeability, improve metabolic stability, and introduce specific electronic effects that can favor target binding.

Potential as an Anticancer Agent

Numerous quinoline derivatives have been investigated for their antiproliferative properties.[2] One of the well-established mechanisms for the anticancer activity of certain quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is often upregulated in rapidly proliferating cancer cells, making DHODH an attractive therapeutic target. The carboxylate group of the quinoline scaffold is crucial for this activity, as it can form a salt bridge with key amino acid residues within the enzyme's active site.[3]

Furthermore, studies on highly brominated quinolines have demonstrated significant anticancer activities against various cancer cell lines, including C6, HeLa, and HT29.[5] This suggests that the presence of a bromine substituent, such as in this compound, could contribute to or enhance cytotoxic effects. Quinoline derivatives have also been shown to induce apoptosis and inhibit cell migration, further highlighting their potential in oncology research.[2][5]

Antimicrobial Potential: A Legacy of the Quinolone Core

The quinolone and fluoroquinolone antibiotics, a class of drugs characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The carboxylic acid at the 3-position is a critical feature for their antibacterial activity. While this compound lacks the 4-oxo group of the classic quinolones, the fundamental quinoline-3-carboxylic acid scaffold is still a key component. Research on various quinoline-3-carboxylic acid derivatives has demonstrated antibacterial and antifungal activities.[1]

Enzyme Inhibition: A Broad Therapeutic Avenue

Beyond DHODH and bacterial topoisomerases, the quinoline scaffold is a versatile inhibitor of various other enzymes. For instance, 6-bromo-3-methylquinoline analogues have been explored as inhibitors of prostaglandin F2α, suggesting a potential role in inflammatory pathways.[6] The structural similarities suggest that this compound could be investigated for similar inhibitory activities. Furthermore, certain quinoline-3-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[7]

Strategic Experimental Workflows for Biological Characterization

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following experimental workflows provide a robust framework for its initial characterization.

Workflow for Anticancer Activity Screening

A tiered approach is proposed to efficiently assess the anticancer potential of this compound.

anticancer_workflow cluster_tier1 Tier 1: Primary Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Assays (for active compounds) cluster_tier3 Tier 3: Target Identification T1_Start This compound T1_Assay MTT or SRB Assay (e.g., NCI-60 panel) T1_Start->T1_Assay T1_Data IC50 Values T1_Assay->T1_Data T2_Apoptosis Apoptosis Assay (Annexin V/PI Staining) T1_Data->T2_Apoptosis T2_Cycle Cell Cycle Analysis (Flow Cytometry) T1_Data->T2_Cycle T2_Migration Wound Healing Assay T1_Data->T2_Migration T3_Enzyme Enzyme Inhibition Assays (e.g., DHODH, Kinases) T2_Apoptosis->T3_Enzyme T3_PullDown Affinity Pull-down/Mass Spec

Caption: Tiered workflow for anticancer screening.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for Antimicrobial Activity Screening

A standard workflow to determine the antimicrobial spectrum and potency is outlined below.

antimicrobial_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (for active compounds) cluster_mechanistic Mechanistic Studies P_Start This compound P_Assay Disk Diffusion Assay (Gram-positive & Gram-negative bacteria, Fungi) P_Start->P_Assay P_Data Zone of Inhibition P_Assay->P_Data S_MIC Broth Microdilution Assay (Determination of MIC) P_Data->S_MIC S_MBC Determination of MBC/MFC S_MIC->S_MBC M_Enzyme Enzyme Inhibition Assays (DNA Gyrase, Topoisomerase IV) S_MIC->M_Enzyme M_Membrane Membrane Permeability Assay S_MIC->M_Membrane

Caption: Workflow for antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

While data on this compound is sparse, the broader literature on quinoline-3-carboxylic acids provides valuable SAR insights that can guide future derivatization efforts.

PositionModificationPotential Impact on Biological Activity
C2 Introduction of aryl or heterocyclic groupsCan enhance anticancer activity by increasing interactions with the target enzyme.
N1 Alkylation or arylationCan modulate solubility, cell permeability, and target specificity.
C4 Introduction of an oxo group (quinolone)Generally enhances antibacterial activity by improving interaction with DNA gyrase/topoisomerase IV.
C6 Substitution with other halogens or electron-withdrawing/donating groupsCan fine-tune the electronic properties and lipophilicity of the molecule, impacting potency and pharmacokinetics.
C7 Addition of piperazine or other basic moietiesOften incorporated in fluoroquinolones to improve antibacterial spectrum and potency.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents. A systematic approach, beginning with broad-spectrum screening and progressing to mechanistic studies and SAR-guided optimization, will be crucial in unlocking the full therapeutic potential of this intriguing scaffold.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.
  • CN105837503A - Preparation method for 6-bromine quinoline. Google Patents.
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  • Design, practical synthesis, and biological evaluation of novel 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives as HIV-1 integrase inhibitors. PubMed.
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  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.
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The Strategic Core: A Technical Guide to 6-Bromoquinoline-3-carboxylic Acid Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently appearing in a multitude of clinically approved drugs and late-stage development candidates. Within this vast chemical space, the 6-bromoquinoline-3-carboxylic acid core has emerged as a particularly strategic framework for the design of targeted therapeutics. The presence of the bromine atom at the 6-position offers a unique combination of electronic properties and a vector for further chemical modification, while the 3-carboxylic acid moiety provides a critical anchor for interactions with biological targets and a handle for derivatization to modulate pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical biology, and therapeutic potential of this compound derivatives and their analogs. We will delve into the nuances of their synthetic routes, explore the structure-activity relationships that govern their biological effects, and present detailed protocols for their preparation and evaluation. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics.

The this compound Core: A Privileged Scaffold

The inherent versatility of the quinoline ring system, a fusion of benzene and pyridine rings, has cemented its status as a cornerstone in drug discovery.[1][2] The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position imbues this scaffold with a distinct set of properties that are highly advantageous for medicinal chemistry campaigns.

  • The Role of the 6-Bromo Substituent: The electron-withdrawing nature of the bromine atom can significantly influence the electronic distribution within the quinoline ring, impacting the pKa of the nitrogen atom and the overall reactivity of the molecule. This modulation of electronic properties can be crucial for fine-tuning the binding affinity of a compound for its biological target. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling the introduction of additional functionality through cross-coupling reactions, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies.

  • The Significance of the 3-Carboxylic Acid Moiety: The carboxylic acid group is a key hydrogen bond donor and acceptor, often playing a pivotal role in anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.[3] Its acidic nature also provides a means to improve aqueous solubility and modulate the pharmacokinetic profile of a drug candidate. The carboxylic acid can be readily converted into a variety of derivatives, such as esters and amides, to further optimize potency, selectivity, and drug-like properties.

Synthesis of the this compound Scaffold and Its Derivatives

The construction of the this compound core is most effectively achieved through the Gould-Jacobs reaction, a classic and reliable method for quinoline synthesis.[4][5][6][7] This is followed by the derivatization of the carboxylic acid group to generate a library of analogs for biological screening.

Synthesis of the Core Scaffold via the Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a convergent and efficient route to the 6-bromo-4-hydroxyquinoline-3-carboxylic acid scaffold, which can be subsequently converted to the desired this compound. The overall synthetic workflow is depicted below.

Gould_Jacobs_Synthesis 4-Bromoaniline 4-Bromoaniline Intermediate_A Anilinomethylenemalonate Intermediate 4-Bromoaniline->Intermediate_A Condensation Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_A Ester_Product Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_A->Ester_Product Thermal Cyclization Acid_Product 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Ester_Product->Acid_Product Hydrolysis

Figure 1: Synthetic workflow for 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the reaction mixture at 120-130°C for 2 hours. The initial condensation reaction forms the anilinomethylenemalonate intermediate.[8]

  • Cyclization: Increase the temperature to 240-250°C and maintain for 30-60 minutes to effect the thermal cyclization.[9] This step is often carried out in a high-boiling point solvent such as diphenyl ether to ensure even heating and prevent charring.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling point solvent.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or acetic acid, to yield pure ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[10][11][12][13][14][15]

Causality Behind Experimental Choices:

  • The use of a slight excess of diethyl ethoxymethylenemalonate ensures complete consumption of the starting aniline.

  • The two-step heating process allows for the controlled formation of the intermediate before initiating the high-temperature cyclization, which can help to minimize side reactions.

  • The choice of a high-boiling point solvent for the cyclization is critical for reaching the required temperature for the reaction to proceed efficiently.

Step 2: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

  • Reaction Setup: Suspend the ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide or potassium hydroxide.[16][17]

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield the pure 6-bromo-4-hydroxyquinoline-3-carboxylic acid.[18]

Synthesis of 6-Bromoquinoline-3-carboxamide Derivatives

The carboxylic acid group at the 3-position is an excellent handle for the synthesis of a diverse range of amide derivatives. Standard peptide coupling reagents are typically employed for this transformation.

Amide_Synthesis Carboxylic_Acid This compound Amide_Product 6-Bromoquinoline-3-carboxamide Derivative Carboxylic_Acid->Amide_Product Amine R-NH2 Amine->Amide_Product Coupling_Reagents Coupling Reagents (e.g., HATU, HOBt, EDC) Coupling_Reagents->Amide_Product Amide Coupling

Figure 2: General scheme for the synthesis of 6-bromoquinoline-3-carboxamide derivatives.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.

Medicinal Chemistry Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, most notably as kinase inhibitors for the treatment of cancer and as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS) for inflammatory conditions.

Kinase Inhibition

The quinoline scaffold is a well-established "hinge-binding" motif for many protein kinases. The nitrogen atom of the quinoline ring typically forms a critical hydrogen bond with the backbone amide of a hinge residue in the ATP-binding pocket of the kinase. The 6-bromo substituent can influence the electronic properties of the quinoline ring and also serve as an attachment point for further modifications to explore interactions with other regions of the active site.

Key Kinase Targets and Signaling Pathways:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[3][5][7][8][19][20]

Figure 3: Simplified EGFR signaling pathway and the point of intervention for 6-bromoquinoline derivatives.
  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][16][20][21][22]

  • PI3K/AKT/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.[1][4][23][24]

Structure-Activity Relationships for Kinase Inhibition:

PositionModificationImpact on ActivityRationale
C3 Carboxylic AcidOften essential for activityForms key hydrogen bonds or salt bridges in the active site.[3]
Amide/EsterCan modulate potency and cell permeabilityAllows for exploration of additional interactions and tuning of physicochemical properties.[25]
C6 BromoGenerally enhances potencyThe electron-withdrawing nature can influence the basicity of the quinoline nitrogen, affecting hinge binding. Also provides a vector for further modification.
Other HalogensActivity varies (e.g., Chloro, Iodo)The size and electronic properties of the halogen can fine-tune interactions.[26]
C2/C4 Aryl/Heteroaryl SubstituentsCan significantly increase potency and selectivityThese substituents can occupy hydrophobic pockets and form additional interactions within the ATP-binding site.
Inhibition of Hematopoietic Prostaglandin D Synthase (H-PGDS)

H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator of inflammation and allergic responses.[10][11][12][18] Inhibition of H-PGDS is a promising therapeutic strategy for the treatment of conditions such as asthma and allergic rhinitis.

HPGDS_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation Inflammation & Allergic Response PGD2->Inflammation Inhibitor 6-Bromoquinoline-3-carboxamide Inhibitor->HPGDS Inhibits

Sources

solubility of 6-Bromoquinoline-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Bromoquinoline-3-carboxylic Acid for Pharmaceutical Research

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for novel therapeutic agents and functional materials. Its utility, however, is fundamentally governed by its physicochemical properties, chief among them being solubility. The ability to dissolve a compound in a given solvent system dictates its reaction kinetics, bioavailability, formulation possibilities, and purification strategies. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. Moving beyond a simple data sheet, we delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a detailed, step-by-step protocol for its empirical determination using the gold-standard equilibrium shake-flask method, and offer insights into the interpretation of the resulting data for research and development applications.

Part 1: Physicochemical Characterization and Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its solubility. This compound possesses a rigid, aromatic quinoline core, substituted with both a halogen (bromine) and a carboxylic acid. This unique combination creates a molecule with distinct regions of hydrophobicity and hydrophilicity, making its solubility behavior highly dependent on the chosen solvent system.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in predicting its behavior. These values inform experimental design and data interpretation.

PropertyValueSignificance for Solubility
Molecular Formula C₁₀H₆BrNO₂Provides the elemental composition.
Molecular Weight 268.07 g/mol Used for converting mass-based solubility (mg/mL) to molarity (mol/L).
Predicted pKa (Acidic) 3.55 ± 0.10The carboxylic acid group will be deprotonated and negatively charged at pH > 3.55, significantly increasing aqueous solubility.
Predicted pKa (Basic) 1.89 ± 0.19The quinoline nitrogen is weakly basic and will be protonated and positively charged at pH < 1.89.
Predicted logP 2.69This positive value indicates a preference for a nonpolar (octanol) environment over a polar (water) one, suggesting low intrinsic solubility in pure water.
Structural Analysis and Solubility Prediction

The molecule can be dissected into three key functional domains that influence its interaction with solvents:

  • The Quinoline Core: This bicyclic aromatic system is inherently hydrophobic and rigid. It favors interactions with nonpolar and aromatic solvents through π-π stacking and van der Waals forces.

  • The Bromo Group: The bromine atom at the 6-position increases the molecule's molecular weight and polarizability, but primarily contributes to its hydrophobic character, further reducing aqueous solubility.

  • The Carboxylic Acid Group: This is the primary hydrophilic center. It can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the C=O oxygen). Crucially, it is ionizable. In aqueous solutions with a pH above its pKa (~3.55), the group deprotonates to form a highly polar carboxylate anion (-COO⁻), which dramatically enhances solubility in water and other polar protic solvents.

This amphipathic nature—having both significant hydrophobic and hydrophilic regions—suggests that solubility will be poor in highly nonpolar solvents (like hexanes) and limited in neutral water. However, solubility is expected to be significantly enhanced in polar organic solvents capable of hydrogen bonding (e.g., methanol, ethanol, DMSO) and in aqueous buffers where the pH is adjusted to deprotonate the carboxylic acid.

Part 2: A Step-by-Step Protocol for Experimental Solubility Determination

Given the absence of extensive published solubility data, an empirical approach is necessary. The equilibrium shake-flask method is the internationally recognized standard for determining thermodynamic solubility, providing a true measure of a compound's solubility at equilibrium.

Objective & Methodology

Objective: To determine the thermodynamic solubility of this compound in a range of relevant pharmaceutical and laboratory solvents at a controlled temperature (e.g., 25 °C).

Methodology: The Shake-Flask Method (based on OECD Guideline 105 and ICH guidelines).

Materials & Equipment
  • Compound: this compound (solid, high purity).

  • Solvents: A representative panel is crucial.

    • Aqueous: Deionized Water, pH 1.2 HCl Buffer, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer.

    • Polar Protic: Methanol, Ethanol.

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN).

    • Nonpolar: Toluene or Dichloromethane (DCM).

  • Equipment: Analytical balance, scintillation vials or glass test tubes with screw caps, orbital shaker or rotator, temperature-controlled incubator, centrifuge, 0.22 µm syringe filters (ensure filter material compatibility with solvents), HPLC-UV or UV-Vis spectrophotometer.

Experimental Workflow

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

G A Weigh excess solid (e.g., 2-5 mg) B Add to vial containing known solvent volume (e.g., 1 mL) A->B C Seal vials securely D Agitate at constant T (e.g., 25°C) for 24-48h C->D E Allow solids to settle F Centrifuge to pellet undissolved solid E->F G Filter supernatant with 0.22 µm syringe filter F->G H Prepare serial dilutions of the clear filtrate I Analyze by HPLC-UV or UV-Vis Spectrophotometry H->I J Calculate concentration against a standard curve I->J

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Solutions: Add an excess amount of solid this compound to a vial (e.g., 2 mg into 1 mL of solvent). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure the dissolution process has reached a true equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. To ensure complete removal of all particulate matter, which would falsely inflate the solubility measurement, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully collect the clear supernatant. For the final clarification step, pass the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining micro-particulates.

  • Quantification:

    • Standard Curve Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known high concentration. Perform serial dilutions to create a set of calibration standards (e.g., from 1 µg/mL to 100 µg/mL).

    • Analysis: Analyze the calibration standards and the filtered sample solutions using a validated analytical method, such as HPLC-UV. The quinoline chromophore is expected to have a strong UV absorbance, making this a suitable technique.

    • Dilution: The saturated filtrate may need to be diluted to fall within the linear range of the calibration curve. Ensure the dilution factor is accurately recorded.

Part 3: Data Analysis, Interpretation, and Presentation

Calculation of Solubility

The concentration of the diluted filtrate is determined from the standard curve. The final solubility is then calculated by correcting for this dilution:

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation

Results should be tabulated clearly, allowing for easy comparison across different solvent systems.

Solvent SystempH (if applicable)Temperature (°C)Solubility (µg/mL)Solubility (mM)Classification
Deionized Water~6-725Experimental ValueCalculated Valuee.g., Sparingly soluble
0.1 M HCl Buffer1.225Experimental ValueCalculated Valuee.g., Slightly soluble
Acetate Buffer4.525Experimental ValueCalculated Valuee.g., Soluble
Phosphate Buffer7.425Experimental ValueCalculated Valuee.g., Freely soluble
MethanolN/A25Experimental ValueCalculated Valuee.g., Soluble
DMSON/A25Experimental ValueCalculated Valuee.g., Very soluble
TolueneN/A25Experimental ValueCalculated Valuee.g., Insoluble
Interpretation of Results
  • Aqueous pH Profile: The data will likely show a significant increase in solubility as the pH rises above the acidic pKa (~3.55). This is a classic profile for an acidic compound and is critical information for developing oral dosage forms, as solubility will vary throughout the gastrointestinal tract.

  • Organic Solvents: High solubility in DMSO is expected due to its powerful polar aprotic nature. Solubility in alcohols like methanol and ethanol will depend on the balance between hydrogen bonding interactions and the energy required to break the compound's crystal lattice.

  • Implications for Drug Development:

    • Low aqueous solubility at acidic pH might necessitate the use of enabling formulations like amorphous solid dispersions or salt forms for oral delivery.

    • High solubility in organic solvents is advantageous for synthesis, purification (crystallization), and the preparation of stock solutions for in vitro screening.

Part 4: Advanced Considerations

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between the equilibrium solubility measured here and kinetic solubility. Kinetic solubility is often measured in early drug discovery using high-throughput methods where a DMSO stock solution is added to an aqueous buffer. This can result in a supersaturated, metastable solution, often yielding a higher but less stable solubility value. The shake-flask method provides the true, lower-energy thermodynamic solubility, which is essential for formulation and regulatory filings.

Impact of the Solid State

The measured solubility is that of the specific solid form (polymorph, solvate, or hydrate) used in the experiment. Different crystalline forms of the same compound can have different crystal lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form before and after the solubility experiment to ensure it has not changed.

Conclusion

While readily available data on the solubility of this compound is scarce, a systematic and rigorous experimental approach can provide the necessary insights for any research or development program. By combining an understanding of its amphipathic chemical structure with the gold-standard shake-flask methodology, researchers can generate a comprehensive solubility profile. This profile is not merely a set of numbers; it is a critical dataset that informs reaction optimization, enables robust biological screening, and guides the rational design of effective formulation strategies, ultimately accelerating the path from laboratory discovery to practical application.

References

  • PubChem Compound Summary for CID 2733393, this compound.
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An In-depth Technical Guide on the Core Mechanism of Action of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 6-bromoquinoline-3-carboxylic acid. While direct experimental data on this specific molecule is nascent, this document synthesizes findings from structurally analogous quinoline-based compounds to build a robust hypothesis of its biological activity. This guide is intended for researchers, scientists, and drug development professionals. We will delve into the anticipated molecular targets, signaling pathways, and cellular effects of this compound, with a focus on its potential as an enzyme inhibitor and an antiproliferative agent. Furthermore, we will outline detailed experimental protocols to validate these hypotheses.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The introduction of a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the quinoline core, as in this compound, is expected to significantly influence its electronic properties, steric hindrance, and potential for intermolecular interactions, thereby defining its mechanism of action.

Postulated Mechanism of Action: An Extrapolation from Structural Analogs

Based on extensive research into quinoline-3-carboxylic acid derivatives, the primary mechanism of action of this compound is likely multifaceted, centering on enzyme inhibition and the induction of antiproliferative effects through the modulation of key cellular signaling pathways.

Enzyme Inhibition: A Prominent Mode of Action

The quinoline carboxylic acid scaffold is a well-established pharmacophore for the inhibition of various enzymes. The carboxylic acid moiety often plays a crucial role in binding to the active site of target enzymes, while the bicyclic ring system and its substituents contribute to binding affinity and selectivity.

Several classes of enzymes are potential targets for this compound:

  • Protein Kinases: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with IC50 values in the micromolar range.[1][2] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. It is plausible that this compound could exhibit inhibitory activity against a panel of protein kinases.

  • Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acid analogs are known inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway.[3] Inhibition of this enzyme would disrupt DNA and RNA synthesis, leading to an antiproliferative effect.

  • Bacterial DNA Gyrase and Topoisomerase IV: The broader class of quinolones is renowned for its antibacterial activity, which is mediated through the inhibition of these essential bacterial enzymes responsible for DNA replication.[4]

  • Diacylglycerol O-Acyltransferase 1 (DGAT1): Novel quinoline carboxylic acid series have been discovered as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis.[5]

The following diagram illustrates the general principle of enzyme inhibition by a quinoline carboxylic acid derivative.

Enzyme_Inhibition Enzyme_Active_Site Enzyme Active Site Binding Pocket Catalytic Residues Inhibited_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_Active_Site->Inhibited_Complex Inhibition Quinoline_Inhibitor This compound Quinoline_Inhibitor->Enzyme_Active_Site:f0 Binding

Caption: General mechanism of enzyme inhibition.

Antiproliferative and Pro-Apoptotic Activity

A significant body of evidence suggests that brominated quinoline derivatives possess potent antiproliferative and pro-apoptotic activities.[6][7] The anticipated mechanisms through which this compound may exert these effects include:

  • Induction of Apoptosis: Structurally related compounds have been shown to induce programmed cell death by modulating the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and caspase activation.[8]

  • Cell Cycle Arrest: Quinoline derivatives can interfere with the cell cycle progression in cancer cells, often causing arrest at the G2/M or S phases, thereby preventing cell division and proliferation.[8]

  • Inhibition of Critical Signaling Pathways: The antiproliferative effects of quinoline carboxylic acids are also linked to their ability to inhibit signaling pathways that are frequently dysregulated in cancer.[8]

The following diagram depicts a potential signaling pathway leading to apoptosis that could be modulated by this compound.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Phase 6BQC This compound Bax Bax (Pro-apoptotic) 6BQC->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 6BQC->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Incubate_Kinase_Compound Incubate Kinase with Compound Reagents->Incubate_Kinase_Compound Initiate_Reaction Add Substrate & ATP Incubate_Kinase_Compound->Initiate_Reaction Incubate_Reaction Reaction Incubation Initiate_Reaction->Incubate_Reaction Detect_Signal Add Detection Reagent & Read Luminescence Incubate_Reaction->Detect_Signal Calculate_Inhibition Calculate % Inhibition Detect_Signal->Calculate_Inhibition Plot_Curve Generate Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Kinase inhibition assay workflow.

Cell Viability and Proliferation Assay

Objective: To assess the antiproliferative effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture cancer cell lines in appropriate media and conditions.

  • Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment (Example using MTT assay):

    • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Assay by Flow Cytometry

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment:

    • Treat cancer cells with this compound at its IC50 concentration for various time points.

  • Cell Staining:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell populations to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated through direct experimental evidence, a strong hypothesis can be formulated based on the well-documented activities of its structural analogs. The compound is anticipated to function as an inhibitor of key enzymes, particularly protein kinases, and to exhibit antiproliferative and pro-apoptotic effects on cancer cells.

Future research should focus on validating these hypotheses through the experimental protocols outlined in this guide. A comprehensive kinase panel screening, coupled with detailed cellular assays, will be instrumental in identifying the primary molecular targets and delineating the signaling pathways modulated by this promising compound. Such studies will be crucial for unlocking the full therapeutic potential of this compound and guiding its further development as a novel therapeutic agent.

References

  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(20), 11555-11565.
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Unlocking the Therapeutic Potential of 6-Bromoquinoline-3-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs. 6-Bromoquinoline-3-carboxylic acid, a distinct derivative, presents a compelling case for novel therapeutic development due to its unique structural and electronic properties. This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential therapeutic targets of this compound. Moving beyond theoretical postulation, this document outlines the causal reasoning behind hypothesized target classes and details robust, self-validating experimental protocols. By integrating established principles with cutting-edge methodologies, this guide aims to accelerate the translation of this compound from a promising chemical entity to a validated therapeutic lead.

Introduction: The Strategic Value of the this compound Scaffold

The quinoline ring system is a privileged heterocyclic motif, integral to a wide array of pharmacologically active agents with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[1] Its rigid, bicyclic aromatic structure provides an excellent platform for molecular recognition, capable of engaging in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological macromolecules.

This compound is of particular interest for several key reasons:

  • The Quinoline Core: This fundamental unit is a well-established pharmacophore, known to interact with various enzyme active sites and receptor binding pockets.[1]

  • The 3-Carboxylic Acid Group: This functional group is critical for the biological activity of many quinoline derivatives, including the quinolone antibiotics where it is essential for targeting bacterial topoisomerases.[2] It can act as a hydrogen bond donor and acceptor, and its potential to chelate metal ions can be crucial for enzyme inhibition.[3]

  • The 6-Bromo Substituent: Halogen atoms, particularly bromine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom on the benzo portion of the quinoline ring can enhance binding affinity through halogen bonding, occupy hydrophobic pockets, and serve as a synthetic handle for further chemical elaboration. Bromoquinolines are recognized as important precursors for multifunctional quinoline compounds with demonstrated antiproliferative activities.[4]

This guide will provide a structured approach to unraveling the therapeutic potential of this compound by proposing high-probability target classes and outlining a rigorous, multi-pronged strategy for their experimental validation.

Hypothesized Therapeutic Target Classes: A Rationale-Driven Approach

The structural features of this compound, combined with the known pharmacology of analogous compounds, allow for the formulation of several evidence-based hypotheses regarding its potential molecular targets.

Protein Kinases

The human kinome, comprising over 500 kinases, is a major focus of modern drug discovery, particularly in oncology.[5] Quinoline-based compounds have a proven track record as kinase inhibitors, with several FDA-approved drugs belonging to this class.[6]

  • Causality: The planar quinoline ring can function as an ATP-mimetic, occupying the adenine-binding region of the kinase active site. The 3-carboxylic acid moiety is poised to form critical hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The 6-bromo group can project into a hydrophobic pocket, potentially conferring selectivity for specific kinases.

  • Potential Targets:

    • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, c-Met, pivotal in cancer-related signaling pathways.[7]

    • Non-Receptor Tyrosine Kinases: Src, Abl, implicated in cell proliferation and survival.

    • Serine/Threonine Kinases: Members of the CMGC and CAMK families.

Dehydrogenases and Oxidoreductases

This broad class of enzymes presents another promising avenue for investigation. Notably, quinoline carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis and a validated target in cancer and autoimmune diseases.[8]

  • Causality: The quinoline-3-carboxylic acid scaffold can mimic the binding of endogenous substrates or cofactors. The carboxylic acid is crucial for interaction within the enzyme's binding pocket.[2][8]

  • Potential Targets:

    • Dihydroorotate Dehydrogenase (DHODH): Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting cell growth.[2]

    • Kynurenine 3-monooxygenase (KMO): An enzyme in the tryptophan metabolism pathway, inhibition of which is a therapeutic strategy for neurodegenerative diseases.[9][10][11][12][13]

    • Aldehyde Dehydrogenases (ALDHs): A superfamily of enzymes involved in various metabolic processes, with inhibitors being explored for cancer therapy.[14]

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of all marketed drugs.[15][16] While less common than kinase inhibitors, quinoline derivatives have been shown to modulate GPCR activity.

  • Causality: The rigid, aromatic structure of this compound can allow it to fit into the orthosteric or allosteric binding sites of certain GPCRs. The carboxylic acid can form ionic interactions with basic residues often found in GPCR binding pockets.

  • Potential Targets:

    • Chemokine Receptors: Involved in inflammation and immune responses.

    • Orphan GPCRs: Receptors for which the endogenous ligand is unknown, representing an opportunity for first-in-class therapeutics.

A Phased Experimental Guide to Target Identification and Validation

A robust and unbiased approach is critical to confidently identify the molecular target(s) of this compound. The following workflows are designed to be self-validating, with each phase providing crucial data to inform the next.

Phase 1: Unbiased Target Discovery

The initial phase aims to generate a list of potential protein interactors without prior bias.

Protocol 1: Affinity Chromatography coupled with Mass Spectrometry (Affinity-MS)

This is a powerful and widely used technique to isolate binding partners from a complex biological sample.[17]

  • Probe Synthesis: Synthesize an analog of this compound with an inert linker attached at a position distal to the key pharmacophoric elements (e.g., the 8-position) to minimize interference with protein binding. The linker should terminate in a reactive group (e.g., N-hydroxysuccinimide ester) for immobilization.

  • Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line for oncology investigations).

  • Affinity Pulldown: Incubate the cell lysate with the immobilized probe. Include a control incubation with beads that have been treated with a blocking agent but have no probe.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by competitive displacement with an excess of free this compound. This is a critical step to enrich for true interactors.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram 1: Affinity-MS Workflow

AffinityMS cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe Synthesize & Immobilize 6-Br-3-COOH Probe Incubate Incubate Lysate with Probe Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Stringent Washes Incubate->Wash Elute Competitive Elution with Free Compound Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Hits Putative Targets LC_MS->Hits

Caption: Workflow for identifying protein targets using affinity chromatography-mass spectrometry.

Phase 2: In-Situ Target Engagement Confirmation

Once putative targets are identified, it is crucial to confirm that this compound engages these targets within the complex milieu of a living cell.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[18][19][20]

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of this compound.

  • Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody-based method such as Western blotting or ELISA.

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Diagram 2: CETSA Workflow

CETSA A Treat Cells with Compound or Vehicle B Heat Aliquots to Different Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein D->E F Plot Melt Curve (% Soluble vs. Temp) E->F G Thermal Shift Indicates Target Engagement F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Functional Validation and Selectivity Profiling

Confirmation of target engagement must be followed by functional validation to demonstrate that this interaction leads to a biological consequence.

Protocol 3: Targeted Functional Assays and Profiling

The choice of assay will depend on the nature of the validated target.

  • For Kinase Targets:

    • In Vitro Kinase Assay: Perform radiometric or fluorescence-based assays with the purified kinase to determine the IC50 value of this compound.

    • Kinome Profiling: Screen the compound against a large panel of kinases (e.g., services from Reaction Biology, Pharmaron, or AssayQuant) to assess its selectivity.[1][6][21] A selective inhibitor is generally preferred to minimize off-target effects.

    • Cell-Based Phosphorylation Assay: Use Western blotting to measure the phosphorylation status of a known downstream substrate of the target kinase in cells treated with the compound.

  • For Dehydrogenase Targets:

    • Enzyme Activity Assay: Use a spectrophotometric or fluorometric assay to measure the rate of NAD+/NADH conversion by the purified dehydrogenase in the presence of varying concentrations of the compound.[14][22]

    • Metabolite Profiling: Use mass spectrometry-based metabolomics to measure changes in the levels of the enzyme's substrate and product in cells treated with the compound.

  • For GPCR Targets:

    • Radioligand Binding Assay: Perform competitive binding assays with a known radiolabeled ligand for the target GPCR to determine the binding affinity (Ki) of the compound.

    • Second Messenger Assays: Measure the downstream signaling effects of GPCR activation, such as changes in intracellular cAMP levels or calcium mobilization.[23][24]

Table 1: Hypothetical Target Validation Data Summary

TargetAffinity-MS Hit (Yes/No)CETSA Shift (°C)IC50 (µM)Kinome Selectivity (S-score)Cellular Pathway Modulation
Kinase A Yes+4.20.150.05p-Substrate X decreased
Kinase B Yes+0.5>50N/ANo change
DHODH Yes+3.80.5N/APyrimidine levels decreased
GPCR X NoN/A>100N/ANo change in cAMP

This table illustrates how data from multiple orthogonal assays can be integrated to build a strong case for a specific molecular target.

Conclusion and Strategic Outlook

This compound is a molecule with significant therapeutic potential, predicated on its privileged quinoline core, a functionally crucial carboxylic acid moiety, and a strategically positioned bromine atom. This guide has outlined a systematic, multi-phase approach to deconstruct its mechanism of action by first identifying potential binding partners through unbiased methods, confirming target engagement in a cellular context, and finally, validating the functional consequences of this interaction.

The successful execution of this workflow will provide a robust data package to support the progression of this compound into lead optimization. Subsequent structure-activity relationship (SAR) studies can then be rationally designed to enhance potency and selectivity against the validated target, ultimately paving the way for the development of a novel therapeutic agent.

References

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The Rising Star in Fragment-Based Drug Discovery: A Technical Guide to 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Potency and Specificity

In the landscape of modern drug discovery, the quest for novel chemical entities with high potency and specificity against therapeutic targets is a perpetual challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, offering a more efficient exploration of chemical space by identifying low-molecular-weight fragments that bind to a target protein with high ligand efficiency.[1][2] These fragments then serve as starting points for the rational design of more potent, drug-like molecules. This guide delves into the potential of a particularly promising, yet underexplored fragment: 6-bromoquinoline-3-carboxylic acid . We will explore its intrinsic properties that make it an attractive starting point for drug discovery campaigns and provide a technical framework for its application, from initial screening to hit-to-lead optimization.

The Strategic Advantage of the this compound Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The this compound fragment, in particular, presents a unique combination of features that make it an exceptional tool for FBDD.

Physicochemical and Structural Attributes

The inherent properties of this compound align well with the principles of fragment-based design. Its relatively low molecular weight and compact, rigid structure provide a solid foundation for building complexity while maintaining favorable pharmacokinetic properties.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂[3]
Molecular Weight 252.06 g/mol [3]
SMILES Brc1cc2c(ncc(c2)C(=O)O)cc1[3]
InChI Key HVNYDSMSHWJYHG-UHFFFAOYSA-N[3]
Form Solid[3]
The Rationale for its Application in Drug Discovery

The strategic placement of the bromine atom and the carboxylic acid group on the quinoline core are key to its utility as a versatile fragment.

  • The Carboxylic Acid Moiety: This group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with key residues in a protein's active site. This is a common feature in many enzyme inhibitors, acting as a crucial anchor point for binding. For instance, studies on other quinoline carboxylic acid derivatives have demonstrated their potential as potent enzyme inhibitors.[4]

  • The Bromo Substituent: The bromine atom at the 6-position serves as a versatile synthetic handle. It provides a well-defined vector for chemical elaboration through a variety of modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic and rational exploration of chemical space around the core fragment to enhance potency and selectivity. The presence of a halogen atom can also lead to beneficial halogen bonding interactions with the target protein, further stabilizing the complex.

  • The Quinoline Core: The bicyclic aromatic system of the quinoline core provides a rigid scaffold that can be readily functionalized. Its aromatic nature allows for potential π-π stacking interactions with aromatic residues in the binding pocket. The nitrogen atom in the quinoline ring can also participate in hydrogen bonding.

A Practical Workflow for Harnessing this compound in FBDD

The successful implementation of this compound in a drug discovery program requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial screening to hit validation and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Primary Screen Hit Confirmation Hit Confirmation Biophysical Screening->Hit Confirmation Identified Hits Structural Biology Structural Biology Hit Confirmation->Structural Biology Validated Hits Medicinal Chemistry Medicinal Chemistry Structural Biology->Medicinal Chemistry Binding Mode SAR Exploration SAR Exploration Medicinal Chemistry->SAR Exploration Derivative Synthesis SAR Exploration->Biophysical Screening Iterative Screening Lead Compound Lead Compound SAR Exploration->Lead Compound Optimized Affinity & Selectivity

Caption: A generalized workflow for a fragment-based drug discovery campaign utilizing this compound.

Experimental Protocols: A Hands-On Guide

To translate theory into practice, this section provides detailed protocols for key experimental stages in an FBDD campaign centered on this compound.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting the binding of fragments to a target protein in real-time, providing valuable kinetic data.[]

Objective: To identify if this compound binds to the target protein and to determine its binding affinity (K D).

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). A high concentration may be needed to detect weak binding.

    • Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection as a reference.

    • Monitor the association and dissociation phases for each concentration.

    • After each fragment injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove any bound fragment.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).

Hit Validation and Structural Elucidation via X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for guiding structure-based drug design.[6][7][8]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Methodology:

  • Protein Crystallization:

    • Crystallize the target protein using standard techniques (e.g., hanging drop or sitting drop vapor diffusion).

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal to a solution containing a high concentration of this compound (typically 1-10 mM) and incubate for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with a molar excess of the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Build the fragment into the observed electron density map and refine the structure.

Synthetic Elaboration of the this compound Core

The following is a representative Suzuki cross-coupling reaction to illustrate how the this compound fragment can be elaborated.

Objective: To synthesize a small library of derivatives by introducing various aryl or heteroaryl groups at the 6-position.

Suzuki_Coupling reagents This compound + Ar-B(OH)₂ product 6-Aryl-quinoline-3-carboxylic acid reagents->product Suzuki Coupling catalyst Pd(PPh₃)₄, K₂CO₃ catalyst->product solvent Dioxane/H₂O, 80 °C solvent->product

Caption: A schematic representation of the Suzuki cross-coupling reaction for the derivatization of this compound.

Step-by-Step Protocol:

  • To a reaction vial, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Hit-to-Lead Optimization: A Case Study Perspective

While specific examples of this compound in FBDD are emerging, we can draw valuable insights from related quinoline carboxylic acid derivatives. For instance, a fragment-based approach successfully identified a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3), a target in oncology and inflammation.[9] In another example, structure-activity relationship (SAR)-based optimization of a 4-quinoline carboxylic acid analogue led to a potent antiviral agent that inhibits human dihydroorotate dehydrogenase (DHODH), with the X-ray crystal structure of the inhibitor bound to the enzyme providing crucial insights for its development.[10]

These examples underscore the potential of the quinoline carboxylic acid scaffold as a starting point for developing potent and selective inhibitors. The principles of hit-to-lead optimization, such as improving potency, enhancing selectivity, and optimizing ADME (absorption, distribution, metabolism, and excretion) properties, are directly applicable to derivatives of this compound.[11]

Conclusion and Future Directions

This compound represents a high-potential fragment for drug discovery, offering a unique combination of a privileged core scaffold, a key interaction motif (the carboxylic acid), and a versatile synthetic handle (the bromo substituent). This guide has provided a comprehensive technical overview of its properties, a practical workflow for its application in FBDD, and detailed experimental protocols. As the field of FBDD continues to evolve, the strategic use of well-designed fragments like this compound will be instrumental in accelerating the discovery of the next generation of therapeutics.

References

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An In-depth Technical Guide to GSK461364: A Selective PLK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: The query for CAS Number 798545-30-9 identifies the compound 6-Bromoquinoline-3-carboxylic acid[1]. However, the scope of this request—requiring in-depth analysis of biological mechanisms, experimental protocols, and extensive literature—strongly indicates the intended subject is the well-characterized Polo-like Kinase 1 (PLK1) inhibitor, GSK461364 , which has the CAS Number 929095-18-1 [2][3][4]. This guide will proceed with a comprehensive analysis of GSK461364 to fulfill the technical requirements of the prompt.

Abstract

This technical guide provides a comprehensive overview of GSK461364, a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a critical serine/threonine kinase that regulates multiple stages of mitosis, and its overexpression is a hallmark of numerous human cancers, correlating with poor prognosis[5]. GSK461364 has emerged as a pivotal research tool for dissecting cell cycle mechanics and as a promising therapeutic candidate. This document details its mechanism of action, physicochemical properties, biological activity, and established protocols for its application in both in vitro and in vivo settings, intended for researchers in oncology and cell biology.

Chemical Identity and Physicochemical Properties

GSK461364 is a synthetic, small-molecule thiophene amide developed as a highly selective inhibitor of PLK1[5]. Its identity and core properties are summarized below.

Table 1.1: Chemical Identification
IdentifierValue
Compound Name GSK461364
Synonym(s) GSK461364A
CAS Number 929095-18-1
Molecular Formula C₂₇H₂₈F₃N₅O₂S[3]
Molecular Weight 543.6 g/mol [3]
IUPAC Name 5-[6-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide[3]
SMILES CN1CCN(CC1)CC2=CC3=C(C=C2)N=CN3C4=CC(OC5=C(C(F)(F)F)C=CC=C5)=C(S4)C(N)=O[3]
Table 1.2: Physicochemical & Handling Properties
PropertyValue & ConditionsSource(s)
Appearance White solid powder[6]
Solubility Insoluble in water. Soluble in DMSO (≥49.5 mg/mL), Ethanol (≥15.65 mg/mL), DMF (20 mg/mL).[3][4][6]
Storage Store powder at -20°C for long-term (months to years). Stock solutions in anhydrous DMSO can be stored at -20°C for several months.[4][6]
Stability Stable for ≥ 4 years when stored correctly as a solid. Avoid repeated freeze-thaw cycles of solutions. Moisture-contaminated DMSO may reduce solubility.[3][7]

Mechanism of Action and Biological Activity

PLK1 as a Therapeutic Target

Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, with peak expression and activity during the G2 and M phases[5]. Its functions are critical for several mitotic events, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis[8]. Due to its essential role in cell division and its frequent overexpression in tumors, PLK1 is a prime target for anticancer drug development[5][9]. Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and subsequent cell death, primarily in rapidly proliferating cancer cells[8].

GSK461364: A Competitive PLK1 Inhibitor

GSK461364 functions as a reversible and ATP-competitive inhibitor of the PLK1 kinase domain[10][11]. By binding to the ATP-binding pocket, it prevents the phosphorylation of PLK1 substrates, thereby halting the signaling cascade that drives mitotic progression[7][12]. This inhibition leads to a cascade of cellular consequences:

  • G2/M Arrest: Cells are unable to properly enter or progress through mitosis[13][14].

  • Mitotic Catastrophe: Prolonged mitotic arrest due to defective spindle formation and chromosome misalignment triggers a form of apoptosis known as mitotic catastrophe[5][10].

  • Apoptosis Induction: The inability to complete mitosis successfully leads to the activation of apoptotic pathways, resulting in programmed cell death[14][15].

The precise cellular phenotype is concentration-dependent. High concentrations (>300 nM) can cause a G2 delay followed by a prometaphase arrest, while lower concentrations (10-300 nM) typically result in mitotic arrest with varying degrees of spindle perturbation[5].

PLK1_Inhibition_Pathway cluster_M M Phase (Mitosis) G2_Phase G2 Checkpoint PLK1 PLK1 Kinase G2_Phase->PLK1 Activation Prophase Centrosome Maturation Metaphase Spindle Assembly Chromosome Alignment Prophase->Metaphase Anaphase Sister Chromatid Separation Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Apoptosis Apoptosis / Mitotic Catastrophe PLK1->Prophase GSK461364 GSK461364 GSK461364->PLK1 Inhibition ATP ATP ATP->PLK1

Fig 1: GSK461364 competitively inhibits PLK1, disrupting mitotic progression.
Potency and Selectivity
Table 2.1: Kinase Inhibition Profile of GSK461364
Target KinaseInhibition Constant (Ki)Selectivity vs. PLK1Source(s)
PLK1 2.2 nM -[2][3][11]
PLK2860 nM>390-fold[3]
PLK3>1,000 nM>450-fold[2][3]
Other KinasesNot significant>1,000-fold selective over a panel of 48 other kinases[3][10]
Cellular Activity and p53 Status

GSK461364 demonstrates potent antiproliferative activity against a wide array of cancer cell lines, with over 83% of more than 120 tested lines showing a 50% growth inhibition (GI50) at concentrations below 50 nM[5][10]. Interestingly, its efficacy is often enhanced in cancer cells with a mutated or deficient p53 tumor suppressor gene[2][3]. This suggests a potential therapeutic window for tumors that are refractory to conventional therapies that rely on a functional p53 pathway[2].

Experimental Protocols & Applications

In Vitro Kinase Inhibition Assay

This protocol outlines a representative method to determine the inhibitory constant (Ki) of GSK461364 against purified PLK1 enzyme. The principle is based on measuring the phosphorylation of a synthetic peptide substrate.

Rationale: This cell-free assay directly measures the interaction between the inhibitor and its target kinase, providing a pure measure of potency (Ki) without confounding cellular factors like membrane permeability or efflux pumps. The use of a fluorescence-based readout like the Z'-Lyte™ platform offers high sensitivity and a wide dynamic range[16].

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[16].

    • Reconstitute recombinant human PLK1 enzyme in an appropriate buffer.

    • Prepare a synthetic peptide substrate and ATP solution.

    • Create a serial dilution of GSK461364 in anhydrous DMSO, followed by a final dilution into the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add purified PLK1 enzyme.

    • Add the serially diluted GSK461364 or DMSO vehicle control.

    • Incubate for 60 minutes at room temperature to allow the inhibitor to bind to the enzyme[2][16].

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP[16].

  • Detection & Analysis:

    • Allow the reaction to proceed for 15-30 minutes at 23°C[2][16].

    • Quench the reaction by adding a development reagent (e.g., Z'-Lyte™ protocol) that differentiates between phosphorylated and non-phosphorylated substrate[2].

    • Read the fluorescence signal on a compatible plate reader.

    • Convert fluorescence values to the percentage of inhibition relative to the DMSO control.

    • Calculate the Ki value using the Cheng-Prusoff equation, accounting for the ATP concentration used in the assay.

Cell Proliferation (Growth Inhibition) Assay

This protocol details a method to assess the antiproliferative effect of GSK461364 on a cancer cell line and determine its GI50 value.

Rationale: This cell-based assay provides a functional measure of the compound's overall effectiveness, integrating its ability to enter cells, engage its target, and induce a cytostatic or cytotoxic response. A 72-hour incubation period is standard as it allows for multiple cell doublings, making the effects of a cell cycle inhibitor clearly measurable[11].

Cell_Assay_Workflow step step reagent reagent action action endpoint endpoint start 1. Seed Cells plate Plate Cells in 96-well plate start->plate incubate1 2. Incubate (24h) plate->incubate1 treat 3. Add Compound incubate1->treat incubate2 4. Incubate (72h) treat->incubate2 gsk GSK461364 (Serial Dilution) gsk->treat add_reagent 5. Add Viability Reagent incubate2->add_reagent incubate3 6. Incubate (10-60 min) add_reagent->incubate3 ct_glo CellTiter-Glo® or MTT ct_glo->add_reagent read 7. Read Plate incubate3->read analyze 8. Analyze Data read->analyze lum Luminescence or Absorbance lum->read

Fig 2: Workflow for a cell-based growth inhibition (GI50) assay.

Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells (e.g., neuroblastoma SK-N-AS or colorectal Colo205)[10][15].

    • Seed cells into a 96-well microtiter plate at a predetermined density and allow them to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of GSK461364 in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the medium from the cells and add the medium containing the compound dilutions[7].

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO₂[7][11].

  • Viability Measurement (using CellTiter-Glo® as an example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the GI50 value.

In Vivo Xenograft Studies

GSK461364 has demonstrated significant anti-tumor activity in various preclinical mouse xenograft models[2][15]. Intraperitoneal administration leads to tumor growth delay and even regression[10]. In vivo studies have confirmed that the compound induces mitotic arrest within tumor tissue, validating its mechanism of action in a whole-animal context[10][16]. These studies are crucial for establishing pharmacokinetic and pharmacodynamic relationships and determining effective dosing schedules for potential clinical translation[10].

Summary and Future Directions

GSK461364 is a foundational tool for studying the mitotic cell cycle. Its high potency and selectivity for PLK1 have enabled researchers to precisely probe the kinase's function and validate it as a compelling target in oncology. Its demonstrated efficacy in preclinical models, particularly in p53-deficient contexts, highlights its therapeutic potential[3][15]. While clinical development has faced challenges common to many mitotic inhibitors, GSK461364 remains an invaluable chemical probe in basic and translational research. Future work may focus on combination therapies, such as with taxanes like paclitaxel, where it has shown synergistic effects, potentially overcoming resistance and enhancing therapeutic outcomes[14].

References

  • Selleck Chemicals. (n.d.). GSK461364 | PLK inhibitor | CAS 929095-18-1.
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  • Wu, C. H., Chen, Y. J., Chen, Y. C., et al. (2016). Cytotoxic mechanism of PLK1 inhibitor GSK461364 against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel. Oncology Reports, 35(3), 1501–1508. [Link]
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  • Patsnap. (2024). What are PLK inhibitors and how do they work?.
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  • Contreras, M. F., Sánchez-Linares, I., Pérez-Hernández, G., et al. (2021). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Molecular Pharmaceutics, 18(6), 2357–2367. [Link]
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  • Aribo Biotechnology. (n.d.). CAS: 124638-99-9 Name: 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-.
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An In-depth Technical Guide to the Synthesis of 6-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromoquinoline-3-carboxylic acid is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its rigid quinoline scaffold, substituted with a bromine atom and a carboxylic acid, provides a versatile platform for the synthesis of a diverse array of pharmacologically active molecules. The bromine atom serves as a key handle for further functionalization through various cross-coupling reactions, while the carboxylic acid moiety allows for amide bond formation and other modifications, enabling the exploration of extensive chemical space. This guide offers a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, practical experimental protocols, and expert insights into potential challenges and optimization.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals the most logical bond disconnections and, consequently, the most viable starting materials. The quinoline core is typically assembled through cyclization reactions, with the substituents on the benzene and pyridine rings guiding the choice of precursors. The most common disconnection breaks the bond between the nitrogen and the adjacent carbon of the pyridine ring, as well as the C2-C3 bond, leading back to a substituted aniline and a three-carbon component.

Retrosynthesis cluster_target Target Molecule cluster_intermediates Disconnection Approach cluster_starting_materials Primary Starting Materials This compound This compound Key Intermediates Key Intermediates This compound->Key Intermediates Cyclization Precursor 4-Bromoaniline 4-Bromoaniline Key Intermediates->4-Bromoaniline Aniline Component C3-Carbonyl Component C3-Carbonyl Component Key Intermediates->C3-Carbonyl Component Three-Carbon Component Starting Materials Starting Materials Diethyl ethoxymethylenemalonate (DEEM) Diethyl ethoxymethylenemalonate (DEEM) C3-Carbonyl Component->Diethyl ethoxymethylenemalonate (DEEM) e.g.

Caption: Retrosynthetic analysis of this compound.

This analysis strongly suggests that a substituted aniline, such as 4-bromoaniline, and a malonic ester derivative are the most logical and readily available starting materials for the construction of the target molecule.

Principal Synthetic Strategies

Several named reactions are well-established for the synthesis of the quinoline core.[1] For the specific case of this compound, the Gould-Jacobs reaction stands out as the most direct and efficient method.

Strategy 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones.[2][3] The reaction sequence commences with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[3] This is followed by a high-temperature intramolecular cyclization, subsequent hydrolysis of the ester, and decarboxylation to yield the desired quinoline.[4][5]

The key advantages of this approach for synthesizing this compound are:

  • Direct introduction of the carboxylic acid functionality: The malonic ester precursor directly leads to the carboxylic acid at the 3-position.

  • Readily available starting materials: 4-Bromoaniline is a common commercial chemical, and its synthesis from aniline is well-documented.[6][7] DEEM is also a standard laboratory reagent.

  • Predictable regioselectivity: The cyclization of the intermediate formed from 4-bromoaniline is expected to proceed in a predictable manner to yield the 6-bromo substituted quinoline.

Strategy 2: Alternative Synthetic Routes

While the Gould-Jacobs reaction is highly suitable, other classical quinoline syntheses could theoretically be adapted.

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[8][9] While versatile, it typically yields 2- and/or 4-substituted quinolines, and the direct introduction of a 3-carboxylic acid group is not as straightforward as in the Gould-Jacobs reaction.[10]

  • Friedländer Synthesis: This method involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[11][12][13] To synthesize this compound via this route, one would require 2-amino-5-bromobenzaldehyde or a corresponding ketone, which may not be as readily accessible as 4-bromoaniline.

  • Combes Quinoline Synthesis: This reaction utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[14][15] Similar to the Doebner-von Miller reaction, it is more commonly employed for the synthesis of 2,4-disubstituted quinolines.[15]

In-Depth Analysis of Starting Materials

4-Bromoaniline

4-Bromoaniline is the cornerstone starting material for introducing the 6-bromo substitution pattern onto the quinoline ring. It is a commercially available solid. For researchers requiring its synthesis, the most common laboratory preparation involves the electrophilic bromination of aniline.[6] Due to the strong activating nature of the amino group, direct bromination can lead to polysubstitution. Therefore, a common strategy is to first protect the amino group as an acetanilide, which moderates its activating effect and directs bromination to the para position. Subsequent hydrolysis of the amide yields 4-bromoaniline.[6]

Diethyl Ethoxymethylenemalonate (DEEM)

DEEM is a key reagent in the Gould-Jacobs reaction, serving as the three-carbon electrophilic component that ultimately forms the pyridine ring of the quinoline. Its structure is primed for reaction with nucleophilic anilines.

Detailed Experimental Protocol: Gould-Jacobs Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

This protocol details the synthesis of the 4-hydroxy precursor to this compound, starting from 4-bromoaniline and DEEM. The final conversion to the target acid is a standard hydrolysis and decarboxylation sequence.

Step 1: Condensation of 4-Bromoaniline with DEEM

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[3]

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting intermediate can be used in the next step without further purification, though precipitation from a non-polar solvent like cyclohexane or hexane can be performed if desired.[3]

Step 2: Thermal Cyclization

  • The crude anilidomethylenemalonate intermediate is transferred to a high-temperature reaction vessel.

  • Add a high-boiling inert solvent, such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C to induce thermal cyclization.[3] This step is crucial and requires careful temperature control to prevent degradation.[16] The reaction is typically maintained at this temperature for 15-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent.

Step 3: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

  • Suspend the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[3]

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid 6-bromo-4-hydroxyquinoline-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

The final step to obtain this compound would involve a dehydroxylation, which can be a challenging transformation. A more direct route to the target compound may involve modifications to the classical Gould-Jacobs reaction or subsequent functional group manipulations.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis start 4-Bromoaniline + Diethyl Ethoxymethylenemalonate (DEEM) heat1 Heat (100-130°C) start->heat1 intermediate Anilidomethylenemalonate Intermediate heat1->intermediate solvent Add High-Boiling Solvent (e.g., Dowtherm A) intermediate->solvent heat2 Heat (~250°C) solvent->heat2 cyclized_product Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate heat2->cyclized_product hydrolysis Aqueous NaOH, Reflux cyclized_product->hydrolysis acidification Acidify with HCl hydrolysis->acidification final_product 6-Bromo-4-hydroxyquinoline-3-carboxylic acid acidification->final_product

Caption: Workflow for the Gould-Jacobs synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Comparative Analysis of Synthetic Routes

Synthetic StrategyStarting MaterialsKey AdvantagesPotential Challenges
Gould-Jacobs Reaction Substituted aniline, Malonic ester derivativeDirect route to 3-carboxyquinolines, Readily available starting materials, Predictable regioselectivity.[2][3]High temperatures required for cyclization can lead to degradation,[3][16] The resulting product is a 4-hydroxyquinoline.
Doebner-von Miller Reaction Substituted aniline, α,β-Unsaturated carbonylVersatile for a range of substitutions.[8][9]Less direct for introducing a 3-carboxylic acid group, Potential for regioisomeric mixtures.[10]
Friedländer Synthesis 2-Amino-benzaldehyde/ketone, α-Methylene carbonylCan be a one-pot reaction.[11][12]Requires specific ortho-substituted aniline precursors which may be less accessible.
Combes Synthesis Substituted aniline, β-DiketoneGood for 2,4-disubstituted quinolines.[14][15]Not ideal for the synthesis of 3-substituted quinolines.

Expert Insights and Troubleshooting

  • Temperature Control in Cyclization: The thermal cyclization step in the Gould-Jacobs synthesis is critical. Insufficient temperature will lead to low yields, while excessive heat can cause decomposition and the formation of tarry byproducts.[16] The use of a high-boiling, thermally stable solvent is essential for maintaining a consistent temperature. Microwave-assisted synthesis has been explored as a modern alternative to classical heating to improve yields and reduce reaction times.[3]

  • Regioselectivity: With asymmetrically substituted anilines, the Gould-Jacobs cyclization can potentially yield a mixture of regioisomers. However, for 4-bromoaniline, cyclization is strongly favored at the unsubstituted position ortho to the amino group, leading predominantly to the desired 6-bromo isomer.

  • Byproduct Formation: Over-bromination during the synthesis of 4-bromoaniline is a common issue. Careful control of stoichiometry and temperature is necessary to minimize the formation of di-brominated species.[17]

Conclusion

The synthesis of this compound is most effectively approached through the Gould-Jacobs reaction, utilizing 4-bromoaniline and diethyl ethoxymethylenemalonate as the primary starting materials. This method provides a direct and reliable pathway to the core quinoline structure with the desired substitution pattern. While other named reactions for quinoline synthesis exist, they are generally less suited for this specific target. A thorough understanding of the reaction mechanism, careful control of experimental conditions, particularly temperature, and awareness of potential side reactions are paramount for the successful synthesis of this valuable chemical intermediate.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (2023). Friedländer synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid.
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis and Application of 4-Amino-3-bromobenzoic Acid.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • The Journal of Organic Chemistry. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(12), 4554–4557.
  • PubMed Central. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 698.
  • Benchchem. (n.d.). By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Ketone Pharma. (2024). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • Benchchem. (n.d.). synthesis of Methyl 6-bromoquinoline-3 - carboxylic acid.
  • Al-Qadisiyah Journal of Pure Science. (2018). Preparation and Identification of Some New Derivatives of 4-Bromoaniline. Al-Qadisiyah Journal of Pure Science, 20(3), 26-41.
  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356–21374.
  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 4-Bromoaniline in Organic Synthesis and Beyond. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 6-bromoquinoline-3-carboxylate.

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electrophilic substitution reactions of quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution of Quinoline-3-Carboxylic Acid

Executive Summary

Quinoline-3-carboxylic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. However, their functionalization via classical electrophilic aromatic substitution (SEAr) presents a significant synthetic challenge. The molecule's reactivity is governed by a confluence of potent deactivating effects emanating from both the heterocyclic nitrogen atom and the C-3 carboxyl group. This guide provides a comprehensive analysis of the theoretical principles governing these reactions, explores the practical outcomes for key substitution types, and details field-proven protocols for navigating the inherent low reactivity of this substrate. It is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate this important molecular framework.

The Electronic Conundrum: Theoretical Framework of Reactivity

To effectively functionalize quinoline-3-carboxylic acid, one must first appreciate the electronic factors that dictate its reactivity. The molecule is a hybrid system where the properties of benzene and pyridine are fused, with an additional powerful electron-withdrawing group further complicating its behavior.

The Inherent π-Deficiency of the Quinoline Nucleus

The quinoline ring system consists of an electron-rich carbocyclic (benzene) ring fused to an electron-deficient heterocyclic (pyridine) ring. The electronegative nitrogen atom in the pyridine ring withdraws electron density inductively and mesomerically, rendering this ring significantly less susceptible to attack by electrophiles.[1] Consequently, electrophilic substitution on unsubstituted quinoline preferentially occurs on the more electron-rich benzene moiety.[2][3]

Under the strongly acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), the quinoline nitrogen is protonated to form the quinolinium ion. This positive charge dramatically increases the electron-withdrawing effect, further deactivating the entire ring system towards electrophilic attack.[4] Kinetic studies confirm that the quinolinium ion is the reacting species in these transformations, with reaction rates estimated to be 10¹⁰ times slower than that of naphthalene.[4]

The Potent Deactivating Effect of the 3-Carboxy Group

The carboxylic acid group (-COOH) at the C-3 position is a classic and powerful deactivating group.[5][6] It withdraws electron density from the ring system through both a negative inductive effect (-I) and a negative mesomeric effect (-M), making the π-system a much poorer nucleophile. As a meta-directing group, it primarily deactivates the ortho and para positions relative to itself (C-2 and C-4).[7]

A Synthesis of Effects: Predicting Regioselectivity

The combination of these two features—the π-deficient quinolinium cation and the C-3 carboxyl group—makes quinoline-3-carboxylic acid an exceptionally electron-poor and unreactive substrate for electrophilic substitution.

  • Pyridine Ring (Positions 2, 4): This ring is severely deactivated by both the protonated nitrogen and the adjacent C-3 carboxyl group. Electrophilic attack here is highly improbable.

  • Benzene Ring (Positions 5, 6, 7, 8): This ring remains the more nucleophilic of the two. The directing influence of the fused, positively charged pyridine ring favors substitution at the C-5 and C-8 positions. This is because the resonance structures of the Wheland intermediate for C-5 and C-8 attack are more stable, as they avoid placing a positive charge on the carbon atom adjacent to the electron-deficient pyridine ring.[2] Therefore, despite the profound overall deactivation, any successful electrophilic substitution is overwhelmingly predicted to occur at positions 5 and 8.

Caption: Competing electronic effects in quinoline-3-carboxylic acid.

Key Electrophilic Substitution Reactions

Experimental evidence confirms that forcing conditions are required for these reactions, often resulting in low yields or requiring alternative synthetic strategies.

Nitration

The direct nitration of quinoline requires a potent nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄) and yields a roughly equimolar mixture of 5-nitroquinoline and 8-nitroquinoline.[4][8] For quinoline-3-carboxylic acid, the additional deactivation makes this reaction even more challenging. Standard nitrating conditions are often ineffective.

Alternative, modern approaches such as chelation-assisted, copper-mediated C-H nitration have been developed for heteroaromatic carboxylic acids, which may provide a more viable route, although this deviates from classical SEAr mechanisms.[9] Direct nitration, if successful, would be expected to yield a mixture of 5-nitro- and 8-nitro-quinoline-3-carboxylic acid, but would require extremely harsh conditions and likely produce low yields.

Sulfonation

Sulfonation of the parent quinoline molecule is highly dependent on temperature, illustrating a classic case of kinetic versus thermodynamic control.

  • Kinetic Control (lower temp, ~220 °C): Reaction with oleum favors the formation of quinoline-8-sulfonic acid.[1]

  • Thermodynamic Control (higher temp, ~300 °C): At higher temperatures, the initially formed 8-sulfonic acid, which is sterically hindered, rearranges to the more stable quinoline-6-sulfonic acid.[1][3]

For quinoline-3-carboxylic acid, one would expect a similar pattern, but with higher required temperatures to overcome the increased activation energy. The primary product under kinetic control would be quinoline-3-carboxylic-8-sulfonic acid.

Halogenation

Direct halogenation of quinoline with reagents like bromine in sulfuric acid yields a mixture of 5-bromo- and 8-bromoquinoline.[10] The deactivating carboxyl group at C-3 would necessitate more potent halogenating systems or catalysts to achieve substitution on quinoline-3-carboxylic acid, with the expected products being the 5- and 8-halo derivatives. An alternative pathway that has been explored for related systems is halodecarboxylation, though this is a fundamentally different reaction that results in the replacement of the carboxylic acid group itself.[11][12]

Friedel-Crafts Reactions: A General Prohibition with a Key Exception

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with quinoline and other pyridine-containing heterocycles.[13] The reason is twofold:

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) is a strong Lewis acid that coordinates with the lone pair of electrons on the basic nitrogen atom.[13][14]

  • Ring Deactivation: This coordination places a formal positive charge on the nitrogen, creating a quinolinium-like species that is even more strongly deactivated than the protonated form and is completely resistant to electrophilic attack.

However, a significant exception exists for intramolecular Friedel-Crafts reactions . When the acylating moiety is tethered to the quinoline nucleus, the reaction can proceed. The proximity of the reacting groups makes the cyclization entropically favorable, allowing it to overcome the high activation barrier. This has been successfully demonstrated for the synthesis of fused quinoline systems from quinoline-3-carboxylic acid precursors.[15][16]

Experimental Protocols & Data

Given the difficulty of intermolecular SEAr, a more reliable and illustrative protocol involves the successful intramolecular Friedel-Crafts acylation.

Protocol: Intramolecular Friedel-Crafts Acylation of a Quinoline-3-Carboxylic Acid Derivative

This protocol is adapted from methodologies used to synthesize tetracyclic-fused quinoline systems, demonstrating a practical application of electrophilic substitution on this scaffold.[15] The key is the conversion of the carboxylic acid to an intermediate that can cyclize onto the electron-rich benzene ring.

Workflow Diagram

G Start Start: 2-(phenoxymethyl)-4-phenyl quinoline-3-carboxylic acid Step1 Step 1: Reagent Addition Add Polyphosphoric Acid (PPA) or Eaton's Reagent Start->Step1 Step2 Step 2: Heating Heat reaction mixture (e.g., 80-120°C) Step1->Step2 Initiates cyclization Step3 Step 3: Quenching Pour mixture onto ice-water Step2->Step3 Step4 Step 4: Neutralization & Extraction Neutralize with base Extract with organic solvent Step3->Step4 Step5 Step 5: Purification Purify via column chromatography or recrystallization Step4->Step5 End Product: Tetracyclic-fused quinolinone Step5->End

Caption: Workflow for intramolecular Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the starting material, 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid (1 equivalent), add a dehydrating/condensing agent such as Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H) (approx. 10-20 equivalents by weight). Eaton's reagent is often preferred as it can allow for lower reaction temperatures.[15]

  • Reaction: Heat the stirred mixture under an inert atmosphere (e.g., Nitrogen or Argon). The optimal temperature and time must be determined empirically but typically range from 80°C to 120°C for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 60-70°C and carefully pour it onto a stirred mixture of crushed ice and water.

  • Workup - Neutralization: The resulting acidic aqueous slurry is neutralized by the slow addition of a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure tetracyclic product.

Data Summary for Electrophilic Substitution

The following table summarizes the expected outcomes and required conditions for various electrophilic substitution reactions on the quinoline-3-carboxylic acid scaffold, based on established principles for quinoline and related deactivated systems.

ReactionReagentsConditionsPredicted Major ProductsExpected YieldReference(s)
Nitration Fuming HNO₃, conc. H₂SO₄Harsh (e.g., >100 °C)5-Nitro- and 8-Nitro-quinoline-3-carboxylic acidVery Low[8],[4]
Sulfonation Fuming H₂SO₄ (Oleum)220-250 °C (Kinetic)Quinoline-3-carboxylic-8-sulfonic acidLow to Moderate[1],[3]
Sulfonation Fuming H₂SO₄ (Oleum)>300 °C (Thermodynamic)Quinoline-3-carboxylic-6-sulfonic acidLow to Moderate[1],[3]
Bromination Br₂, conc. H₂SO₄Elevated Temperature5-Bromo- and 8-Bromo-quinoline-3-carboxylic acidLow[10]
Friedel-Crafts Acylation (Intermolecular) Acyl Chloride, AlCl₃N/ANo Reaction0%[13]
Friedel-Crafts Acylation (Intramolecular) PPA or Eaton's Reagent80-120 °CFused Tetracyclic QuinolinoneGood to Excellent[15]

Conclusion and Future Outlook

Quinoline-3-carboxylic acid is a challenging substrate for classical electrophilic aromatic substitution due to the synergistic deactivating effects of its quinolinium core and C-3 carboxyl group. Direct intermolecular substitutions require forcing conditions, typically result in low yields, and show a strong preference for the C-5 and C-8 positions. The general failure of Friedel-Crafts reactions underscores the profound deactivation of the system.

For synthetic chemists, the most promising strategies involve either intramolecular reactions, such as the Friedel-Crafts acylation detailed herein, which leverage entropic advantages to overcome high activation barriers, or moving beyond classical SEAr. Modern methodologies involving transition-metal-catalyzed C-H activation and functionalization are increasingly becoming the tools of choice for the regioselective modification of such electron-deficient heterocyclic systems, offering milder conditions and greater functional group tolerance. Continued exploration in these areas will be critical for unlocking the full synthetic potential of the quinoline-3-carboxylic acid scaffold for future applications in drug discovery and materials science.

References

  • Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]
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  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024). [Link]
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  • YouTube.
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safety and handling of 6-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Bromoquinoline-3-carboxylic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven laboratory practices. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies, fostering a self-validating system of laboratory safety.

This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core, a bromine substituent, and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science.[1] A thorough understanding of its fundamental properties is the first step toward safe handling.

Table 1: Chemical Identifiers and Properties [2][3]

Property Value Source
CAS Number 798545-30-9 [2][3]
Molecular Formula C₁₀H₆BrNO₂ [2][3]
Molecular Weight 252.06 g/mol [2]
Form Solid
SMILES O=C(C1=CC2=CC(Br)=CC=C2N=C1)O [2]

| InChI Key | HVNYDSMSHWJYHG-UHFFFAOYSA-N | |

Table 2: Computed Physicochemical Data [2]

Property Value Significance in Handling
TPSA (Topological Polar Surface Area) 50.19 Ų Indicates moderate polarity, influencing solubility and potential for membrane interaction.
LogP 2.6955 Suggests moderate lipophilicity and potential for bioaccumulation.
Hydrogen Bond Donors 1 The carboxylic acid proton can participate in hydrogen bonding.
Hydrogen Bond Acceptors 2 The nitrogen and oxygen atoms can accept hydrogen bonds.

| Rotatable Bonds | 1 | Limited conformational flexibility. |

Hazard Identification and GHS Classification

Understanding the specific hazards associated with this compound is critical for risk assessment. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Table 3: GHS Hazard Classification [2]

Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2][4] H319: Causes serious eye irritation.[2][5] H335: May cause respiratory irritation.[2][4]

| Precautionary Statements | P261: Avoid breathing dust.[4][6] P264: Wash skin thoroughly after handling.[4][7] P270: Do not eat, drink or smoke when using this product.[4][7] P280: Wear protective gloves/eye protection/face protection.[4][8] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8] |

Toxicological Profile: The primary documented hazard is acute oral toxicity. Data regarding chronic exposure, carcinogenicity, and mutagenicity are largely unavailable.[9] In the absence of comprehensive toxicological data, it is imperative to treat this compound with a high degree of caution, assuming potential for harm via all exposure routes and minimizing exposure at all times. This approach aligns with the principles of prudent laboratory practice.[10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any procedures involving solutions, must be conducted within a certified chemical fume hood.[11] This is the primary defense against the inhalation of dust particles or vapors.[12]

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 4: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves Provides a necessary barrier against skin contact.[11] Gloves must be inspected for any signs of degradation or punctures before use and disposed of as contaminated waste after handling the compound.[7]
Eye Protection Chemical Splash Goggles Essential for protecting eyes from accidental splashes of solutions or contact with airborne powder.[10][11]
Body Protection Laboratory Coat Protects skin and personal clothing from contamination.[11][13] A chemical-resistant apron is recommended when handling larger quantities.
Respiratory Protection N95 Particulate Respirator (or higher) Required when handling the solid powder outside of a fume hood (not recommended) to prevent inhalation of dust particles.[11] An air-purifying respirator with organic vapor cartridges may be necessary if vapors are generated.[11]

| Face Protection | Face Shield (worn over goggles) | Recommended during procedures with a high risk of splashes, such as bulk transfers or reactions that could become vigorous.[11] |

Standard Operating Procedure: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and protocol outline the critical checkpoints for handling this compound.

G cluster_prep cluster_handling cluster_solution cluster_post cluster_disposal prep 1. Pre-Handling Preparation ppe Don PPE: Lab Coat, Goggles, Gloves prep->ppe hood Prepare & Verify Fume Hood prep->hood handling 2. Handling Solid Compound hood->handling weigh Weigh solid inside fume hood. Use spark-proof tools. Avoid dust. solution 3. Solution Preparation weigh->solution dissolve Slowly add solid to solvent to prevent splashing. post 4. Post-Experiment Cleanup dissolve->post decon Decontaminate all glassware and work surfaces. disposal 5. Waste Management decon->disposal waste Segregate & dispose of all solid and liquid waste in labeled hazardous waste containers. remove_ppe Remove PPE in designated area.

Sources

structural analysis of 6-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 6-Bromoquinoline-3-carboxylic Acid

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinoline have demonstrated significant therapeutic potential, including antimalarial, anticancer, and antimicrobial properties.[3][4][5] Within this class, this compound represents a key building block and a molecule of interest for drug development professionals. Its structure, featuring a bromine atom at the 6-position and a carboxylic acid at the 3-position, offers specific electronic and steric properties that are crucial for molecular interactions with biological targets. For instance, quinoline-3-carboxylic acids are being actively investigated as selective antiproliferative agents, where precise structural features dictate their efficacy and selectivity towards cancer cells over non-cancerous cells.[6]

This guide provides a comprehensive, in-depth overview of the essential analytical techniques required to rigorously confirm the chemical structure and purity of this compound. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that each experimental choice is justified and contributes to a self-validating analytical workflow. This document is intended for researchers, medicinal chemists, and quality control scientists engaged in the synthesis and application of novel therapeutic agents.

Physicochemical and Structural Properties

A foundational step in any analysis is the compilation of the compound's known properties. This data serves as a reference baseline for all subsequent experimental verification.

PropertyValueSource
Molecular Formula C₁₀H₆BrNO₂[7][8][9]
Molecular Weight 252.06 g/mol [7][8]
Appearance Solid[7]
InChI Key HVNYDSMSHWJYHG-UHFFFAOYSA-N[7]
SMILES String Brc1cc2c(ncc(c2)C(=O)O)cc1[7]
CAS Number 798545-30-9[8][9]

The Integrated Analytical Workflow

The definitive structural elucidation of a molecule like this compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they form a robust, self-validating system. The logical flow of this process is critical.

G cluster_synthesis Compound Acquisition cluster_analysis Structural Elucidation Core cluster_validation Final Validation Synthesis Synthesis & Purification (e.g., Gould-Jacobs Reaction) MS Mass Spectrometry (MS) Confirms Molecular Weight Synthesis->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D)Maps C-H Framework Synthesis->NMR Confirmation Structure Confirmed & Purity Assessed MS->Confirmation IR->Confirmation XRay Single Crystal X-ray Definitive 3D Structure NMR->XRay If single crystal available NMR->Confirmation XRay->Confirmation G Data_MS MS Data (Molecular Weight, Formula) Validated_Structure Validated Structure Data_MS->Validated_Structure Confirms Mass Data_IR IR Data (Functional Groups) Data_IR->Validated_Structure Confirms -COOH, Ring Data_NMR NMR Data (Connectivity, C-H Map) Data_NMR->Validated_Structure Confirms Connectivity Data_XRay X-Ray Data (3D Structure, Stereochem) Data_XRay->Validated_Structure Confirms 3D Geometry Proposed_Structure Proposed Structure: This compound Proposed_Structure->Data_MS Hypothesis Proposed_Structure->Data_IR Hypothesis Proposed_Structure->Data_NMR Hypothesis Proposed_Structure->Data_XRay Hypothesis

Caption: Data integration model for the validation of this compound's structure.

Experimental Protocol: Crystal Growth

  • Solvent Screening: The key is to find a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to crash out of solution, while poorly soluble ones will not crystallize. Screen solvents like ethanol, methanol, ethyl acetate, acetone, and mixtures thereof.

  • Slow Evaporation (Method):

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

  • Crystal Mounting: Once suitable crystals have formed, carefully select a well-formed, clear crystal using a microscope. Mount it on a cryo-loop and flash-cool it in a stream of liquid nitrogen to protect it from X-ray damage.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer and collect the diffraction data. The data is then processed to solve and refine the crystal structure.

Conclusion

The is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial confirmation of functional groups by IR spectroscopy to the detailed atomic connectivity map provided by NMR, and the precise molecular weight determined by mass spectrometry, each step builds upon the last. For absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction remains the unequivocal standard. By following this integrated and logical workflow, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this important chemical entity, forming a solid foundation for any subsequent biological or medicinal chemistry investigation.

References

  • BenchChem. (2025). Synthesis of Methyl 6-bromoquinoline-3 - carboxylic acid. Benchchem.
  • Various Authors. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • ChemScene. (n.d.). 798545-30-9 | this compound. ChemScene.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • ResearchGate. (n.d.). Chemical and 3D structure of quinoline.
  • National Institutes of Health (NIH). (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH.
  • Der Pharma Chemica. (n.d.).
  • Novelty Journals. (2022).
  • Various Authors. (2021).
  • National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds. NIH.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. EBSCO Research Starters.
  • National Institutes of Health (NIH). (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. NIH.

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 6-Bromoquinoline-3-carboxylic acid from 4-Bromoaniline for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, validated protocol for the synthesis of 6-bromoquinoline-3-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 4-bromoaniline. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying chemical principles and strategic considerations for a successful and reproducible synthesis.

Introduction: The Significance of the Quinoline-3-Carboxylic Acid Moiety

The quinoline core is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. Specifically, quinoline-3-carboxylic acids are key pharmacophores found in compounds exhibiting antibacterial, anticancer, and anti-inflammatory activities. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for lead optimization.

This application note details the synthesis via the Gould-Jacobs reaction, a robust and widely adopted method for constructing the quinoline ring system. We will explore the mechanistic nuances and provide a protocol that has been optimized for yield, purity, and scalability.

The Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of this compound from 4-bromoaniline is elegantly achieved through the Gould-Jacobs reaction. This powerful transformation involves the condensation of an aniline with an acylmalonate, followed by a thermal cyclization and subsequent hydrolysis.[1][2]

The Gould-Jacobs reaction proceeds in three key stages:

  • Condensation: 4-Bromoaniline reacts with diethyl 2-(ethoxymethylene)malonate (DEEM). The nucleophilic amino group of the aniline attacks the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol to form the intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate.[1][3]

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures. This step is a 6-electron electrocyclic reaction, forming the quinoline ring system.[1][3] The high temperature is necessary to overcome the activation energy for this ring-closing step.[4]

  • Saponification and Aromatization: The resulting ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is then saponified using a base, such as sodium hydroxide, to hydrolyze the ester to a carboxylate salt.[1][5] Subsequent acidification protonates the carboxylate and the hydroxyl group, leading to the stable 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid tautomer, which is in equilibrium with the aromatic 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

Visualizing the Reaction Mechanism

Gould-Jacobs Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Bromoaniline 4-Bromoaniline DEEM Diethyl 2-(ethoxymethylene)malonate Intermediate_1 Diethyl 2-((4-bromophenylamino)methylene)malonate DEEM->Intermediate_1 Intermediate_2 Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_1->Intermediate_2 Thermal Cyclization (High Temp) Product This compound Intermediate_2->Product Saponification (NaOH) then Acidification (HCl)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust method for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10 mmol of 4-bromoaniline)
4-Bromoaniline106-40-1172.031.72 g (10 mmol, 1.0 eq)
Diethyl 2-(ethoxymethylene)malonate (DEEM)87-13-8216.232.38 g (11 mmol, 1.1 eq)
Diphenyl ether101-84-8170.2120 mL
Sodium hydroxide (NaOH)1310-73-240.002.0 g (50 mmol)
Hydrochloric acid (HCl), concentrated7647-01-036.46As needed for acidification
Ethanol64-17-546.07For recrystallization
Deionized water7732-18-518.02For washing and solution preparation
Step 1: Condensation of 4-Bromoaniline with DEEM

Rationale: This initial step forms the key acyclic intermediate. Running this reaction neat at a moderately elevated temperature ensures the efficient formation of the enamine and removal of the ethanol byproduct, driving the reaction to completion.

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.72 g, 10 mmol) and diethyl 2-(ethoxymethylene)malonate (2.38 g, 11 mmol).

  • Heat the reaction mixture to 120-130 °C in an oil bath for 2 hours. The mixture will become a homogenous melt.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-bromoaniline is consumed.

  • After 2 hours, cool the reaction mixture to room temperature. The crude diethyl 2-((4-bromophenylamino)methylene)malonate will solidify upon cooling and can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

Rationale: The high temperature of the diphenyl ether is crucial for the intramolecular cyclization to form the quinoline ring. Diphenyl ether is used as a high-boiling solvent to achieve the necessary temperature for this electrocyclic reaction.[4]

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat 20 mL of diphenyl ether to 250 °C.

  • Carefully add the crude diethyl 2-((4-bromophenylamino)methylene)malonate from Step 1 in portions to the hot diphenyl ether.

  • Maintain the reaction temperature at 250-260 °C for 30 minutes. A precipitate will form during the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Add 100 mL of hexanes to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with hexanes to remove the diphenyl ether.

  • Dry the solid, which is ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, in a vacuum oven.

Step 3: Saponification and Acidification

Rationale: Saponification converts the ethyl ester to the corresponding carboxylic acid salt. Subsequent acidification precipitates the final product.

  • Transfer the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate to a 250 mL round-bottom flask.

  • Prepare a 10% aqueous solution of sodium hydroxide by dissolving 2.0 g of NaOH in 20 mL of deionized water.

  • Add the NaOH solution to the flask and heat the mixture to reflux for 2 hours. The solid will dissolve as the saponification proceeds.

  • After 2 hours, cool the reaction mixture to room temperature in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to pH 2-3. A thick white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water until the washings are neutral.

  • Dry the solid in a vacuum oven at 80 °C to yield this compound.

Purification

The crude product can be purified by recrystallization from ethanol to afford a white to off-white crystalline solid.

Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Acidification node_s1_1 Combine 4-bromoaniline and DEEM node_s1_2 Heat at 120-130 °C for 2h node_s1_1->node_s1_2 node_s1_3 Cool to room temperature node_s1_2->node_s1_3 node_s2_1 Heat diphenyl ether to 250 °C node_s1_3->node_s2_1 Crude Intermediate node_s2_2 Add condensation product node_s2_1->node_s2_2 node_s2_3 Maintain at 250-260 °C for 30 min node_s2_2->node_s2_3 node_s2_4 Cool and precipitate with hexanes node_s2_3->node_s2_4 node_s2_5 Filter and wash node_s2_4->node_s2_5 node_s3_1 Suspend cyclized product in 10% NaOH(aq) node_s2_5->node_s3_1 Crude Ester node_s3_2 Reflux for 2 hours node_s3_1->node_s3_2 node_s3_3 Cool and acidify with HCl node_s3_2->node_s3_3 node_s3_4 Filter, wash with water, and dry node_s3_3->node_s3_4 Final Product Final Product node_s3_4->Final Product This compound

Caption: A step-by-step workflow for the synthesis of this compound.

Expected Results and Characterization

The typical overall yield for this three-step synthesis is in the range of 60-70%. The final product, this compound, should be a white to off-white solid.

Characterization Data:

AnalysisExpected Result
Melting Point 288-290 °C
¹H NMR (DMSO-d₆)δ 15.5 (s, 1H, COOH), 9.2 (s, 1H, H-2), 8.5 (d, 1H, H-5), 8.2 (s, 1H, H-4), 8.0 (d, 1H, H-7), 7.8 (dd, 1H, H-8)
¹³C NMR (DMSO-d₆)δ 166.5, 148.1, 140.2, 138.6, 134.1, 129.8, 128.9, 125.7, 122.3, 119.8
Mass Spec (ESI-) m/z 265.9, 267.9 [M-H]⁻ (characteristic isotopic pattern for bromine)

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Step 1 Incomplete reaction or loss of volatile reactants.Ensure the reaction temperature is maintained and the condenser is efficient. Increase reaction time if TLC shows starting material remaining.
Dark-colored product after Step 2 Decomposition at high temperature.Ensure the temperature does not exceed 260 °C. Add the intermediate in smaller portions to avoid a drop in temperature followed by overheating.
Incomplete saponification Insufficient base or reaction time.Use a slight excess of NaOH and ensure the mixture is refluxed for the full 2 hours. The solution should become homogeneous.
Product does not precipitate Insufficient acidification or product is too soluble.Check the pH of the solution and add more acid if necessary. If the product is soluble, try cooling the solution for a longer period in an ice bath.

Safety Considerations

  • 4-Bromoaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diphenyl ether: Can cause irritation. The high temperature used for the cyclization is a significant hazard. Use a heating mantle with a temperature controller and conduct the reaction in a fume hood.

  • Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.

  • Organic solvents: Flammable. Keep away from ignition sources.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of this compound from 4-bromoaniline using the Gould-Jacobs reaction. By understanding the underlying chemical principles and following the detailed steps, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Wikiwand. Gould–Jacobs reaction. [Link]
  • MDPI.
  • Biotage.
  • Organic-Chemistry.org. Gould-Jacobs Reaction. [Link]
  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
  • Scribd. Synthesis of 6-Bromoquinoline. [Link]
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]

Sources

Application Notes and Protocols for the Strategic Derivatization of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Bromoquinoline-3-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the quinoline ring system stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of pharmacological activities.[1] Within this class, this compound is a particularly valuable building block for drug discovery and development. Its architecture presents two distinct and orthogonal points for chemical modification: the carboxylic acid at the 3-position and the bromine atom at the 6-position. This duality allows for the systematic and independent introduction of diverse chemical functionalities, enabling the fine-tuning of a molecule's steric, electronic, and physicochemical properties to optimize its interaction with biological targets.

Derivatives of this scaffold are central to the development of novel therapeutics, particularly in oncology and infectious diseases. For instance, quinoline-3-carboxamides have been identified as potent and selective inhibitors of key signaling proteins like the Ataxia Telangiectasia Mutated (ATM) kinase, a critical player in the DNA damage response.[2][3] The strategic placement of the bromine atom not only influences the molecule's metabolic stability and binding affinity but also serves as a crucial handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[2]

This guide provides a detailed exploration of the experimental protocols for derivatizing this compound at both key positions. As a self-validating system, each protocol is presented not merely as a series of steps, but with an in-depth explanation of the underlying chemical principles and the rationale for the choice of reagents and conditions, empowering researchers to adapt and troubleshoot these methods effectively.

Part 1: Derivatization of the Carboxylic Acid Group (C-3 Position)

The carboxylic acid moiety is a versatile functional group, readily transformed into amides and esters. These modifications are fundamental in drug design to modulate properties such as cell permeability, metabolic stability, and the ability to form key hydrogen bond interactions with protein targets.[4]

Amide Bond Formation: Crafting Bioactive Carboxamides

The conversion of the carboxylic acid to a carboxamide is one of the most frequently employed reactions in medicinal chemistry, owing to the stability of the amide bond and its capacity for hydrogen bonding.[5] The reaction proceeds via the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine.[6]


}

General workflow for amide bond formation.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This is a widely used and reliable method that employs N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to activate the carboxylic acid and 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization, particularly when using chiral amines.[6]

Causality Behind the Choices:

  • EDC (or EDAC): A water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Its water-soluble urea byproduct is easily removed during aqueous work-up.

  • HOBt: This additive traps the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less reactive than the O-acylisourea, which reduces the likelihood of side reactions, but is still highly susceptible to aminolysis, leading to higher yields and purer products.[6]

  • Base (e.g., DIPEA or Et₃N): A non-nucleophilic base is used to neutralize any acid salts present and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[5]

  • Solvent (DMF or DCM): Anhydrous polar aprotic solvents are used to dissolve the reactants and facilitate the reaction without participating in it.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M), add the desired amine (1.1-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2-1.5 eq) portion-wise over 5-10 minutes.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ReagentMolar Eq.Purpose
This compound1.0Starting material
Amine (R¹R²NH)1.1 - 1.2Nucleophile for amide formation
EDC·HCl1.2 - 1.5Carboxylic acid activating agent
HOBt1.2Suppress side reactions, reduce racemization
DIPEA or Et₃N2.0 - 3.0Non-nucleophilic base
Anhydrous DMF or DCM-Reaction solvent
Ester Formation: Modulating Physicochemical Properties

Esterification of the carboxylic acid can enhance lipophilicity and oral bioavailability, often serving as a prodrug strategy. The Steglich esterification is a mild and highly efficient method for forming esters, even with sterically hindered alcohols.[7]

Protocol 2: Steglich Esterification (DCC/DMAP)

This method utilizes Dicyclohexylcarbodiimide (DCC) as the activating agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as a highly effective acyl-transfer catalyst.[7][8]

Causality Behind the Choices:

  • DCC: Functions similarly to EDC, activating the carboxylic acid. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration.

  • DMAP: Acts as a superior nucleophilic catalyst. It reacts with the DCC-activated intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalytic cycle dramatically accelerates the esterification rate.[7]


}

Simplified mechanism of Steglich Esterification.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM (0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise.

  • Reaction Conditions: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the carboxylic acid.

  • Work-up: Once complete, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate with 0.5 N HCl and saturated NaHCO₃ solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

  • Validation: Characterize the final product by NMR and MS analysis.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Alcohol (R-OH)1.2 - 1.5Nucleophile for ester formation
DCC1.1Carboxylic acid activating agent
DMAP0.1 - 0.2Acyl-transfer catalyst
Anhydrous DCM-Reaction solvent

Part 2: Derivatization at the Bromo Group (C-6 Position)

The C-Br bond at the 6-position is a prime target for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, enabling the introduction of a vast array of aryl and heteroaryl substituents.[9][10]

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki coupling involves the reaction of an organoboron species (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[10] For the 6-bromoquinoline scaffold, this allows for the creation of 6-arylquinoline derivatives, which are common motifs in kinase inhibitors.[11]

Note: It is often advantageous to first protect the carboxylic acid group as an ester before performing the Suzuki coupling to prevent potential side reactions or catalyst deactivation.


}

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki Coupling of a 6-Bromoquinoline-3-carboxylate Ester

This protocol outlines a general procedure for the Suzuki coupling of a methyl or ethyl ester of this compound.

Causality Behind the Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The heart of the reaction. The Pd(0) species initiates the catalytic cycle via oxidative addition into the C-Br bond.[9]

  • Arylboronic Acid: The source of the new aryl group to be coupled to the quinoline ring.

  • Base (e.g., Na₂CO₃, K₃PO₄): Essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The choice of base can significantly impact reaction efficiency.[10]

  • Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often used to dissolve both the organic-soluble catalyst and aryl halide, and the water-soluble inorganic base and boronic acid.

Experimental Protocol:

  • Inert Atmosphere: To a round-bottom flask, add the 6-bromoquinoline-3-carboxylate ester (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).

  • Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent/Base Addition: Add the degassed solvent system (e.g., Toluene/Ethanol, 4:1) followed by the aqueous base solution (e.g., 2M Na₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the bromo-quinoline starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Validation: Characterize the 6-arylquinoline product by NMR and MS. If desired, the ester can be hydrolyzed back to the carboxylic acid under standard basic or acidic conditions.

Reagent/ComponentMolar Eq. / RolePurpose
6-Bromoquinoline Ester1.0Starting material (Aryl Halide)
Arylboronic Acid1.2 - 1.5Source of the aryl group
Pd(PPh₃)₄0.03 - 0.05Palladium(0) catalyst source
Na₂CO₃ or K₃PO₄2.0 - 3.0Base for transmetalation step
Toluene/Ethanol/WaterSolvent SystemDissolves organic and inorganic reagents
Inert Gas (Argon/N₂)AtmospherePrevents catalyst deactivation

Conclusion

This compound is a robust and versatile scaffold that provides medicinal chemists with reliable and independent handles for molecular elaboration. The protocols detailed herein for amide coupling, esterification, and Suzuki-Miyaura cross-coupling represent fundamental, field-proven methods for generating diverse chemical libraries. By understanding the causality behind each experimental step, researchers can confidently apply and adapt these procedures to synthesize novel derivatives for screening in various drug discovery programs, ultimately accelerating the development of new therapeutic agents.

References

  • BenchChem. (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
  • ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 3-Acetyl-6-bromoquinolin-4(1H)-one.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromochromane-3-carboxylic Acid in Medicinal Chemistry.
  • El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Al-Ostath, A. I., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 1971-1986.
  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • ResearchGate. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
  • Hudson, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(21), 10579–10591.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Al-Qattan, M. N., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(21), 7434.
  • Shimbo, K., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(29), 2911-2915.
  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids.
  • ResearchGate. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
  • Al-Trawneh, M. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6293.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry.
  • ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?.
  • Patel, D. R., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.

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Application Notes & Protocols: Investigating 6-Bromoquinoline-3-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including significant potential in oncology.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 6-Bromoquinoline-3-carboxylic acid in cancer research. While direct studies on this specific molecule are emerging, extensive research on structurally related quinoline-3-carboxylic acid derivatives and bromoquinolines provides a strong rationale for its investigation as an anti-cancer agent.[4][5][6] This guide synthesizes the current understanding of related compounds to propose potential mechanisms of action and offers detailed, field-proven protocols to systematically evaluate the efficacy and cellular effects of this compound.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives have garnered significant attention in the quest for novel anticancer drugs.[3][5] Their diverse pharmacological profiles stem from their ability to interact with various biological targets, leading to mechanisms such as the disruption of cell cycle progression, induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways.[3][7] The addition of a carboxylic acid moiety at the 3-position has been explored as a strategy to potentially enhance selectivity for cancer cells, leveraging the acidic tumor microenvironment to increase drug accumulation in a more unionized, absorbable form.[4][8] Furthermore, halogenation, specifically with bromine, at various positions on the quinoline ring has been shown to impart potent cytotoxic and apoptotic activities in several cancer cell lines.[5][6]

Given this background, this compound emerges as a compound of interest, combining the established quinoline core with two key functional groups—a bromo substituent and a carboxylic acid—that have independently been associated with anti-neoplastic properties.

Postulated Mechanism of Action: Induction of Apoptosis

Based on studies of related quinoline-3-carboxylate and bromoquinoline derivatives, a primary hypothesized mechanism of action for this compound is the induction of apoptosis.[1][5][9] Many quinoline compounds exert their anticancer effects by activating the intrinsic (mitochondrial) pathway of apoptosis.[1][9] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the suppression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This cascade results in the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of executioner caspases (e.g., Caspase-3), which dismantle the cell.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Apoptosome Formation & Caspase Cascade Compound 6-Bromoquinoline- 3-carboxylic acid Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax / Bak (Pro-apoptotic) Compound->Bax Activation Bcl2->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated signaling pathway for apoptosis induction.

Experimental Protocols for Evaluation

To investigate the anticancer potential of this compound, a systematic, multi-assay approach is recommended. The following protocols provide a robust framework for initial screening and mechanistic validation.

General Experimental Workflow

The logical flow of experiments should begin with a broad assessment of cytotoxicity across multiple cancer cell lines to determine potency and selectivity. Promising results would then warrant deeper investigation into the specific mechanism of cell death (e.g., apoptosis vs. necrosis) and the molecular players involved.

G start Start: Prepare Compound Stock viability Protocol 1: Cell Viability Assay (e.g., MTT / Resazurin) start->viability cell_culture Culture Cancer & Normal Cell Lines cell_culture->viability ic50 Calculate IC50 Values viability->ic50 apoptosis Protocol 2: Apoptosis Assay (Annexin V / PI) ic50->apoptosis If potent & selective western Protocol 3: Western Blotting (Apoptotic Markers) apoptosis->western conclusion Conclusion: Mechanistic Insights western->conclusion

Caption: Recommended experimental workflow for compound evaluation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and non-cancerous control cells to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound (MW: 252.06 g/mol )[10]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, K562 leukemia) and a non-cancerous cell line (e.g., HEK293)[4][8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette, microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in complete growth medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Causality Insight: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in the conversion of MTT to formazan is indicative of either reduced cell number (cytotoxicity) or reduced metabolic activity, providing a robust measure of the compound's anti-proliferative effect.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis following treatment with this compound.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells treated with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (at IC50 and 2x IC50) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Causality Insight: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can identify early apoptotic cells. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells. This dual staining method provides a clear distinction between different modes of cell death.

Protocol 3: Western Blot Analysis of Apoptotic Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the intrinsic apoptotic pathway.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells with the compound as in Protocol 2. Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to the β-actin loading control.

Causality Insight: This protocol directly probes the molecular mechanism. An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are hallmark indicators of apoptosis induction, confirming the upstream observations from the Annexin V assay.

Data Presentation: Comparative Analysis

While specific quantitative data for this compound is pending experimental validation, data from structurally similar compounds can provide a comparative context for expected potency.

Table 1: Reported IC50 Values for Related Quinoline Derivatives in Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxylate Compound 4mMCF-7 (Breast)0.33[1]
Quinoline-3-carboxylate Compound 4kK562 (Leukemia)0.28[1]
Bromo-quinazoline Compound 8aMCF-7 (Breast)15.85[11][12]
Bromo-quinazoline Compound 8aSW480 (Colon)17.85[11][12]
Bromo-nitroquinoline 6-Bromo-5-nitroquinolineHT29 (Colon)> 5-FU[5]

Note: This table is for illustrative purposes to provide a benchmark for the potential activity range. 5-FU (5-fluorouracil) is a standard chemotherapy drug.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for cancer research. The protocols and rationale outlined in this guide provide a clear and scientifically rigorous path for its initial evaluation. By leveraging knowledge from analogous compounds, researchers can efficiently probe its cytotoxic effects and elucidate its mechanism of action. Positive findings from these foundational studies would justify progression to more complex investigations, including kinase inhibition profiling, cell cycle analysis, and ultimately, in vivo studies in preclinical cancer models.

References

  • Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Source: Anticancer Agents in Medicinal Chemistry. URL:[Link]
  • Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Source: Anticancer Agents in Medicinal Chemistry. URL:[Link]
  • Title: Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Source: Europe PMC. URL:[Link]
  • Title: Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Source: Europe PMC. URL:[Link]
  • Title: Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Source: Neuroquantology. URL:[Link]
  • Title: Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Source: PubMed. URL:[Link]
  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Title: Review on recent development of quinoline for anticancer activities. Source: Journal of Receptors and Signal Transduction. URL:[Link]
  • Title: A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Title: 2-(3-Bromophenyl)
  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Source: Asian Pacific Journal of Cancer Prevention. URL:[Link]

Sources

Application Notes & Protocols: 6-Bromoquinoline-3-carboxylic Acid as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of molecular design due to its prevalence in biologically active compounds and functional materials.[1][2] Among the vast array of quinoline derivatives, 6-Bromoquinoline-3-carboxylic acid stands out as a particularly valuable and versatile intermediate. Its strategic utility arises from the orthogonal reactivity of its two key functional groups: a bromine atom at the C6-position and a carboxylic acid at the C3-position.

The bromine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, or amino substituents to build molecular complexity.[3][4] Concurrently, the carboxylic acid moiety provides a classic site for modification, most commonly through amide bond formation, which is the most frequent reaction in medicinal chemistry for linking molecular fragments.[5][6] This bifunctional nature allows for a modular and powerful approach to synthesizing diverse libraries of complex molecules for drug discovery and materials development.[7][8]

This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Core Applications: Harnessing Orthogonal Reactivity

The primary utility of this compound lies in the selective manipulation of its two functional handles. The C6-bromo position is ideal for forming new carbon-carbon and carbon-nitrogen bonds, while the C3-carboxylic acid is perfect for derivatization via acylation chemistry.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The electron-rich quinoline ring and the reactive C-Br bond make the 6-position an excellent substrate for palladium-catalyzed reactions. These methods are foundational for building the carbon and nitrogen skeletons of target molecules.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[9][10] The reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[11] The reaction is prized for its functional group tolerance and generally mild conditions.

Scientific Rationale: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species.[10] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step with the palladium complex. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[9] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with heteroaromatic substrates.[12]

Experimental Protocol: Typical Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[3]

  • Catalyst Addition: Add the palladium catalyst. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source like Palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos, XPhos).[3][9]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like dioxane, THF, or DME with water is commonly used to dissolve both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). If the product is a carboxylic acid, the aqueous layer can be acidified to precipitate the product. The crude product is then purified by column chromatography or recrystallization.

Data Summary: Suzuki-Miyaura Reaction Parameters

Catalyst/LigandBaseSolvent SystemTemperature (°C)Typical Substrates
Pd(PPh₃)₄K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂O80-100Aryl and Heteroaryl Boronic Acids
Pd(dppf)Cl₂Cs₂CO₃DME, THF80-90Sterically Hindered Boronic Acids
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90-110Electron-rich/deficient Boronic Acids

Workflow Visualization

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Isolation & Purification reagents Combine: - 6-Bromoquinoline-3-COOH - Boronic Acid - Base (e.g., K2CO3) catalyst Add Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify Product (Chromatography) workup->purify final_product final_product purify->final_product Final Product Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition Complex pd0->ox_add + Ar-Br amine_coord Amine Coordination ox_add->amine_coord + R2NH deprotonation Pd-Amido Complex amine_coord->deprotonation - Base-H+ deprotonation->pd0 Reductive Elimination (+ Ar-NR2) Amide_Coupling_Strategy start_acid 6-Bromoquinoline-3-COOH active_ester Activated Intermediate (O-Acylisourea Ester) start_acid->active_ester 1. Activation activator Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) activator->active_ester final_amide Final Amide Product active_ester->final_amide 2. Nucleophilic Attack amine Amine (R-NH2) amine->final_amide byproducts Byproducts final_amide->byproducts

Sources

Application Notes and Protocols for the Suzuki Coupling of 6-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline-3-carboxylic Acids and the Power of Suzuki Coupling

The quinoline-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry and drug development. Its derivatives are integral components of numerous pharmacologically active agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ability to functionalize the quinoline core at various positions is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks make it an indispensable tool for synthetic chemists.[3] This application note provides a detailed protocol for the Suzuki coupling of 6-bromoquinoline-3-carboxylic acid, a key intermediate for the synthesis of novel quinoline-based compounds. We will delve into the rationale behind the chosen conditions, address the specific challenges posed by the free carboxylic acid moiety, and provide a comprehensive guide for researchers in the field.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) forms a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific boronic acids and reaction scales.

Materials and Reagents:
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Reaction Setup and Procedure:

The following workflow outlines the key steps from reaction setup to product workup.

Experimental_Workflow

A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Method:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), palladium(II) acetate (0.02-0.05 eq.), the phosphine ligand (0.04-0.10 eq.), and the base (3.0-4.0 eq.).

    • Rationale: The use of excess boronic acid helps to drive the reaction to completion. The catalyst and ligand amounts are typical for Suzuki couplings. A higher amount of base is crucial to neutralize the carboxylic acid proton and facilitate the formation of the active boronate species.[5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.[6]

  • Solvent Addition: Through a septum, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent mixture should be chosen to ensure solubility of all reactants.

    • Rationale: A mixture of an organic solvent and water is often beneficial for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[7] Degassing the solvents is critical to prevent catalyst oxidation.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify to a pH of ~3-4 with 1M HCl to protonate the carboxylic acid product, making it soluble in the organic phase.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired 6-arylquinoline-3-carboxylic acid.

Key Reaction Parameters and Optimization:

The success of the Suzuki coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a starting point for optimization.

ParameterReagent/ConditionRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand PPh₃, SPhos, XPhosFor more challenging couplings, bulky and electron-rich phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A strong base is required. K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is also a good option but more expensive.[6] An additional equivalent of base is needed to deprotonate the carboxylic acid.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe choice of solvent system is critical for ensuring the solubility of all reaction components, especially the carboxylate salt formed in situ.[5]
Temperature 80-100 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to minimize side reactions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient catalyst system; Poor solubility of reactants; Catalyst deactivation.Screen different palladium/ligand combinations (e.g., use a more electron-rich, bulky ligand like SPhos).[6] Adjust the solvent system to improve solubility.[5] Ensure rigorous exclusion of oxygen by proper degassing and maintaining an inert atmosphere.
Protodeboronation Presence of excess water or strong base; High reaction temperature.Use anhydrous solvents and minimize the amount of water. Consider a weaker base like K₂CO₃ or CsF.[6] Attempt the reaction at a lower temperature. Use boronic esters (e.g., pinacol esters) which are more stable.
Side Product Formation Homocoupling of the boronic acid.This can be caused by the presence of oxygen. Ensure thorough degassing of solvents and the reaction vessel.[8]
Difficulty in Purification Co-elution of product with residual catalyst or ligand.After the reaction, consider a filtration through a pad of Celite to remove some of the palladium residues. Optimize chromatographic conditions.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 6-arylquinoline-3-carboxylic acids. By carefully selecting the catalyst, ligand, base, and solvent system, and by taking into account the presence of the free carboxylic acid, researchers can efficiently generate novel compounds for further investigation in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important transformation.

References

  • Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters.
  • Carboxylic acid and Cross Coupling reactions. Reddit.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC.
  • Do carboxylic acids interfere with Suzukis? Reddit.
  • Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry.
  • Decarboxylative cross-coupling. Wikipedia.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC.
  • Palladium-Catalyzed Decarbonylative Alkynylation of Hydroxyquinoline Carboxylic acid using Dual C-H/C-O Bond Activation. ResearchGate.
  • Decarboxylative Cross-Coupling of Aryls and Hetaryls. Thieme.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Protection and deprotection of carboxylic acid group. ResearchGate.
  • (A) Cross-coupling of carboxylic acid derivatives. (B) The first... ResearchGate.
  • Suzuki reaction. Wikipedia.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry.

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Developing Antiproliferative Agents from 6-Bromoquinoline-3-carboxylic Acid: A Guide to Synthesis, Biological Evaluation, and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in leveraging the 6-bromoquinoline-3-carboxylic acid scaffold for the discovery of novel antiproliferative agents. The quinoline core is a privileged structure in medicinal chemistry, and its derivatives have shown promise in targeting various hallmarks of cancer. This document outlines the strategic synthesis of a focused library of N-substituted 6-bromoquinoline-3-carboxamides, details robust protocols for their biological evaluation, and explores potential mechanisms of action, thereby offering a self-validating system for hit identification and lead optimization.

Introduction: The Rationale for this compound in Anticancer Drug Discovery

The quinoline scaffold is a cornerstone in the development of therapeutics, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer properties. The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The presence of a bromine atom at the C6 position and a carboxylic acid at the C3 position of the quinoline ring offers strategic advantages for chemical modification and potential biological activity. The electron-withdrawing nature of the bromine atom can influence the electronic properties of the quinoline ring system, potentially enhancing interactions with biological targets. The carboxylic acid moiety serves as a convenient handle for the synthesis of a diverse library of derivatives, such as amides, which can explore a wide chemical space and improve pharmacokinetic profiles.

Recent studies on the closely related quinazoline scaffold have demonstrated that 6-bromo derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][2] This provides a strong rationale for investigating 6-bromoquinoline-3-carboxamides as potential antiproliferative agents. The primary hypothesis is that by systematically modifying the substituent at the 3-position carboxamide, we can identify compounds with significant and selective anticancer activity.

Synthetic Strategy: From Carboxylic Acid to a Library of Amide Derivatives

The synthetic approach focuses on the conversion of the carboxylic acid group of this compound into a series of N-substituted amides. This is a well-established and versatile reaction in medicinal chemistry, allowing for the introduction of a wide range of chemical functionalities. The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates the amide bond formation under mild conditions.

General Workflow for the Synthesis of N-Substituted 6-Bromoquinoline-3-carboxamides

The overall synthetic workflow is depicted below, illustrating the key steps from the starting material to the final products.

Synthesis_Workflow A This compound B Activation with EDC/HOBt A->B Step 1 C Addition of Amine (R-NH2) B->C Step 2 D N-Substituted 6-Bromoquinoline-3-carboxamide C->D Step 3 E Purification (e.g., Column Chromatography) D->E Step 4 F Characterization (NMR, MS) E->F Step 5

Caption: Synthetic workflow for N-substituted 6-bromoquinoline-3-carboxamides.

Detailed Protocol for the Synthesis of a Representative Derivative: 6-Bromo-N-phenylquinoline-3-carboxamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-phenyl amide derivative. This can be adapted for the synthesis of a library of compounds by varying the amine component.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add aniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-N-phenylquinoline-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Screening for Antiproliferative Activity

The primary biological evaluation of the synthesized compounds will involve assessing their ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay for this purpose.[3]

Workflow for In Vitro Antiproliferative Screening

The following diagram illustrates the key stages of the in vitro screening process.

Bioassay_Workflow A Cell Seeding (e.g., MCF-7, SW480) B Compound Treatment (Varying Concentrations) A->B Step 1 C Incubation (e.g., 72 hours) B->C Step 2 D MTT Assay C->D Step 3 E Data Analysis (IC50 Determination) D->E Step 4 F Hit Identification E->F Step 5

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Detailed Protocol for the MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, SW480 colon cancer) and a non-cancerous cell line (e.g., MRC-5) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 6-bromoquinoline-3-carboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solutions with culture medium to obtain the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Representative Data and Structure-Activity Relationship (SAR)

The antiproliferative activity of 6-bromoquinazoline derivatives, a closely related scaffold, provides a basis for expected outcomes. The following table summarizes the IC₅₀ values of some 6-bromoquinazoline derivatives against MCF-7 and SW480 cancer cell lines.[1] This data suggests that modifications at the amide position can significantly impact cytotoxic potency.

Compound IDR Group (at amide nitrogen)IC₅₀ (µM) vs. MCF-7[1]IC₅₀ (µM) vs. SW480[1]
8a -CH₂CH₂SH15.85 ± 3.3217.85 ± 0.92
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
8e 4-methylbenzyl35.14 ± 6.8763.15 ± 1.63
Erlotinib (Reference)9.9 ± 0.14-
Cisplatin (Reference)--

Note: The data presented is for 6-bromoquinazoline derivatives and serves as a predictive model for the potential activity of 6-bromoquinoline-3-carboxamides.

A preliminary structure-activity relationship (SAR) analysis of the quinazoline series suggests that aliphatic linkers with functional groups like thiols may be more potent than substituted benzyl groups.[1] The position of substituents on the aromatic ring also influences activity, with para-substitution appearing more favorable than meta-substitution.[1]

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism by which active compounds exert their antiproliferative effects is crucial for their further development. Quinoline derivatives have been reported to induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Putative Signaling Pathways Targeted by Quinoline Derivatives

The PI3K/Akt/mTOR and p53-mediated apoptotic pathways are two critical signaling cascades often dysregulated in cancer and are potential targets for quinoline-based inhibitors.

Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 p53-Mediated Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation p53 p53 Bax Bax p53->Bax Mitochondria Mitochondria Bax->Mitochondria Caspases Caspases Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified representation of the PI3K/Akt/mTOR and p53-mediated apoptotic pathways.

Quinoline derivatives may inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[4] Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis. Additionally, some compounds may activate the tumor suppressor protein p53, which in turn can upregulate the pro-apoptotic protein Bax, leading to mitochondrial-mediated apoptosis.[5]

Investigating the Mechanism of Action: Experimental Protocols

Objective: To determine if the active compounds induce cell cycle arrest.

Protocol Outline:

  • Treat cancer cells with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[6]

Objective: To determine if the active compounds induce apoptosis.

Protocol Outline:

  • Treat cancer cells with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Objective: To investigate the effect of the compounds on specific signaling pathways.

Protocol Outline:

  • Treat cancer cells with the test compound for a specified time.

  • Lyse the cells to extract total proteins.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and the p53 pathway (e.g., p53, Bax, Bcl-2).

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Analyze the changes in protein expression and phosphorylation levels to elucidate the affected signaling pathways.

Conclusion and Future Directions

This guide provides a comprehensive and integrated approach to the development of novel antiproliferative agents based on the this compound scaffold. By following the detailed protocols for synthesis and biological evaluation, researchers can efficiently generate and screen a library of derivatives to identify promising hit compounds. The proposed mechanistic studies will provide valuable insights into their mode of action, guiding further lead optimization efforts. Future work should focus on expanding the diversity of the amide library, exploring other modifications on the quinoline ring, and conducting in vivo efficacy studies for the most promising candidates. The systematic approach outlined herein, grounded in established chemical and biological methodologies, offers a robust platform for the discovery of the next generation of quinoline-based anticancer therapeutics.

References

  • Emami, S., et al. (2024).
  • Emami, S., et al. (2024).
  • Mubarak, M. S. (2012). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Cancer Biology & Therapy, 13(1), 1-13. [Link]
  • ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines.
  • SciSpace. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Current Topics in Medicinal Chemistry. [Link]
  • PubMed. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity. [Link]
  • Sui, M., et al. (2014). CDK4/6 Inhibition Induces Epithelial Cell Cycle Arrest and Ameliorates Acute Kidney Injury. Journal of the American Society of Nephrology, 25(11), 2467-2480. [Link]
  • MDPI. (2022).
  • Helal, M. H., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(9), 1535-1549. [Link]
  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. [Link]
  • PubMed. (2000).
  • Ciesielska, U., et al. (2018). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 19(10), 3149. [Link]
  • ResearchGate. (n.d.). FDA-approved inhibitors of PI3K/Akt/mTOR pathway.
  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
  • Semantic Scholar. (2016). Cell cycle regulation and anticancer drug discovery.
  • ResearchGate. (n.d.). Selective inhibition of CDK4/CDK6 induces early G 1 arrest in MCL.
  • Barra, F., et al. (2018). Inhibition of PI3K/AKT/mTOR pathway for the treatment of endometriosis. British Journal of Pharmacology, 175(18), 3626–3627. [Link]
  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors. RSC Advances, 14(35), 25166-25185. [Link]
  • PubChem. (n.d.). 6-Bromoquinoline.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(23), 5646. [Link]
  • PubMed. (2002).
  • RSC Publishing. (2021). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. [Link]
  • ResearchGate. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). [Link]
  • PubMed. (2024). DNA damage induces p53-independent apoptosis through ribosome stalling. Science. [Link]
  • ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Pronuvia. (n.d.). Mechanisms of p53-dependent apoptosis.
  • BioKB. (n.d.). Transcriptional inhibitors, p53 and apoptosis.
  • PubMed. (2001). Mechanisms of p53-dependent apoptosis. Biochemical Society Transactions. [Link]

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Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group in 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 6-Bromoquinoline-3-carboxylic Acid

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The quinoline core is a prevalent motif in a wide array of biologically active compounds, and the strategic placement of the bromine atom and the carboxylic acid group offers a versatile platform for molecular elaboration. The carboxylic acid at the 3-position is a key functional handle that can be readily transformed into a variety of other functional groups, including esters, amides, and alcohols. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of physicochemical properties for materials science applications. The bromine atom at the 6-position provides a site for further modification, often through cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

This technical guide provides an in-depth exploration of three fundamental transformations of the carboxylic acid group of this compound: amidation, esterification, and reduction. The protocols provided are based on well-established and robust chemical methodologies, offering researchers reliable starting points for their synthetic endeavors.

I. Amidation: Forging the Amide Bond

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key feature of peptides and many small-molecule drugs. The direct coupling of a carboxylic acid with an amine is often facilitated by a coupling reagent to activate the carboxylic acid and promote nucleophilic attack by the amine.

Causality of Experimental Choices: The HATU-Mediated Coupling

For the amidation of this compound, we recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly efficient and widely used uronium-based coupling reagent for several key reasons:

  • High Reactivity and Efficiency: HATU rapidly activates carboxylic acids to form a highly reactive OAt-active ester, which readily reacts with amines to form the amide bond, often leading to high yields.

  • Mild Reaction Conditions: The coupling can typically be performed at room temperature, which is advantageous for substrates that may be sensitive to heat.

  • Low Racemization: For chiral amines or carboxylic acids, HATU is known to minimize the risk of racemization, a critical consideration in the synthesis of enantiomerically pure compounds.

  • Good Solubility: HATU and its byproducts are generally soluble in common organic solvents used for these reactions, such as dimethylformamide (DMF) or dichloromethane (DCM), facilitating a homogeneous reaction mixture.

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hexafluorophosphate salt of HATU and to deprotonate the amine nucleophile, thereby increasing its reactivity.

Experimental Workflow: Amidation

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 6-Bromoquinoline- 3-carboxylic acid F Stir at Room Temperature (Monitor by TLC/LC-MS) A->F B Amine (e.g., Benzylamine) B->F C HATU C->F D DIPEA D->F E Anhydrous DMF E->F G Aqueous Work-up (e.g., water, brine) F->G H Extraction with Organic Solvent G->H I Drying and Concentration H->I J Purification (e.g., Column Chromatography) I->J

Caption: Workflow for HATU-mediated amidation.

Detailed Protocol: Synthesis of N-Benzyl-6-bromoquinoline-3-carboxamide

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Stir the solution at room temperature and add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-6-bromoquinoline-3-carboxamide.

Quantitative Data (Representative):

Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Yield (%)
This compoundBenzylamineHATUDIPEADMF2-4>85

II. Esterification: Crafting Esters with Precision

The esterification of this compound provides access to another important class of derivatives with applications ranging from prodrug design to the modulation of solubility and pharmacokinetic properties.

Causality of Experimental Choices: The Steglich Esterification

For the synthesis of esters from this compound, the Steglich esterification is a highly effective and mild method.[1] The key components of this reaction are:

  • Dicyclohexylcarbodiimide (DCC): DCC is a dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol.

  • 4-Dimethylaminopyridine (DMAP): DMAP serves as a nucleophilic catalyst that accelerates the reaction. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle significantly enhances the rate of esterification and allows the reaction to proceed under mild conditions.[2]

The byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in many organic solvents and can be easily removed by filtration.

Experimental Workflow: Esterification

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 6-Bromoquinoline- 3-carboxylic acid F Stir at 0 °C to Room Temp (Monitor by TLC) A->F B Alcohol (e.g., Ethanol) B->F C DCC C->F D DMAP (catalytic) D->F E Anhydrous DCM E->F G Filter to remove DCU F->G H Aqueous Wash G->H I Drying and Concentration H->I J Purification (e.g., Recrystallization or Chromatography) I->J Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A LiAlH₄ D Add carboxylic acid solution to LAH suspension at 0 °C, then reflux A->D B Anhydrous THF B->D C 6-Bromoquinoline- 3-carboxylic acid in THF C->D E Careful Quenching (e.g., Fieser workup) D->E F Filtration E->F G Extraction and Drying F->G H Purification G->H

Sources

Application Note & Protocol: A Scalable Synthesis of 6-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromoquinoline-3-carboxylic acid is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib.[1] The increasing demand for such targeted therapies necessitates a robust, scalable, and economically viable synthetic route. This guide provides a comprehensive overview and a detailed protocol for the large-scale synthesis of this compound, focusing on the well-established Gould-Jacobs reaction pathway.[2] We delve into the strategic considerations for process scale-up, including reaction parameter optimization, safety protocols for hazardous reagents, and robust analytical controls for quality assurance.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, renowned for its presence in a wide array of pharmacologically active compounds.[3][4] this compound serves as a critical precursor, providing a functionalized core for further chemical elaboration. While numerous methods exist for quinoline synthesis, including the Skraup, Doebner-von Miller, and Friedländer reactions, the Gould-Jacobs reaction offers distinct advantages for large-scale production of the target molecule due to its convergent nature and use of readily available starting materials.[2][5]

The selected strategy involves a three-step sequence:

  • Condensation: Nucleophilic substitution of 4-bromoaniline on diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the enamine to form the quinolone ring system.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

This approach is favored for its reliability and predictability, which are paramount in a manufacturing environment.

Comparative Synthetic Strategies

Several named reactions can produce the quinoline core.[5] However, for the specific synthesis of this compound on a large scale, the Gould-Jacobs pathway is often preferred over alternatives like the Combes or Skraup syntheses for reasons of regioselectivity, milder initial conditions, and avoidance of highly toxic or dangerously exothermic reagents like arsenic acid or nitrobenzene, which can be used in the Skraup reaction.[2][6]

G cluster_start Starting Materials cluster_gj Gould-Jacobs Pathway (Selected) cluster_alt Alternative Pathways 4-Bromoaniline 4-Bromoaniline Condensation Step 1: Condensation (100-130°C) 4-Bromoaniline->Condensation Skraup Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) Harsh, Exothermic 4-Bromoaniline->Skraup Combes Combes Synthesis (β-diketone, Acid Catalyst) Regioselectivity Issues 4-Bromoaniline->Combes DEEMM Diethyl ethoxy- methylenemalonate DEEMM->Condensation Intermediate_A Enamine Intermediate (Diethyl 2-((4-bromophenyl) amino)methylenemalonate) Condensation->Intermediate_A Cyclization Step 2: Thermal Cyclization (>250°C in Dowtherm A) Intermediate_A->Cyclization Intermediate_B Ethyl 6-bromo-4-oxo-1,4- dihydroquinoline-3-carboxylate Cyclization->Intermediate_B Saponification Step 3: Saponification (NaOH, EtOH/H₂O) Intermediate_B->Saponification Final_Product 6-Bromoquinoline- 3-carboxylic acid Saponification->Final_Product Skraup->Final_Product Combes->Final_Product

Diagram 1: Comparative overview of synthetic pathways to this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay by trained personnel wearing requisite Personal Protective Equipment (PPE).

Materials and Equipment
MaterialGradeSupplierCAS No.Quantity
4-Bromoaniline≥98%Sigma-Aldrich106-40-10.82 kg (4.77 mol)
Diethyl ethoxymethylenemalonate (DEEMM)≥97%Sigma-Aldrich87-13-81.13 kg (5.24 mol)
Dowtherm™ AHeat Transfer FluidDow8004-13-5~10 L
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific1310-73-20.76 kg (19.0 mol)
Ethanol (EtOH)AnhydrousVWR64-17-58 L
Hydrochloric Acid (HCl), 37%Reagent GradeVWR7647-01-0As needed for pH
Deionized WaterN/AIn-house7732-18-5~40 L
Equipment
20L Jacketed Glass Reactor
Overhead Mechanical Stirrer
High-Temperature Heating/Cooling Circulator
Condenser and Receiving Flask
Large Nutsche Filter or Centrifuge
Vacuum Oven
Experimental Workflow Diagram

G start Start charge_reactants Charge Reactor: 4-Bromoaniline + DEEMM start->charge_reactants heat_step1 Heat to 110-120°C Monitor EtOH Distillation (In-Process Control 1: TLC/HPLC) charge_reactants->heat_step1 add_dowtherm Add Dowtherm A heat_step1->add_dowtherm heat_step2 Heat to 250-255°C (In-Process Control 2: HPLC) add_dowtherm->heat_step2 cool_down1 Cool to 80°C heat_step2->cool_down1 add_etoh Add Ethanol cool_down1->add_etoh add_naoh Add NaOH Solution (Exothermic - Control Temp) add_etoh->add_naoh reflux_saponify Reflux at ~80°C (In-Process Control 3: HPLC) add_naoh->reflux_saponify cool_down2 Cool to 20-25°C reflux_saponify->cool_down2 ph_adjust Adjust pH to 2-3 with HCl Precipitation Occurs cool_down2->ph_adjust filter_wash Filter Solid Wash with Water & Ethanol ph_adjust->filter_wash dry_product Dry under Vacuum at 60-70°C filter_wash->dry_product qc_analysis Final QC Analysis (HPLC, NMR, MS) dry_product->qc_analysis end End: Final Product qc_analysis->end

Diagram 2: Step-by-step experimental workflow for the large-scale synthesis.

Step-by-Step Protocol

Step 1: Condensation to form Diethyl 2-((4-bromophenyl)amino)methylenemalonate

  • Charge the 20L reactor with 4-bromoaniline (0.82 kg) and diethyl ethoxymethylenemalonate (DEEMM) (1.13 kg).

  • Begin agitation with the overhead stirrer at a moderate speed (e.g., 150 RPM).

  • Heat the mixture to 110-120°C using the circulating bath.[7] Ethanol will begin to distill off as the reaction proceeds. Collect the distillate to monitor the reaction's progress.

  • Maintain the temperature for 2-4 hours. The reaction is considered complete when the theoretical amount of ethanol has been collected, and in-process control (IPC) by TLC or HPLC shows consumption of the 4-bromoaniline starting material.[7]

Rationale: This initial condensation is a nucleophilic substitution reaction where the amino group of aniline attacks the electron-deficient carbon of DEEMM, followed by the elimination of ethanol.[2] Driving off the ethanol by-product shifts the equilibrium towards the product, ensuring high conversion.

Step 2: Thermal Cyclization

  • Cool the reactor contents to approximately 80-90°C.

  • Carefully add Dowtherm A (~10 L) to the crude intermediate in the reactor.

  • Resume heating. Increase the temperature of the reaction mixture to 250-255°C.

  • Hold at this temperature for 1-2 hours. The intramolecular cyclization occurs during this high-temperature phase.[8]

  • Monitor the reaction for completion by HPLC, checking for the disappearance of the enamine intermediate.

Rationale: This is a pericyclic reaction (an electrocyclization) that requires significant thermal energy to overcome the activation barrier.[2] Dowtherm A is used as a high-boiling, thermally stable heat transfer medium, which allows for uniform and safe heating to the required temperature.[7]

Step 3: Saponification and Isolation

  • Once the cyclization is complete, cool the reaction mixture to 80°C.

  • Slowly and carefully add anhydrous ethanol (8 L) to the reactor. The temperature will drop; maintain it around 70-80°C.

  • In a separate vessel, dissolve sodium hydroxide (0.76 kg) in deionized water (8 L). Caution: This is a highly exothermic process. Ensure the solution is cooled before use.

  • Slowly add the aqueous NaOH solution to the reactor over at least 1 hour, maintaining the internal temperature below 85°C.

  • Once the addition is complete, heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours until HPLC analysis confirms the complete hydrolysis of the ethyl ester.

  • Cool the reaction mixture to room temperature (20-25°C).

  • Slowly add 37% hydrochloric acid to the stirred mixture to adjust the pH to 2-3. The product will precipitate as a solid.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolate the solid product using a Nutsche filter.

  • Wash the filter cake sequentially with deionized water (2 x 5 L) and then with cold ethanol (1 x 2 L) to remove residual Dowtherm A and other impurities.

  • Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Rationale: Saponification is a basic ester hydrolysis that converts the ethyl ester intermediate into the sodium carboxylate salt. Subsequent acidification protonates the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

Process Safety and Hazard Analysis

Large-scale synthesis requires rigorous attention to safety. The following table outlines key hazards and mitigation strategies.

Reagent/Process StepHazardMitigation Strategy
4-Bromoaniline Toxic, suspected carcinogen, skin sensitizer.[9]Use in a well-ventilated area. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid inhalation of dust.
DEEMM Eye and skin irritant.Handle with standard PPE. In case of contact, flush with copious amounts of water.
High-Temp Cyclization Operation at >250°C with hot, flammable oil (Dowtherm A).Use a properly rated reactor and heating system with over-temperature protection. Ensure adequate ventilation. Have appropriate fire suppression equipment readily available.
NaOH & HCl Corrosive. NaOH dissolution is highly exothermic.Wear chemical splash goggles, face shield, and corrosion-resistant gloves. Add reagents slowly and with cooling to control temperature.

Quality Control and Expected Results

The final product should be an off-white to pale yellow solid. Quality control is essential to ensure the material meets specifications for subsequent synthetic steps.

TestSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥98.0% (by area)HPLC
Melting Point >250 °CMelting Point Apparatus
Expected Yield 75-85% (overall)Gravimetric

Expected ¹H NMR Data (400 MHz, DMSO-d₆): δ 13.8 (s, 1H, COOH), 9.1 (d, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 8.2 (d, 1H), 8.0 (dd, 1H).

Conclusion

The Gould-Jacobs reaction provides a reliable and scalable pathway for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature during the condensation and cyclization steps, and implementing robust safety and quality control measures, this protocol can be effectively implemented for large-scale manufacturing. The detailed procedure and rationale provided herein serve as a comprehensive guide for researchers and process chemists in the pharmaceutical industry.

References

  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • ACS Sustainable Chemistry & Engineering. (n.d.). Synthesis of Quinolines: A Green Perspective.
  • Google Patents. (n.d.). CN111349045A - Synthetic method of lenvatinib and novel intermediate.
  • Google Patents. (n.d.). CN113307767A - Synthetic method of lenvatinib.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Patsnap Eureka. (n.d.). Preparation method of lenvatinib and preparation method of lenvatinib intermediate.
  • ResearchGate. (n.d.). Six-step synthesis of lenvatinib 50 starting from....
  • Benchchem. (n.d.). Managing toxic reagents in quinoline synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • Organic Syntheses. (n.d.). diethyl methylenemalonate.
  • SpringerLink. (2011). Synthesis of New Heterocyclic Enamines (III) and Their Cyclization with Oxalyl Chloride.
  • Benchchem. (n.d.). Temperature and reaction time optimization for diethyl ethoxymethylenemalonate reactions.
  • ResearchGate. (n.d.). Preparation of p-Bromoaniline.

Sources

Application Notes and Protocols for the Purification of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the purification of 6-bromoquinoline-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The methodologies outlined are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity material, a critical prerequisite for successful downstream applications. The protocols are grounded in the physicochemical properties of the target molecule and address common impurities encountered during its synthesis.

Introduction: The Importance of Purity

This compound serves as a fundamental building block in the synthesis of a variety of bioactive molecules and functional materials. The presence of impurities, even in trace amounts, can significantly impact the yield, reproducibility, and biological activity of subsequent synthetic steps. Common contaminants may include unreacted starting materials, isomers, and byproducts from the synthetic route, most notably the Gould-Jacobs reaction. Therefore, robust and efficient purification is not merely a preparatory step but a critical determinant of research outcomes.

This guide presents a multi-faceted approach to purification, leveraging recrystallization, acid-base extraction, and column chromatography. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is paramount for designing effective purification strategies.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₀H₆BrNO₂-
Molecular Weight 252.06 g/mol [1][2]Essential for calculating molar equivalents and yields.
Appearance Solid[3]Suitable for purification by recrystallization.
Melting Point >300 °C (Decomposes)High melting point suggests strong intermolecular forces, indicating that finding a suitable single solvent for recrystallization might be challenging. Decomposition at high temperatures necessitates careful heating during dissolution.
pKa (estimated) Carboxylic Acid: ~3-4 Quinoline Nitrogen: ~2-3The acidic carboxylic acid and the weakly basic quinoline nitrogen allow for selective protonation and deprotonation, forming the basis of acid-base extraction techniques. The electron-withdrawing bromine and carboxylic acid groups are expected to lower the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ≈ 4.9)[4].
Solubility Sparingly soluble in common organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone) at room temperature. Increased solubility in hot polar aprotic solvents like DMF and DMSO.[5]Guides the selection of solvents for recrystallization and mobile phases for column chromatography. The use of highly polar solvents for dissolution is often necessary.

Understanding Potential Impurities

The most common synthetic route to quinoline-3-carboxylic acids is the Gould-Jacobs reaction.[6] When using 4-bromoaniline as a starting material, several impurities can arise:

  • Unreacted 4-bromoaniline: A basic impurity that can be removed by an acidic wash.

  • Diethyl ethoxymethylenemalonate (DEEM): The other starting material.

  • Incompletely cyclized intermediates: Such as the anilidomethylenemalonate, which is an open-chain precursor.[7]

  • Isomeric products: If the aniline starting material is not symmetrically substituted, a mixture of regioisomers can be formed.[8]

  • Byproducts from side reactions: High reaction temperatures can lead to decomposition and the formation of various colored impurities.

Purification Protocols

Recrystallization: The First Line of Defense

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The key is to find a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either highly soluble or insoluble at all temperatures.

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for crude material that is mostly the desired product but contains minor, less polar impurities.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The high polarity of the target compound may require a significant volume of ethanol.

  • Heat the solution gently on a hot plate while stirring. If any insoluble impurities remain, perform a hot filtration.

  • Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

  • Assess purity by measuring the melting point and comparing it to the literature value.

Rationale: The mixed solvent system of ethanol and water provides a finely tunable polarity. The compound is soluble in hot ethanol, and the addition of water as an anti-solvent decreases its solubility, inducing crystallization as the solution cools.

dot

Recrystallization_Workflow A Crude Solid in Flask B Add Minimal Hot Solvent to Dissolve A->B Heat C Hot Filtration (if needed) B->C Insolubles Present D Slow Cooling to Room Temperature B->D No Insolubles C->D E Ice Bath Cooling D->E Induce Max Precipitation F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: General workflow for purification by recrystallization.

Acid-Base Extraction: Exploiting Amphoteric Nature

The presence of both a carboxylic acid and a quinoline nitrogen makes this compound amphoteric. This property can be exploited for a highly selective liquid-liquid extraction to separate it from neutral or solely basic/acidic impurities.

Protocol 2: Purification via Acid-Base Extraction

This method is particularly effective for removing neutral organic impurities and unreacted 4-bromoaniline.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • 5% aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 5% aqueous NaHCO₃ solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving neutral and basic impurities in the organic layer. Repeat the extraction twice.

  • Combine the aqueous layers containing the sodium salt of the product.

  • Wash the combined aqueous layers with diethyl ether to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer by slowly adding 5% aqueous HCl with stirring until the pH is approximately 2-3. The protonated this compound will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified solid under vacuum.

Rationale: The weakly basic sodium bicarbonate is sufficient to deprotonate the carboxylic acid (pKa ~3-4) but not a less acidic phenol, if present as an impurity. The quinoline nitrogen (pKa ~2-3) will remain largely protonated at this stage. Subsequent acidification protonates the carboxylate, causing the neutral, water-insoluble acid to precipitate.

dot

AcidBase_Extraction cluster_0 Separatory Funnel 1 cluster_1 Beaker A Crude Mixture in Organic Solvent B Add 5% NaHCO3 (aq) A->B C Organic Layer (Neutral & Basic Impurities) B->C D Aqueous Layer (Product as Carboxylate Salt) B->D E Aqueous Layer D->E F Add 5% HCl (aq) E->F G Precipitated Pure Product F->G

Caption: Workflow for purification by acid-base extraction.

Column Chromatography: For Challenging Separations

When dealing with impurities of similar polarity to the product, column chromatography is the method of choice. Due to the high polarity of the carboxylic acid, a polar mobile phase will be required.

Protocol 3: Silica Gel Column Chromatography

This protocol is for separating the target compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Prepare the Mobile Phase: A common mobile phase for polar carboxylic acids is a mixture of a non-polar solvent and a polar solvent, with a small amount of acid to suppress the ionization of the carboxylic acid group. A good starting point is DCM:MeOH with 0.5-1% acetic acid. The optimal ratio should be determined by TLC analysis.

  • Pack the Column: Prepare a slurry of silica gel in the least polar mobile phase to be used and pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel (dry loading).

  • Elute the Column: Begin elution with the determined mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of methanol to elute the more polar compounds.

  • Monitor the Separation: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Rationale: The acidic modifier in the mobile phase ensures that the carboxylic acid remains in its protonated, less polar form, which allows for better interaction with the silica gel and improved separation.[9] Using a gradient of increasing polarity allows for the sequential elution of compounds with different polarities.

Purity Assessment

The purity of the final product should be confirmed by one or more of the following methods:

  • Melting Point: A sharp melting point close to the literature value is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • Chromatographic separations of arom
  • Column chrom
  • Column chrom
  • Column chromatography of carboxylic acids? Reddit. [Link]
  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • Quinoline. mVOC 4.0. [Link]
  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
  • pKa Data Compiled by R. Williams.
  • pKa Data Compiled by R. Williams.
  • Gould–Jacobs reaction. Wikipedia. [Link]
  • AN56 Gould Jacobs Quinoline forming reaction. Biotage. [Link]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
  • pKa Values Table: Inorganic & Organic Acids. Studylib. [Link]
  • Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. PubMed. [Link]
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Process for the preparation of quinoline carboxyolic acids.
  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

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analytical methods for characterizing 6-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 6-Bromoquinoline-3-carboxylic Acid

Introduction: this compound (CAS No. 798545-30-9) is a vital heterocyclic building block in medicinal chemistry and drug development. Its quinoline core is a privileged scaffold found in numerous pharmacologically active agents, and the strategic placement of the bromine atom and carboxylic acid group offers versatile handles for synthetic elaboration. Ensuring the identity, purity, and stability of this starting material is paramount for the synthesis of safe and effective drug candidates. This guide provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of this compound, designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Our approach moves beyond simple procedural lists, delving into the causality behind methodological choices to empower scientists to not only execute but also adapt these protocols. The described workflows are designed as self-validating systems, ensuring robust and reliable characterization.

Physicochemical Properties and Reference Standards

A foundational step in any analytical campaign is to understand the basic properties of the analyte. This compound is a solid at room temperature.[1] A summary of its key physicochemical properties is provided below.

PropertyValueSource(s)
CAS Number 798545-30-9[2][3]
Molecular Formula C₁₀H₆BrNO₂[1][2]
Molecular Weight 252.06 g/mol [1][2]
Appearance Solid[1]
Typical Purity ≥95%[2][4]
SMILES O=C(O)c1cncc2ccc(Br)cc12[2]
InChI Key HVNYDSMSHWJYHG-UHFFFAOYSA-N[1]

Chromatographic Analysis: The Gold Standard for Purity

Chromatographic techniques are indispensable for determining the purity of pharmaceutical materials and identifying potential impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse for this application due to its high resolution and reproducibility.[5]

A. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, a moderately polar molecule, is well-retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[6]

Protocol 1: HPLC-UV Purity Determination

1. Instrumentation and Conditions:

  • System: HPLC or UHPLC with a UV/Vis or Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

2. Mobile Phase Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

3. Sample and Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.
  • Filtration: Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by the area percentage method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Check: The method's suitability is confirmed by observing a sharp, symmetrical peak for the main component, well-separated from any impurity peaks. A stable baseline during the gradient run ensures system suitability.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent (0.5 mg/mL) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC-UV workflow for purity analysis.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It provides unequivocal confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z). For this compound, the presence of a bromine atom provides a distinctive isotopic signature (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two characteristic peaks (M and M+2) that serve as a definitive confirmation of its presence.[7] Electrospray ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid, forming the [M-H]⁻ ion.[8]

Protocol 2: LC-MS Identity Confirmation

1. Instrumentation and Conditions:

  • LC System: Use the same LC conditions as in Protocol 1 to ensure chromatographic consistency.
  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

2. Mass Spectrometer Settings:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Capillary Voltage: -3.5 kV.
  • Drying Gas Temperature: 350 °C.
  • Scan Range: m/z 100-400.

3. Expected Results:

  • The molecular weight is 252.06 g/mol . The expected [M-H]⁻ ions are:
  • m/z 250.9 (corresponding to the ⁷⁹Br isotope).
  • m/z 252.9 (corresponding to the ⁸¹Br isotope).
  • The observation of these two peaks in an approximate 1:1 intensity ratio confirms the identity and elemental composition.

4. Data Analysis:

  • Extract the ion chromatograms for m/z 251 and 253.
  • Examine the mass spectrum corresponding to the main chromatographic peak to confirm the presence and ratio of the isotopic peaks.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides an orthogonal confirmation of the molecular structure, ensuring all functional groups and connectivity are correct.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of a molecule in solution. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, specific chemical shifts and coupling patterns will be indicative of the substituted quinoline ring system.[9] The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (>12 ppm).[10]

Protocol 3: NMR Structural Confirmation

1. Instrumentation and Sample Preparation:

  • Instrument: NMR Spectrometer (400 MHz or higher).
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it effectively dissolves the carboxylic acid and allows observation of the acidic proton.
  • Sample Concentration: ~10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

2. Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra.
  • Consider advanced 2D NMR experiments (e.g., COSY, HSQC) if full assignment is required.

3. Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H > 12.0Broad SingletCarboxylic Acid (COOH)
¹H 7.5 - 9.5Doublets, SingletsAromatic protons on the quinoline ring. Specific shifts and J-couplings will depend on substitution pattern.
¹³C ~165 - 170SingletCarboxylic Acid Carbonyl (C=O)
¹³C ~115 - 150Multiple Singlets9 distinct signals for the quinoline ring carbons.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and non-destructive technique. For this molecule, the key signatures are the very broad O-H stretch and the sharp C=O stretch of the carboxylic acid group, along with absorptions from the aromatic ring.[10][11]

Protocol 4: FT-IR Functional Group Analysis

1. Instrumentation and Sample Preparation:

  • Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
  • Sample Preparation (KBr Pellet): Mix ~1 mg of sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk.

2. Data Acquisition:

  • Scan the sample over the range of 4000-400 cm⁻¹.

3. Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500 (very broad)O–H stretchCarboxylic Acid[11][12]
3100 - 3000C–H stretchAromatic Ring
1760 - 1690 (strong, sharp)C=O stretchCarboxylic Acid[11][13]
1600 - 1450C=C stretchAromatic Ring
1320 - 1210C–O stretchCarboxylic Acid[11]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's physical properties, such as melting point, thermal stability, and presence of volatiles.[14][15]

Protocol 5: DSC and TGA Analysis

1. Instrumentation:

  • DSC: A calibrated Differential Scanning Calorimeter.
  • TGA: A calibrated Thermogravimetric Analyzer.

2. DSC Method (Melting Point and Polymorphism):

  • Sample Pan: Aluminum pan.
  • Sample Weight: 2-5 mg.
  • Atmosphere: Nitrogen (50 mL/min).
  • Temperature Program: Heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min.
  • Analysis: The peak of the endotherm corresponds to the melting point. The presence of multiple thermal events may indicate polymorphism or impurities.

3. TGA Method (Thermal Stability and Volatiles):

  • Sample Pan: Platinum or ceramic pan.
  • Sample Weight: 5-10 mg.
  • Atmosphere: Nitrogen (50 mL/min).
  • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
  • Analysis: A weight loss at temperatures below 120 °C typically indicates the presence of water or residual solvents. The onset of significant weight loss at higher temperatures indicates thermal decomposition.

Forced Degradation Studies: Assessing Intrinsic Stability

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance.[16][17] The goal is to generate potential degradation products under more severe conditions than those used for accelerated stability testing.[18] The HPLC method from Protocol 1 should be used to analyze the resulting samples.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Analyze by Stability- Indicating HPLC Method (Protocol 1) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic (ICH Q1B light exposure) Photo->HPLC DAD Assess Peak Purity (DAD) HPLC->DAD LCMS Identify Degradants (LC-MS) DAD->LCMS API 6-Bromoquinoline- 3-carboxylic acid API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

Protocol 6: Forced Degradation

1. Objective: To achieve approximately 5-20% degradation of the parent compound. 2. Sample Preparation: Prepare a stock solution of the compound at ~0.5 mg/mL in a suitable solvent (e.g., Acetonitrile/Water). 3. Stress Conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60 °C. Sample at various time points (e.g., 2, 4, 8 hours). Neutralize before HPLC analysis.
  • Base Hydrolysis: Treat with 0.1 M NaOH at 60 °C. Sample at various time points. Neutralize before HPLC analysis.
  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature. Sample at various time points.
  • Thermal Degradation: Expose the solid powder to 80 °C. Sample at defined time points (e.g., 24, 48 hours) and prepare for analysis.
  • Photostability: Expose the solid and solution to light as per ICH Q1B guidelines. 4. Analysis:
  • Analyze all stressed samples, along with an unstressed control, using the validated HPLC method (Protocol 1).
  • The method is considered "stability-indicating" if the degradation products are resolved from the parent peak and from each other.
  • Use a DAD to check for peak purity of the parent compound in the stressed samples.
  • Use LC-MS (Protocol 2) to obtain mass information on the major degradation products to aid in their structural elucidation.

Integrated Characterization Strategy

No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal methods, each providing a unique piece of the puzzle. Chromatography confirms purity, mass spectrometry confirms identity, NMR elucidates the precise structure, FT-IR confirms functional groups, and thermal analysis defines physical properties.

Integrated_Analysis cluster_techniques Analytical Techniques cluster_outputs Characterization Data Analyte 6-Bromoquinoline- 3-carboxylic acid HPLC HPLC-UV LCMS LC-MS NMR NMR FTIR FT-IR Thermal DSC / TGA Forced Forced Degradation Purity Purity & Impurities HPLC->Purity Identity Molecular Weight & Isotopic Pattern LCMS->Identity Structure Chemical Structure & Connectivity NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups PhysProp Melting Point & Thermal Stability Thermal->PhysProp Stability Degradation Pathway & Method Specificity Forced->Stability

Caption: Integrated analytical approach for full characterization.

References

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications.
  • forced degradation study: Topics by Science.gov. Science.gov. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.
  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. [Link]
  • Forced Degradation Studies - SciSpace. SciSpace. [Link]
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
  • IR: carboxylic acids. University of Calgary. [Link]
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry. [Link]
  • Thermal analysis methods for pharmacopoeial m
  • A comprehensive analytical framework integrating liquid chromatography-tandem mass spectrometry metabolomics with chemometrics f.
  • (PDF) Infrared spectra and structure of molecular complexes of aromatic acids.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. MDPI. [Link]
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) - IIT Kanpur. IIT Kanpur. [Link]
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.
  • Thermal Analysis | DSC, TGA, and Melting Point Testing - Robertson Microlit.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • 6-Bromoquinoline - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. SIELC Technologies. [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS - DSpace. Utrecht University Repository. [Link]

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The Untapped Potential of 6-Bromoquinoline-3-carboxylic Acid in Material Science: A Guide to Prospective Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Latent Promise

6-Bromoquinoline-3-carboxylic acid is a bifunctional organic molecule that, while commercially available, remains a largely unexplored building block within the realm of material science.[1] Its inherent structural features—a rigid, aromatic quinoline core known for its photoluminescent and electronic properties, a carboxylic acid group for coordination and polymerization, and a reactive bromo substituent for post-synthetic modification—position it as a molecule of significant latent promise for the development of novel functional materials. This guide serves as a forward-looking exploration of its potential applications, providing detailed hypothetical protocols and a scientific rationale for its use in the synthesis of advanced materials. While direct, published applications of this specific molecule in material science are not yet prevalent in the literature, this document aims to bridge that gap by leveraging established methodologies for structurally similar compounds to inspire and guide future research.

Core Molecular Attributes and Their Implications in Material Design

The unique combination of functional groups in this compound offers a versatile platform for material synthesis:

  • Quinoline Core: The quinoline moiety is a well-established chromophore, and its derivatives are often utilized in the construction of luminescent materials. In the context of metal-organic frameworks (MOFs) and polymers, the rigid and planar nature of the quinoline ring can contribute to the formation of well-defined, porous structures with high thermal stability.[2][3]

  • Carboxylic Acid Group: This functional group is the primary anchor for building higher-order structures. It readily coordinates with metal ions to form metal-organic frameworks and can be converted into other functional groups, such as esters or amides, for polymerization reactions.[4]

  • Bromo Substituent: The bromine atom at the 6-position is a key feature for post-synthetic modification. It can be a site for various organic reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of additional functionalities into the final material. This offers a pathway to fine-tune the material's properties after its initial synthesis.

Potential Application I: Luminescent Metal-Organic Frameworks (MOFs) for Sensing

The quinoline core of this compound suggests its utility as a ligand for the synthesis of luminescent MOFs (L-MOFs).[5] These materials have shown great promise in the field of chemical sensing, where the luminescence of the framework can be quenched or enhanced in the presence of specific analytes.

Scientific Rationale

The incorporation of this compound into a MOF structure is expected to yield a material with intrinsic fluorescence arising from the quinoline moiety. The electron-rich nature of the quinoline ring makes it susceptible to interactions with electron-deficient analytes, potentially leading to luminescence quenching. Furthermore, the bromo group could be utilized for post-synthetic modification to introduce specific recognition sites for target molecules.

Proposed Experimental Workflow for L-MOF Synthesis and Sensing

cluster_synthesis L-MOF Synthesis cluster_characterization Material Characterization cluster_sensing Sensing Application s1 Solvothermal Reaction: This compound + Metal Salt (e.g., ZrCl4) + Modulator (e.g., Acetic Acid) in DMF s2 Washing and Solvent Exchange (DMF -> Ethanol -> Methanol) s1->s2 s3 Activation (Heating under vacuum) s2->s3 c1 PXRD (Crystallinity) c2 TGA (Thermal Stability) c3 FT-IR (Functional Groups) c4 Photoluminescence Spectroscopy (Emission/Excitation Spectra) se1 Dispersion of L-MOF in Solvent s3->se1 se2 Addition of Analyte (e.g., Nitroaromatics, Metal Ions) se1->se2 se3 Fluorescence Measurement (Quenching/Enhancement) se2->se3 se4 Data Analysis (Stern-Volmer Plot) se3->se4 cluster_monomer Monomer Functionalization cluster_polymerization Polymerization cluster_characterization Polymer Characterization m1 Esterification of This compound m2 Boronation of the bromo-group (e.g., via Miyaura borylation) m1->m2 p1 Suzuki Polycondensation with a dibromo-co-monomer m2->p1 p2 Purification of the polymer (e.g., by precipitation or dialysis) p1->p2 pc1 GPC (Molecular Weight and PDI) pc2 NMR Spectroscopy (Structure) pc3 UV-Vis and Photoluminescence Spectroscopy (Optical Properties) pc4 Cyclic Voltammetry (Electrochemical Properties)

Caption: A proposed workflow for the synthesis and characterization of a functional polymer incorporating the this compound moiety.

Detailed Protocol for a Hypothetical Suzuki Polycondensation

Step 1: Monomer Synthesis (6-bromo-quinoline-3-carboxylic acid methyl ester)

  • Suspend this compound in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 12-24 hours.

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the methyl ester.

Step 2: Polymerization

  • In a Schlenk flask under an inert atmosphere (e.g., argon), combine the 6-bromo-quinoline-3-carboxylic acid methyl ester, a suitable diboronic ester co-monomer (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous K₂CO₃).

  • Add a degassed solvent mixture (e.g., toluene/water).

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) for 24-72 hours.

  • After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and purify it further by Soxhlet extraction or reprecipitation to remove catalyst residues and oligomers.

Expected Material Properties
Property Expected Value/Observation Significance for Organic Electronics
Molecular Weight (Mw) 10 - 50 kDaSufficient for good film formation and charge transport.
Polydispersity Index (PDI) < 2.5Indicates a relatively uniform polymer chain length.
UV-Vis Absorption (in solution) Absorption maxima in the UV-A or near-visible region.Indicates the extent of conjugation in the polymer backbone.
Photoluminescence (in solution/thin film) Emission in the blue-green region.The quinoline moiety is expected to be the emissive center.
HOMO/LUMO Levels Appropriate energy levels for use as an electron-transporting or emissive layer in an OLED.Can be estimated from cyclic voltammetry measurements.

Safety and Handling

While specific toxicological data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block for the creation of advanced functional materials. The hypothetical applications and protocols outlined in this guide are intended to serve as a starting point for researchers interested in exploring its potential. The combination of a luminescent quinoline core, a versatile carboxylic acid handle, and a modifiable bromo-substituent offers a rich playground for the design and synthesis of novel MOFs, polymers, and other materials with tailored properties for applications in sensing, electronics, and beyond. It is our hope that this guide will stimulate further research into this intriguing molecule and unlock its full potential in the field of material science.

References

  • A Zr(iv) based luminescent metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions, (URL: [Link])
  • Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols. Crystal Growth & Design, (URL: [Link])
  • Photophysical properties of metal complexes.
  • Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. Nanoscale Advances, (URL: [Link])
  • Synthesis, Crystal Structures, and Antibacterial Evaluation of Metal Complexes Based on Functionalized 2-phenylquinoline Derivatives. Bulletin of the Korean Chemical Society, (URL: [Link])
  • Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, (URL: [Link])
  • Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry, (URL: [Link])
  • Syntheses, Structures, and Characteristics of Three Metal Complexes Constructed Using Hexacarboxylic Acid. Molecules, (URL: [Link])
  • Role of the Environment Polarity on the Photophysical Properties of Mesogenic Hetero-Polymetallic Complexes. International Journal of Molecular Sciences, (URL: [Link])
  • Synthesis and Luminescence Properties of New Metal-Organic Frameworks Based on Zinc(II)
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, (URL: [Link])
  • Preparation of aromatic polycarboxylic acids.
  • Rh-catalyzed C8 bromination of quinoline N-oxides with NBS.
  • Photophysical properties of metal complexes.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, (URL: [Link])
  • Catalytic Arene meta-C–H Functionalization Exploiting a Quinoline Based Template.
  • Preparation method for 6-bromine quinoline.
  • Preparation of aromatic polycarboxylic acids.
  • Syntheses, Crystal Structures, and Catalytic Properties of Three Cu(II) and Cobalt(II) Coordination Compounds Based on an Ether-Bridged Tetracarboxylic Acid. Molecules, (URL: [Link])
  • Preparation method for 6-bromine quinoline.
  • Coordination and Organometallic Chemistry of Stibine Ligands. University of Southampton, (URL: [Link])
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, (URL: [Link])

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Application Notes and Protocols for Cellular Assays Involving 6-Bromoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 6-Bromoquinoline-3-carboxylic Acid Derivatives in Cellular Research

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Within this vast family, derivatives of this compound are emerging as a class of molecules with significant potential for modulating cellular processes, particularly in the context of oncology and inflammatory diseases. The strategic placement of a bromine atom at the 6-position and a carboxylic acid at the 3-position of the quinoline ring system creates a unique electronic and structural landscape, offering opportunities for targeted interactions with cellular macromolecules.

These application notes provide a comprehensive guide for researchers investigating the cellular effects of this compound derivatives. We will delve into the rationale behind key cellular assays, provide detailed, field-proven protocols, and discuss the interpretation of the data generated. Our focus is to empower researchers to conduct robust and reproducible experiments that illuminate the mechanism of action of these promising compounds.

Core Principles: Understanding the "Why" Behind the Assay Selection

The initial characterization of a novel compound typically involves a tiered approach, starting with broad assessments of its impact on cell viability and proliferation, followed by more focused investigations into its specific molecular targets and mechanisms of action. For this compound derivatives, a logical experimental progression would be to first establish their cytotoxic and antiproliferative potential, and then to dissect the underlying cellular pathways.

Part 1: Foundational Assays for Assessing Antiproliferative Activity

A primary and crucial step in evaluating any potential therapeutic agent is to determine its effect on cancer cell proliferation and viability. The following protocols describe robust and widely accepted methods for obtaining initial cytotoxicity data.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to start with a broad concentration range (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis.

Data Presentation: Antiproliferative Activity

The results of cytotoxicity assays are typically presented as IC50 values. While specific data for a wide range of this compound derivatives is still emerging, structurally related compounds have shown activity in the micromolar range. For instance, some 6-bromo quinazoline derivatives have demonstrated IC50 values against MCF-7 and SW480 cancer cell lines in the range of 15-18 µM[1][2].

Compound Class Cell Line Reported IC50 (µM) Reference
6-Bromo quinazoline derivativesMCF-7 (Breast Cancer)15.85 ± 3.32[1][2]
6-Bromo quinazoline derivativesSW480 (Colon Cancer)17.85 ± 0.92[1][2]

This table provides context from structurally similar compounds and should be used as a general guide for expected potency.

Part 2: Delving Deeper - Mechanistic Cellular Assays

Once the antiproliferative activity of a this compound derivative has been established, the next logical step is to investigate the mechanism by which it exerts its effects. This involves exploring its ability to induce apoptosis (programmed cell death) and to cause cell cycle arrest.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the this compound derivative at concentrations around its IC50 value for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing:

    • Wash the cells twice with cold PBS.

  • Resuspension:

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment:

    • Seed cells and treat with the this compound derivative for the desired duration.

  • Cell Harvesting:

    • Harvest cells by trypsinization and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Washing:

    • Wash the fixed cells with PBS to remove the ethanol.

  • Staining:

    • Resuspend the cell pellet in PI staining solution (containing PI and RNase A) and incubate in the dark for 30 minutes at room temperature.

  • Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

Visualizing the Workflow: From Treatment to Analysis

experimental_workflow cluster_treatment Cell Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plates compound_treatment Treat with 6-Bromoquinoline- 3-carboxylic Acid Derivative cell_seeding->compound_treatment mtt_assay MTT Assay (Viability) compound_treatment->mtt_assay 24-72h apoptosis_assay Annexin V/PI Assay (Apoptosis) compound_treatment->apoptosis_assay 24-48h cell_cycle_assay PI Staining (Cell Cycle) compound_treatment->cell_cycle_assay 24-48h ic50_determination IC50 Calculation mtt_assay->ic50_determination apoptosis_quantification Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quantification cell_cycle_distribution Cell Cycle Phase Distribution cell_cycle_assay->cell_cycle_distribution

Caption: General experimental workflow for the initial characterization of this compound derivatives.

Part 3: Target Identification and Engagement

A critical aspect of drug development is the identification of the specific molecular target(s) of a compound. For quinoline derivatives, a number of potential targets have been suggested, including protein kinases and DNA. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating cell lysates or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blotting or mass spectrometry[3][4].

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture cells to near confluency.

    • Treat the cells with the this compound derivative or vehicle control for a specified time.

  • Cell Lysis (for lysate-based CETSA):

    • Harvest and lyse the cells using a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • Heat Treatment:

    • Aliquot the cell lysate or intact cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins:

    • For lysates, centrifuge at high speed to pellet the aggregated proteins.

    • For intact cells, lyse the cells and then centrifuge.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein against the temperature.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

    • An isothermal dose-response curve can be generated by treating the cells with a range of compound concentrations and heating at a single, optimized temperature to determine the EC50 for target engagement.

Potential Signaling Pathways to Investigate

Based on the literature for related quinoline derivatives, several signaling pathways are worth investigating as potential targets for this compound derivatives. These include pathways that regulate cell proliferation, survival, and apoptosis.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K Inhibition Bax Bax (pro-apoptotic) This compound Derivative->Bax Up-regulation Bcl2 Bcl-2 (anti-apoptotic) This compound Derivative->Bcl2 Down-regulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Application Notes and Protocols for the Enzymatic Screening of 6-Bromoquinoline-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. 6-Bromoquinoline-3-carboxylic acid represents a key starting point for the discovery of novel enzyme inhibitors. This document provides a comprehensive guide to the enzymatic screening of this compound and its derivatives. It outlines the rationale for targeting specific enzyme classes, details the principles of robust assay design, and provides step-by-step protocols for high-throughput screening against protein kinases and polymerases. Furthermore, it addresses data analysis, hit validation strategies, and common troubleshooting techniques to ensure the generation of reliable and reproducible results.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a recurring motif in a multitude of clinically approved drugs and biologically active compounds. Derivatives of quinoline carboxylic acids have demonstrated potential as antiproliferative, anti-inflammatory, and antimicrobial agents.[1][2] For instance, certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis.[3] Others have shown inhibitory activity against sirtuins, a class of enzymes involved in cellular regulation.[4][5]

This compound (CAS 798545-30-9) is a synthetic building block that can be further functionalized to generate a library of diverse compounds.[6] The bromine atom at the 6-position provides a handle for various chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Given the broad therapeutic potential of the quinoline scaffold, a systematic enzymatic screening campaign against a panel of disease-relevant enzymes is a logical first step in elucidating the biological activity of novel derivatives of this compound.

Rationale for High-Throughput Enzymatic Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[7][8] For a novel compound series like that derived from this compound, HTS provides an efficient means to:

  • Identify Initial "Hits": HTS can quickly identify compounds that modulate the activity of a target enzyme, providing starting points for further optimization.[7]

  • Elucidate Mechanism of Action: By screening against a panel of enzymes, researchers can begin to understand the molecular mechanisms through which the compounds exert their effects.

  • Establish Structure-Activity Relationships: Screening a library of related analogs allows for the early determination of which structural features are critical for biological activity.

Enzymes are ideal targets for HTS due to their central role in cellular processes and the feasibility of developing robust and sensitive assays to measure their activity.[9][10][11]

Selection of Target Enzyme Classes

Based on the known activities of related quinoline compounds, the following enzyme classes are recommended as primary targets for screening this compound derivatives:

  • Protein Kinases: These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] Kinases are one of the most common targets in drug discovery.[9][10] The general workflow for kinase inhibitor development often begins with a biochemical screen.[12][13]

  • Polymerases (RNA and DNA): These enzymes are essential for the replication and transcription of genetic material. Inhibitors of viral polymerases are key components of antiviral therapies. Cell-based reporter assays are often used to screen for polymerase inhibitors.[14][15]

  • Dihydroorotate Dehydrogenase (DHODH): As previously mentioned, this enzyme is a validated target for antiproliferative and anti-inflammatory agents.[3]

  • Sirtuins (e.g., SIRT3, SIRT5): These enzymes are involved in metabolism and cellular stress responses, and their modulation has therapeutic potential in cancer and metabolic diseases.[4][5][16]

Core Principles of Enzymatic Assay Development

A successful screening campaign relies on a well-designed and validated assay.[17] The following principles are crucial for developing robust enzymatic assays for HTS.

Assay Format Selection

The choice of assay format depends on the specific enzyme and available resources. Common formats include:

  • Fluorescence-Based Assays: These are highly sensitive and widely used in HTS.[9][10] They can measure the production of a fluorescent product or the change in fluorescence polarization upon substrate binding.

  • Luminescence-Based Assays: These assays, which measure the light produced by a chemical reaction, are also very sensitive and have low background signals.

  • Absorbance-Based (Colorimetric) Assays: These are often cost-effective and straightforward but may have lower sensitivity than fluorescence or luminescence-based methods.[18]

Optimization of Reaction Conditions

To ensure reliable results, it is essential to optimize the assay conditions.[19]

  • Buffer Composition: The pH and ionic strength of the assay buffer should be optimized for maximal enzyme activity and stability.[18]

  • Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction proceeds at a linear rate for the duration of the assay. This is typically determined through enzyme titration experiments.

  • Substrate Concentration: For competitive inhibitor screening, the substrate concentration should be at or below the Michaelis-Menten constant (Km).[19][20] This ensures that the assay is sensitive to inhibitors that compete with the substrate for binding to the enzyme's active site.

Data Quality and Statistical Validation

The reliability of an HTS assay is assessed using statistical parameters, most notably the Z'-factor.

  • Z'-Factor: This parameter provides a measure of the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

High-Throughput Screening Workflow

A typical HTS campaign follows a structured workflow to identify and validate potential enzyme inhibitors.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Dose-Response cluster_3 Hit Validation & Characterization Assay_Dev Assay Development & Optimization Z_Factor Z'-Factor Determination (>0.5) Assay_Dev->Z_Factor Primary_Screen Screen Compound Library (Single Concentration) Z_Factor->Primary_Screen Hit_ID Initial 'Hit' Identification (% Inhibition) Primary_Screen->Hit_ID Hit_Conf Re-test Hits Hit_ID->Hit_Conf Dose_Response IC50 Determination Hit_Conf->Dose_Response Orthogonal_Assay Orthogonal Assays Dose_Response->Orthogonal_Assay Mechanism_Study Mechanism of Action Studies Orthogonal_Assay->Mechanism_Study

Caption: High-Throughput Screening Workflow.

Detailed Protocols

The following are example protocols for screening this compound derivatives against a protein kinase and a viral RNA polymerase.

Protocol 1: Protein Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay for identifying inhibitors of a protein kinase. Many commercial kits are available for specific kinases.[21]

A. Principle

This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate + Substrate ATP ATP ADP ADP ATP->ADP + Kinase Substrate Substrate Inhibitor Inhibitor Inhibitor->Kinase blocks ADP_Detect ADP Detection Reagent ADP->ADP_Detect Fluorescent_Signal Fluorescent Signal ADP_Detect->Fluorescent_Signal proportional to [ADP] Hit_Validation Initial_Hits Initial Hits from Primary Screen Reconfirm Re-confirm Activity (Fresh Compound) Initial_Hits->Reconfirm IC50 IC50 Determination Reconfirm->IC50 Counter_Screen Counter-Screen (Assay Interference) IC50->Counter_Screen Orthogonal Orthogonal Assay (Different Technology) Counter_Screen->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR Validated_Hit Validated Hit SAR->Validated_Hit

Sources

Introduction: The Quinoline Scaffold and the Dawn of High-Throughput Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the design and implementation of high-throughput screening campaigns utilizing 6-Bromoquinoline-3-carboxylic acid libraries for novel drug discovery.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical compounds to identify those that modulate a specific biological target or pathway.[1][2] This automated process, which utilizes robotics, advanced liquid handling, and sensitive detectors, has dramatically accelerated the pace of identifying "hits"—compounds with desired biological activity that serve as starting points for drug development.[1][3] More than 80% of small-molecule drugs approved by the FDA have origins in HTS campaigns, underscoring its pivotal role in pharmaceutical research.[2]

Within the vast chemical space explored by HTS, certain molecular frameworks, often called "privileged structures," appear repeatedly in successful drug candidates due to their ability to interact with multiple biological targets. The quinoline ring system is one such scaffold. Derivatives of quinoline-3-carboxylic acid, in particular, have demonstrated a remarkable breadth of biological activity, including roles as protein kinase CK2 inhibitors[4][5], antiproliferative agents against cancer cell lines[6], and potential antimicrobial compounds[7].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with libraries based on a specific, promising scaffold: This compound . We will delve into the causality behind experimental design, provide detailed, field-proven protocols, and outline a robust framework for data analysis and hit validation, ensuring a scientifically rigorous approach to discovering novel therapeutic leads.

The Scientific Rationale: Why Screen a this compound Library?

The strategic selection of a compound library is fundamental to the success of any HTS campaign. A library built around the this compound scaffold is compelling for several reasons:

  • Proven Biological Relevance : The core quinoline-3-carboxylic acid structure is a known pharmacophore. Studies have successfully identified derivatives that inhibit critical cellular enzymes like protein kinases, which are major targets in oncology.[4][5] Other research has highlighted its potential in developing selective antiproliferative agents that show higher activity in cancer cells compared to non-cancerous cells.[6]

  • Structural Handles for Diversification : The scaffold possesses multiple sites for chemical modification. The carboxylic acid group, the quinoline ring system, and the bromine atom can all be functionalized to create a diverse library of analogues. This diversity increases the probability of finding a compound that fits precisely into the binding pocket of a target protein.

  • Modulation of Physicochemical Properties : The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity to a protein target. Modifications to the scaffold can systematically alter properties like solubility, cell permeability, and metabolic stability, which are critical for developing a successful drug.

The HTS Campaign: From Library to Validated Hits

A successful HTS campaign is a multi-stage process that requires meticulous planning, robust assay design, and rigorous data analysis.[8] Each stage builds upon the last, progressively filtering a large collection of compounds down to a small number of validated, promising hits.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_analysis Phase 3: Analysis & Validation AssayDev Assay Development & Optimization LibPrep Library Preparation (Solubilization & Plating) AssayDev->LibPrep Pilot Pilot Screen (Z' > 0.5 Validation) LibPrep->Pilot HTS Full Library High-Throughput Screen Pilot->HTS DataQC Data QC & Normalization HTS->DataQC HitID Primary Hit Identification DataQC->HitID Confirm Hit Confirmation (Re-test) HitID->Confirm DoseResp Dose-Response (IC50/EC50) Confirm->DoseResp Validate Orthogonal Assays & Counter-Screens DoseResp->Validate Leads Validated Hits (Lead Series) Validate->Leads

Caption: Overall workflow of a High-Throughput Screening (HTS) campaign.

Assay Development and Miniaturization

The foundation of a successful HTS campaign is a robust and reliable assay.[9] The choice of assay depends on the biological question being asked. For a this compound library, given its known potential as an enzyme inhibitor or cytotoxic agent, common choices include:

  • Biochemical Assays : These cell-free assays measure the effect of a compound on a purified target, such as an enzyme or receptor.[8] Fluorescence-based readouts are common due to their high sensitivity and compatibility with HTS.[10][11] For example, a kinase inhibition assay could use Fluorescence Polarization (FP) to detect the displacement of a fluorescently labeled ligand from the kinase's ATP-binding site.[12]

  • Cell-Based Assays : These assays measure a compound's effect within a living cell, providing more biologically relevant data on efficacy, permeability, and potential toxicity.[13][14] Common cell-based assays compatible with HTS include:

    • Cell Viability/Proliferation Assays : These measure cell health and growth, often using luminescent readouts like ATP-based assays (e.g., CellTiter-Glo®) or fluorescent readouts like resazurin reduction.[9]

    • Reporter Gene Assays : These use engineered cells that produce a detectable signal (e.g., luciferase) in response to the modulation of a specific signaling pathway.[9]

Causality Behind Assay Choice: A cell-based assay is often preferred for primary screening as it simultaneously assesses a compound's ability to cross the cell membrane and exert a biological effect, filtering out impermeable compounds early.[15] However, biochemical assays are invaluable for confirming direct target engagement during hit validation.[16]

The chosen assay must be miniaturized for use in high-density microplates (e.g., 384- or 1536-well formats) and optimized to ensure a high signal-to-noise ratio and low variability.[17] A critical validation step is the pilot screen , where a small subset of the library is tested to confirm that the assay performs reliably and that the Z-factor is consistently above 0.5.[2][17]

Library Preparation and Quality Control

The integrity of the compound library is paramount. The this compound derivatives are typically stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO).

  • Solubilization : Ensure all compounds are fully dissolved. Insoluble compounds are a common source of false positives.

  • Plating : The library is formatted into "assay-ready" plates using automated liquid handlers. These plates contain the compounds at a concentration ready for screening, often in nanoliter volumes.

  • Quality Control : A subset of compounds from the library should be periodically analyzed by methods like LC-MS to confirm identity and purity.

Why DMSO? DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. However, its concentration in the final assay must be carefully controlled (typically ≤0.5% for cell-based assays) as it can be toxic to cells at higher concentrations.[18]

Data Analysis and Hit Identification

Once the primary screen is complete, the raw data must be processed through a rigorous analysis pipeline to identify genuine hits while minimizing false positives.[19]

Data_Triage_Workflow cluster_validation Hit Validation Cascade RawData Raw HTS Data (e.g., Luminescence Units) QC Plate-Level QC (Z' > 0.5?) RawData->QC Normalize Data Normalization (% Inhibition or % Activity) QC->Normalize [PASS] HitSelect Hit Selection (e.g., >3 SD from mean) Normalize->HitSelect PrimaryHits Primary Hit List HitSelect->PrimaryHits Reconfirm Confirmation Screen (Single-Dose Re-test) PrimaryHits->Reconfirm DoseResponse Dose-Response Curve (Determine IC50/EC50) Reconfirm->DoseResponse SAR Preliminary SAR Analysis (Identify Active Scaffolds) DoseResponse->SAR Orthogonal Orthogonal/Counter-Screen (Rule out Artifacts) SAR->Orthogonal ValidatedHits Validated Hits Orthogonal->ValidatedHits

Caption: Workflow for HTS data analysis and hit validation triage.

Quality Control (QC)

Before any hit selection, the quality of the data from each plate must be assessed.[1][20] This is done using statistical parameters calculated from the intra-plate controls (positive and negative).

ParameterDescriptionAcceptable ValueReference
Z'-Factor A measure of the statistical separation between the positive and negative controls. It reflects the quality and dynamic range of the assay.Z' > 0.5[1][2]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.Typically > 5[1]
Coefficient of Variation (%CV) A measure of the variability of the control signals.< 20%[18]

Plates that fail to meet these criteria should be flagged and potentially re-assayed.[18]

Hit Selection

Data from plates that pass QC are normalized. For an inhibition screen, data is typically converted to "% Inhibition". A "hit" is then defined as any compound that produces a signal beyond a certain statistical threshold.[16] A common method is to set the hit threshold at three standard deviations (SD) from the mean of the neutral control (DMSO) wells.[21]

Hit Confirmation and Validation

The list of primary hits from a single-concentration screen will inevitably contain false positives.[16] A rigorous validation cascade is essential to build confidence in the hits before committing significant resources.[22]

  • Hit Confirmation : Primary hits are "cherry-picked" from the library and re-tested in the same primary assay to ensure the activity is reproducible.

  • Dose-Response Analysis : Confirmed hits are tested across a range of concentrations (typically 8-12 points) to generate a dose-response curve and determine potency (IC₅₀ or EC₅₀).[23] This step helps to weed out compounds that exhibit non-classical or weak activity.

  • Orthogonal Assays : Hits are tested in a secondary assay that uses a different technology or readout to measure the same biological endpoint. This is crucial for identifying and eliminating artifacts specific to the primary assay format (e.g., autofluorescence in a fluorescence-based assay).[22]

  • Counter-Screens : These are assays designed to identify compounds that act through undesirable, non-specific mechanisms, such as compound aggregation or general cytotoxicity.[16]

  • Preliminary SAR : Chemists analyze the structure-activity relationships (SAR) of the validated hits.[17] The identification of clusters of structurally related active compounds increases confidence that the observed activity is due to a specific interaction with the target.[16]

Detailed Protocols

The following protocols provide a practical framework for executing an HTS campaign with a this compound library.

Protocol 4.1: Cell-Based Viability/Cytotoxicity HTS using an ATP Luminescence Assay

This protocol is designed to identify compounds that reduce cell viability, a common phenotype for anti-cancer agents. It uses a homogeneous "add-mix-read" format suitable for HTS.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, K562)[6]

  • Cell culture medium, FBS, and antibiotics

  • Assay-ready plates (384-well) containing the this compound library (e.g., at 1 mM in DMSO)

  • Positive control (e.g., Staurosporine, 10 mM stock in DMSO)

  • Negative control: DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Automated liquid handler and plate reader with luminescence detection capability

Methodology:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest and count the cells, then resuspend in fresh medium to the optimized seeding density (e.g., 2,500 cells/well). c. Using a multi-channel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of white, solid-bottom 384-well assay plates. d. Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Dispensing: a. Thaw the assay-ready compound plates. b. Using a nanoliter-volume pintool or acoustic dispenser, transfer 50 nL of compound solution from the library plates to the cell plates. This results in a final compound concentration of 10 µM in 0.1% DMSO. c. Dispense the positive control (Staurosporine) and negative control (DMSO) into the designated control wells on each plate (typically columns 23 and 24).[18]

  • Incubation: a. Gently mix the plates on an orbital shaker for 1 minute. b. Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized during assay development.

  • Signal Detection: a. Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature. b. Add 25 µL of CellTiter-Glo® reagent to each well using an automated dispenser. c. Mix the plates on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a compatible plate reader.

Protocol 4.2: Data Analysis and Primary Hit Identification

This protocol outlines the steps to process the raw luminescence data from Protocol 4.1.

Software:

  • Data analysis software (e.g., Genedata Screener®, Vortex, or custom scripts in Python/R)

Methodology:

  • Data Ingestion: Import the raw luminescence data files into the analysis software.

  • Quality Control Calculation: a. For each plate, define the positive control wells (e.g., Staurosporine) and negative control wells (e.g., DMSO). b. Calculate the mean (µ) and standard deviation (σ) for both positive (pos) and negative (neg) controls. c. Calculate the Z'-Factor for each plate using the formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| d. Flag any plate with Z' < 0.5 for review.

  • Data Normalization: a. For each sample well on a plate, normalize the raw luminescence value (X) to Percent Inhibition using the plate's control values: % Inhibition = 100 * (1 - (X - µ_pos) / (µ_neg - µ_pos)) b. Note: For this viability assay, a cytotoxic "hit" will have a high % Inhibition value.

  • Hit Selection: a. Calculate the mean (µ_sample) and standard deviation (σ_sample) of the % Inhibition values for all test compound wells across the entire screen. b. Define the hit selection threshold. A common starting point is: Hit Threshold = µ_sample + (3 * σ_sample) c. Any compound with a % Inhibition value greater than this threshold is classified as a primary hit.

  • Hit List Generation: a. Compile a list of all primary hits, including their plate and well location, structure, and % Inhibition value. b. This list forms the basis for the hit confirmation and validation cascade.[16][22]

Conclusion

High-throughput screening of a focused library, such as one based on the this compound scaffold, represents a powerful and rational approach to modern drug discovery. The proven biological relevance of this scaffold provides a strong foundation for identifying novel modulators of compelling disease targets.[4][6] By integrating robust assay development, meticulous automated execution, and a stringent data analysis and validation pipeline, researchers can efficiently navigate the vast chemical landscape to uncover high-quality, validated hits. The methodologies and protocols detailed in this guide provide a self-validating framework designed to maximize the scientific integrity and ultimate success of the screening campaign, paving the way for the development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Wikipedia. (n.d.). High-throughput screening.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • PMC - NIH. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • Anticancer Research. (n.d.). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening.
  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • PubMed. (n.d.). An Automatic Quality Control Pipeline for High-Throughput Screening Hit Identification.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • PMC - NIH. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Aston Research Explorer. (n.d.). Quality Control of High Throughput Screening.
  • PubMed. (2024, October 25). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • PubMed Central. (n.d.). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models.
  • Medium. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Google Books. (n.d.). High Throughput Screening: Methods and Protocols.
  • Springer Nature Experiments. (n.d.). Fluorescence-Based Assays.
  • PMC - NIH. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
  • ResearchGate. (2016, June). High Throughput Screening: Methods and Protocols.
  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID).
  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy.
  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification.
  • ResearchGate. (n.d.). HTS data analysis workflow.
  • PubMed Central. (n.d.). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening.
  • chem IT Services. (n.d.). HTS Data Analysis.
  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • ResearchGate. (2021, July 31). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent".
  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubMed. (2025, February 14). Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway.
  • PubMed. (2025, September 17). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2025, June 11). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
  • NIH. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 6-bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we address common challenges encountered during its preparation, providing in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the this compound core structure?

A1: The Gould-Jacobs reaction is a robust and well-established method for constructing the quinoline core of this molecule.[1] This synthetic route commences with the condensation of a substituted aniline, in this case, 4-bromoaniline, with a malonic ester derivative like diethyl 2-(ethoxymethylidene)malonate. This is followed by a high-temperature thermal cyclization step to form the quinoline ring system.[1]

Q2: My overall yield for the synthesis is consistently low. What are the most critical steps to troubleshoot?

A2: Low yields in the Gould-Jacobs synthesis of this compound typically stem from two critical stages: the thermal cyclization and the subsequent hydrolysis of the ester intermediate. The high temperatures required for cyclization can lead to product degradation and tar formation, while incomplete hydrolysis can result in a mixture of the ester and the desired carboxylic acid, complicating purification and reducing the final yield.[1][2]

Troubleshooting Guide: The Gould-Jacobs Pathway

Problem 1: Low Yield and/or Tar Formation During Thermal Cyclization

Symptoms: The reaction mixture darkens significantly, and the isolated yield of the cyclized intermediate, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is poor. A significant amount of intractable tar-like material is observed.

Root Cause Analysis: The thermal cyclization of the intermediate, diethyl 2-((4-bromophenyl)amino)maleate, requires substantial thermal energy, often in excess of 250°C.[3] Prolonged exposure to such high temperatures can lead to decomposition of the desired product and polymerization of starting materials or intermediates.[1][2]

Solutions & Optimization Strategies:

  • Temperature and Time Optimization: The balance between reaction temperature and duration is critical. It is advisable to conduct small-scale experiments to determine the optimal conditions for your specific setup. Shorter reaction times at slightly elevated temperatures may prove more effective than prolonged heating at a lower temperature.[2]

  • High-Boiling Point Solvents: The use of a high-boiling point, inert solvent such as diphenyl ether is common for this step.[4][5] This allows for consistent and uniform heating of the reaction mixture.

  • Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation have demonstrated significant improvements in both reaction time and yield.[6][7] Microwave heating allows for rapid and efficient energy transfer, often leading to cleaner reactions with fewer side products.

ParameterConventional HeatingMicrowave-Assisted Heating
Temperature 240-250 °C[4]250-300 °C[6]
Reaction Time 30-60 minutes[4]5-20 minutes[6]
Typical Yield Moderate to GoodOften Improved
Side Products Higher potential for tar formationGenerally lower
Problem 2: Incomplete Hydrolysis of the Ester Intermediate

Symptoms: After the hydrolysis step, analysis of the product (e.g., by NMR or LC-MS) reveals the presence of both the desired 6-bromo-4-hydroxyquinoline-3-carboxylic acid and the starting ethyl ester.

Root Cause Analysis: The saponification of the ethyl ester requires sufficiently basic conditions and adequate time to proceed to completion. Incomplete hydrolysis can be due to insufficient base, a shorter reaction time than required, or poor solubility of the ester in the reaction medium.

Solutions & Optimization Strategies:

  • Choice of Base and Concentration: Aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide are typically used.[8] A 10% (w/v) solution is a common starting point.

  • Reaction Monitoring: It is crucial to monitor the progress of the hydrolysis reaction using an appropriate technique like Thin Layer Chromatography (TLC) until the starting ester is no longer detectable.

  • Co-solvents: If the solubility of the ester in the aqueous base is low, the addition of a co-solvent like ethanol may improve the reaction rate.

Experimental Protocols

Optimized Gould-Jacobs Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid

This protocol is a synthesized methodology based on established procedures.

Step 1: Condensation of 4-Bromoaniline with Diethyl (ethoxymethylene)malonate

  • In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours.

  • During the reaction, ethanol is formed as a byproduct and can be removed by distillation to drive the reaction to completion.

  • Monitor the reaction by TLC until the 4-bromoaniline is consumed. The product of this step is diethyl 2-((4-bromophenyl)amino)maleate.

Step 2: Thermal Cyclization

  • In a separate flask, preheat a high-boiling solvent such as diphenyl ether to 240-250°C.

  • Add the intermediate adduct from Step 1 portion-wise to the hot diphenyl ether.

  • Maintain the reaction temperature for 30-60 minutes.

  • After cooling, dilute the reaction mixture with petroleum ether to precipitate the product.

  • Collect the solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, by filtration and wash with petroleum ether.[4]

Step 3: Hydrolysis to 6-Bromo-4-hydroxyquinoline-3-carboxylic Acid

  • Suspend the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1.

  • The desired product, 6-bromo-4-hydroxyquinoline-3-carboxylic acid, will precipitate as a solid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.[8]

Visualizing the Workflow and Potential Pitfalls

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 4-Bromoaniline C Diethyl 2-((4-bromophenyl)amino)maleate A->C 100-120°C B Diethyl (ethoxymethylene)malonate B->C 100-120°C D Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate C->D Diphenyl Ether 240-250°C E 6-Bromo-4-hydroxy- quinoline-3-carboxylic Acid D->E 1. 10% NaOH (aq), Reflux 2. HCl (aq)

Caption: A streamlined workflow for the three-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Cyclization

G Start Low Yield in Cyclization Step Q1 Is the reaction temperature >240°C? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction time optimized (30-60 min)? A1_Yes->Q2 Sol1 Increase temperature to 240-250°C and monitor. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there significant tar formation? A2_Yes->Q3 Sol2 Increase reaction time and monitor by TLC. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Decrease reaction time or consider microwave synthesis. A3_Yes->Sol3 Sol4 Investigate purity of starting intermediate. A3_No->Sol4

Caption: A decision tree for troubleshooting low yields in the thermal cyclization step.

References

  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline.
  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • MDPI. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Atlantis Press. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines.
  • ResearchGate. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • LookChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid Manufacturer & Supplier China.
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • Journal of the American Chemical Society. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.
  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.
  • National Institutes of Health. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
  • National Institutes of Health. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • PubChem. (n.d.). Diethyl P-((4-bromophenyl)methyl)phosphonate.

Sources

Technical Support Center: Synthesis of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 6-bromoquinoline-3-carboxylic acid. Quinoline derivatives are pivotal structural motifs in a vast array of pharmaceuticals, making the efficient and clean synthesis of this particular building block a critical endeavor. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound typically follows established quinoline synthesis methodologies, with the Gould-Jacobs reaction being a prominent route.[1][2][3] This reaction involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.[4] Alternative strategies might adapt other classic quinoline syntheses such as the Combes, Doebner-von Miller, or Skraup reactions, each presenting its own set of potential side reactions.[5][6][7]

II. Troubleshooting Common Side Reactions & Issues

FAQ 1: Low Yields and Tar Formation in Cyclization Step

Question: During the thermal cyclization step of my Gould-Jacobs synthesis of a 6-bromoquinoline precursor, I'm observing a significant amount of dark, intractable tar and consequently, a very low yield of the desired product. What is causing this, and how can I mitigate it?

Answer:

This is a classic issue in many quinoline syntheses, particularly those requiring high temperatures and acidic conditions.[8][9]

  • Root Cause: The primary culprit is often the acid-catalyzed polymerization of intermediates or starting materials, especially if there are reactive α,β-unsaturated systems involved.[8] In the context of the Gould-Jacobs reaction, high temperatures can lead to the degradation of the anilinomethylenemalonate intermediate before it has a chance to cyclize cleanly.[4]

  • Troubleshooting Protocol:

    • Optimize Reaction Temperature and Time: The cyclization is thermally driven, but excessive heat promotes degradation. A systematic study to find the minimum effective temperature is crucial. Microwave-assisted heating can sometimes offer better control and shorter reaction times, potentially reducing byproduct formation.[4][10]

    • Choice of Cyclization Medium: The use of high-boiling point solvents like Dowtherm A or diphenyl ether is common. However, the purity of these solvents is paramount, as impurities can catalyze side reactions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.

    • Acid Catalyst Evaluation: If an acid catalyst is employed to facilitate cyclization, its concentration and type should be optimized. While strong acids can promote the desired reaction, they can also accelerate tar formation. Consider comparing different Brønsted or Lewis acids.

FAQ 2: Formation of Regioisomers with Unsymmetrical Precursors

Question: I'm attempting a Combes-type synthesis to generate the 6-bromoquinoline core and I'm getting a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

Regioisomer formation is a known challenge in the Combes synthesis when using unsymmetrical β-diketones.[9][11]

  • Root Cause: The initial condensation of the aniline with the β-diketone can occur at either carbonyl group, leading to two different enamine intermediates. The subsequent acid-catalyzed cyclization of these intermediates results in a mixture of quinoline regioisomers.[11]

  • Troubleshooting Protocol:

    • Steric and Electronic Control: The regioselectivity is influenced by both steric hindrance and the electronic nature of the substituents on the aniline and the diketone.[11] Bulky substituents on the diketone can direct the initial nucleophilic attack of the aniline to the less sterically hindered carbonyl group.

    • Reaction Conditions: The choice of acid catalyst and solvent can influence the ratio of regioisomers. It is advisable to screen different acid catalysts (e.g., H₂SO₄, PPA, PTSA) and solvent systems.[6][12]

    • Alternative Synthetic Route: If achieving high regioselectivity via the Combes synthesis proves difficult, consider switching to a more regioselective method like the Gould-Jacobs reaction, which generally offers better control over the final substitution pattern.[1]

Visualizing the Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation 4-Bromoaniline 4-Bromoaniline Intermediate_Anilinomethylenemalonate Intermediate_Anilinomethylenemalonate 4-Bromoaniline->Intermediate_Anilinomethylenemalonate Nucleophilic Substitution Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate_Anilinomethylenemalonate Cyclized_Intermediate Cyclized_Intermediate Intermediate_Anilinomethylenemalonate->Cyclized_Intermediate Heat (High Temp) Tar_Formation Tar_Formation Intermediate_Anilinomethylenemalonate->Tar_Formation Excessive Heat Side Reaction 6-Bromo-4-hydroxyquinoline-3-carboxylate 6-Bromo-4-hydroxyquinoline-3-carboxylate Cyclized_Intermediate->6-Bromo-4-hydroxyquinoline-3-carboxylate Hydrolysis 6-Bromoquinoline-3-carboxylic_acid 6-Bromoquinoline-3-carboxylic_acid Final_Product 6-Bromo-4-hydroxyquinoline

Caption: Gould-Jacobs reaction pathway for 6-bromoquinoline synthesis.

FAQ 3: Incomplete Reaction and Dihydroquinoline Impurities

Question: My Doebner-von Miller reaction to produce a 6-bromoquinoline derivative seems to stall, and I'm isolating a significant amount of a dihydroquinoline byproduct. What's happening?

Answer:

This is a common issue in Doebner-von Miller syntheses and points to a problem with the final oxidation step.[8]

  • Root Cause: The Doebner-von Miller reaction proceeds through a dihydroquinoline intermediate, which must be oxidized to the aromatic quinoline product. If the oxidizing agent is insufficient, inefficient, or if the reaction conditions do not favor complete oxidation, the reaction will stall at the dihydroquinoline stage.[8]

  • Troubleshooting Protocol:

    • Choice and Stoichiometry of Oxidant: Ensure you are using a suitable oxidizing agent (e.g., nitrobenzene, arsenic pentoxide, or DDQ) in a sufficient stoichiometric excess to drive the reaction to completion.[8][13]

    • Reaction Monitoring: Monitor the disappearance of the dihydroquinoline intermediate by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Post-Reaction Oxidation: If you have already isolated a mixture containing the dihydroquinoline, it may be possible to oxidize it in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or DDQ.[8]

FAQ 4: Unwanted Decarboxylation of the Product

Question: I've successfully synthesized this compound, but during purification or subsequent reaction steps, I'm observing the formation of 6-bromoquinoline, indicating decarboxylation. How can I prevent this?

Answer:

Unwanted decarboxylation can be a frustrating side reaction, especially when the carboxylic acid group is essential for further functionalization.

  • Root Cause: Quinoline-3-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures and in the presence of certain catalysts, especially copper salts.[14][15][16] The electron-withdrawing nature of the quinoline ring can facilitate the loss of carbon dioxide.

  • Troubleshooting Protocol:

    • Avoid Excessive Heat: During purification (e.g., recrystallization or distillation), use the lowest possible temperatures. For recrystallization, choose a solvent system that allows for crystallization at or near room temperature if possible.

    • pH Control: The stability of the carboxylic acid can be pH-dependent. In some cases, converting the carboxylic acid to its corresponding carboxylate salt by treatment with a mild base can increase its stability towards decarboxylation.

    • Catalyst Contamination: Ensure that your product and subsequent reaction mixtures are free from trace metals, particularly copper, which are known to catalyze decarboxylation reactions.[14]

Summary of Key Reaction Parameters and Potential Issues

Synthesis MethodKey ReagentsCommon Side ReactionsMitigation Strategies
Gould-Jacobs Substituted Aniline, Malonic Ester DerivativeTar formation, Incomplete cyclizationOptimize temperature and time, Use high-purity solvents, Inert atmosphere
Combes Substituted Aniline, β-DiketoneRegioisomer formationJudicious choice of substrates, Screen acid catalysts and solvents
Doebner-von Miller Substituted Aniline, α,β-Unsaturated CarbonylDihydroquinoline impurities, PolymerizationUse excess oxidant, Monitor reaction progress, Post-reaction oxidation
General -Unwanted DecarboxylationAvoid high temperatures, Control pH, Avoid metal contamination

Visualizing Impurity Formation Pathways

Impurity_Formation cluster_Gould_Jacobs Gould-Jacobs Pathway cluster_Doebner_von_Miller Doebner-von Miller Pathway Desired_Product This compound Decarboxylation_Product 6-Bromoquinoline Desired_Product->Decarboxylation_Product Heat / Metal Catalyst Starting_Materials Aniline & Carbonyl Precursors GJ_Intermediate Anilinomethylenemalonate Intermediate Starting_Materials->GJ_Intermediate DvM_Intermediate Dihydroquinoline Intermediate Starting_Materials->DvM_Intermediate GJ_Intermediate->Desired_Product Successful Cyclization Tar Tar/Polymer GJ_Intermediate->Tar High Temp Degradation DvM_Intermediate->Desired_Product Oxidation Dihydroquinoline_Impurity Dihydroquinoline_Impurity DvM_Intermediate->Dihydroquinoline_Impurity Insufficient Oxidant Incomplete_Oxidation Incomplete Oxidation

Caption: Common impurity formation pathways in quinoline synthesis.

References

  • Moodley, K., et al. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • Slideshare. (2016). Doebner-Miller reaction and applications.
  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(12), 4694–4697.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (2023). Combes quinoline synthesis.
  • Pharmaffiliates. (n.d.). Quinoline-impurities.
  • Onareaction. (n.d.). Gould-Jacobs Reaction.
  • Onareaction. (n.d.). Gould-Jacobs Reaction.
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • American Chemical Society. (1949). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 71(11), 3769–3770.
  • Wikipedia. (2023). Quinoline.
  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline.
  • YouTube. (2020). MCQ about oxidation of Quinoline followed by decarboxylation: For exams like CSIR-NET, GATE, BS-MS.
  • American Chemical Society. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry, 86(5), 4145–4155.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
  • YouTube. (2025). Decarboxylation of Carboxylic Acids.
  • ResearchGate. (2025). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • MDPI. (2022). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 27(19), 6591.
  • Royal Society of Chemistry. (1974). Structural and mechanistic studies of co-ordination compounds. Part 18. Preparation and hydrolysis of trans-bromo- and chloro-cyano-(5,5,7,12,12,14-hexamethyl-1,4,8,11-tetra-azacyclotetradeca-7,14-diene)cobalt(III) cations. Journal of the Chemical Society, Dalton Transactions, (1), 41-45.
  • ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.

Sources

Navigating the Challenges of 6-Bromoquinoline-3-carboxylic Acid Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions during your experiments. The protocols and advice presented here are grounded in established chemical principles and extensive field experience with similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and dissolution of this compound.

Q1: What are the basic chemical properties of this compound that influence its solubility?

A1: this compound (C₁₀H₆BrNO₂, MW: 252.07 g/mol ) is a solid at room temperature.[1] Its structure contains a quinoline core, which is a heterocyclic aromatic system, a bromine substituent, and a carboxylic acid group. The quinoline ring system and the bromine atom contribute to its lipophilicity, suggesting poor solubility in water. A predicted LogP value of approximately 2.7 further indicates a preference for lipid-like environments over aqueous ones.[2] However, the carboxylic acid group provides a handle for pH-dependent solubility manipulation.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: For initial solubilization and the preparation of high-concentration stock solutions, we recommend starting with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of organic molecules.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the high-percentage organic solvent of the stock solution, its solubility limit is exceeded when diluted into a predominantly aqueous environment. To address this, you can try several strategies which are detailed in the Troubleshooting Guide below, including lowering the final concentration, adjusting the pH of the aqueous buffer, or using co-solvents.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a more in-depth, problem-and-solution-oriented approach to common solubility challenges.

Problem 1: My this compound will not dissolve in my chosen organic solvent (e.g., DMSO, DMF, Ethanol) at room temperature.

Cause: The compound may have low solubility even in organic solvents at room temperature, or the dissolution kinetics may be slow.

Solutions:

  • Gentle Heating: Cautiously warm the solution in a water bath (typically 37-50°C). Many compounds exhibit increased solubility at higher temperatures. Always check the compound's stability at elevated temperatures if this information is available.

  • Sonication: Use a sonicator bath to provide mechanical agitation. This can help to break up solid aggregates and accelerate the dissolution process.

  • Increase Solvent Volume: If you are not constrained by a required final concentration, increasing the volume of the solvent will lower the concentration and may facilitate dissolution.

  • Solvent Triangulation: If the compound remains insoluble, consider trying a different class of solvent. For example, if a polar aprotic solvent like DMSO fails, a polar protic solvent like ethanol or methanol might be effective, or vice-versa.

Problem 2: My compound dissolves in the organic stock solvent but immediately crashes out upon addition to my aqueous buffer (e.g., PBS, TRIS).

Cause: The significant change in solvent polarity from the organic stock to the aqueous buffer dramatically lowers the compound's solubility. The pH of the buffer may also be unfavorable for keeping the carboxylic acid in its soluble, deprotonated form.

Solutions:

  • pH Adjustment (The Primary Approach for Carboxylic Acids):

    • Protocol:

      • Prepare your aqueous buffer.

      • While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) to the buffer to raise the pH. Monitor the pH carefully with a calibrated pH meter.

      • Once the desired pH is reached, slowly add the stock solution of your compound dropwise while vortexing or stirring vigorously to ensure rapid mixing.

  • Co-solvent System:

    • The Principle: Including a small percentage of a water-miscible organic solvent in your final aqueous solution can increase the overall solvating power of the buffer system.

    • Protocol:

      • Determine the maximum percentage of organic solvent your experiment can tolerate (often 1-5% DMSO or ethanol).

      • Prepare your final solution by adding the required amount of co-solvent to your aqueous buffer before adding the compound's stock solution.

  • Use of Solubilizing Excipients:

    • The Principle: Surfactants or cyclodextrins can be used to encapsulate or form micelles around poorly soluble compounds, increasing their apparent aqueous solubility.

    • Considerations: This approach is more common in formulation development. If used in biological assays, it is crucial to first determine the tolerance of the biological system to these excipients. Common examples include Tween® 80 or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Solubility Summary Table
SolventExpected SolubilityRecommendations and Notes
Water Very Low / InsolubleInsoluble at neutral pH. Solubility will increase with increasing pH.
Aqueous Buffers (pH < 6) Very LowThe carboxylic acid will be protonated and less soluble.
Aqueous Buffers (pH > 8) Moderately SolubleThe deprotonated carboxylate form is more soluble. This is the recommended approach for aqueous solutions.
DMSO SolubleRecommended for preparing high-concentration stock solutions.
DMF SolubleAn alternative to DMSO for stock solutions.
Ethanol / Methanol Sparingly SolubleMay require heating or sonication to achieve moderate concentrations.

Experimental Protocols & Visualizations

Protocol 1: Systematic Solubility Assessment

This protocol provides a structured approach to determining the best solvent and conditions for your specific experimental needs.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS pH 7.4, 0.1 M NaOH, DMSO, Ethanol)

  • Vortex mixer

  • Sonicator bath

  • Heating block or water bath

Procedure:

  • Initial Screening:

    • Weigh out a small, known amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

    • To each tube, add a small, precise volume of a different solvent (e.g., 100 µL) to test a target concentration of 10 mg/mL.

    • Vortex each tube vigorously for 1-2 minutes at room temperature.

    • Visually inspect for dissolution. Note any solvents in which the compound fully dissolves.

  • Tier 2 Testing (for solvents showing partial or no dissolution):

    • For the tubes where the compound did not dissolve, proceed with the following steps sequentially:

      • Sonication: Place the tubes in a sonicator bath for 10-15 minutes. Visually inspect again.

      • Heating: If still not dissolved, place the tubes in a heating block or water bath at 40°C for 15 minutes. Vortex intermittently. Visually inspect.

  • Aqueous pH Adjustment:

    • To a tube containing the compound in water or PBS, incrementally add small aliquots of 1 M NaOH. Vortex after each addition and observe for dissolution. This will help determine if a basic pH is effective.

Workflow for Overcoming Solubility Issues

The following diagram illustrates a logical workflow to follow when encountering solubility problems with this compound.

solubility_workflow start Start: Need to Dissolve This compound stock_prep Prepare High-Concentration Stock in DMSO or DMF start->stock_prep dissolved_stock Is the compound fully dissolved in the stock? stock_prep->dissolved_stock heat_sonicate Apply Gentle Heat (37-50°C) and/or Sonication dissolved_stock->heat_sonicate No aq_dilution Dilute Stock into Aqueous Buffer dissolved_stock->aq_dilution Yes heat_sonicate->dissolved_stock precipitate Does the compound precipitate upon dilution? aq_dilution->precipitate success Success: Compound is Solubilized in Final Working Solution precipitate->success No ph_adjust Primary Solution: Increase pH of Aqueous Buffer (e.g., to pH > 8) precipitate->ph_adjust Yes failure Re-evaluate Experiment: Consider alternative compound or formulation strategy ph_adjust->aq_dilution cosolvent Secondary Solution: Add Co-solvent (e.g., 1-5% DMSO) to Final Buffer ph_adjust->cosolvent If pH adjustment is insufficient or not possible cosolvent->aq_dilution cosolvent->failure If all else fails

Caption: Decision workflow for solubilizing this compound.

References

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Technical Support Center: Optimizing Reaction Conditions for 6-Bromoquinoline-3-carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of this compound, offering potential causes and actionable solutions.

Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in palladium-catalyzed cross-coupling reactions involving quinoline substrates can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Potential Causes & Solutions:

  • Catalyst Inactivation: The quinoline nitrogen can coordinate with the palladium center, potentially inhibiting the catalytic cycle.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can promote the desired catalytic activity and minimize catalyst inhibition.[3][4]

  • Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials can significantly impact the reaction outcome.

    • Solution: Ensure the boronic acid is fresh or has been stored under appropriate conditions (cool, dry, and dark). The purity of this compound should also be verified.

  • Inadequate Degassing: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to their deactivation and promote side reactions like the homocoupling of boronic acids.[1]

    • Solution: Thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Suboptimal Base or Solvent: The choice of base and solvent system is critical for an efficient reaction.

    • Solution: For Suzuki-Miyaura couplings, a common and effective combination is an aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) with a solvent like 1,4-dioxane or toluene.[6][7] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used in a solvent such as THF or DMF.[8]

  • Side Reactions: Homocoupling of the boronic acid and dehalogenation of the 6-bromoquinoline are common side reactions that consume starting materials and reduce the yield of the desired product.[1]

    • Solution: Using a slight excess of the this compound can sometimes minimize boronic acid homocoupling. Lowering the reaction temperature may also disfavor these side pathways.[1]

Troubleshooting Decision Tree for Low Yield in Cross-Coupling

G start Low/No Yield in Cross-Coupling reagent_quality Check Reagent Purity (Boronic Acid, Haloquinoline) start->reagent_quality degassing Improve Degassing Protocol (Inert Atmosphere) reagent_quality->degassing Reagents OK success Improved Yield reagent_quality->success Impure Reagents (Purify/Replace) catalyst_system Optimize Catalyst System (Ligand, Pd Source) degassing->catalyst_system Degassing OK degassing->success Insufficient Degassing (Re-run with better protocol) conditions Vary Reaction Conditions (Base, Solvent, Temperature) catalyst_system->conditions System OK catalyst_system->success Suboptimal Catalyst (Change Ligand/Pd Source) conditions->success Conditions Optimized

Caption: A troubleshooting decision tree for low-yield cross-coupling reactions.

Challenges in Amide Bond Formation

Question: I am trying to form an amide by coupling this compound with a primary amine using a standard coupling reagent like HATU, but the reaction is sluggish and gives a low yield. What could be the problem?

Answer: The electronic nature of the this compound can present challenges for amide bond formation. The electron-withdrawing quinoline ring can decrease the nucleophilicity of the carboxylate, making it less reactive.

Potential Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: Standard coupling conditions may not be sufficient to fully activate the carboxylic acid for reaction with the amine.

    • Solution:

      • Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the amine. This ensures the activated species is formed prior to the introduction of the nucleophile.[9]

      • More Potent Coupling Reagents: Consider using more powerful phosphonium-based reagents like PyBOP or PyAOP, which are known to be effective for challenging couplings.[9]

  • Low Nucleophilicity of the Amine: If the amine partner is sterically hindered or electron-deficient, its reduced nucleophilicity can slow down the reaction.[10][11][12]

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[9]

      • Convert to a More Reactive Electrophile: An alternative strategy is to convert the carboxylic acid to a more reactive acyl fluoride in situ using reagents like TFFH or BTFFH.[9]

  • Side Reactions: The activated carboxylic acid intermediate can be prone to side reactions, such as rearrangement to an N-acylurea when using carbodiimides, if the reaction with the amine is slow.[9]

    • Solution: Employing uronium or phosphonium-based coupling reagents can often mitigate these side reactions. The use of additives like HOBt or OxymaPure can also suppress side reactions and reduce racemization if chiral centers are present.[13]

Difficulties in Esterification

Question: I am attempting a Fischer esterification of this compound with methanol and a catalytic amount of sulfuric acid, but the reaction is not proceeding to completion. Are there better methods?

Answer: Fischer esterification is an equilibrium-driven process, and for substrates like this compound, reaching high conversion can be challenging under standard conditions.[14]

Potential Causes & Solutions:

  • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

    • Solution: Use the alcohol as the solvent to push the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus.

  • Mild and Efficient Alternatives: For substrates that are sensitive or where high yields are critical, other esterification methods are often more suitable.

    • Solution: A highly effective method involves the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[15][16] This reaction is typically performed under mild, non-acidic conditions at room temperature and often provides excellent yields.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reaction is most suitable for introducing an aryl group at the 6-position?

A1: The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for this transformation.[7][17] It offers a broad substrate scope, good functional group tolerance, and generally proceeds under relatively mild conditions. The required boronic acids are often commercially available or can be readily prepared.

Q2: How does the reactivity of 6-bromoquinoline compare to 6-iodoquinoline in cross-coupling reactions?

A2: The reactivity of haloarenes in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[6] Consequently, 6-iodoquinoline is more reactive than 6-bromoquinoline. This enhanced reactivity allows for the use of milder reaction conditions, potentially shorter reaction times, and can lead to higher yields.[6]

Q3: Can I perform a Buchwald-Hartwig amination on this compound?

A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and can be successfully applied to 6-bromoquinoline substrates.[18][19][20] It is crucial to select an appropriate palladium catalyst and ligand system. Sterically hindered phosphine ligands are often required for efficient coupling.[21]

Q4: What are some common side products to be aware of during functionalization?

A4: In palladium-catalyzed cross-coupling reactions, common side products include homocoupled products (dimers of the boronic acid or the quinoline), dehalogenated quinoline, and protodeborylated starting material.[1] In amide bond formation, side products can arise from the decomposition of the activated carboxylic acid intermediate. Monitoring the reaction by TLC or LC-MS is essential for identifying the formation of these byproducts.

Q5: What are the best practices for purifying the functionalized quinoline carboxylic acid products?

A5: Purification strategies depend on the properties of the product.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.[22]

  • Chromatography: Column chromatography on silica gel is a common technique for purifying quinoline derivatives. The choice of eluent will depend on the polarity of the product.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification of the aqueous layer.

Section 3: Experimental Protocols & Data

Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

  • Toluene/Ethanol mixture (4:1, v/v)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.[6]

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2 M Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by crystallization or column chromatography.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Reactants: - this compound - Arylboronic acid - Pd(PPh3)4 b Inert Atmosphere (Evacuate/Backfill Ar/N2) a->b c Add Degassed Solvents and Base b->c d Heat to 90-100 °C (12-24 h) c->d e Monitor Progress (TLC/LC-MS) d->e f Cool & Dilute with Water e->f g Acidify to Precipitate Product f->g h Filter and Dry g->h i Purify (Crystallization/Chromatography) h->i

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol for Amide Coupling using HATU

This protocol outlines a general procedure for forming an amide bond with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution.[13]

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or crystallization.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromoquinolines
Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110~75Good yield for mono-arylation.[3]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100Moderate to HighEffective for a range of arylboronic acids.
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective for challenging substrates.[3]
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O80-100HighOften provides excellent yields with reduced reaction times.

Note: Yields are representative and can vary based on the specific arylboronic acid and precise reaction conditions.

References

  • Coombs, J. R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Mphahlele, M. J., & Oyeyiola, A. O. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry, 39, 1215-1230. [Link]
  • ResearchGate. (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with....
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1134-1143. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • University of Copenhagen Research Portal. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ACS Publications. (n.d.). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads.
  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • PubMed. (n.d.). Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus.
  • PubMed. (n.d.). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction.
  • LookChem. (n.d.). Purification of Quinoline.
  • RosDok. (n.d.). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions.
  • ResearchGate. (n.d.). Palladium-catalyzed approaches to quinoline core.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with.
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • PubMed Central. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • PubMed Central. (n.d.). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • MDPI. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3).
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids.
  • Quora. (n.d.). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • ResearchGate. (n.d.). What's the problem of Suzuki-Miyuara coupling reaction conditions?.
  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach.

Sources

Technical Support Center: Purification of Brominated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Drawing from established methodologies and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common hurdles in your purification workflows.

Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section addresses the most common issues encountered during the purification of brominated quinoline compounds.

Q1: My brominated quinoline appears to be decomposing on the silica gel column, indicated by streaking on TLC and a lower-than-expected yield. What is happening and how can I prevent it?

A: This is a frequent challenge. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of standard silica gel, leading to compound degradation.[1][2]

  • Expert Insight: The acidity of silica gel can catalyze decomposition, especially with sensitive quinoline derivatives. To mitigate this, you have several options:

    • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of your silica gel in the chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[1][2]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral or basic alumina is often an excellent choice for acid-sensitive compounds.[1][2][3] Florisil, a magnesium silicate-based adsorbent, is another milder alternative.[1][2]

    • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[1]

Q2: I am struggling to separate constitutional isomers of my brominated quinoline (e.g., 5-bromo vs. 7-bromo). Their Rf values on TLC are almost identical. What strategies can I use to improve resolution?

A: Isomer separation is notoriously difficult due to their very similar physical and chemical properties.[2][4] Success often lies in fine-tuning your chromatographic conditions.

  • Expert Insight:

    • Mobile Phase Optimization: The choice of eluent is critical. Systematically screen various solvent systems using TLC. Good starting points include mixtures of ethyl acetate/hexane or dichloromethane/hexane.[1][5] Meticulously adjust the solvent ratio to maximize the separation.

    • Gradient Elution: If isocratic elution fails, a shallow solvent gradient can often enhance the separation of compounds with very similar polarities.[1]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other options. For some isomers, reversed-phase (C18) silica can be effective.[2] Specialized stationary phases, such as those used in preparative HPLC, may also be necessary for particularly challenging separations.[6][7]

Q3: My purified brominated quinoline is discolored (yellow, orange, or brown), even after column chromatography. What is the cause and how can I obtain a colorless product?

A: Discoloration is often a sign of oxidation.[3] Quinolines, particularly those with electron-donating groups, can be sensitive to air, light, and heat.

  • Expert Insight:

    • Proper Storage: Always store your compound in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon.[3]

    • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during storage or the final stages of purification can prevent oxidation.[3]

    • Degas Solvents: For chromatographic purifications, using degassed solvents can minimize the presence of oxygen and reduce on-column oxidation.[3]

    • Recrystallization: Often, a final recrystallization step after chromatography is necessary to remove colored impurities and obtain a highly pure, crystalline product.

Q4: I am observing debromination (loss of a bromine atom) as a side reaction during my purification process. How can I avoid this?

A: Debromination, or hydrodehalogenation, can occur under certain conditions, particularly during reactions, but also potentially during workup and purification if inappropriate reagents or conditions are used.[8]

  • Expert Insight:

    • Avoid Strong Reducing Agents: Ensure that no unintended reducing agents are present in your solvents or reagents.

    • Control pH: Be mindful of the pH during aqueous workups. While acidic washes are used to extract the basic quinoline, prolonged exposure to certain conditions or the presence of catalytic metals could potentially facilitate debromination.[9]

    • Inert Atmosphere: When possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reductive degradation pathways that may be initiated by oxygen.[2]

Troubleshooting Guides for Purification Techniques

This section provides detailed protocols and troubleshooting advice for the most common purification methods used for brominated quinolines.

Flash Column Chromatography

Flash column chromatography is a primary tool for the purification of brominated quinolines.[10][11] Success hinges on the proper selection of stationary and mobile phases and careful technique.

Workflow for Method Selection

G start Crude Brominated Quinoline Mixture tlc Run TLC with various solvent systems (e.g., Hex/EtOAc) start->tlc check_rf Are spots well-separated with target Rf ~0.3? tlc->check_rf Analyze decomposition Is there streaking or decomposition on TLC? tlc->decomposition Observe isomers Are isomers present and inseparable on TLC? check_rf->isomers No silica Proceed with Silica Gel Flash Chromatography check_rf->silica Yes gradient Consider Gradient Elution isomers->gradient Yes deactivate Deactivate Silica Gel with Triethylamine decomposition->deactivate Yes alt_stationary Switch to Alternative Stationary Phase (Alumina, C18) gradient->alt_stationary If still poor separation deactivate->alt_stationary If decomposition persists G start Crude product in Organic Solvent (e.g., DCM, EtOAc) acid_wash Wash with dilute acid (e.g., 1M HCl) start->acid_wash separate_layers Separate Layers acid_wash->separate_layers organic_layer Organic Layer: Contains neutral and acidic impurities separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains protonated Bromoquinoline Salt separate_layers->aqueous_layer basify Basify aqueous layer with dilute base (e.g., 1M NaOH) aqueous_layer->basify extract Extract with fresh organic solvent basify->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract->dry product Purified Brominated Quinoline dry->product

Sources

Technical Support Center: Stability of 6-Bromoquinoline-3-carboxylic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly in acidic environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate, troubleshoot, and manage stability-related issues in your experiments.

Introduction: Understanding the Chemistry of this compound

This compound is a heterocyclic compound with a quinoline core, a bromine substituent, and a carboxylic acid group. This combination of functional groups dictates its chemical behavior. The quinoline ring system, while aromatic, has a nitrogen atom that can be protonated under acidic conditions, altering the electron density of the ring and potentially influencing its reactivity. The carboxylic acid and bromine substituents also play a role in the molecule's overall stability.

This guide will address common questions and troubleshooting scenarios related to the handling and use of this compound in acidic media.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving this compound in an acidic solution for my experiment. Should I be concerned about its stability?

Yes, it is prudent to be concerned about the stability of this compound in acidic solutions. Quinoline compounds can be susceptible to degradation under both acidic and basic conditions, with the rate of degradation being influenced by pH, temperature, and exposure to light.[1] The protonation of the quinoline nitrogen in acidic media can make the ring system more susceptible to nucleophilic attack or other degradation pathways.

Q2: What are the potential degradation pathways for this compound in an acidic environment?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of quinoline carboxylic acids, two primary degradation routes should be considered under acidic conditions:

  • Hydrolysis: Although the quinoline core is generally stable, prolonged exposure to strong acidic conditions and heat could potentially lead to the hydrolysis of the bromine substituent, replacing it with a hydroxyl group. However, this is generally a slow process for aryl halides.

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a known reaction for some heterocyclic carboxylic acids, particularly with heating.[2] The stability of the resulting 6-bromoquinoline would depend on the specific reaction conditions.

Q3: I've noticed a color change in my acidic stock solution of this compound over time. What could be the cause?

Discoloration, often to yellow or brown, is a common sign of chemical degradation in quinoline compounds.[1] This can be triggered by several factors, including:

  • Photodegradation: Many quinoline derivatives are sensitive to light. Exposure to ambient or UV light can initiate photochemical reactions, leading to colored byproducts.[1] It is highly recommended to store solutions of this compound protected from light.

  • Oxidation: While less common under strictly acidic conditions without an oxidizing agent, trace metals or dissolved oxygen could contribute to oxidative degradation over long-term storage.

  • Formation of Degradation Products: The products of hydrolysis or other rearrangements may be colored.

Q4: How can I minimize the degradation of this compound in my experiments?

To enhance the stability of your solutions, consider the following preventative measures:

  • Prepare Fresh Solutions: Whenever possible, prepare acidic solutions of the compound fresh for each experiment to minimize the impact of time-dependent degradation.

  • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to slow down the rate of chemical degradation.[1]

  • Protect from Light: Use amber vials or wrap your containers in aluminum foil to prevent photodegradation.[1]

  • Use Buffered Solutions: If your experimental conditions allow, using a buffered system to maintain a constant pH may help in controlling pH-dependent degradation. The optimal pH for stability would need to be determined experimentally.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for resolving them.

Issue 1: Inconsistent or non-reproducible results in my biological or chemical assay.

  • Potential Cause: Degradation of your this compound stock or working solution.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results B Verify Integrity of a Freshly Prepared Solution (e.g., by HPLC, LC-MS) A->B C Analyze Aged Stock/Working Solution (Compare with fresh sample) B->C D Significant Degradation Detected? (Presence of new peaks, decreased main peak area) C->D E Implement Stability-Enhancing Measures: - Prepare fresh solutions - Store protected from light - Store at lower temperature D->E Yes F No Significant Degradation Detected D->F No H Re-run Experiment with Fresh, Characterized Solution E->H G Investigate Other Experimental Parameters: - Assay conditions - Reagent stability - Instrumentation F->G

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram when analyzing a sample containing this compound in an acidic mobile phase.

  • Potential Cause: On-column degradation or degradation in the autosampler.

  • Troubleshooting Steps:

    • Immediate Re-injection: Re-inject the same sample immediately to see if the impurity peaks increase in size. A consistent increase suggests on-column or in-autosampler degradation.

    • Sample Diluent: Ensure your sample is dissolved in a mobile phase-like diluent to avoid precipitation upon injection. If the diluent is strongly acidic and the sample sits in the autosampler for an extended period, degradation may occur.

    • Temperature Control: If your autosampler has temperature control, set it to a lower temperature (e.g., 4 °C) to slow down potential degradation.

    • Mobile Phase pH: While a low pH is often necessary for good peak shape in reversed-phase HPLC, an excessively low pH can sometimes promote hydrolysis of sensitive compounds on certain stationary phases. If possible, experiment with a slightly higher, yet still acidic, pH.

Experimental Protocols

For researchers needing to rigorously assess the stability of this compound, a forced degradation study is recommended. This involves intentionally subjecting the compound to harsh conditions to identify potential degradation products and develop a stability-indicating analytical method.[3][4]

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To determine the stability of this compound under acidic stress and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization

  • HPLC grade acetonitrile and water

  • A suitable buffer for the mobile phase (e.g., phosphate or acetate buffer)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Stress:

    • In a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, the study can be repeated using 1 M HCl or by heating the solution (e.g., at 60 °C) for a shorter duration.[1][3]

  • Sample Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of NaOH to prevent damage to the HPLC column.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent mixture without acid and storing it under the same conditions.

  • Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products. A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its impurities.[5][6]

Initial HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.

  • Injection Volume: 10 µL

Method Development Workflow:

G A Inject Stressed (Degraded) Sample and Unstressed Control B Evaluate Chromatogram: - Resolution between parent and degradant peaks - Peak shape of the parent compound A->B C Sufficient Resolution and Good Peak Shape? B->C D Optimize Gradient Profile: - Adjust slope and duration C->D No G Final Stability-Indicating Method C->G Yes D->B E Optimize Mobile Phase: - Change organic solvent (e.g., methanol) - Adjust pH D->E E->B F Method Validation (Specificity, Linearity, Accuracy, Precision) F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Data Summary Table

The following table provides a template for summarizing the results from your forced degradation study.

ConditionTime (hours)Temperature (°C)% Assay of this compound% Total DegradationNumber of Degradants
Control24RT10000
0.1 M HCl8RT
0.1 M HCl24RT
1 M HCl860
1 M HCl2460

Conclusion

While this compound is a valuable compound in research and development, its stability in acidic conditions cannot be taken for granted. A proactive approach, including careful solution preparation and storage, as well as the use of a validated stability-indicating analytical method, is essential for ensuring the integrity of your experimental data. This guide provides the foundational knowledge and practical steps to manage these stability challenges effectively.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • Singh, R., & Rehman, Z. (2016).
  • Forced degradation study under acidic conditions.
  • Fraenkel, G., Belford, R. L., & Yankwich, P. E. (1954). Decarboxylation of Malonic Acid in Quinoline and Related Media.
  • Lahna, A., et al. (2022).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.).
  • Kumar, V., & Sharma, V. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Stability Indicating Forced Degrad
  • Quinine. Wikipedia.
  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society.
  • Stability Indic
  • This compound | CAS 798545-30-9 | SCBT. Santa Cruz Biotechnology.
  • Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Organic Chemistry Portal.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.
  • 798545-30-9 | this compound | ChemScene. ChemScene.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Deriv
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC - NIH.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • 6-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 18475628. PubChem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
  • 8.2: Two Mechanistic Models for Nucleophilic Substitution. Chemistry LibreTexts.
  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
  • Explain SN2 reaction mechanism for the alkaline hydrolysis of Bromomethane? **DO noT SPAM OR ELSE I'LL. Brainly.in.
  • 205114-14-3 Cas No. | 3-Bromoquinoline-6-carboxylic acid. Apollo Scientific.
  • This compound. Sigma-Aldrich.

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troubleshooting NMR spectra of 6-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR analysis of 6-Bromoquinoline-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of this compound. Here, we address common challenges and provide in-depth, field-proven solutions to ensure you acquire high-quality, interpretable spectra.

Part 1: Frequently Asked Questions (FAQs)

This section covers the most common initial queries and problems encountered during the NMR analysis of this compound.

Q1: I'm seeing very broad peaks in my ¹H NMR spectrum. What are the likely causes?

A1: Peak broadening is a frequent issue that can stem from several factors.[1][2] The most common culprits for this particular molecule include:

  • Poor Solubility: this compound has limited solubility in common non-polar solvents like CDCl₃. Undissolved microscopic particles will severely degrade the magnetic field homogeneity, leading to broad lines.[3]

  • Molecular Aggregation: Carboxylic acids are prone to forming hydrogen-bonded dimers or other aggregates, especially at higher concentrations.[4] This can lead to chemical exchange on the NMR timescale, which results in signal broadening.[2][5]

  • High Concentration: A sample that is too concentrated will have high viscosity, which slows molecular tumbling and leads to broader signals.[2]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often remnants from synthesis, can cause significant line broadening.[5][6]

  • Poor Shimming: The instrument's magnetic field may not be sufficiently homogenous. While modern instruments have automated shimming routines, challenging samples can sometimes require manual optimization.[1][7]

Q2: Which deuterated solvent is best for this compound?

A2: The choice of solvent is critical. Due to the polar carboxylic acid and the heterocyclic quinoline ring, a polar aprotic solvent is generally the best choice.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the most recommended solvent. It excels at dissolving polar compounds like carboxylic acids and can disrupt the intermolecular hydrogen bonding that causes aggregation.[4][8] A key advantage is that the acidic proton of the carboxylic acid is often clearly observable as a broad singlet far downfield (typically >12 ppm).[9][10]

  • Methanol-d₄ (CD₃OD): This is another good option. However, the acidic -COOH proton will rapidly exchange with the deuterium of the solvent's hydroxyl group, causing the peak to disappear from the spectrum.[1] This can be a useful diagnostic experiment but prevents direct observation of the carboxylic acid proton.

  • CDCl₃ (Chloroform-d): Generally not recommended due to poor solubility.[1] You may be able to dissolve a small amount with sonication, but the resulting spectrum is often of low quality.

Q3: The carboxylic acid proton (~13 ppm) is not visible in my spectrum. Why?

A3: There are two primary reasons for the disappearance of the carboxylic acid proton signal:

  • Use of a Protic Solvent: If you are using a solvent like Methanol-d₄ (CD₃OD) or D₂O, the acidic proton will exchange with the solvent's deuterium atoms. This exchange is often rapid on the NMR timescale, leading to the signal's disappearance.[1][9]

  • Presence of Water: Even in an aprotic solvent like DMSO-d₆, trace amounts of water (H₂O) can facilitate proton exchange, causing the -COOH signal to broaden significantly or disappear into the baseline.[1][11] Ensure your solvent is anhydrous and your sample is dry.[12]

Q4: My aromatic signals are all clustered together. How can I improve their resolution?

A4: Overlapping signals in the aromatic region are common for complex heterocyclic systems.[13] Here are some strategies to improve resolution:

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or 800 MHz spectrometer will increase the chemical shift dispersion, spreading the signals out and reducing overlap.

  • Change Solvents: Sometimes, switching to a different solvent (e.g., from DMSO-d₆ to a mixture like DMSO-d₆/Benzene-d₆) can induce different chemical shifts and resolve the overlap.[1][13]

  • Utilize 2D NMR: Two-dimensional NMR experiments are powerful for resolving complex spectra. A ¹H-¹H COSY experiment will show correlations between coupled protons, helping to trace the connectivity within the spin systems of the quinoline rings.[8][14]

Part 2: In-Depth Troubleshooting & Analysis

This section provides a deeper dive into specific spectral problems, offering detailed explanations and protocols.

Issue 1: Inconsistent Chemical Shifts and Peak Shapes

Question: The chemical shifts of my aromatic protons seem to vary between samples, and some peaks are sharp while others are oddly shaped. What's happening?

Root Cause Analysis: This issue is often linked to the dual nature of your molecule, which has both an acidic functional group (-COOH) and a basic one (the quinoline nitrogen). The protonation state of these groups can significantly influence the electron density distribution in the aromatic rings, thereby altering the chemical shifts of the attached protons.[15][16]

The equilibrium between the neutral, protonated, and deprotonated forms is sensitive to pH, concentration, and residual acidic or basic impurities.

Troubleshooting Workflow:

G start Inconsistent Chemical Shifts cause1 Variable pH / Impurities start->cause1 cause2 Concentration Effects start->cause2 solution1 Standardize Sample Prep: - Use high-purity solvent. - Filter sample if particulates are present. cause1->solution1 solution2 Acid/Base Spike Test: Add a trace of TFA-d or Pyridine-d₅ to force a single protonation state. cause1->solution2 solution3 Run a Dilution Series: Acquire spectra at different concentrations to check for shifts. cause2->solution3

Caption: Troubleshooting inconsistent chemical shifts.

Experimental Protocol: Acid/Base Spike Test

  • Acquire Initial Spectrum: Dissolve ~10-15 mg of your compound in 0.6 mL of high-purity DMSO-d₆ and acquire a standard ¹H NMR spectrum.

  • Prepare Spiking Agent: Prepare a dilute solution of deuterated trifluoroacetic acid (TFA-d) in DMSO-d₆ (e.g., 1 µL in 100 µL).

  • Spike and Re-acquire: Add a very small amount (e.g., 0.5 µL) of the TFA-d solution to your NMR tube. Mix thoroughly.

  • Observe Changes: Re-acquire the ¹H NMR spectrum. Protonation of the quinoline nitrogen by the acid should cause a consistent downfield shift of the adjacent protons (especially H-2, H-4, and H-8). This locks the molecule in its cationic form, often resulting in sharper, more reproducible signals.

Issue 2: Identifying Extraneous Peaks from Synthesis

Question: I see small, unexpected peaks in my spectrum. How can I determine if they are impurities from the synthesis?

Root Cause Analysis: this compound is often synthesized via a variation of the Skraup or Doebner-von Miller reaction.[17][18] These reactions are known for producing side products and tarry byproducts that can be difficult to remove completely.[19][20]

Common impurities may include:

  • Unreacted Starting Materials: Such as 4-bromoaniline.

  • Isomeric Byproducts: Formation of other bromoquinoline isomers.

  • Tarry Polymers: Polymeric materials resulting from the harsh acidic and oxidative conditions.[19]

  • Residual Solvents: Solvents used during workup and purification (e.g., ethyl acetate, dichloromethane).[1]

Identification Strategy:

  • Check for Common Solvents: Compare suspicious peaks to known chemical shifts of common lab solvents (e.g., Ethyl Acetate: ~4.1 ppm (q), ~2.0 ppm (s), ~1.2 ppm (t)).

  • Consult Synthesis Literature: Review the specific synthesis method used. The literature often describes common side products whose spectral data may be available.[21]

  • Utilize 2D NMR: An HSQC (Heteronuclear Single Quantum Coherence) spectrum can be invaluable. It correlates each proton signal with the carbon it is directly attached to. Most polymeric tars and baseline impurities will not give clean correlations, helping to distinguish them from discrete small-molecule impurities.[8]

Part 3: Reference Data and Best Practices

Expected ¹H NMR Spectrum

The precise chemical shifts of this compound will be solvent-dependent.[12] The following is a predicted spectrum in DMSO-d₆ , based on data for similar quinoline structures and general substituent effects.[6][10][22] The quinoline ring protons form a complex, coupled system.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-29.3 - 9.5d~2.0Deshielded by the adjacent nitrogen and carboxylic acid.
H-48.9 - 9.1d~2.0Deshielded by the adjacent nitrogen.
H-58.3 - 8.5d~2.0Deshielded by the bromine atom (peri-interaction).
H-88.1 - 8.3d~8.5 - 9.0Ortho-coupled to H-7.
H-77.8 - 8.0dd~8.5-9.0, ~2.0Coupled to both H-8 (ortho) and H-5 (meta).
-COOH> 13.0br s-Broad, exchangeable proton.[11][23][24]
Best Practices for NMR Sample Preparation

A high-quality spectrum begins with a well-prepared sample.[12]

G cluster_0 Sample Preparation Workflow A 1. Weigh Compound (10-15 mg for ¹H) B 2. Add Solvent (0.6 mL DMSO-d₆) A->B C 3. Dissolve (Vortex / Sonicate) B->C D Check for Clarity C->D E 4. Filter Sample (Glass wool plug) D->E Cloudy F 5. Transfer to Tube D->F Clear E->F G Acquire Spectrum F->G

Caption: Recommended workflow for NMR sample preparation.

  • Use a High-Quality NMR Tube: Scratched or low-quality tubes can distort the magnetic field.[12]

  • Weigh Accurately: Use 10-15 mg for ¹H NMR and 25-50 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[8]

  • Ensure Complete Dissolution: After adding the solvent (e.g., 0.6 mL DMSO-d₆), vortex the sample. If solids persist, use a sonicator bath for 5-10 minutes. Incomplete dissolution is a primary cause of poor spectra.[1][3]

  • Filter if Necessary: If the solution remains cloudy or contains suspended particles after sonication, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes particles that interfere with shimming.[12]

  • Use Anhydrous Solvents: For observing exchangeable protons, use a fresh bottle of high-purity, anhydrous deuterated solvent.[12]

References

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
  • 1H NMR Broad peaks. (2015, March 7). Chemistry Stack Exchange.
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks.
  • What Causes NMR Peak Broadening? (2025, July 21). Chemistry For Everyone.
  • How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? (2013, May 23). ResearchGate.
  • Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? (2015, September 15). ResearchGate.
  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-9.
  • Effect of pH on the chemical shifts of the 13 C-NMR signals from the... (n.d.). ResearchGate.
  • 1H NMR Chemical Shift. (n.d.). Oregon State University.
  • Troubleshooting. (n.d.). University of Maryland.
  • Chemical shifts. (n.d.). University College London.
  • Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines? (2016, June 29). ResearchGate.
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... (n.d.). ResearchGate.
  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube.
  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. (n.d.). Cherry.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 3-Bromoquinoline. (n.d.). PubChem.
  • Trinh Thi Huan, et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
  • Preparation and Properties of Quinoline. (n.d.).
  • Skraup reaction. (n.d.). Wikipedia.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). ACS Publications.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate.
  • C-13 NMR SPECTROSCOPY INDEX. (n.d.). Doc Brown's Chemistry.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.

Sources

Technical Support Center: Scaling Up 6-Bromoquinoline-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-bromoquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles.

Section 1: Synthesis Fundamentals & FAQs

This section addresses foundational questions about the synthesis of this compound, focusing on the most reliable and widely used synthetic route.

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most robust and frequently cited method for preparing the quinoline core of this molecule is the Gould-Jacobs reaction .[1][2] This multi-step synthesis begins with the condensation of an appropriately substituted aniline (in this case, 4-bromoaniline) with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization to form the quinoline ring system.[3][4] The final steps involve saponification of the resulting ester and subsequent acidification to yield the desired carboxylic acid.

Q2: Why is the Gould-Jacobs reaction preferred for this type of molecule?

A2: The Gould-Jacobs reaction offers several advantages that make it suitable for both laboratory synthesis and scale-up:

  • Convergent Strategy: It efficiently constructs the core bicyclic quinoline system in a predictable manner.

  • Readily Available Starting Materials: 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) are commercially available and relatively inexpensive bulk starting materials.

  • Predictable Regiochemistry: The cyclization of the intermediate formed from 4-bromoaniline almost exclusively yields the desired 6-bromo substituted quinoline, avoiding complex isomeric mixtures that can arise from other quinoline syntheses like the Skraup or Doebner-von Miller reactions.[5][6]

Q3: What are the key steps and intermediates in the Gould-Jacobs synthesis of this compound?

A3: The synthesis proceeds through three main transformations following the initial condensation. The overall workflow is outlined below.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Acidification A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Intermediate: Anilidomethylenemalonate A:e->B:w Heat (100-130°C) -EtOH C Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate B:e->C:w High Temp (>250°C) High-boiling solvent D 6-Bromo-4-hydroxyquinoline- 3-carboxylate Salt C:e->D:w Base (e.g., NaOH) Reflux E Final Product: This compound D:e->E:w Acid (e.g., HCl) Precipitation

Caption: Workflow of the Gould-Jacobs reaction for this compound.

Section 2: Scaling Up - Core Challenges & FAQs

Transitioning a synthesis from grams to kilograms introduces challenges that are not always apparent at the lab scale. This section focuses on the most critical aspects of scaling up the Gould-Jacobs reaction.

Q4: What is the single biggest challenge when scaling up the Gould-Jacobs reaction?

A4: Heat management during the thermal cyclization step. This step requires very high temperatures, often exceeding 250 °C, to overcome the energy barrier for the 6-electron electrocyclization.[3][4]

  • Lab Scale: On a small scale, a flask can be heated efficiently with a heating mantle or sand bath, and the high surface-area-to-volume ratio allows for rapid and uniform heat transfer.

  • Pilot/Plant Scale: In large reactors, the surface-area-to-volume ratio decreases dramatically. Achieving uniform heating becomes difficult, leading to the risk of localized overheating or "hot spots." This can cause decomposition of the material, leading to significant charring, reduced yield, and complex purification challenges.

Q5: How can I effectively manage the high-temperature cyclization at a larger scale?

A5: The key is to use a high-boiling, thermally stable solvent that can act as a heat transfer medium.

  • Recommended Solvents: Dowtherm™ A (a eutectic mixture of diphenyl ether and biphenyl) or similar thermal fluids are the industry standard. These solvents have high boiling points (Dowtherm A boils at ~257 °C) and excellent thermal stability.

  • Procedural Control: The anilidomethylenemalonate intermediate is added portion-wise or as a solution to the pre-heated solvent at a controlled rate. This allows the heat of the solvent to be transferred efficiently to the substrate while minimizing the time the material spends at peak temperature, thus reducing degradation.[4]

  • Agitation: Robust and efficient agitation is critical to ensure rapid mixing and prevent the material from settling on the hot reactor walls.

Q6: The saponification and acidification steps seem straightforward. Are there any hidden scale-up risks?

A6: Yes. Both steps involve significant exotherms that must be respected at scale.

  • Saponification (Hydrolysis): The hydrolysis of the ester with a strong base like sodium hydroxide is exothermic. While often manageable, the reaction mixture should be cooled before the base is added, and the addition should be controlled to keep the temperature within a safe range (e.g., below 50-60°C before initiating reflux).

  • Acidification (Precipitation): This is a critical control point. The neutralization of the excess strong base with a strong acid is highly exothermic. Uncontrolled addition can cause the solvent (typically water) to boil violently, leading to a dangerous pressure increase and potential loss of containment. Always cool the basic solution in an ice bath before slowly adding the acid, ensuring the reactor's cooling system can handle the heat load.

Section 3: Troubleshooting Guide

Even with a well-designed process, issues can arise. This section provides solutions to common problems encountered during scale-up.

Symptom / Problem Probable Cause(s) Recommended Solutions & Explanations
1. Low Yield & Significant Charring in Cyclization Step 1. Poor Heat Transfer: Localized overheating on reactor walls. 2. Reaction Temperature Too High/Time Too Long: The intermediate is degrading faster than it is cyclizing.[4]1. Improve Agitation: Ensure the agitator speed and design are sufficient for the batch size and viscosity. 2. Use a Heat Transfer Fluid: Add the intermediate to a pre-heated high-boiling solvent like Dowtherm A.[3] 3. Optimize Temperature/Time: Conduct small-scale experiments to find the minimum temperature and time required for full conversion (e.g., 250-260 °C for 15-30 minutes).
2. Incomplete Saponification of the Ester 1. Insufficient Base: The stoichiometry of NaOH was incorrect, or the base was of low purity. 2. Insufficient Reaction Time/Temperature: The hydrolysis reaction did not go to completion. 3. Poor Solubility: The ester intermediate may have poor solubility in the aqueous base, limiting the reaction rate.1. Verify Base Stoichiometry: Use a slight excess of NaOH (e.g., 2.5-3.0 equivalents) and ensure its concentration is accurate. 2. Monitor Reaction: Track the reaction's progress using TLC or HPLC until no starting material is observed. 3. Add a Co-solvent: Consider adding a water-miscible co-solvent like ethanol or THF to improve the solubility of the ester.
3. Final Product is a Gummy Solid, Difficult to Filter 1. Oiling Out During Precipitation: The product is precipitating from the acidic solution as a liquid or amorphous solid instead of a crystalline material. 2. Presence of Tarry Impurities: Impurities from the cyclization step are co-precipitating with the product.1. Control Precipitation Rate: Add the acid more slowly and with vigorous stirring. Ensure the solution is well-chilled. 2. Anti-Solvent Addition: Consider adding a water-miscible organic solvent in which the product is less soluble (e.g., isopropanol) to the aqueous solution before or during acidification to promote crystallization. 3. Purification: Perform an acid-base workup. Dissolve the crude product in a basic solution, filter off any insoluble (neutral) impurities, and then re-precipitate the clean product.[7]
4. Final Product Fails Purity Specifications 1. Incomplete Reaction: Presence of starting materials or intermediates. 2. Side Reactions: Decarboxylation of the final product at high temperatures or presence of impurities from the cyclization.[4] 3. Inefficient Washing: Trapped inorganic salts (e.g., NaCl) in the filter cake.1. Optimize Each Step: Use in-process controls (TLC/HPLC) to ensure each reaction step goes to completion. 2. Recrystallization: Purify the final product by recrystallizing from a suitable solvent system (e.g., Ethanol/Water, Acetic Acid, or DMF). 3. Thorough Washing: Wash the filter cake extensively with deionized water to remove inorganic salts, followed by a rinse with a low-boiling organic solvent (e.g., acetone or ethanol) to displace water and aid drying.

digraph "Troubleshooting_Tree" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
Start [label="Low Purity in Final Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Impurity_Type [label="What type of impurity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

SM [label="Starting Material /\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"];
Tars [label="Dark, Tarry Impurities", fillcolor="#F1F3F4", fontcolor="#202124"];
Salts [label="Inorganic Salts", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_SM [label="Solution:\n- Use IPC to ensure full conversion\n- Increase reaction time/temp", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];
Sol_Tars [label="Solution:\n- Optimize cyclization temp\n- Purify via acid-base wash\n- Recrystallize", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];
Sol_Salts [label="Solution:\n- Wash filter cake thoroughly\n with DI water\n- Test filtrate for halides (AgNO3)", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];

Start -> Impurity_Type;
Impurity_Type -> SM [label=" HPLC/TLC shows\n unreacted material "];
Impurity_Type -> Tars [label=" Product is discolored "];
Impurity_Type -> Salts [label=" High ash content or\n poor solubility "];

SM -> Sol_SM;
Tars -> Sol_Tars;
Salts -> Sol_Salts;

}

Caption: A logic diagram for troubleshooting purity issues.

Section 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All operations involving volatile chemicals or heating should be performed in a well-ventilated fume hood.

Protocol 1: Lab-Scale Synthesis (10 g Scale)

Step 1: Condensation

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (17.2 g, 0.1 mol).

  • Add diethyl ethoxymethylenemalonate (DEEM) (22.7 mL, 0.11 mol).

  • Heat the mixture in an oil bath at 120-130 °C for 2 hours. Ethanol will be evolved as a byproduct.

  • After 2 hours, allow the mixture to cool slightly and apply a vacuum to remove any remaining ethanol. The product, diethyl 2-((4-bromophenylamino)methylene)malonate, should solidify upon cooling to room temperature.

Step 2: Thermal Cyclization

  • In a separate 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add Dowtherm A (150 mL).

  • Heat the Dowtherm A to 255 °C with vigorous stirring.

  • Melt the intermediate from Step 1 and transfer it to the addition funnel.

  • Add the molten intermediate dropwise to the hot Dowtherm A over 30 minutes, maintaining the temperature between 250-255 °C.

  • After the addition is complete, stir the mixture at 255 °C for an additional 20 minutes.

  • Allow the reaction mixture to cool to below 100 °C. The product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Add hexane (200 mL) to the cooled mixture to further precipitate the product and dilute the Dowtherm A.

  • Filter the solid product, wash thoroughly with hexane (2 x 100 mL), and dry under vacuum.

Step 3: Saponification and Acidification

  • Suspend the dried ester from Step 2 in a 1 L flask containing a 10% aqueous solution of sodium hydroxide (200 mL, ~0.5 mol NaOH).

  • Heat the mixture to reflux with stirring for 2 hours. The solid should dissolve as the sodium salt is formed.

  • Cool the resulting solution in an ice-water bath to 0-5 °C.

  • With vigorous stirring, slowly add concentrated hydrochloric acid (~37%) dropwise until the pH of the solution is ~2. A thick white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash the filter cake with cold deionized water (3 x 150 mL) until the filtrate is neutral (pH ~7).

  • Dry the final product, this compound, in a vacuum oven at 80 °C to a constant weight. (Typical yield: 20-22 g, 79-87% over 3 steps).

Protocol 2: Pilot-Scale Synthesis Considerations (1 kg Scale)

This protocol highlights the critical changes required for a 1 kg scale synthesis in appropriate glass-lined or stainless steel reactors.

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Rationale for Change
Reagents
4-Bromoaniline172 g17.2 kgDirect scale-up
DEEM227 mL22.7 LDirect scale-up
Dowtherm A1.5 L150 LMaintain dilution for efficient heat transfer and stirring.
10% NaOH (aq)2 L200 LMaintain concentration for effective hydrolysis.
Conc. HClAs neededAs neededFor acidification to pH 2.
Process Control
Cyclization Addition Dropwise via addition funnelControlled pump additionEnsures a steady, safe addition rate to manage heat and reaction progress.
Acidification Manual dropwise additionSlow pump addition with pH probe and robust coolingCritical for controlling the strong exotherm. The reactor's cooling jacket must be engaged and monitored.
Filtration Buchner funnelCentrifuge or Nutsche filter-dryerRequired for efficient solid-liquid separation and washing of large quantities of product.
Drying Vacuum ovenVacuum tray dryer or agitated filter-dryerProvides efficient and uniform drying for large batches.

Section 5: Safety & Handling

The synthesis of this compound involves hazardous materials and conditions that require strict safety protocols.

  • 4-Bromoaniline: Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

  • Bromine-Containing Compounds: Handle with care as they can be irritants and environmentally persistent. All waste should be disposed of according to local regulations.[8][9]

  • Dowtherm A: Has a strong odor and can be irritating. Use in a well-ventilated area. It is flammable at high temperatures, so ensure no ignition sources are present.

  • Strong Acids & Bases: Concentrated HCl and NaOH are highly corrosive. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles. An emergency shower and eyewash station must be readily accessible.

  • High-Temperature Operations: The cyclization step presents a significant burn hazard. Use appropriate thermal protection and ensure the equipment is rated for the high temperatures involved.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough hazard analysis before attempting any scale-up operation.[10][11]

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Wikipedia. (2023). Combes quinoline synthesis. [Link]
  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. [Link]
  • PubMed Central (PMC). (n.d.).
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]
  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]
  • Archean Chemical Industries. (2022).
  • Slideshare. (n.d.). Bromine handling and safety. [Link]
  • Dolly Corporation. (2025).
  • Carl ROTH. (n.d.).
  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
  • ICL Group. (n.d.). BROMINE - Safety Handbook. [Link]
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
  • NIH. (n.d.).
  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

Sources

Technical Support Center: Preventing Dehalogenation of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for preventing dehalogenation during reactions with 6-Bromoquinoline-3-carboxylic acid.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This molecule is a valuable building block, but its reactivity can present challenges, most notably the undesired loss of the bromine atom—a process known as dehalogenation—during synthetic modifications. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized starting protocols to help you navigate this common hurdle and achieve your desired synthetic outcomes.

Troubleshooting Guide: Directly Addressing Dehalogenation Issues

This section is designed in a question-and-answer format to provide direct solutions to common problems encountered during the functionalization of this compound.

Q1: I'm seeing a significant amount of quinoline-3-carboxylic acid in my reaction mixture. What's happening?

A: The appearance of quinoline-3-carboxylic acid as a major byproduct is a classic sign of hydrodehalogenation, a specific type of dehalogenation where the bromine atom is replaced by a hydrogen atom.[1][2] This side reaction consumes your starting material, reduces the yield of your desired product, and complicates purification. The likely culprit is the formation of a palladium-hydride (Pd-H) species in your reaction, which can arise from trace water, alcohol solvents, or even certain bases and phosphine ligands.[1] This reactive Pd-H species can then react with your starting material in a competing catalytic cycle, leading to the dehalogenated product.

Q2: My Suzuki-Miyaura coupling with this compound is giving low yields and a major dehalogenated byproduct. How can I fix this?

A: This is a frequent issue, especially with electron-deficient N-heterocyclic halides like your quinoline derivative.[1][2] Here’s a systematic approach to troubleshoot this:

  • Evaluate Your Ligand: If you are using a simple phosphine ligand like PPh₃, switch to a more sterically hindered and electron-rich biaryl phosphine ligand. Ligands such as XPhos, SPhos, or RuPhos are designed to promote the desired C-C bond formation (reductive elimination) at a much faster rate than the competing dehalogenation pathway.[1][3]

  • Change the Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can accelerate dehalogenation.[4] Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) is often an excellent first choice, followed by cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1][2]

  • Lower the Reaction Temperature: Dehalogenation can have a higher activation energy than the desired coupling. Try reducing the temperature in 10-20 °C increments (e.g., from 110 °C to 90 °C or 80 °C).[1] This can significantly slow the side reaction while still allowing the desired coupling to proceed, albeit more slowly.

  • Switch the Solvent: Protic solvents (like alcohols) can be a source of hydrides.[3] Polar aprotic solvents like DMF can also sometimes be problematic.[5] Opt for non-polar, aprotic solvents such as dioxane or toluene.[1][2] Ensure your solvent is anhydrous and degassed to remove water and oxygen.

Q3: What are the best practices to avoid dehalogenation in a Buchwald-Hartwig amination with this substrate?

A: The principles are similar to other cross-coupling reactions, with a strong emphasis on the catalyst system.

  • Catalyst and Ligand Selection: Use a palladium precatalyst and a bulky, electron-rich phosphine ligand. The choice of ligand is critical. For N-heterocyclic substrates, ligands like XPhos, SPhos, or BrettPhos are often superior. These ligands form stable palladium complexes that favor C-N bond formation.

  • Base Selection: Strong bases are required for Buchwald-Hartwig amination, but some are more prone to causing dehalogenation than others. While NaOtBu is common, consider using lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), which can be effective while minimizing dehalogenation in some cases.[6][7]

  • Reaction Conditions: Keep the temperature as low as possible while still achieving a reasonable reaction rate. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent the formation of palladium oxides and other species that can interfere with the catalytic cycle.

Q4: I'm attempting a Sonogashira coupling, and dehalogenation is competing with the desired C-C bond formation. What should I try?

A: Sonogashira couplings are also susceptible to dehalogenation. Here are some key parameters to adjust:

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst like CuI is standard, but its concentration can be optimized.[8][9] In some cases, running the reaction "copper-free" can mitigate side reactions, although this often requires a more active palladium catalyst/ligand system and higher temperatures.

  • Base/Solvent System: The reaction is typically run in an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also act as the solvent.[8] If dehalogenation is an issue, consider using a mixed solvent system like DMF/Et₃N or toluene/Et₃N to dilute the amine.

  • Palladium Catalyst: While Pd(PPh₃)₂Cl₂ is a classic catalyst for this reaction, consider using a more robust catalyst system, such as one with an N-heterocyclic carbene (NHC) ligand, which can be more resistant to the conditions that lead to dehalogenation.[10]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation, and why is it a problem?

A: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of cross-coupling reactions, it's a significant side reaction where the bromine on your this compound is replaced by a hydrogen atom.[1][2] This is problematic because it consumes your starting material, reduces the yield of your desired product, and introduces an impurity that can be difficult to separate.

Q2: What are the primary mechanisms of dehalogenation in palladium-catalyzed cross-coupling reactions?

A: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen in several ways:

  • From the base: Some bases can react with other components in the mixture to generate hydrides.

  • From the solvent: Protic solvents like alcohols or residual water can be a source of hydrides.[2]

  • From the ligand: Phosphine ligands themselves can sometimes undergo degradation pathways that release a hydride.

Once formed, the Pd-H species can insert into the catalytic cycle, leading to the formation of an Ar-Pd-H intermediate, which then undergoes reductive elimination to give the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.[1]

Q3: Is this compound particularly susceptible to dehalogenation?

A: Yes, N-heterocyclic halides, especially those that are electron-deficient, are generally more prone to dehalogenation.[1][2] The quinoline ring system is electron-deficient, and the presence of the electron-withdrawing carboxylic acid group at the 3-position further increases this deficiency. This electronic nature can make the carbon-bromine bond more susceptible to certain side reactions within the catalytic cycle.

Q4: How can I detect and quantify the dehalogenated byproduct?

A: The most common methods for detecting and quantifying the dehalogenated product (quinoline-3-carboxylic acid) are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the presence of the byproduct by its mass.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and mobile phase, you can separate the starting material, desired product, and the dehalogenated byproduct and quantify their relative amounts by peak area. A pentafluorophenyl column can be particularly effective for separating halogenated compounds from their dehalogenated analogs.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This may be applicable if the compounds are sufficiently volatile, potentially after esterification of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the dehalogenated product by observing the appearance of a new aromatic proton signal in place of the C-Br bond.

Detailed Experimental Protocols (Optimized Starting Points)

These protocols are designed as robust starting points to minimize dehalogenation for this compound. Optimization may be required for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol utilizes a bulky, electron-rich ligand and a phosphate base to favor the desired C-C bond formation.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid and wash with water. Purify further by crystallization or column chromatography.

Protocol 2: Buchwald-Hartwig Amination Favoring C-N Coupling

This protocol uses a specialized ligand and base combination to promote C-N coupling.

Reagents & Equipment:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene, anhydrous and degassed

  • Schlenk flask, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add NaOtBu to an oven-dried Schlenk flask.

  • Add this compound (1.0 equiv), Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the amine, followed by anhydrous, degassed toluene (to make a ~0.1 M solution).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Proceed with an appropriate workup and purification procedure.

Protocol 3: Sonogashira Coupling Conditions to Preserve the C-Br Bond

This protocol uses standard conditions but emphasizes temperature control and inert atmosphere to suppress dehalogenation.

Reagents & Equipment:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • DMF, anhydrous and degassed (optional co-solvent)

  • Schlenk flask, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous, degassed Et₃N (and DMF if used), followed by the terminal alkyne.

  • Stir the reaction at room temperature. If no reaction occurs, gently heat to 40-50 °C. Avoid high temperatures.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Proceed with an appropriate workup and purification procedure.

Data & Workflow Visualization

Key Reaction Parameters to Minimize Dehalogenation
ParameterRecommendation to Minimize DehalogenationRationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos)Accelerates desired reductive elimination, outcompeting dehalogenation.[1]
Base Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the rate of Pd-H formation.[1][2]
Solvent Anhydrous, degassed aprotic solvents (Toluene, Dioxane)Minimizes sources of protons/hydrides.[1][3]
Temperature Lowest effective temperature (e.g., 80-100 °C)Dehalogenation often has a higher activation energy.[1]
Atmosphere Strictly inert (Argon or Nitrogen)Prevents catalyst degradation and side reactions.
Catalytic Cycle vs. Dehalogenation Pathway

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) ar_pd_br Ar-Pd(II)-Br oxidative_addition->ar_pd_br transmetalation Transmetalation (R-B(OH)₂) ar_pd_br->transmetalation ar_pd_h Ar-Pd(II)-H ar_pd_br->ar_pd_h Hydride Transfer ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Desired Product (Ar-R) reductive_elimination->product pd_h_formation Pd-H Formation (from base, H₂O, etc.) pd_h_formation->ar_pd_br Competing Reaction reductive_elimination_deh Reductive Elimination ar_pd_h->reductive_elimination_deh reductive_elimination_deh->pd0 Catalyst Regeneration dehalogenated_product Dehalogenated Byproduct (Ar-H) reductive_elimination_deh->dehalogenated_product

Caption: Palladium cross-coupling cycle and the competing dehalogenation pathway.

Troubleshooting Decision Tree

G start Dehalogenation Observed? check_ligand Using bulky, e⁻-rich ligand? (e.g., XPhos, SPhos) start->check_ligand Yes success Problem Solved change_ligand Switch to Bulky Ligand check_ligand->change_ligand No check_base Using weak inorganic base? (e.g., K₃PO₄, Cs₂CO₃) check_ligand->check_base Yes change_ligand->check_base change_base Switch to Weaker Base check_base->change_base No check_temp Is temperature ≤ 90°C? check_base->check_temp Yes change_base->check_temp lower_temp Lower Temperature check_temp->lower_temp No check_solvent Using anhydrous aprotic solvent? (e.g., Toluene, Dioxane) check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Switch Solvent & Ensure Anhydrous check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: A decision tree for troubleshooting dehalogenation in cross-coupling reactions.

References

  • Benchchem. How to prevent dehalogenation in aryl bromide cross-coupling reactions.
  • ACS Publications. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A.
  • Organic Chemistry Portal.
  • PubMed. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding.
  • Benchchem.
  • SciSpace. Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP)
  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • PMC. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
  • PubMed. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS.
  • ResearchGate. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS.
  • Reddit.
  • Benchchem.
  • ResearchGate. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF.
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling of 6-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic cross-coupling of 6-Bromoquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we provide field-proven insights, detailed protocols, and systematic troubleshooting guides to help you navigate the unique challenges presented by this substrate and achieve optimal reaction outcomes.

The structure of this compound presents a trifecta of chemical functionalities that demand careful consideration in reaction design: the reactive C-Br bond at the 6-position, the Lewis basic quinoline nitrogen , and the acidic carboxylic acid group. Each can influence the catalytic cycle in distinct ways, from catalyst inhibition to solubility issues and potential side reactions. This guide will dissect these challenges and provide clear, actionable solutions.

Part 1: General Troubleshooting Workflow

Before diving into reaction-specific issues, a general diagnostic workflow can often resolve common problems like low or no product yield. Many cross-coupling failures stem from fundamental setup and reagent quality issues rather than complex mechanistic failures.

General_Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Conversion) Check_Inert Verify Inert Atmosphere (Degassing Technique, Gas Purity) Start->Check_Inert First Step Check_Reagents Assess Reagent Quality & Stoichiometry - Substrate Purity (NMR) - Boronic Acid/Ester Integrity - Catalyst/Ligand Activity Check_Inert->Check_Reagents Atmosphere OK Success Problem Resolved Check_Inert->Success Issue Found: Oxygen Contamination Check_Solvent Confirm Solvent Purity & Anhydrous Conditions Check_Reagents->Check_Solvent Reagents OK Check_Reagents->Success Issue Found: Degraded Reagent Re_Evaluate Re-evaluate Reaction Parameters (Catalyst, Ligand, Base, Temp.) Check_Solvent->Re_Evaluate Solvent OK Check_Solvent->Success Issue Found: Wet Solvent Consult Consult Reaction-Specific Troubleshooting Guide Re_Evaluate->Consult Systematic Screen Needed

Caption: General diagnostic workflow for initial troubleshooting of cross-coupling reactions.

Part 2: Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds and is frequently the first choice for coupling aryl bromides.

Catalyst System Selection

The interplay between the palladium source, ligand, and base is critical for success. The carboxylic acid group necessitates the use of sufficient base to neutralize it and to facilitate the catalytic cycle.

ParameterRecommendationRationale & In-Text Citations
Pd Source Pd(OAc)₂, Pd₂(dba)₃, or Pre-formed catalysts (e.g., XPhos Pd G3)Pd(II) sources like Pd(OAc)₂ are common but require in-situ reduction to the active Pd(0) state. Pre-formed Pd(0) sources like Pd₂(dba)₃ or modern pre-catalysts can provide more consistent results.
Ligand General: PPh₃, Pd(dppf)Cl₂ Challenging Substrates: XPhos, SPhos, RuPhosFor simple couplings, traditional phosphines may suffice. However, the quinoline nitrogen can act as an inhibitory ligand.[1][2] Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are highly effective as they promote rapid oxidative addition and reductive elimination, outcompeting catalyst inhibition.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid.[4] K₂CO₃ is a good starting point. K₃PO₄ or Cs₂CO₃ are stronger and can be more effective, especially with less reactive boronic esters.[5] At least 3 equivalents are recommended to account for the acidic proton on the substrate.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OBiphasic solvent systems are standard for Suzuki couplings and can aid in dissolving the inorganic base and the organic substrate.[6] The carboxylate salt formed in situ may have limited solubility, so solvent screening may be necessary.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the exclusion of oxygen.[1]

  • Reagent Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.

Troubleshooting Suzuki-Miyaura Reactions

Q: My reaction yield is very low or zero, and I'm recovering starting material. What's the first thing to check? A: This is a classic symptom of catalyst inactivity.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your degassing procedure (freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes) is rigorous.[7]

  • Reagent Integrity: Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation.[1] Check the purity of your boronic acid. Using the more stable pinacol boronate esters can often resolve this issue.[8]

  • Ligand Choice: If using a simple ligand like PPh₃, the quinoline nitrogen may be inhibiting the catalyst.[2] Switch to a bulky, electron-rich Buchwald-type ligand like SPhos or XPhos to promote the catalytic cycle.[2][9]

Q: I am observing a significant amount of a debrominated side product (quinoline-3-carboxylic acid). What causes this? A: You are observing hydrodehalogenation. This side reaction is often caused by trace water or other protic sources in the reaction.[1][2]

  • Ensure Anhydrous Conditions: Thoroughly dry your solvents and reagents. Use of an oven-dried flask is critical.

  • Base and Boronic Acid Quality: Some bases can contain water. Use freshly opened or properly stored base. Degradation of the boronic acid can also contribute to this pathway.

Q: My main side product is the homocoupling of my boronic acid. How can I minimize this? A: Boronic acid homocoupling is often promoted by the presence of oxygen or an inappropriate stoichiometry.[1][10]

  • Rigorous Degassing: As with catalyst deactivation, oxygen is a primary culprit. Improve your degassing technique.

  • Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 equiv) relative to the boronic acid (1.0 equiv) to favor the cross-coupling pathway.

  • Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired reaction.

Part 3: Heck & Sonogashira Coupling Guides

These reactions are powerful tools for introducing alkenyl and alkynyl groups, respectively.

Heck Reaction: Catalyst Selection

The Heck reaction couples the aryl bromide with an alkene.[11][12]

ParameterRecommendationRationale & In-Text Citations
Pd Source Pd(OAc)₂Palladium(II) acetate is the most common and effective pre-catalyst for Heck reactions.[11][13]
Ligand PPh₃, P(o-tol)₃, or ligandless (Jeffery conditions)While phosphine ligands are common, Heck reactions can sometimes proceed without added ligands, particularly in polar aprotic solvents like DMF.[11]
Base Et₃N, DIPEA, K₂CO₃An organic amine base is typically used to neutralize the HBr generated during the catalytic cycle.[11]
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are generally preferred.
Sonogashira Coupling: Catalyst Selection

The Sonogashira coupling involves a terminal alkyne and requires a dual-catalyst system.[14]

ParameterRecommendationRationale & In-Text Citations
Pd Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pre-formed Pd(0) or Pd(II) complexes with phosphine ligands are standard. Pd(PPh₃)₂Cl₂ is a robust and common choice.[15]
Co-catalyst CuI (Copper(I) Iodide)Copper(I) is crucial for activating the terminal alkyne via the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14][15]
Base Et₃N, DIPEAA liquid amine base serves as both the base and often as the solvent or co-solvent.[15]
Solvent THF, DMF, or neat amine baseThe reaction can be run in a co-solvent like THF or DMF with the amine base, or in the neat amine itself.
Troubleshooting Heck & Sonogashira Reactions

Q: My Sonogashira reaction is sluggish and I'm seeing Glaser homocoupling of the alkyne. What should I do? A: Glaser coupling is a common side reaction, especially if the cross-coupling is slow.[10][16]

  • Increase Temperature: For aryl bromides, the oxidative addition step can be slow. Increasing the temperature (e.g., from room temperature to 60-80 °C) can significantly accelerate the reaction.[17]

  • Inert Atmosphere: Oxygen promotes the Glaser coupling pathway. Ensure the reaction is strictly anaerobic.

  • Ligand Choice: If the standard PPh₃ is not effective, switching to a more electron-rich or bulky ligand like dppf can sometimes improve the rate of the desired cross-coupling.[17]

Q: My Heck reaction is giving a mixture of E/Z isomers. How can I improve selectivity? A: The Heck reaction generally has a strong preference for the trans (E) product due to the syn-addition of the aryl-palladium species followed by syn-β-hydride elimination.[12] If you are seeing poor selectivity, it may be due to isomerization of the product under the reaction conditions. Try lowering the reaction temperature or reducing the reaction time.

Part 4: Buchwald-Hartwig Amination Guide

This reaction is the premier method for forming C-N bonds from aryl halides.[18][19]

Catalyst System Selection

The choice of ligand is paramount in Buchwald-Hartwig amination and is highly dependent on the nature of the amine coupling partner.[20][21]

Buchwald_Hartwig_Logic Start Select Amine Coupling Partner Primary_Amine Primary Amine (R-NH₂) Start->Primary_Amine Secondary_Amine Secondary Amine (R₂NH) Start->Secondary_Amine Amide_Carbamate Amide / Carbamate Start->Amide_Carbamate Ligand_XPhos Use XPhos or BrettPhos (Bulky, for hindered amines) Primary_Amine->Ligand_XPhos Ligand_RuPhos Use RuPhos Secondary_Amine->Ligand_RuPhos Ligand_tBuBrettPhos Use tBuBrettPhos (More reactive ligand needed) Amide_Carbamate->Ligand_tBuBrettPhos Base_NaOtBu Base: NaOtBu, LHMDS Ligand_XPhos->Base_NaOtBu Strong base typical Ligand_RuPhos->Base_NaOtBu Base_Cs2CO3 Base: Cs₂CO₃, K₃PO₄ Ligand_tBuBrettPhos->Base_Cs2CO3 Weaker base if substrate is base-sensitive

Caption: Logic diagram for ligand and base selection in Buchwald-Hartwig amination.

Troubleshooting Buchwald-Hartwig Amination

Q: My reaction is not working. I'm using Pd(OAc)₂ and a ligand, but see no conversion. A: Using a simple Pd(II) source with a ligand requires an in-situ formation of the active LPd(0) catalyst, which can be inefficient.[21]

  • Switch to a Pre-catalyst: Use a commercially available Buchwald pre-catalyst (e.g., XPhos Pd G3). These are air-stable solids that rapidly and cleanly generate the active LPd(0) species upon addition of the base, leading to more reliable results.[21]

  • Base Choice: This reaction typically requires a strong, non-nucleophilic base like NaOtBu or LHMDS. Weaker carbonate bases are often insufficient. Ensure the base is fresh and has not been passivated by atmospheric CO₂.

Q: I'm concerned about using a strong base like NaOtBu with other functional groups on my coupling partner. A: This is a valid concern. While strong bases give the highest rates, weaker bases can be used.[20][21]

  • Screen Weaker Bases: Try K₃PO₄ or Cs₂CO₃. You will likely need to increase the reaction temperature and catalyst loading to achieve a reasonable reaction rate.

  • Protecting Groups: If your coupling partner is incompatible with all effective bases, consider a protecting group strategy.

Part 5: Substrate-Specific Frequently Asked Questions (FAQs)

Q: How does the carboxylic acid group directly influence the cross-coupling reaction? A: The carboxylic acid has two main effects. First, it will be deprotonated by the base to form a carboxylate salt. This changes the solubility of the molecule, potentially moving it into the aqueous phase in biphasic systems or causing it to precipitate.[6] Second, the carboxylate is a potential chelating group for the palladium center, which could sequester the catalyst in an inactive state. However, in many cases, cross-coupling proceeds without issue, but it's a factor to consider during troubleshooting.[6]

Q: Should I protect the carboxylic acid as an ester before the reaction? A: Protecting the acid as an ester (e.g., a methyl or ethyl ester) is a very safe and common strategy.[6] This circumvents any potential issues with solubility or catalyst chelation. The ester can then be hydrolyzed post-coupling. If you are developing a large-scale synthesis, avoiding protection/deprotection steps is ideal. It is recommended to first attempt the coupling on the free acid; if you encounter persistent issues that cannot be solved by screening catalysts and conditions, then esterification is the logical next step.

Q: Is there a risk of decarboxylative cross-coupling with this substrate? A: Yes, this is a potential side reaction pathway, though often not the dominant one under standard cross-coupling conditions. Decarboxylative coupling involves the loss of CO₂ and the formation of a new C-C bond at the position of the former carboxylic acid.[22][23] This process is also typically palladium-catalyzed and can be favored at higher temperatures or with specific additives like silver or copper salts.[22][24] If you observe products where coupling has occurred at the 3-position, consider lowering the reaction temperature.

Q: How does the quinoline nitrogen interfere with the palladium catalyst? A: The lone pair on the quinoline nitrogen can coordinate to the palladium center, acting as a ligand.[1] This can compete with the desired phosphine ligand, potentially forming inactive or less active catalyst species and inhibiting the catalytic cycle. This is why using bulky, electron-donating phosphine ligands (like the Buchwald-type ligands) is often crucial, as they can bind more strongly to the palladium and sterically disfavor coordination of the quinoline nitrogen.[2][3]

References

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. (URL: )
  • Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem. (URL: )
  • Decarboxylative cross-coupling - Wikipedia. (URL: [Link])
  • Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. (URL: [Link])
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | Request PDF - ResearchG
  • Developing Ligands for Palladium(II)
  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Journal of the American Chemical Society - ACS Public
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (URL: [Link])
  • Heck reaction - Wikipedia. (URL: [Link])
  • Application Notes and Protocols: Synthesis of Complex Molecules Using Methyl 6-bromoquinoline-3-carboxyl
  • Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - Benchchem. (URL: )
  • Ligand design for cross-couplings: phosphines - YouTube. (URL: [Link])
  • Why can't I achieve good yields for this Suzuki reaction?
  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. (URL: [Link])
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
  • New Developments in Decarboxylative Cross-Coupling Reactions - Ruhr-Universität Bochum. (URL: [Link])
  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
  • The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed. (URL: [Link])
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PubMed Central. (URL: [Link])
  • Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines - ChemRxiv. (URL: [Link])
  • Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Form
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (URL: [Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry - Benchchem. (URL: )
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (URL: [Link])
  • What is the best procedure for Sonogashira coupling?
  • Heck Reaction—State of the Art - Semantic Scholar. (URL: [Link])
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])
  • Heck Reaction - Chemistry LibreTexts. (URL: [Link])
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Public

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Technical Support Center: Synthesis of 6-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromoquinoline-3-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the workup procedure, a critical step that significantly impacts the purity and yield of the final product. The information herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

I. Frequently Asked Questions (FAQs) on Workup Procedure

This section addresses common queries regarding the workup of this compound, particularly after its synthesis via alkaline hydrolysis (saponification) of its corresponding ester (e.g., ethyl or methyl ester).

Q1: What is the fundamental principle behind the workup procedure for this compound after saponification?

A1: The workup procedure is a multi-step process designed to isolate and purify the desired carboxylic acid from the reaction mixture. It leverages the differential solubility of the product and impurities in aqueous and organic phases at varying pH levels. The core steps are:

  • Removal of Organic Solvent: Post-reaction, any organic solvent (like methanol or ethanol) used for the hydrolysis is typically removed to prevent the product from remaining dissolved during the subsequent aqueous extraction.

  • Basification and Extraction: The reaction mixture is rendered basic to ensure the this compound is in its deprotonated, water-soluble carboxylate salt form. A subsequent extraction with an organic solvent removes any non-polar, neutral impurities (e.g., unreacted ester).[1]

  • Acidification and Precipitation: The aqueous layer, now containing the purified carboxylate salt, is acidified. This protonates the carboxylate, rendering the this compound neutral and causing it to precipitate out of the aqueous solution due to its lower solubility in acidic water.[1][2]

  • Isolation and Drying: The precipitated solid is collected by filtration, washed to remove residual salts and acid, and then dried to yield the final product.

Q2: At what pH should I expect this compound to precipitate?

Q3: What are some common impurities that I might encounter in my final product?

A3: Common impurities can include:

  • Unreacted starting material: If the hydrolysis was incomplete, the corresponding ester (e.g., ethyl 6-bromoquinoline-3-carboxylate) might be present.

  • Byproducts from the preceding Gould-Jacobs reaction: These could include unreacted 4-bromoaniline or the intermediate malonate derivative.

  • Salts: Inorganic salts from the base used for hydrolysis (e.g., sodium chloride if NaOH and HCl are used) can be trapped in the precipitate. Thorough washing of the filtered product is crucial to remove these.

Q4: Can I recrystallize this compound for further purification?

A4: Yes, recrystallization is a highly effective method for purifying solid organic compounds.[3][4][5] The choice of solvent is critical and should be determined experimentally. An ideal recrystallization solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures.[3][4] Potential solvents to screen include ethanol, methanol, or acetic acid-water mixtures.

II. Troubleshooting Guide for Workup Procedure

This section provides a problem-solution approach to common issues encountered during the workup of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Upon Acidification 1. Incomplete hydrolysis of the starting ester. 2. The product is soluble in the aqueous/organic mixture. 3. Insufficient acidification (pH is too high).1. Before workup, ensure complete hydrolysis by TLC or LC-MS analysis of the reaction mixture. If incomplete, extend the reaction time or increase the temperature. 2. Ensure all organic solvent from the reaction has been removed in vacuo before acidification. 3. Check the pH of the aqueous layer with pH paper or a calibrated pH meter. Continue adding acid (e.g., 1M HCl) dropwise until the pH is in the range of 2-4.[2]
Product Oiling Out Instead of Precipitating 1. The product has a low melting point or is impure, leading to a melting point depression. 2. The solution is being cooled too rapidly.1. Try to "scratch" the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a seed crystal of pure product, if available, can also initiate crystallization. 2. Allow the solution to cool slowly to room temperature, and then in an ice bath, to encourage the formation of a crystalline solid.[4]
Discolored Product (e.g., yellow or brown) 1. Presence of colored impurities from the synthesis. 2. Degradation of the product or starting materials at high temperatures during the reaction.1. Consider treating the solution with activated carbon before the final precipitation or during recrystallization to adsorb colored impurities. 2. If recrystallization does not remove the color, purification by column chromatography might be necessary, although this can be challenging with carboxylic acids.
Low Final Yield 1. Incomplete precipitation due to product remaining in the filtrate. 2. Loss of product during washing steps. 3. Incomplete hydrolysis of the starting ester.1. After filtration, cool the filtrate in an ice bath for an extended period to see if more product crystallizes out. 2. Use ice-cold washing solvents to minimize the dissolution of the product. 3. As mentioned previously, ensure the initial hydrolysis reaction has gone to completion.

III. Detailed Experimental Protocol: Workup of this compound from Ester Hydrolysis

This protocol outlines a standard procedure for the workup and isolation of this compound following a typical alkaline hydrolysis of its ethyl ester.

Step 1: Removal of Organic Solvent

  • Following the completion of the hydrolysis reaction (e.g., ethyl 6-bromoquinoline-3-carboxylate with NaOH in an ethanol/water mixture), transfer the reaction mixture to a round-bottom flask.

  • Remove the organic solvent (ethanol in this case) using a rotary evaporator.

Step 2: Basic Wash to Remove Neutral Impurities

  • To the remaining aqueous solution, add water to redissolve any precipitated salts.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 2 x 50 mL) to remove any unreacted ester or other non-polar impurities.[1]

  • Discard the organic layers. The desired product is in the aqueous layer as its carboxylate salt.

Step 3: Acidification and Precipitation

  • Cool the aqueous layer in an ice bath.

  • While stirring, slowly add 1M hydrochloric acid (HCl) dropwise.

  • Monitor the pH of the solution using pH paper. Continue adding acid until the pH is approximately 2-3.

  • A white or off-white precipitate of this compound should form.

Step 4: Isolation and Drying of the Product

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Continue to pull air through the filter cake for 15-20 minutes to partially dry the solid.

  • Transfer the solid to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

IV. Visualized Workflows

Workflow for Workup Procedure

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Workup & Purification cluster_output Final Product cluster_waste Waste Streams start Hydrolysis Reaction Mixture A 1. Remove Organic Solvent (Rotary Evaporator) start->A B 2. Basic Wash (Extract with Et2O/EtOAc) A->B C 3. Acidify Aqueous Layer (Add 1M HCl to pH 2-3) B->C Aqueous Layer waste1 Organic Extracts (Neutral Impurities) B->waste1 Organic Layer D 4. Isolate Product (Vacuum Filtration) C->D E 5. Wash Solid (Cold Water) D->E waste2 Acidic Filtrate D->waste2 Filtrate F 6. Dry Product (Vacuum Oven) E->F end Pure this compound F->end

Caption: Workflow diagram for the workup of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered During Workup q1 No Precipitate on Acidification? start->q1 q2 Product Oiled Out? q3 Low Yield? q1->q2 a1_yes Check pH (aim for 2-3). Ensure organic solvent is removed. Verify complete hydrolysis. q1->a1_yes Yes q2->q3 a2_yes Scratch flask with glass rod. Add a seed crystal. Allow for slow cooling. q2->a2_yes Yes a3_yes Cool filtrate further. Use ice-cold wash solvents. Re-check for complete hydrolysis. q3->a3_yes Yes end Consult Further Resources q3->end No a1_yes->end a2_yes->end a3_yes->end

Sources

Technical Support Center: Byproduct Identification in 6-Bromoquinoline-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromoquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this synthesis. We will provide in-depth troubleshooting, detailed protocols, and mechanistic insights to enhance the success of your experiments.

Introduction: The Gould-Jacobs Reaction as the Primary Route

The synthesis of this compound is most reliably achieved through the Gould-Jacobs reaction.[1][2] This method involves a two-step process: first, the condensation of 4-bromoaniline with a diethyl ethoxymethylenemalonate (or a similar malonic ester derivative) to form an intermediate, followed by a high-temperature thermal cyclization to construct the quinoline core.[3][4] Subsequent hydrolysis (saponification) of the resulting ester yields the final carboxylic acid. While robust, this reaction sequence is sensitive to specific parameters, and deviations can lead to a range of predictable byproducts.

Overall Synthetic Pathway

The general workflow for the Gould-Jacobs synthesis is illustrated below.

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Acidification R1 4-Bromoaniline I1 Intermediate: Diethyl 2-[(4-bromoanilino)methylidene]malonate R1->I1 Heat (-EtOH) R2 Diethyl ethoxymethylenemalonate P1 Ethyl 6-bromo-4-hydroxy- quinoline-3-carboxylate I1->P1 High Temp. (~250 °C) (-EtOH) P2 This compound P1->P2 1. NaOH 2. HCl

Figure 1. Gould-Jacobs synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: My final product is contaminated with a significant amount of an intermediate that is soluble in organic solvents. How do I identify and prevent this?

A1: This is a classic case of incomplete cyclization. The contaminant is likely the diethyl 2-[(4-bromoanilino)methylidene]malonate intermediate.[5]

  • Causality: The thermal cyclization step is the rate-determining and most energy-intensive part of the synthesis.[6] It requires high temperatures, typically around 250 °C, to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[4] Insufficient temperature or reaction time will result in the unreacted intermediate being carried through the workup.

  • Identification:

    • TLC: The intermediate will have a different Rf value than the final product.

    • ¹H NMR: Look for the characteristic signals of two ethyl groups (a quartet around 4.2-4.3 ppm and a triplet around 1.3-1.4 ppm) and the vinyl proton (a singlet around 8.5 ppm).

    • Mass Spectrometry (MS): The intermediate will have a distinct molecular weight (C₁₄H₁₆BrNO₄, M.W. 358.19 g/mol ) compared to the final product (C₁₀H₆BrNO₂, M.W. 252.06 g/mol ).

  • Solution: The key is to optimize the cyclization conditions. A thorough temperature-time examination is necessary to maximize the conversion of the intermediate to the quinoline product while minimizing degradation.[4]

    • Temperature Control: Ensure your heating apparatus (e.g., a high-temperature oil bath, sand bath, or heating mantle) can consistently maintain the target temperature of ~250 °C. Use a high-boiling solvent like diphenyl ether to ensure even heat distribution.

    • Reaction Time: Monitor the reaction progress by TLC. The reaction is typically complete when the spot corresponding to the intermediate has disappeared. This can take anywhere from 30 minutes to several hours.

Q2: My NMR spectrum shows the expected quinoline core, but also signals for an ethyl group. What is this byproduct?

A2: You have likely isolated ethyl 6-bromoquinoline-3-carboxylate , which results from incomplete hydrolysis (saponification) of the ester formed after cyclization.

  • Causality: The conversion of the ethyl ester to the carboxylic acid requires a strong base (like NaOH or KOH) to hydrolyze the ester, followed by acidification to protonate the carboxylate salt. Incomplete hydrolysis can occur due to:

    • Insufficient amount of base.

    • Reaction time being too short.

    • Low reaction temperature.

    • The ester precipitating out of the basic solution before hydrolysis is complete.

  • Identification:

    • ¹H NMR: You will see the characteristic signals of the 6-bromoquinoline core plus an ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm).

    • MS: The ethyl ester will have a molecular weight of 280.12 g/mol (C₁₂H₁₀BrNO₂).

  • Solution:

    • Re-subject to Hydrolysis: Dissolve the impure product in a suitable solvent (e.g., ethanol/THF) and re-treat it with an excess of aqueous NaOH, heating to reflux for several hours to ensure complete hydrolysis.

    • Improve Initial Hydrolysis: Ensure at least 2-3 equivalents of NaOH are used. Adding a co-solvent like ethanol can increase the solubility of the ester in the aqueous base, facilitating a more efficient reaction.

Q3: My crude product contains a significant amount of 6-bromoquinoline, which lacks the carboxylic acid group. What causes this decarboxylation?

A3: This is a common issue caused by excessive heat during the cyclization or workup. The 3-carboxy group on the quinoline ring is susceptible to thermal decarboxylation.[7][8]

  • Causality: The high temperatures required for the Gould-Jacobs cyclization can also provide sufficient energy to cleave the C-C bond between the quinoline ring and the carboxylic acid group, releasing CO₂ gas.[9] This side reaction is often exacerbated by prolonged heating times.

  • Identification:

    • MS: 6-bromoquinoline has a molecular weight of 208.05 g/mol (C₉H₆BrN).

    • ¹H NMR: The proton at the C3 position will appear as a distinct signal, and the carboxylic acid proton signal will be absent.

  • Solution:

    • Strict Temperature Control: Avoid exceeding the optimal cyclization temperature. While higher temperatures can speed up the reaction, they dramatically increase the rate of decarboxylation.[4]

    • Minimize Reaction Time: Monitor the reaction closely and stop the heating as soon as the cyclization is complete (as determined by TLC or HPLC).

    • Purification: This byproduct can often be separated from the desired carboxylic acid product through a basic aqueous wash. The acidic product will deprotonate and dissolve in the aqueous base (e.g., NaHCO₃ solution), while the non-acidic 6-bromoquinoline will remain in the organic layer.

Decarboxylation_Mechanism Start This compound Byproduct 6-Bromoquinoline Start->Byproduct High Temp (Δ) CO2 CO₂

Figure 2. Formation of 6-bromoquinoline via thermal decarboxylation.

Q4: The reaction mixture turned into a dark, intractable tar. How can I prevent this?

A4: Tar formation is a common consequence of polymerization and degradation side reactions at the high temperatures used in quinoline synthesis.[10]

  • Causality: The reactive intermediates and products can undergo self-condensation or polymerization under harsh thermal conditions. This is particularly problematic if the reaction is heated for too long or at a temperature that is too high.

  • Solution:

    • Precise Temperature and Time Control: This is the most critical factor. Use a high-boiling, thermally stable solvent like diphenyl ether or Dowtherm A to moderate the temperature and prevent localized overheating.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes reduce oxidative side reactions that contribute to tar formation.

    • Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative. It allows for rapid heating to the target temperature, often reducing the overall reaction time and minimizing the formation of thermal degradation byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques for identifying these byproducts? A1: A combination of chromatographic and spectroscopic methods is essential.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and assessing the purity of the final product. Different byproducts will have distinct retention times.[11]

  • Mass Spectrometry (MS): Provides definitive molecular weight information for each component in the mixture, allowing for unambiguous identification of the parent product and any byproducts.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural information. It is excellent for identifying incomplete hydrolysis (presence of ethyl signals) or decarboxylation (absence of the COOH proton and changes in the aromatic signals).[12]

Q2: How can I effectively purify the final this compound product? A2: Purification typically involves a multi-step approach.

  • Acid-Base Extraction: After the reaction, dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities (like the decarboxylated 6-bromoquinoline) in the organic layer.

  • Re-precipitation: Carefully re-acidify the separated aqueous layer with HCl. The purified this compound will precipitate out of the solution.

  • Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent system, such as ethanol, acetic acid, or a DMF/water mixture, to remove any remaining impurities.

Q3: Are there alternative synthesis methods that might avoid these specific byproducts? A3: While the Gould-Jacobs reaction is common, other named reactions for quinoline synthesis exist, such as the Combes, Doebner-von Miller, and Friedländer syntheses.[10][13][14] However, these often lead to different substitution patterns and may have their own sets of potential side reactions, such as the formation of regioisomers.[6][15] For the specific target of a 3-carboxylic acid derivative, the Gould-Jacobs route remains one of the most direct and widely used methods.

Summary of Common Byproducts

Byproduct NameStructureCauseIdentification Method (Key Signals)
Diethyl 2-[(4-bromoanilino)-methylidene]malonate Incomplete thermal cyclization (temp too low/time too short).¹H NMR: Ethyl signals (2x -CH₂- & 2x -CH₃). MS: m/z ~358.
Ethyl 6-bromoquinoline-3-carboxylate Incomplete saponification (hydrolysis) of the ester.¹H NMR: Quinoline core + 1 set of ethyl signals. MS: m/z ~280.
6-Bromoquinoline Thermal decarboxylation (temp too high/time too long).¹H NMR: Absence of COOH proton. MS: m/z ~208.
Polymeric Tars N/ADegradation at excessive temperatures.Insoluble, dark, intractable solid.

Key Experimental Protocols

Protocol 1: General Synthesis via Gould-Jacobs Reaction
  • Condensation: In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC until the 4-bromoaniline is consumed. Ethanol is evolved during this step.

  • Cyclization: Add the resulting intermediate to a flask containing a high-boiling solvent (e.g., diphenyl ether). Heat the mixture to 250 °C and maintain this temperature for 30-60 minutes. Monitor the disappearance of the intermediate by TLC.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Add hexane to precipitate the crude ethyl ester product. Filter the solid and wash thoroughly with hexane to remove the high-boiling solvent.

  • Saponification: Suspend the crude ester in ethanol and add an aqueous solution of sodium hydroxide (3.0 eq). Heat the mixture to reflux for 2-4 hours until the solid dissolves and hydrolysis is complete (monitored by TLC or HPLC).

  • Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and filter if necessary. Slowly add concentrated HCl to the filtrate with stirring until the pH is ~2-3.

  • Collection: Collect the precipitated solid (this compound) by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Byproduct Analysis by HPLC-MS
  • Instrumentation: HPLC system with a UV detector coupled to a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and MS in positive ion mode.

  • Sample Prep: Dissolve a small amount of the crude reaction mixture in methanol or DMF. Filter through a 0.45 µm syringe filter before injection.

Troubleshooting Workflow

Troubleshooting_Workflow start Synthesis of this compound analysis Analyze Crude Product by HPLC-MS and ¹H NMR start->analysis issue1 Major Peak is Intermediate (m/z ~358) analysis->issue1 Intermediate Detected issue2 Product peak has ethyl group signals (m/z ~280) analysis->issue2 Ester Detected issue3 Significant peak at m/z ~208 analysis->issue3 Decarboxylated Product Detected issue4 Low yield, dark tar formed analysis->issue4 Low Yield / Tar success Product is Pure Proceed with further steps analysis->success No Major Impurities solution1 Incomplete Cyclization Solution: • Increase cyclization temp to ~250°C • Increase reaction time • Ensure even heating issue1->solution1 solution2 Incomplete Hydrolysis Solution: • Re-treat with excess NaOH • Increase hydrolysis time/temp • Use a co-solvent (EtOH) issue2->solution2 solution3 Decarboxylation Solution: • Reduce cyclization temp/time • Purify via acid-base extraction issue3->solution3 solution4 Thermal Degradation Solution: • Use high-boiling solvent (diphenyl ether) • Consider microwave synthesis issue4->solution4

Figure 3. A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Merck & Co. (n.d.). Gould-Jacobs Reaction.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • ResearchGate. (2008). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Química Organica.org. (n.d.). Combes synthesis of quinolines.
  • ResearchGate. (2016). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Journal of the American Chemical Society. (1970). Copper-quinoline decarboxylation.
  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • Scanned Document. (n.d.). Quinoline.
  • ACS Publications. (1954). Decarboxylation of Malonic Acid in Quinoline and Related Media.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.
  • National Center for Biotechnology Information. (2011). Diethyl 2-[(4-bromoanilino)methylidene]malonate.
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
  • YouTube. (2025). Decarboxylation of Carboxylic Acids.

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Technical Support Center: Enhancing the Reactivity of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carboxylic Acid Activation. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the reactivity of the carboxylic acid moiety for the synthesis of amides, esters, and other derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in your laboratory work.

The direct reaction of a carboxylic acid with a nucleophile, such as an amine or alcohol, is often inefficient. This is primarily due to the acidic proton of the carboxylic acid, which can be abstracted by a basic nucleophile to form an unreactive carboxylate salt.[1][2][3] Consequently, activation of the carboxylic acid is a crucial step in many synthetic routes. This guide will provide both the "how" and the "why" behind various activation strategies, empowering you to make informed decisions in your experimental design.

Troubleshooting Guides

This section addresses common problems encountered during the activation of carboxylic acids and subsequent coupling reactions.

Scenario 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling reaction between my carboxylic acid and a primary amine, but I am observing a very low yield of the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low yields in amide coupling are a frequent issue and can stem from several factors, primarily related to inefficient activation of the carboxylic acid or issues with the nucleophilicity of the amine.[4]

Causality and Troubleshooting Steps:

  • Inadequate Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group.[5][6] To facilitate nucleophilic attack, it must be converted into a better one.

    • Solution: Employ a suitable activating agent. The choice of agent depends on the substrate's sensitivity and the desired reactivity.

      • For robust substrates: Conversion to an acid chloride is a highly effective method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used.[7][8][9] Acid chlorides are among the most reactive carboxylic acid derivatives and readily react with amines.[1][10]

      • For sensitive or complex substrates: Use of coupling reagents is preferred. These reagents generate a highly reactive in situ active ester or similar intermediate.[1][11] Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[1][12] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are also highly effective, particularly for challenging couplings.[1][11]

  • Acid-Base Neutralization: As mentioned, amines are basic and can deprotonate the carboxylic acid, forming an ammonium-carboxylate salt that is unreactive towards coupling.[1][3]

    • Solution: This is the primary reason coupling reagents are used. They prevent the acid-base reaction by first reacting with the carboxylic acid to form the active intermediate, which is then susceptible to nucleophilic attack by the amine.[3]

  • Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[4][13]

    • Solution:

      • Use a more powerful coupling reagent, such as HATU, which is known to be effective for difficult couplings.[1]

      • Increase the reaction temperature or prolong the reaction time.

      • Consider converting the carboxylic acid to the more reactive acyl fluoride, which can be more effective for coupling with sterically hindered amines.[13]

  • Suboptimal Reaction Conditions:

    • pH: For aqueous-based couplings using EDC/NHS, the pH is critical. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[12][14]

    • Solvent: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (MeCN) are commonly used. Ensure your starting materials are soluble in the chosen solvent. For some reactions, particularly with EDC/NHS, a change from DCM to a more polar aprotic solvent like DMF can be beneficial.[15][16]

    • Moisture: Many activating agents and the activated intermediates are sensitive to moisture.[16][17] Ensure you are using dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Scenario 2: Side Reactions and Impurities in Steglich Esterification

Question: I'm performing a Steglich esterification using DCC and DMAP, but my product is contaminated with a significant amount of a urea byproduct, and I'm also seeing evidence of an N-acylurea impurity. How can I minimize these side products?

Answer:

The Steglich esterification is a powerful method for forming esters, especially with sterically hindered alcohols.[18][19] However, it is prone to specific side reactions if not performed correctly.

Causality and Troubleshooting Steps:

  • Formation of Dicyclohexylurea (DCU): The desired reaction consumes DCC to form the soluble O-acylisourea intermediate, which then reacts with the alcohol to form the ester and the insoluble dicyclohexylurea (DCU) byproduct.[18] While DCU precipitation drives the reaction, its removal can be challenging.

    • Solution: Most of the DCU can be removed by filtration. However, some may remain in solution. To improve removal:

      • Cool the reaction mixture before filtration to further decrease the solubility of DCU.

      • If your product is soluble in acetonitrile, adding it to the crude mixture can precipitate the DCU, which is poorly soluble in MeCN.[20]

  • Formation of N-Acylurea: This is a common side reaction where the O-acylisourea intermediate undergoes a 1,3-rearrangement to the unreactive N-acylurea.[18][19] This is particularly problematic with slow-reacting, sterically hindered alcohols.

    • Solution:

      • Role of DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that minimizes N-acylurea formation. DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate reacts more rapidly with the alcohol, outcompeting the rearrangement to the N-acylurea.[18] Ensure you are using a catalytic amount (typically 3-5 mol%) of DMAP.

      • Temperature Control: Keep the reaction chilled (e.g., in an ice bath), especially during the addition of DCC.[21] The rearrangement to the N-acylurea is slower at lower temperatures.

      • Order of Addition: Add the DCC solution dropwise to a cooled mixture of the carboxylic acid, alcohol, and DMAP.[22]

Frequently Asked Questions (FAQs)

Q1: When should I choose to convert my carboxylic acid to an acid chloride versus using a coupling reagent?

A1: The choice depends on the stability of your substrate and the required reactivity.

MethodAdvantagesDisadvantagesBest For
Acid Chloride Formation (e.g., with SOCl₂ or (COCl)₂) Highly reactive intermediate; byproducts are often gaseous (SO₂, HCl, CO, CO₂), simplifying workup; cost-effective.[17][23]Harsh conditions (often requires heating); not suitable for molecules with acid-sensitive functional groups (e.g., some protecting groups like Boc).[23]Simple, robust molecules without acid-labile groups.
Coupling Reagents (e.g., EDC/NHS, HATU) Mild reaction conditions; high functional group tolerance; suitable for sensitive and complex molecules (e.g., peptides).[1][11]Can be more expensive; byproducts (e.g., DCU from DCC) may require careful purification; potential for racemization with chiral substrates.[1][11]Peptide synthesis, complex molecule synthesis, substrates with sensitive functional groups.

Q2: My reaction requires a protecting group for a carboxylic acid. What are my best options?

A2: Protecting a carboxylic acid is often necessary when other parts of the molecule need to react with basic or nucleophilic reagents.[24] The most common strategy is to convert the carboxylic acid into an ester.[24][25] The choice of ester depends on the conditions required for its removal (deprotection).

  • Methyl or Ethyl Esters: Stable to a wide range of conditions but require relatively harsh conditions for removal (saponification with strong base or acid hydrolysis).[25][26]

  • tert-Butyl Esters: Removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), which is orthogonal to many other protecting groups.[26][27]

  • Benzyl Esters: Can be removed by hydrogenolysis (H₂ gas with a palladium catalyst), which is a very mild and selective method.[26][27]

  • Silyl Esters (e.g., TBDMS): Cleaved by fluoride ion sources (e.g., TBAF) or acid.[26]

Q3: I am using EDC/NHS for a coupling reaction in an aqueous buffer. What are the most critical parameters to control?

A3: For successful EDC/NHS chemistry in aqueous media, the following are critical:

  • pH Control: This is a two-step process with different pH optima.

    • Activation Step: The reaction of the carboxylic acid with EDC to form the O-acylisourea intermediate is most efficient at pH 4.5-6.0 .[12][14] A MES buffer is commonly used for this step.

    • Coupling Step: The reaction of the NHS ester with the amine is most efficient at pH 7.0-8.5 .[12][14] A PBS or borate buffer is suitable here.

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction.[12]

  • Reagent Stability: EDC and NHS are moisture-sensitive.[16] Always use freshly prepared solutions and store the solid reagents desiccated at -20°C.[14]

Q4: What is the difference between using thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂)?

A4: Both reagents convert carboxylic acids to highly reactive acid chlorides.[9] However, there are key differences:

  • Reaction Conditions: Oxalyl chloride reactions are typically run under milder conditions (room temperature or below), often with a catalytic amount of DMF (Vilsmeier-Haack conditions).[9][23] SOCl₂ reactions often require heating/reflux.[9]

  • Byproducts: Oxalyl chloride produces gaseous byproducts (CO, CO₂, HCl), which are easily removed.[23] SOCl₂ produces SO₂ and HCl gases.[17] The workup for oxalyl chloride reactions is often considered cleaner.

  • Substrate Scope: Due to its milder conditions, oxalyl chloride is often preferred for substrates with sensitive functional groups.[23]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Acid Chloride Formation with Oxalyl Chloride
  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (approx. 0.1-0.5 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise. Gas evolution (CO, CO₂) will be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC or IR spectroscopy).

  • Remove the solvent and excess reagent in vacuo. The resulting crude acid chloride is often used immediately in the next step without further purification.

Diagram: Decision Workflow for Carboxylic Acid Activation

This diagram outlines a logical approach to selecting an appropriate activation strategy based on the properties of your starting materials.

activation_workflow start Start: Have Carboxylic Acid (R-COOH) + Nucleophile (Nu-H) check_stability Is substrate sensitive to heat or strong acid? start->check_stability acid_chloride Convert to Acid Chloride (SOCl₂ or (COCl)₂) check_stability->acid_chloride No coupling_reagent Use a Coupling Reagent check_stability->coupling_reagent Yes react React activated acid with Nucleophile acid_chloride->react check_nucleophile Is Nucleophile sterically hindered or electron-poor? coupling_reagent->check_nucleophile standard_coupling Standard Coupling: EDC/NHS or DCC/DMAP check_nucleophile->standard_coupling No strong_coupling Potent Coupling: HATU or PyBOP check_nucleophile->strong_coupling Yes standard_coupling->react strong_coupling->react product Product: R-CO-Nu react->product

Caption: Decision tree for selecting a carboxylic acid activation method.

Diagram: Mechanism of EDC/NHS Amide Coupling

This diagram illustrates the two-stage process of amide bond formation using EDC and NHS.

EDC_NHS_Mechanism cluster_step1 Step 1: Activation (pH 4.5 - 6.0) cluster_step2 Step 2: Coupling (pH 7.0 - 8.5) RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide Amide Product (R-CONH-R') NHS_Ester->Amide + Amine Amine Amine (R'-NH₂)

Caption: Two-step mechanism of amide formation using EDC and NHS.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
  • Numerade. Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?. [Link]
  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • The Organic Synthesis Archive. Acid to Acid Chloride - Common Conditions. [Link]
  • Chemistry LibreTexts. (2023, January 22).
  • JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. [Link]
  • Slideshare. Protection of carbonyl and carboxyl group. [Link]
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • Hopemax. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]
  • Chemistry LibreTexts. (2014, July 24). 17.
  • Fisher Scientific. Amide Synthesis. [Link]
  • Reddit. (2025, January 28).
  • Sciencemadness Discussion Board. (2020, July 17). Getting Discouraged With Organic Chemistry As A Hobby.
  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
  • OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link]
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  • MDPI.
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  • Royal Society of Chemistry.
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  • Jack Westin. Carboxylic Acids Important Reactions. [Link]
  • ResearchGate. (2019, November 14). EDC / NHS coupling between 1-pyrenemethylamine and carboxylic acid does not work well. can you help me?. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. (2020, February 26). EDC-NHS coupling not working?. [Link]
  • Reddit. (2024, February 18).
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  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. [Link]
  • StudySmarter. Carboxylic Acid Functional Group Reactions. [Link]
  • Chemguide. esterification - alcohols and carboxylic acids. [Link]
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
  • ACS Publications. (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. [Link]
  • Master Organic Chemistry.
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  • YouTube. (2023, September 20).
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storage and handling recommendations for 6-Bromoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth, reliable technical information, this guide serves as a dedicated support center for researchers, scientists, and drug development professionals working with 6-Bromoquinoline-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to ensure the integrity of your experiments and the safety of your laboratory environment. This resource is structured in a practical question-and-answer format to directly address the challenges and queries you may encounter.

Technical Support Center: this compound

This guide is divided into three main sections for ease of navigation:

  • Frequently Asked Questions (FAQs): Core questions regarding the receipt, storage, and fundamental properties of this compound.

  • Experimental Troubleshooting Guide: Addressing specific issues that may arise during the practical application and use of the compound in experiments.

  • Safety & Emergency Protocols: Focused guidance on handling spills, exposure, and proper disposal.

Part 1: Frequently Asked Questions (FAQs)

This section covers the essential information you need from the moment you receive the compound.

Question: I've just received a shipment of this compound. What are the immediate storage requirements?

Answer: Upon receipt, the compound, which is typically an off-white solid, should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] For long-term stability, it is crucial to prevent moisture exposure. Many suppliers recommend storing it at room temperature, sealed in a dry environment.[2] Some safety data sheets also mention storage at -20°C for periods up to a month, though shipping may occur at room temperature for shorter durations.[4] The storage area should be secure and accessible only to authorized personnel.[4]

Question: What are the primary chemical hazards associated with this compound?

Answer: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards. It is considered harmful if swallowed (Acute toxicity, oral), causes skin irritation, and can cause serious eye irritation or damage.[4][5] Furthermore, it may cause respiratory irritation if inhaled as a dust.[4][5] It is imperative to handle this compound with appropriate personal protective equipment (PPE).

Question: What materials and chemical classes are incompatible with this compound?

Answer: As a carboxylic acid, this compound is incompatible with bases (alkalis), as accidental mixing can cause a violent exothermic reaction.[6][7] It should also be segregated from strong oxidizing agents, reducing agents, active metals (like sodium or potassium), cyanides, and sulfides.[4][6][8] Storing it away from these substances is a critical safety measure to prevent dangerous reactions, fires, or the release of toxic gases.[9]

Question: What is the general stability of this compound under recommended storage?

Answer: this compound is chemically stable under standard ambient conditions (room temperature) when stored as recommended.[10] Following proper storage protocols—keeping the container tightly closed in a dry, cool place—will ensure its integrity for your experiments.[1]

Quick Reference: Storage & Handling Parameters
ParameterRecommendationRationale & Citations
Storage Temperature Room Temperature (long-term); -20°C (short-term, up to 1 month)Ensures chemical stability.[2][4]
Atmosphere Store in a dry, well-ventilated area.Prevents moisture-induced degradation and buildup of fumes.[1][11][12]
Container Original, tightly sealed, and clearly labeled container.Prevents contamination, spills, and accidental misuse.[6][11]
Segregation Separate from bases, oxidizing agents, reducing agents, and active metals.Prevents potentially violent or hazardous chemical reactions.[4][6][7][13]
Security Store in a locked cabinet or area with restricted access.Prevents unauthorized access and enhances laboratory safety.[4]

Part 2: Experimental Troubleshooting Guide

This section addresses practical challenges you might face when using this compound in a laboratory setting.

Question: I am having trouble dissolving this compound for my assay. What solvents can I use?

Question: My experiment involves heating the compound. Are there any thermal stability concerns?

Answer: While the compound is stable at room temperature, heating it, especially in the presence of other reagents, requires caution. Hazardous decomposition can occur under fire conditions, emitting toxic fumes such as carbon oxides, nitrogen oxides, and hydrogen bromide.[8][14] When planning a reaction at elevated temperatures, it is crucial to conduct it in a well-ventilated chemical fume hood and to have a clear understanding of the reactivity of all components in your mixture.

Question: I've noticed the color of the solid has changed from off-white to yellowish-brown. Is it still usable?

Answer: A significant color change can be an indicator of degradation or contamination. The cause could be exposure to light, air (oxidation), or moisture over a prolonged period. Before using the material, it would be prudent to verify its purity using an analytical technique such as NMR, LC-MS, or by measuring its melting point. If significant degradation is confirmed, the batch should be discarded as it could compromise your experimental results. To prevent this, always store the compound in a tightly sealed, opaque container in a cool, dry place.[11][12]

Workflow for Preparing a Stock Solution

The following diagram outlines a safe and effective workflow for handling the powdered compound and preparing a stock solution.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Final Steps gather_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Prepare Fume Hood gather_ppe->prep_hood Ensure proper safety weigh 3. Weigh Compound prep_hood->weigh Work within ventilated space add_solvent 4. Add Solvent to Vial weigh->add_solvent Transfer weighed solid add_compound 5. Add Compound to Solvent mix 6. Mix Solution (Vortex/Sonicate) add_compound->mix Ensure complete dissolution label_vial 7. Label Vial Clearly mix->label_vial Document contents store_solution 8. Store Solution Appropriately label_vial->store_solution Follow stability guidelines cleanup 9. Clean & Dispose Waste store_solution->cleanup Maintain safe workspace

Caption: Standard workflow for safely preparing a solution of this compound.

Part 3: Safety & Emergency Protocols

This section provides clear, actionable steps for managing risks and responding to emergencies.

Question: What is the correct procedure for cleaning up a small spill of powdered this compound?

Answer: For a small dry spill, first ensure the area is well-ventilated and you are wearing appropriate PPE, including a respirator if dust is generated.[1] Avoid creating dust clouds.[1] Carefully sweep or vacuum the spilled solid and place it into a suitable, labeled container for disposal.[14] After removing the bulk material, decontaminate the surface by scrubbing with alcohol and dispose of all contaminated cleaning materials according to local regulations.[4] Do not let the product enter drains.[14]

Question: What are the first-aid measures for accidental exposure?

Answer: The response depends on the route of exposure. Always have the Safety Data Sheet (SDS) readily available for emergency responders.[14]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with plenty of soap and water.[4][14] If skin irritation persists, consult a physician.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4][14]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Call a physician or poison control center immediately.

Question: How should I dispose of waste containing this compound?

Answer: All waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[4] This typically involves placing the material in a clearly labeled, sealed container and transferring it to an approved hazardous waste disposal facility. Never dispose of this chemical down the drain or in regular trash.

References

  • Safety D
  • 6-BROMO-2-METHYLQUINOLINE-3-CARBOXYLICACID Safety D
  • 15 Tips for Storing Acids in Your Labor
  • SAFETY D
  • 2-(3-Aminophenyl)
  • 6-Bromoquinoline - SAFETY D
  • SAFETY D
  • This compound Product Description. (n.d.). ChemicalBook.
  • This compound. (n.d.). ChemScene.
  • Safe Storage Tips for Acids, Bases, and Solvents. (2025). Alliance Chemical.
  • Safe Storage of Hazardous Chemicals. (n.d.). CSU, Chico.
  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
  • Safety precautions when handling chemical reagents. (n.d.). Novohim.
  • Handling Chemicals. (n.d.). Wittenberg University.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
  • Safe Handling and Storage of Chemicals. (n.d.). University of Louisville.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire.
  • Safe Handling of Chemicals. (n.d.). e-learning.
  • SAFETY D
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • 6-Bromoquinoline-4-carboxylic acid. (n.d.). PubChem.
  • 6-Bromoquinoline-4-carboxylic acid. (2025). Sigma-Aldrich.

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Technical Support Center: Crystallization of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 6-bromoquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of obtaining this compound in a crystalline form with high purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established crystallographic principles and experience with similar heterocyclic carboxylic acids.

Introduction to Crystallization Challenges

This compound (C₁₀H₆BrNO₂) is a rigid, planar molecule with both a hydrogen bond donor (carboxylic acid) and acceptor (quinoline nitrogen), as well as a non-polar bromo-substituted aromatic system. This combination of functional groups can lead to complex solubility behavior and specific challenges during crystallization, such as the formation of oils, amorphous solids, or fine powders unsuitable for downstream applications. This guide will equip you with the knowledge to systematically troubleshoot and optimize your crystallization protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the supersaturation of the solution is too high, or the solution is cooled too rapidly, not allowing sufficient time for molecules to orient themselves into a crystal lattice. The relatively low melting point of some organic compounds can also contribute to this phenomenon.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: A slower cooling rate is paramount. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).

  • Use a More Dilute Solution: Oiling out is often a sign of too high a concentration. After dissolving the compound in the minimum amount of hot solvent, add a small excess of the solvent (e.g., 5-10% more) to slightly reduce the supersaturation level upon cooling.[1]

  • Change the Solvent System: The chosen solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures. Consider a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, using a binary solvent system (a "good" solvent and a "poor" anti-solvent) can provide better control.[1]

Q2: I'm not getting any crystals, even after the solution has cooled for an extended period. What should I do?

A2: The failure to form crystals indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Troubleshooting Strategies:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: If you have a small crystal of this compound, add it to the solution. A seed crystal provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container. This will gradually increase the concentration of the solute.

    • Add an Anti-solvent: If you are using a single solvent system, you can slowly add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then add a few drops of the good solvent to redissolve the precipitate before allowing it to cool slowly.

  • Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent. If so, you will need to select a solvent in which it is less soluble.

Q3: What are the best starting solvents for crystallizing this compound?

A3: Specific solubility data for this compound is not widely published. However, based on its structure (a polar carboxylic acid group, a moderately polar quinoline core, and a non-polar bromo-aromatic part) and data from analogous compounds like quinoline-3-carboxylic acid, a systematic solvent screening is the most effective approach. The principle of "like dissolves like" is a good starting point.

Recommended Solvent Screening Protocol:

Start with solvents of varying polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the carboxylic acid, often providing the desired solubility profile.
Esters Ethyl acetateOffers moderate polarity and is a good general-purpose solvent for many organic compounds.
Ketones AcetoneA polar aprotic solvent that can be effective, but its high volatility can sometimes lead to rapid crystallization.
Aromatic Hydrocarbons TolueneThe aromatic nature of toluene can interact favorably with the quinoline ring system. Often good for rigid molecules.
Ethers Dioxane, Tetrahydrofuran (THF)Can be effective, but should be used with caution as they can form peroxides.
Amides N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)These are very polar solvents and will likely be very good solvents. They are often best used as the "good" solvent in an anti-solvent crystallization pair (e.g., with water or an alcohol as the anti-solvent).
Q4: My recrystallized product is not significantly purer. What's going wrong?

A4: This issue usually arises from one of two scenarios: the chosen solvent is not effectively discriminating between your compound and the impurities, or the impurities are being trapped within the crystals (inclusion).

Troubleshooting Strategies:

  • Re-evaluate the Solvent: The impurities may have very similar solubility profiles to your product in the chosen solvent. Experiment with different solvents or solvent systems. The goal is to find a solvent that dissolves the product well at high temperatures but keeps the impurities either completely dissolved or completely insoluble at all temperatures.

  • Preliminary Purification: If the crude material is highly impure, a single crystallization may not be sufficient. Consider a preliminary purification step. For a carboxylic acid like this, an acid-base extraction is highly effective for removing neutral or basic impurities.

  • Slow Down Crystal Growth: Rapid crystal growth can trap solvent and impurities within the crystal lattice. Ensure the cooling process is as slow as possible to allow for the formation of a more ordered and pure crystal structure.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common crystallization problems.

Caption: Troubleshooting workflow for crystallization.

Experimental Protocols

Protocol 1: General Recrystallization by Slow Cooling
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent dropwise at room temperature until the solid dissolves. A good candidate solvent will require a moderate volume. If it dissolves readily in a very small volume, it is likely too good a solvent. If it is insoluble, heat the mixture. A good solvent will dissolve the compound upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude compound. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound is fully dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., DMF, DMSO, or a hot alcohol) at room temperature or with gentle heating.

  • Anti-solvent Addition: Slowly add a miscible "poor" solvent (an anti-solvent, e.g., water, hexane) dropwise with stirring. Continue adding until you observe persistent turbidity (cloudiness).

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Physicochemical Properties of this compound and Analogs

Understanding the properties of the target molecule and its close relatives can provide insights into its behavior.

Table 2: Physicochemical Properties

PropertyThis compoundQuinoline-3-carboxylic acid
Molecular Formula C₁₀H₆BrNO₂C₁₀H₇NO₂
Molecular Weight 252.06 g/mol 173.17 g/mol [1]
Appearance SolidSolid
H-Bond Donors 11[2]
H-Bond Acceptors 22[2]
LogP 2.69551.933[2]

The presence of the bromine atom increases the molecular weight and the LogP value, indicating it is more lipophilic than its non-brominated parent compound. This may suggest slightly better solubility in less polar organic solvents compared to quinoline-3-carboxylic acid.

Advanced Crystallization Techniques

If standard methods fail to produce high-quality crystals, consider these more advanced techniques.

Vapor Diffusion

This method is excellent for growing high-quality single crystals from a small amount of material.

  • Hanging Drop: A drop of the concentrated solution of your compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble. The solvent from the drop slowly evaporates and diffuses into the reservoir, leading to slow crystallization.

  • Sitting Drop: Similar to the hanging drop, but the drop of the compound's solution is placed on a pedestal within the sealed well.

G cluster_0 Hanging Drop Vapor Diffusion Reservoir Reservoir (Anti-solvent) Drop Drop (Compound in 'Good' Solvent) Vapor Vapor Diffusion Drop->Vapor Solvent Evaporation Vapor->Reservoir Solvent Condensation Coverslip Coverslip

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Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Bromoquinoline-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, 6-Bromoquinoline-3-carboxylic acid has emerged as a compound of significant interest, demonstrating potential in various therapeutic areas, particularly in oncology. This guide provides an in-depth, comparative analysis of the biological activity of this compound and its structural analogs, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and mechanistic insights.

Introduction to the Quinoline Core and the Significance of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. This heterocyclic scaffold is present in numerous natural products and synthetic compounds with diverse pharmacological properties, including antimalarial, antibacterial, and anticancer effects. The substitution pattern on the quinoline core profoundly influences its biological activity, allowing for the fine-tuning of its therapeutic properties.

The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position of the quinoline ring system endows the molecule with unique electronic and steric properties that can enhance its interaction with biological targets. While extensive research has been conducted on the broader class of quinoline carboxylic acids, this guide will focus specifically on the 6-bromo substituted series and its analogs, exploring their comparative efficacy and underlying mechanisms of action.

Comparative Anticancer Activity: An In Vitro Perspective

The primary therapeutic potential of this compound and its analogs lies in their antiproliferative activity against various cancer cell lines. The following data, compiled from multiple studies, provides a comparative overview of their cytotoxic effects, primarily quantified by their half-maximal inhibitory concentration (IC50) values.

Cytotoxicity Data of 6-Bromoquinoline Analogs

While direct IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, data from structurally similar 6-bromo-substituted quinazolinone and quinoline derivatives provide valuable insights into the potential efficacy of this scaffold. Quinazolinones, which are isomeric to the quinoline core, share many of its pharmacological properties.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (Analog 1)MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92--
MRC-5 (Normal)84.20 ± 1.72--
6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (Analog 2)MCF-7 (Breast)35.14 ± 6.87Doxorubicin0.82 ± 0.09
SW480 (Colon)63.15 ± 1.63--
MRC-5 (Normal)>100--
6-bromo-2-(ethylthio)-3-phenylquinazolin-4(3H)-one (Analog 3)MCF-7 (Breast)59.15 ± 5.73CisplatinNot Specified
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Analog 4)MCF-7 (Breast)168.78--
T-24 (Bladder)257.87--

Data Interpretation and Structure-Activity Relationship (SAR) Insights:

The data presented in the table above, primarily from studies on 6-bromo-quinazolinones, allows for the deduction of preliminary structure-activity relationships that are likely relevant to this compound analogs.

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the quinazolinone ring significantly impacts cytotoxicity. An aliphatic linker, as seen in Analog 1, appears to be more potent than a benzylthio group (Analog 2) or a simple ethylthio group (Analog 3) against the MCF-7 cell line.[1]

  • Selectivity: Notably, Analog 1 and 2 demonstrate a degree of selectivity for cancer cells over normal cells (MRC-5), a crucial characteristic for potential therapeutic candidates.[1]

  • The Carboxylic Acid Moiety: The presence of a carboxylic acid group is often crucial for the biological activity of quinoline derivatives. It can participate in key interactions, such as forming salt bridges with arginine residues in the binding pockets of enzymes like dihydroorotate dehydrogenase (DHODH), a known target for some anticancer quinolines.[2][3]

  • Halogenation: The presence of a halogen atom, such as bromine at the 6-position, is known to enhance the anticancer effects of quinoline and quinazolinone scaffolds.[1]

Mechanistic Insights: Unraveling the Mode of Action

The anticancer activity of quinoline derivatives is often multifaceted, involving the modulation of several key cellular processes that are critical for tumor growth and survival.[4] For 6-bromoquinoline analogs, the proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many effective anticancer agents exert their effects by triggering this cellular suicide program. Studies on 6-bromo-substituted quinazolinones have shown that these compounds can induce apoptosis in cancer cells.[2]

The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of proteases called caspases, which are the executioners of apoptosis.[5]

Figure 1: A simplified diagram of the apoptotic signaling pathways potentially activated by 6-bromoquinoline analogs.

Cell Cycle Arrest

In addition to inducing apoptosis, some quinoline derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[4] For instance, a study on a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Analog 4) demonstrated its ability to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells.[6][7] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division.

cell_cycle G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase 6-Bromoquinoline Analog 6-Bromoquinoline Analog 6-Bromoquinoline Analog->G1 Phase Arrest

Figure 2: A diagram illustrating cell cycle arrest at the G1 phase induced by a 6-bromoquinoline analog.

Potential as Prostaglandin F2α Synthase Inhibitors

Beyond their anticancer properties, quinoline derivatives have also been explored for their anti-inflammatory activities.[8] One potential mechanism for this activity is the inhibition of enzymes involved in the inflammatory cascade, such as prostaglandin synthases. Prostaglandin F2α (PGF2α) is a potent inflammatory mediator, and its synthesis is a target for anti-inflammatory drugs. While direct evidence for the inhibition of PGF2α synthase by this compound is not yet established, the general anti-inflammatory profile of quinolines suggests this as a plausible area for future investigation.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental methodologies for key assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Prostaglandin F2α Synthase Inhibition Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of PGF2α production.

Materials:

  • Prostaglandin F2α synthase enzyme

  • Arachidonic acid (substrate)

  • Test compounds (this compound and analogs)

  • PGF2α ELISA kit (containing PGF2α antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Enzyme Reaction: In a suitable buffer, incubate the prostaglandin F2α synthase enzyme with the test compound at various concentrations for a predetermined time at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time by adding a stop solution or by heat inactivation.

  • ELISA Procedure: a. Coat a 96-well plate with a PGF2α capture antibody. b. Add the reaction mixtures (containing the produced PGF2α) and a standard curve of known PGF2α concentrations to the wells. c. Add a biotinylated PGF2α conjugate, which will compete with the PGF2α in the sample for binding to the capture antibody. d. After incubation and washing, add streptavidin-HRP conjugate. e. Add TMB substrate and incubate until a color develops. f. Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: The concentration of PGF2α in the samples is inversely proportional to the color intensity. Calculate the percentage of inhibition of PGF2α synthesis for each concentration of the test compound and determine the IC50 value.

elisa_workflow cluster_reaction Enzymatic Reaction cluster_elisa ELISA Enzyme + Inhibitor Enzyme + Inhibitor Add Substrate Add Substrate Enzyme + Inhibitor->Add Substrate Reaction Mixture Reaction Mixture Add Substrate->Reaction Mixture Read Absorbance Read Absorbance Add Substrate->Read Absorbance Add to Coated Plate Add to Coated Plate Reaction Mixture->Add to Coated Plate Competitive Binding Competitive Binding Add to Coated Plate->Competitive Binding Wash Wash Competitive Binding->Wash Wash->Add Substrate Add Secondary Ab Add Secondary Ab Wash->Add Secondary Ab Add Secondary Ab->Wash

Figure 3: A general workflow for the PGF2α synthase inhibition assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential as anticancer agents. The available data from structurally related compounds suggest that this scaffold can induce cytotoxicity in various cancer cell lines, likely through the induction of apoptosis and cell cycle arrest. The presence of the 6-bromo and 3-carboxylic acid moieties appears to be important for their biological activity.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This should include:

  • Direct evaluation of this compound: Comprehensive in vitro screening against a broader panel of cancer cell lines is needed to establish its specific IC50 values.

  • Synthesis and evaluation of a focused library of analogs: A systematic modification of the this compound scaffold will provide a more detailed understanding of the structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development.

  • Exploration of other potential activities: Investigating the anti-inflammatory properties, particularly the inhibition of prostaglandin F2α synthase, could open new therapeutic avenues for this class of compounds.

This guide provides a solid foundation for researchers to build upon in their exploration of this compound and its analogs. The combination of the provided comparative data, mechanistic insights, and detailed experimental protocols will aid in the advancement of this promising class of therapeutic agents.

References

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Validating 6-Bromoquinoline-3-carboxylic Acid: A Comparative Guide to Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the identification of novel kinase inhibitors is a critical step in developing targeted therapies. The quinoline scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of several FDA-approved drugs.[1][2][3] This guide provides a comprehensive framework for the validation of a lesser-characterized derivative, 6-Bromoquinoline-3-carboxylic acid, as a kinase inhibitor. In the absence of established public data on its specific kinase targets, we present a detailed roadmap for its initial characterization, profiling, and comparison against well-established kinase inhibitors. This document is intended to serve as a practical guide for researchers seeking to evaluate novel quinoline compounds.

Introduction: The Quinoline Scaffold and the Promise of this compound

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized treatment paradigms. Quinoline-containing compounds have proven to be a versatile and successful scaffold in this endeavor, with derivatives exhibiting inhibitory activity across a broad spectrum of kinases.[1][2]

This compound is a synthetic organic compound featuring this key quinoline nucleus. While its chemical properties are documented, its biological activity, specifically its potential as a kinase inhibitor, remains largely unexplored in public literature.[6][7] This guide outlines the necessary experimental steps to validate its efficacy and selectivity, comparing it head-to-head with benchmark inhibitors to ascertain its therapeutic potential.

Selecting the Right Comparators: Context is Key

To meaningfully evaluate a novel compound, it must be benchmarked against relevant alternatives. For this validation study, we have selected three well-characterized kinase inhibitors, each providing a different point of comparison:

  • Bosutinib: An FDA-approved dual Src/Abl tyrosine kinase inhibitor, Bosutinib itself features a substituted quinoline core, making it an ideal structural and functional comparator.[3][8][9] Its well-defined kinase profile provides a direct benchmark for the potency and selectivity of a related scaffold.[6][10]

  • Dasatinib: A potent, multi-targeted kinase inhibitor active against a broader range of kinases including BCR-ABL, SRC family, c-KIT, and PDGFR.[11][12][13] Comparing against Dasatinib will help to understand the relative selectivity of this compound.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[4][14] While not clinically useful due to its lack of selectivity, it serves as an excellent positive control in biochemical assays to confirm assay validity and provides a baseline for pan-kinase activity.[15][16]

Experimental Validation Workflow: From Initial Screening to Cellular Activity

The validation of a new kinase inhibitor should follow a logical, multi-stage process. We propose a workflow that begins with a broad biochemical screen to identify potential targets, followed by detailed potency determination, and finally, confirmation of activity in a cellular context.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Compound Synthesis & QC A Primary Screen (Single High Concentration) B Dose-Response (IC50) Assay (10-point curve) A->B Hits C Data Analysis (IC50 Determination) B->C D Select Relevant Cell Line C->D Potent & Selective Hits E Cellular Target Engagement Assay (e.g., NanoBRET™) D->E F Downstream Signaling Assay (e.g., In-Cell Western) E->F Confirmed Engagement G Synthesize/Procure 6-Bromoquinoline- 3-carboxylic acid H Purity & Identity Check (NMR, LC-MS) G->H H->A

Caption: Proposed workflow for the validation of a novel kinase inhibitor.
Stage 1: Primary Biochemical Kinase Profiling

The first crucial step is to screen this compound against a panel of purified kinases to identify potential targets.

Rationale: Given the quinoline scaffold's prevalence in oncology, a panel of cancer-relevant tyrosine kinases is a logical starting point. A single, high concentration (e.g., 10 µM) is used to identify any significant inhibitory activity that warrants further investigation.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[1][17] Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.[5][18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Dilute the test compound (this compound) and comparator inhibitors (Bosutinib, Dasatinib, Staurosporine) to a 2X final concentration in the kinase buffer. Prepare a 2X substrate/ATP mixture in the same buffer. The ATP concentration should ideally be at the Kₘ for each specific kinase.

  • Plate Setup: In a 384-well white plate, add 5 µL of the 2X compound solution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" negative controls.

  • Kinase Addition: Add 5 µL of a 2X solution of the desired kinase to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Add 20 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

Stage 2: Potency Determination (IC₅₀)

For any kinases where significant inhibition (>50%) was observed in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Rationale: The IC₅₀ value is a critical measure of a compound's potency and is essential for comparing it to other inhibitors.[19][20] A 10-point, 3-fold serial dilution is standard practice to generate a robust curve.

Protocol: The luminescence-based assay protocol is followed as described above, with the key difference being that the compounds are tested across a range of concentrations (e.g., from 10 µM down to 0.5 nM).

Data Analysis: The resulting data (percent inhibition vs. log of inhibitor concentration) is plotted and fitted to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.[21]

Hypothetical Comparative Data:

Kinase TargetThis compound IC₅₀ (nM)Bosutinib IC₅₀ (nM)Dasatinib IC₅₀ (nM)Staurosporine IC₅₀ (nM)
SRC 251.20.86
ABL1 4502.5<115
LCK 601.81.17
VEGFR2 1,200>10,0008025
EGFR >10,000>10,00025050
c-KIT >10,000>10,0001520

This data is purely illustrative to demonstrate how results would be presented.

From this hypothetical data, one might conclude that this compound is a moderately potent inhibitor of SRC family kinases (SRC, LCK) with significantly less activity against ABL1 compared to Bosutinib and Dasatinib. Its selectivity appears higher than Dasatinib, as it shows no activity against VEGFR2, EGFR, or c-KIT at the concentrations tested.

Stage 3: Cellular Activity Assessment

Biochemical assays are essential, but activity in a cellular environment is the true test of a compound's potential. A cell-based assay confirms that the compound can cross the cell membrane and engage its target in a physiological context.

Rationale: An In-Cell Western assay provides a quantitative measure of the phosphorylation of a kinase's downstream substrate.[22] Inhibition of the kinase should lead to a dose-dependent decrease in substrate phosphorylation.

G cluster_0 Cellular Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Inhibitor (Dose-response) A->B C 3. Stimulate Pathway (if necessary) B->C D 4. Fix & Permeabilize Cells C->D E 5. Incubate with Primary Antibodies (Total & Phospho-Substrate) D->E F 6. Incubate with Fluorescent Secondary Antibodies E->F G 7. Image & Quantify Fluorescence F->G H 8. Normalize & Calculate IC50 G->H

Caption: Workflow for an In-Cell Western phosphorylation assay.

Protocol: In-Cell Western for SRC Substrate Phosphorylation

  • Cell Culture: Seed a relevant cell line (e.g., HT-29, which has active SRC signaling) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and comparator compounds for 2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent-based buffer (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer).

  • Primary Antibody Incubation: Incubate cells with two primary antibodies simultaneously: a rabbit anti-phospho-SRC (Tyr416) antibody and a mouse anti-total SRC antibody.

  • Secondary Antibody Incubation: Wash the cells and incubate with two fluorescently-labeled secondary antibodies: an IRDye® 800CW goat anti-rabbit (for phospho-SRC) and an IRDye® 680RD goat anti-mouse (for total SRC).

  • Imaging: Wash the cells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-SRC signal to the total SRC signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial validation of this compound as a kinase inhibitor. By employing standardized biochemical and cellular assays and making direct comparisons to established drugs like Bosutinib and Dasatinib, researchers can generate a comprehensive profile of the compound's potency, selectivity, and cellular efficacy.

The hypothetical data presented suggests that this compound could be a selective inhibitor of SRC family kinases. Should real-world experiments confirm such a profile, further studies would be warranted. These could include broader kinome screening to fully assess selectivity, mechanism of action studies to determine its mode of ATP competition, and in vivo experiments in relevant disease models. This structured approach ensures that the potential of novel chemical entities is evaluated with scientific rigor, paving the way for the development of next-generation targeted therapies.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Bosutinib - Wikipedia. (n.d.). Wikipedia. [Link]
  • Staurosporine - Wikipedia. (n.d.). Wikipedia. [Link]
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]
  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. (2008). Leukemia. [Link]
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). Journal of Medicinal Chemistry. [Link]
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science. [Link]
  • Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. (n.d.). PubMed. [Link]
  • Protein kinase inhibition of clinically important staurosporine analogues. (n.d.). PubMed. [Link]
  • staurosporine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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  • Dasatinib | C22H26ClN7O2S | CID 3062316. (n.d.). PubChem. [Link]
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  • AlphaLISA® Assay Kits. (n.d.). BPS Bioscience. [Link]
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  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). Blood. [Link]
  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). PubMed. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]
  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). Analytical Chemistry. [Link]
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
  • The Use of AlphaScreen Technology in HTS: Current St
  • In-cell Western Assays for IC50 Determin
  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). PubMed Central. [Link]
  • Overview of marketed kinase inhibitors, their applications and biochemical characteristics. (n.d.).
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
  • Kinase assays. (2020). BMG LABTECH. [Link]
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  • Properties of FDA-approved small molecule protein kinase inhibitors. (2022). Blue Ridge Institute for Medical Research. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 6-Bromoquinoline-3-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparative analysis of various synthesis routes for 6-bromoquinoline-3-carboxylic acid, a key building block in medicinal chemistry. Our focus extends beyond mere procedural outlines to explore the underlying chemical principles, practical considerations, and comparative performance of each method, grounded in experimental data.

Introduction to this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] this compound, in particular, serves as a crucial intermediate for the synthesis of kinase inhibitors and other targeted therapeutic agents. The strategic placement of the bromine atom at the C6 position and the carboxylic acid at the C3 position provides versatile handles for further molecular elaboration. The efficient and scalable synthesis of this molecule is therefore of paramount importance.

This guide will dissect and compare several key synthetic strategies, from venerable name reactions to more contemporary transition-metal-catalyzed approaches.

Classical Synthesis Routes: The Foundation of Quinoline Chemistry

For over a century, the synthesis of the quinoline ring system has been dominated by a set of powerful and versatile named reactions. These methods, while sometimes requiring harsh conditions, remain staples in the organic chemist's toolbox.

The Gould-Jacobs Reaction: A Robust and Direct Approach

The Gould-Jacobs reaction is arguably the most common and direct method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives, which are immediate precursors to our target molecule.[2][3] The reaction proceeds by condensing an aniline with a malonic ester derivative, followed by a thermal cyclization.[2]

Causality Behind Experimental Choices: The choice of 4-bromoaniline as the starting material directly installs the required bromine substituent at the C6 position of the final quinoline ring. Diethyl 2-(ethoxymethylene)malonate is a common and effective three-carbon component that ultimately forms the pyridine ring containing the carboxylic acid group. The high-temperature cyclization is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

Reaction Pathway:

Gould-Jacobs Reaction 4-Bromoaniline 4-Bromoaniline Intermediate_A Diethyl 2-((4-bromoanilino)methylene)malonate 4-Bromoaniline->Intermediate_A Ethyl_ester Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_A->Ethyl_ester Target_Molecule 6-Bromo-4-hydroxyquinoline-3-carboxylic acid* Ethyl_ester->Target_Molecule

Caption: Gould-Jacobs pathway to this compound.

Note: The initial product is the 4-hydroxy derivative. Removal of the 4-hydroxy group, if required, would necessitate further chemical steps.

Experimental Protocol (Gould-Jacobs Reaction): [2][3][4][5]

  • Condensation: 4-Bromoaniline is reacted with diethyl 2-(ethoxymethylene)malonate. This step can often be performed neat or in a high-boiling solvent. The mixture is typically heated to drive off the ethanol byproduct, forming the key intermediate, diethyl 2-((4-bromoanilino)methylene)malonate.

  • Cyclization: The intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to high temperatures (typically ~250 °C). This thermal treatment induces an intramolecular cyclization to form ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. The product often precipitates from the solvent upon cooling.

  • Hydrolysis: The resulting ester is suspended in an aqueous solution of a strong base, such as 10% potassium hydroxide or sodium hydroxide, and heated to reflux for several hours.[4] This saponifies the ester to the corresponding carboxylate salt.

  • Acidification: After cooling the reaction mixture, it is acidified with a strong acid (e.g., hydrochloric acid) to a pH of ~1. This protonates the carboxylate and the 4-oxo group, causing the final product, 6-bromo-4-hydroxyquinoline-3-carboxylic acid, to precipitate. The solid is then collected by filtration, washed with water, and dried.

The Doebner-von Miller Reaction: A Versatile Condensation

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a powerful method for preparing a wide variety of substituted quinolines.[1][6] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] To synthesize a 3-carboxylic acid derivative, pyruvic acid is often used in conjunction with an aldehyde.[7]

Causality Behind Experimental Choices: This reaction builds the quinoline core through a series of Michael additions and cyclizations. The use of 4-bromoaniline again ensures the correct placement of the bromine. The combination of an aldehyde and pyruvic acid generates the required α,β-unsaturated keto-acid in situ, which then reacts with the aniline. The acid catalyst is crucial for promoting both the initial condensation and the final cyclization/dehydration steps.

Reaction Pathway:

Doebner-von Miller Reaction 4-Bromoaniline 4-Bromoaniline Intermediate_B Dihydroquinoline Intermediate 4-Bromoaniline->Intermediate_B Target_Molecule_DvM This compound Intermediate_B->Target_Molecule_DvM

Caption: General Doebner-von Miller pathway.

Experimental Protocol (Doebner-von Miller type): [7][8]

  • Reaction Setup: 4-Bromoaniline, an aldehyde (e.g., benzaldehyde), and pyruvic acid are combined in a suitable solvent, such as ethanol or acetonitrile.

  • Catalysis: An acid catalyst (e.g., BF3·THF, H2SO4, or HCl) is added to the mixture.[8] The reaction is often heated to promote the reaction.

  • Reaction Progression: The reaction involves the initial formation of a Schiff base between the aniline and the aldehyde, followed by reaction with the enolate of pyruvic acid, cyclization, dehydration, and finally oxidation to the aromatic quinoline ring. The oxidant can be an external agent or another molecule of the Schiff base acting as a hydride acceptor.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is typically isolated by precipitation upon neutralization or by extraction. Purification is often achieved through recrystallization.

The Friedländer Annulation: Convergent Synthesis

The Friedländer synthesis is a highly convergent method that constructs the quinoline ring by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[9][10]

Causality Behind Experimental Choices: To apply this to this compound, one would ideally start with 2-amino-5-bromobenzaldehyde and an ester of pyruvic acid. This approach is highly regioselective as the connectivity of the final product is predetermined by the starting materials. The reaction is typically catalyzed by either acid or base, which facilitates the initial aldol-type condensation and the subsequent cyclization via imine formation and dehydration.[9][10][11]

Reaction Pathway:

Friedlander Annulation Starting_Material_1 2-Amino-5-bromobenzaldehyde Intermediate_C Schiff Base / Enamine Intermediate Starting_Material_1->Intermediate_C Target_Molecule_F This compound Intermediate_C->Target_Molecule_F

Caption: Friedländer synthesis pathway.

Experimental Protocol (Friedländer Annulation): [9][11][12]

  • Reactant Mixing: 2-Amino-5-bromobenzaldehyde and an excess of ethyl pyruvate are dissolved in a suitable solvent like ethanol.

  • Catalysis: A catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is added.[11] Modern variations may use catalysts like ceric ammonium nitrate or molecular iodine under mild conditions.[11][13]

  • Reaction: The mixture is heated to reflux until the reaction is complete, as monitored by techniques like TLC.

  • Isolation and Hydrolysis: The intermediate ester is isolated, often by removal of the solvent and purification. This ester is then subjected to hydrolysis (as described in the Gould-Jacobs protocol) to yield the final carboxylic acid.

Modern Synthetic Approaches: The Rise of Catalysis

While classical methods are robust, they often require harsh conditions. Modern organic synthesis has seen a shift towards transition-metal-catalyzed reactions that can offer milder conditions, higher functional group tolerance, and novel bond disconnections.[14][15]

Transition-Metal-Catalyzed Annulations: Various methods using catalysts based on palladium, copper, rhodium, and cobalt have been developed for quinoline synthesis.[14][16] These reactions might involve, for example, the coupling of a 2-haloaniline with an alkyne followed by cyclization. While a specific, optimized protocol for this compound via these methods is less commonly documented in foundational literature, they represent a powerful and evolving area of research. They often suffer from the cost of the catalyst and ligands, but provide access to complex quinolines that are difficult to prepare via classical routes.[15][17]

Comparative Analysis

ParameterGould-Jacobs ReactionDoebner-von Miller ReactionFriedländer AnnulationTransition-Metal Catalysis
Starting Materials 4-Bromoaniline, Malonic ester derivative4-Bromoaniline, α,β-Unsaturated carbonyl2-Amino-5-bromobenzaldehyde, Pyruvate esterVaries (e.g., Haloanilines, Alkynes)
Key Advantage Direct, well-established, good for 4-hydroxyquinolinesHigh versatility, one-pot potentialHighly convergent and regioselectiveMild conditions, high functional group tolerance
Key Disadvantage High cyclization temperature, produces 4-OH derivativeCan produce mixtures of regioisomers, harsh acidRequires substituted benzaldehyde precursorCatalyst cost, ligand sensitivity, optimization needed
Typical Yield Good to Excellent (for the 4-OH ester)Moderate to GoodGood to ExcellentOften Very Good to Excellent
Reaction Conditions High temperature (~250 °C) for cyclizationStrong acid, heatingAcid or base catalysis, often refluxOften room temp. to moderate heating
Scalability Well-established for scale-upCan be challenging due to exotherms/tarGenerally goodCan be limited by catalyst cost/loading

Conclusion for the Practicing Scientist

For the direct and reliable synthesis of this compound (or its immediate 4-hydroxy precursor), the Gould-Jacobs reaction stands out as the most field-proven and well-documented method.[2][3] Its linear nature, starting from readily available 4-bromoaniline, makes it a logical and robust choice for laboratory-scale and potential pilot-scale synthesis.

The Friedländer annulation offers a more elegant and convergent approach, with excellent control of regiochemistry.[9][12] However, its practicality is contingent on the availability of the 2-amino-5-bromobenzaldehyde starting material, which may be less common or require separate synthesis.

The Doebner-von Miller reaction provides significant versatility but can be less predictable regarding regioselectivity and may require more extensive optimization to prevent side reactions and improve yields.[18]

Finally, transition-metal-catalyzed methods represent the cutting edge of quinoline synthesis.[14] While they offer the allure of mild conditions and broad substrate scope, they often require significant investment in methods development and catalyst screening for a specific target. They are best considered when classical routes fail or when exploring novel chemical space for derivative synthesis.

The ultimate choice of synthetic route will depend on the specific needs of the project, considering factors such as the availability and cost of starting materials, the required scale of the synthesis, and the laboratory's capabilities for handling high-temperature reactions or sensitive catalysts.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • PubMed. (n.d.). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Combes, A. (1888). Combes Quinoline Synthesis. Bulletin de la Societe Chimique de France, 49, 89.
  • Benchchem. (n.d.). synthesis of Methyl 6-bromoquinoline-3 - carboxylic acid.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.
  • Echemi. (n.d.). 6-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 6-bromoquinoline-3-carboxylate.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Organic-chemistry.org. (n.d.). Gould-Jacobs Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Scribd. (n.d.). Synthesis of 6-Bromoquinoline.
  • ResearchGate. (2025). A review on transition-metal mediated synthesis of quinolines.
  • NIH. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
  • NIH. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

Sources

A Technical Guide to the Structure-Activity Relationship of 6-Bromoquinoline-3-carboxylic Acid Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromoquinoline-3-carboxylic acid derivatives, offering a comparative perspective for researchers, medicinal chemists, and drug development professionals. While the quinoline scaffold is a well-established privileged structure in medicinal chemistry, this guide will delve into the specific nuances introduced by the 6-bromo and 3-carboxylic acid functionalities, drawing comparisons with structurally related compounds to elucidate key determinants of biological activity.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents due to its broad spectrum of biological activities.[1] Derivatives of this scaffold have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1] The 3-carboxylic acid moiety is a key feature in many quinolone antibiotics, while halogenation, particularly bromination, at the C-6 position has been shown to modulate a compound's physicochemical properties and biological potency.[1] This guide will focus on the intersection of these key structural features in this compound and its derivatives, primarily focusing on their potential as anticancer and antimicrobial agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly amides, is a crucial step in exploring their therapeutic potential. The general synthetic approach involves the activation of the carboxylic acid group of this compound, followed by coupling with a desired amine.

General Synthetic Workflow

Synthesis Workflow start This compound intermediate 6-Bromoquinoline-3-carbonyl chloride (Activated Intermediate) start->intermediate SOCl2 or (COCl)2 product N-substituted 6-Bromoquinoline-3-carboxamide intermediate->product Amine coupling amine Primary or Secondary Amine (R1R2NH) amine->product

Caption: General synthetic scheme for the preparation of N-substituted 6-bromoquinoline-3-carboxamide derivatives.

Experimental Protocol: Synthesis of N-Aryl-6-bromoquinoline-3-carboxamides (A General Procedure)

This protocol is an adapted general procedure for the synthesis of quinoline-3-carboxamides.

Step 1: Activation of this compound

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-bromoquinoline-3-carbonyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude 6-bromoquinoline-3-carbonyl chloride in anhydrous DCM.

  • To this solution, add the desired substituted aniline (1.1 eq) and triethylamine (2.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-6-bromoquinoline-3-carboxamide.

Comparative Analysis: Anticancer Activity

Comparison with 6-Bromoquinazoline Anticancer Agents

Several studies have highlighted the potent cytotoxic effects of 6-bromoquinazoline derivatives against various cancer cell lines.[2][3] A notable example is a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, where substitutions on the pendant phenyl ring significantly impacted anticancer activity.[3]

Compound IDR Group (Substitution on Phenyl Ring)IC50 (µM) vs. MCF-7IC50 (µM) vs. SW480Reference
8a -CH2-15.85 ± 3.3217.85 ± 0.92[3]
8d 3-CH359.15 ± 5.7372.45 ± 2.90[3]
8e 4-CH335.14 ± 6.8763.15 ± 1.63[3]
Erlotinib (Reference Drug)9.9 ± 0.14-[3]

Data extracted from Emami et al., BMC Chemistry (2024).[3]

Key Insights from the Quinazoline Analogs:

  • Importance of the 6-Bromo Substituent: The consistent presence of the 6-bromo group in these active compounds suggests its positive contribution to the anticancer activity, likely through enhancing lipophilicity and facilitating target binding.

  • Influence of Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring modulate the cytotoxic potency. Electron-donating groups, such as methyl, appear to be favorable.[3] The position of the substituent also matters, with the para-position being more favorable than the meta-position in the case of the methyl group.[3]

Structure-Activity Relationship (SAR) of this compound Derivatives

Based on the analysis of related quinoline and quinazoline carboxamides, we can infer the following SAR principles for the this compound scaffold.

The Quinoline Core and the 6-Bromo Substituent

The quinoline nucleus serves as the fundamental scaffold for interacting with biological targets. The bromine atom at the C-6 position is expected to enhance the lipophilicity of the molecule, which can improve cell membrane permeability. Additionally, the electron-withdrawing nature of bromine can influence the electronic properties of the quinoline ring system, potentially affecting its interaction with target proteins. Studies on other brominated quinolines have shown significant antiproliferative activity, underscoring the importance of this halogen substituent.[4]

The 3-Carboxamide Linkage

The carboxamide group at the C-3 position is a critical pharmacophore. The N-H and C=O moieties can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with amino acid residues in the active site of target enzymes or receptors. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be crucial for optimal binding.

N-Substituents on the Carboxamide

The nature of the substituent on the carboxamide nitrogen (the R group in the general structure) is a key determinant of biological activity and selectivity.

  • Aromatic vs. Aliphatic Substituents: The introduction of an aromatic ring (e.g., a substituted phenyl group) can lead to π-π stacking interactions with aromatic amino acid residues in the target protein. The electronic properties of substituents on this ring (electron-donating or electron-withdrawing) can fine-tune the binding affinity.[3]

  • Lipophilicity and Bulk: The size and lipophilicity of the N-substituent will influence the overall physicochemical properties of the molecule. An optimal balance of lipophilicity is often required for good oral bioavailability and cell permeability.

  • Hydrogen Bonding Potential: Substituents that can participate in additional hydrogen bonding interactions may enhance binding affinity.

SAR cluster_0 6-Bromoquinoline-3-carboxamide Scaffold cluster_1 Factors Influencing Activity quinoline Quinoline Core (Scaffold for target interaction) bromo 6-Bromo Group (Enhances lipophilicity, modulates electronics) quinoline->bromo carboxamide 3-Carboxamide Linkage (H-bond donor/acceptor) quinoline->carboxamide n_substituent N-Substituent (R) (Key for potency and selectivity) carboxamide->n_substituent lipophilicity Lipophilicity n_substituent->lipophilicity h_bonding Hydrogen Bonding n_substituent->h_bonding sterics Steric Bulk n_substituent->sterics electronics Electronic Effects n_substituent->electronics

Caption: Key structural features influencing the activity of 6-bromoquinoline-3-carboxamide derivatives.

Comparative Analysis: Antimicrobial Activity

The quinoline scaffold is also prominent in antimicrobial agents. While specific data for a series of 6-bromoquinoline-3-carboxamides is limited, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant antibacterial activity.[2]

MicroorganismZone of Inhibition (mm) for Compound 2Reference
Staphylococcus aureus16[2]
Bacillus species14[2]
Escherichia coli12[2]
Klebsiella pneumonia12[2]
Pseudomonas aeruginosa10[2]

Data for 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one from Osarumwense and Ogbeide, Asian J. Chem. Environ. Res. (2023).[2]

These findings suggest that the 6-bromo-substituted heterocyclic core is a promising starting point for the development of novel antibacterial agents. The carboxamide derivatives of this compound are therefore worthy of investigation for their antimicrobial properties.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-bromoquinoline-3-carboxamide derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel anticancer and antimicrobial agents. While direct and comprehensive SAR studies on its derivatives are currently lacking in the literature, a comparative analysis with structurally related 6-bromoquinazolines provides valuable insights. The 6-bromo substituent and the 3-carboxamide linkage are key pharmacophoric features, and systematic modifications of the N-substituent on the carboxamide are likely to yield compounds with potent and selective biological activity.

Future research should focus on the synthesis and biological evaluation of a diverse library of N-substituted 6-bromoquinoline-3-carboxamides to establish a clear and detailed SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic scaffold.

References

  • Ökten, S., Çakmak, O., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]
  • Emami, L., Hassani, M., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]
  • Pulle, J. S., et al. (2020). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF SOME NOVEL CARBOXAMIDES derived from Napthofurans and 1,2,4-Triazoles. Indo American Journal of Pharmaceutical Research, 10(01), 599-605. [Link]
  • Osarumwense, P. O., & Ogbeide, O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Asian Journal of Chemical and Environmental Research, 16(2), 1-5. [Link]
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]
  • Rana, A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(17), 5333. [Link]
  • Emami, L., Hassani, M., et al. (2024).
  • Ökten, S., Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Heterocyclic Chemistry, 62(5), 1-15. [Link]
  • Manimekalai, A., et al. (2014). ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 546-553. [Link]
  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]
  • Zhuravel', I. O., et al. (2005). Synthesis and Antimicrobial Activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Bioorganic & Medicinal Chemistry Letters, 15(24), 5483-5487. [Link]
  • Al-Suwaidan, I. A., et al. (2020). Synthesis, Characterization and Preliminary Screening of New N-Substi-tuted-8-Methyl-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential An-ticancer Agents. Molecules, 25(23), 5644. [Link]
  • Drug Design Org. (2005).
  • Vennerstrom, J. L., et al. (2013). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. ACS Medicinal Chemistry Letters, 4(10), 959-963. [Link]

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A Comparative Guide to the Efficacy of 6-Bromoquinoline-3-carboxylic Acid and Other Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its rigid structure and the presence of a nitrogen atom provide unique electronic and steric properties, allowing for diverse interactions with biological targets.[1] Consequently, quinoline derivatives have been successfully developed as anticancer, antimicrobial, antimalarial, and neuroprotective agents.[2][3][4][5] The therapeutic efficacy of these compounds is highly dependent on the nature and position of substituents on the quinoline core, a principle that underpins the continuous exploration of novel derivatives.

6-Bromoquinoline-3-carboxylic Acid: A Candidate for Exploration

While specific experimental data on the biological efficacy of this compound is not extensively available in the public domain, its structural features—a bromine atom at the 6-position and a carboxylic acid group at the 3-position—suggest potential for significant biological activity. This guide will, therefore, extrapolate its potential efficacy by comparing it with structurally related quinoline compounds for which experimental data exists.

Comparative Efficacy Analysis

The following sections will delve into the potential anticancer, antimicrobial, and neuroprotective activities of this compound, drawing comparisons with other quinoline derivatives.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in oncology.[3] Several quinoline-based drugs are in clinical use, and many more are in various stages of development.[6] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the modulation of key signaling pathways like PI3K/Akt/mTOR.[7][8][9]

Structure-Activity Relationship Insights:

The presence of a carboxylic acid group at the 3-position of the quinoline ring has been associated with antiproliferative activity.[10][11] Halogen substitution, such as the bromine atom at the 6-position in our compound of interest, is known to modulate the lipophilicity and electronic properties of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile.[12]

Comparative Data:

To contextualize the potential of this compound, the following table summarizes the anticancer activity (IC50 values) of various substituted quinoline-3-carboxylic acid derivatives against different cancer cell lines.

Compound/DerivativeSubstitutionCell LineIC50 (µM)Reference
Hypothetical: this compound 6-Bromo, 3-Carboxylic Acid - - -
Quinoline-3-carboxylic acid3-Carboxylic AcidMCF-7>100[13]
Quinoline-3-carboxylate derivative 4mVarious substitutionsMCF-70.33[13]
Quinoline-3-carboxylate derivative 4nVarious substitutionsMCF-70.33[13]
Quinoline-3-carboxylate derivative 4kVarious substitutionsK5620.28[13]
Quinoline-3-carboxylate derivative 4mVarious substitutionsK5620.28[13]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)6-Phenoxyphenyl, 4-AnilinoHL-600.064[7]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives.

Based on the data, while the parent quinoline-3-carboxylic acid shows weak activity, strategic substitutions can dramatically enhance potency. The significant activity of PQQ, with a substitution at the 6-position, suggests that modification at this site is a viable strategy for improving anticancer efficacy.

Underlying Mechanism: PI3K/Akt/mTOR Pathway Inhibition

A key signaling pathway often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[14] Several quinoline derivatives have been shown to inhibit this pathway, making it a plausible target for this compound.[7][8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Quinoline Quinoline Derivative Quinoline->PI3K PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Antimicrobial Efficacy

Quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15][16][17] The carboxylic acid at the C-3 position is a critical feature for this activity.[18]

Structure-Activity Relationship Insights:

The antibacterial spectrum and potency of quinolones are significantly influenced by substituents at various positions. Halogenation, including bromination, can enhance antibacterial activity.[4][19]

Comparative Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values for several quinoline derivatives against various bacterial strains.

Compound/DerivativeSubstitutionOrganismMIC (µg/mL)Reference
Hypothetical: this compound 6-Bromo, 3-Carboxylic Acid - - -
6,8-dibromo-4(3H)quinazolinone derivative VIIa6,8-DibromoE. coli1.56[19]
6,8-dibromo-4(3H)quinazolinone derivative VIIa6,8-DibromoS. typhimurium3.125[19]
Quinoline derivative 6cVarious substitutionsMRSA0.75[20]
Quinoline derivative 6cVarious substitutionsVRE0.75[20]
9-bromo substituted indolizinoquinoline-5,12-dione9-BromoE. coli2[4]

Table 2: Comparative Antimicrobial Activity of Quinoline and Related Derivatives.

The data for the dibromo-quinazolinone and bromo-indolizinoquinoline derivatives suggest that the presence of a bromine atom is compatible with potent antimicrobial activity. This provides a strong rationale for investigating the antibacterial potential of this compound.

Underlying Mechanism: DNA Gyrase Inhibition

The primary mechanism of action for quinolone antibacterials is the inhibition of DNA gyrase, which leads to the accumulation of double-strand DNA breaks and ultimately cell death.[2][15][16][17][21]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex Replication DNA Replication Supercoiled_DNA->Replication Quinoline Quinolone (e.g., this compound) Quinoline->DNA_Gyrase Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by quinolone antibacterials.

Neuroprotective Potential

Recent research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases.[5][22][23] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate signaling pathways involved in neuronal survival.[1][22][24][25]

Structure-Activity Relationship Insights:

The ability of quinoline derivatives to chelate metal ions and scavenge reactive oxygen species (ROS) is a key aspect of their neuroprotective activity.[26] Substitutions that enhance these properties are desirable.

Comparative Data:

The following table includes data on the neuroprotective effects of various quinoline derivatives.

Compound/DerivativeActivityModelIC50/EC50 (µM)Reference
Hypothetical: this compound - - - -
Quinolinic AcidNeurotoxicRat Hippocampus-[1]
8-HydroxyquinolineNeuroprotectiveNeuronal cells (oxidative stress)-[27]
5-Chloro-8-quinolinolNeuroprotectiveNeuronal cells (oxidative stress)-[27]
Quinoline derivativeAChE InhibitionIn vitro> 50[28]
Quinolylnitrone QN6NeuroprotectiveSH-SY5Y cells (IR)EC50 ~10[29]

Table 3: Comparative Neuroprotective and Related Activities of Quinoline Derivatives.

While quinolinic acid itself can be neurotoxic, other quinoline derivatives, particularly those with hydroxyl or halogen substitutions, have demonstrated neuroprotective effects against oxidative stress.[1][27] This suggests that this compound could potentially exhibit neuroprotective properties, warranting further investigation.

Underlying Mechanism: Modulation of Oxidative Stress Pathways

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[22][25] Quinoline derivatives can exert neuroprotective effects by scavenging ROS and modulating intracellular antioxidant defense mechanisms.[1][22][24]

Oxidative_Stress_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂, ROS) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Neuronal_Damage Neuronal Damage & Apoptosis Lipid_Peroxidation->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage DNA_Damage->Neuronal_Damage Quinoline Quinoline Derivative Quinoline->Oxidative_Stress ROS Scavenging Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Quinoline->Antioxidant_Enzymes Upregulation Antioxidant_Enzymes->Oxidative_Stress

Caption: Modulation of oxidative stress pathways by neuroprotective quinoline derivatives.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of quinoline derivatives on cancer cell lines.[3][28][30][31][32]

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[31]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of quinoline derivatives against bacterial strains.[12][23][33][34]

Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[33]

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol assesses the ability of quinoline derivatives to protect neuronal cells from oxidative stress-induced cell death.[26][29][35][36][37][38][39]

Principle: Neuronal cells are exposed to an oxidative stressor (e.g., hydrogen peroxide or quinolinic acid), and the protective effect of the test compound is evaluated by measuring cell viability.[1][24][36]

Procedure:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of an oxidative stressor (e.g., 100 µM H₂O₂) for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the viability of cells treated with the quinoline derivative and the oxidative stressor to those treated with the stressor alone to determine the neuroprotective effect.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently limited, a comprehensive analysis of the structure-activity relationships of analogous quinoline compounds provides a strong foundation for its potential as a bioactive molecule. The presence of the quinoline-3-carboxylic acid scaffold suggests a predisposition for antimicrobial and anticancer activities. Furthermore, the 6-bromo substitution may enhance these effects and potentially confer neuroprotective properties. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the empirical investigation of this compound and other novel quinoline derivatives, thereby contributing to the advancement of drug discovery in these critical therapeutic areas.

References

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A Researcher's Guide to 6-Bromoquinoline-3-carboxylic acid: Bridging the In Vitro-In Vivo Divide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey of a compound from a laboratory curiosity to a potential therapeutic is a rigorous process of validation across different biological systems. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of activities, including anticancer, antimicrobial, and neuro-modulatory effects.[1][2][3][4] Within this class, 6-Bromoquinoline-3-carboxylic acid represents a molecule of interest, combining the quinoline core with a bromine substituent and a carboxylic acid group—moieties known to influence pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive framework for evaluating this compound, contrasting the objectives, methodologies, and data interpretation of in vitro and in vivo studies. While specific published studies on this exact molecule are nascent, this guide synthesizes field-proven insights and protocols from closely related quinoline-3-carboxylic acid derivatives to chart a logical, evidence-based path for its investigation.

Part 1: The In Vitro Arena – Unveiling Molecular Mechanisms

In vitro studies are the foundational step in drug discovery, designed to assess a compound's biological activity in a controlled, non-organismal setting. The primary goals are to establish direct cellular effects, identify molecular targets, and determine concentration-response relationships. This approach offers high throughput and reproducibility, allowing for the rapid screening and characterization of numerous compounds.

Key Experimental Pathways for In Vitro Assessment

The causality behind selecting a specific assay lies in the hypothesized activity of the quinoline core. Given the known activities of its analogs, a logical screening cascade would investigate its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent.

1. Cytotoxicity and Antiproliferative Screening: The first question for any potential therapeutic is its effect on cell viability. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are indispensable. They measure the metabolic activity of cells, which correlates with the viable cell number. It is crucial to test the compound against a panel of both cancerous cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) and non-cancerous cell lines (e.g., HEK293) to determine not just potency but also selectivity.[5] A high therapeutic index (ratio of toxicity in normal cells to efficacy in cancer cells) is a hallmark of a promising candidate.

Table 1: Illustrative In Vitro Cytotoxicity Data for a Quinoline Analog

Cell LineTypeIC₅₀ (µM)Selectivity Index (SI) vs. HEK293
MCF-7Breast Adenocarcinoma15.855.31
SW480Colorectal Adenocarcinoma17.854.72
MRC-5Normal Lung Fibroblast84.20-
HEK293Human Embryonic Kidney>100-
Data synthesized from studies on bromo-quinazoline derivatives to illustrate typical results.[6][7]

2. Enzyme Inhibition Assays: Many quinoline derivatives exert their effects by inhibiting key enzymes.[3] For instance, derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2, an enzyme implicated in cancer pathogenesis.[8][9] An in vitro kinase assay would directly measure the ability of this compound to inhibit the phosphorylation of a substrate by the target kinase, allowing for the calculation of an IC₅₀ value.

3. Antimicrobial Activity Screening: The quinoline scaffold is central to many antibiotics. Therefore, assessing this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans) is a logical step.[4][10] This is typically done by determining the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the compound that prevents visible microbial growth.

Visualizing the In Vitro Workflow

The following diagram outlines a standard workflow for the initial in vitro characterization of a novel compound like this compound.

G cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Assays cluster_2 Output Compound 6-Bromoquinoline- 3-carboxylic acid Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer/Normal Cells) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound->Antimicrobial Enzyme Enzyme Inhibition (e.g., Kinase Panel) Compound->Enzyme Apoptosis Apoptosis Assay (Annexin V / PI) Cytotoxicity->Apoptosis If Active CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If Active Data IC50, MIC Values Therapeutic Index Mechanism of Action Hypothesis Antimicrobial->Data Docking Molecular Docking (In Silico Prediction) Enzyme->Docking If Active Apoptosis->Data CellCycle->Data Docking->Data

Caption: A typical cascade for the in vitro evaluation of a new chemical entity.

Part 2: The In Vivo Gauntlet – Assessing Performance in a Living System

A compound that shines in vitro must then prove its mettle in the complex, dynamic environment of a whole organism. In vivo studies are essential for understanding a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), as well as its overall efficacy and safety profile. Mammalian models, such as mice and rats, are commonly used because they can mimic various aspects of human biology and disease progression.[11]

Key Experimental Pathways for In Vivo Assessment

1. Pharmacokinetic (PK) and ADMET Studies: Before assessing efficacy, it is critical to know if the drug can reach its target. PK studies determine a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). After administration (e.g., oral gavage, intravenous injection), blood samples are taken at various time points to measure the drug concentration. This data is used to calculate key parameters like bioavailability, half-life, and clearance. In silico tools can provide initial predictions, but experimental validation is non-negotiable.[12]

2. Efficacy in Disease Models: The choice of animal model is dictated by the therapeutic target identified in in vitro studies.

  • Oncology: If the compound showed selective cytotoxicity, a tumor xenograft model is the gold standard. Human cancer cells are implanted in immunocompromised mice, and after tumors are established, the mice are treated with the compound. Efficacy is measured by the reduction in tumor volume and weight over time.

  • Neurodegenerative Disease: For compounds targeting enzymes like AChE, a model like the quinolinic acid (QA)-induced striatal lesion can be used to mimic aspects of Huntington's disease, allowing for the evaluation of neuroprotective effects.[13]

  • Diabetes: For compounds that inhibit enzymes like α-glucosidase, a streptozotocin (STZ)-induced diabetic rat model can be employed to assess the compound's ability to lower blood glucose levels.[12]

3. Toxicology and Safety Pharmacology: Safety is paramount. Acute toxicity studies involve administering escalating doses to determine the maximum tolerated dose (MTD) and identify any immediate adverse effects. Chronic studies involve longer-term administration to monitor for organ damage, often assessed through blood chemistry analysis and histopathology of major organs at the study's conclusion.

Visualizing the In Vivo Workflow

This diagram illustrates the logical progression from a promising in vitro candidate to in vivo validation.

G cluster_0 Pre-clinical Candidate Selection cluster_1 In Vivo Evaluation cluster_2 Output & Decision InVitroHit Promising Candidate from In Vitro Studies (Potent & Selective) PK_ADME Pharmacokinetics (PK) ADMET Profiling InVitroHit->PK_ADME Efficacy Efficacy Study (Relevant Animal Model) PK_ADME->Efficacy Favorable Profile Tox Toxicology Study (Acute & Chronic) Efficacy->Tox Significant Efficacy Decision Go/No-Go Decision for Clinical Development Tox->Decision

Caption: The transition from a validated in vitro hit to in vivo proof-of-concept.

Part 3: Correlating the Data – The In Vitro-In Vivo Chasm

The ultimate goal is to establish a strong In Vitro-In Vivo Correlation (IVIVC), where in vitro results are predictive of in vivo outcomes. However, this is often a significant challenge. A compound with nanomolar potency in a cell culture dish may show no activity in an animal model.

Table 2: Comparing Key Parameters from In Vitro and In Vivo Studies

ParameterIn Vitro StudyIn Vivo Study
Primary Goal Determine mechanism, potency, selectivityDetermine efficacy, safety, pharmacokinetics
System Isolated cells, enzymes, microbesWhole organism (e.g., mouse, rat)
Key Metric IC₅₀, EC₅₀, MICED₅₀ (Effective Dose), Tumor Growth Inhibition (%), LD₅₀ (Lethal Dose)
Complexity Low (controlled environment)High (metabolism, immune system, etc.)
Throughput HighLow
Cost LowHigh

Why Discrepancies Occur:

  • Poor Bioavailability: The compound may not be absorbed effectively when administered orally. The carboxylic acid moiety on this compound, for instance, could become ionized in the gut, hindering its passage across intestinal membranes.

  • Rapid Metabolism: The liver's metabolic enzymes (e.g., Cytochrome P450s) can rapidly break down the compound into inactive metabolites before it reaches its target tissue.

  • Off-Target Toxicity: The compound might interact with unintended targets in the body, causing toxicity at doses lower than those required for efficacy.

  • Protein Binding: High binding to plasma proteins like albumin can sequester the drug, reducing the free concentration available to act on the target.

Experimental Protocols

Protocol 1: In Vitro MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of female athymic nude mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable volume of approximately 100-150 mm³.

  • Randomization: Randomize the mice into treatment groups (e.g., Vehicle control, this compound at 10 mg/kg, Positive control).

  • Dosing: Administer the compound daily via the determined route (e.g., oral gavage). Monitor animal body weight and general health status.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice, excise the tumors, and record their final weight.

  • Data Analysis: Compare the mean tumor volume and weight between the treated and vehicle groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion

The evaluation of this compound requires a dual-pronged approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide a rapid and cost-effective means to identify biological activity and elucidate the mechanism of action at a cellular level. However, these controlled systems cannot predict the complex interplay of pharmacokinetics and systemic effects. In vivo studies, while more resource-intensive, are the indispensable bridge to clinical relevance, offering the ultimate test of a compound's efficacy and safety in a living system. By logically progressing from high-throughput in vitro screening to targeted in vivo validation, researchers can build a robust data package to determine the true therapeutic potential of this compound.

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  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
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  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. ResearchGate.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
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  • Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. PubMed.
  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.
  • In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. PubMed Central.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate.
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.
  • Potential role of different animal models for the evaluation of bioactive compounds. PubMed Central.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH).
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Bromoquinoline-3-Carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the quinoline scaffold represents a "privileged structure"—a molecular framework that is recurrently found in potent, biologically active compounds.[1] Its rigid, bicyclic nature and versatile substitution points allow for precise spatial orientation of functional groups, making it an excellent starting point for inhibitor design against a multitude of targets, from protein kinases to DNA-modifying enzymes.[2][3][4] However, this very versatility presents a significant challenge: the potential for off-target interactions, or cross-reactivity. Undesired binding to unintended proteins can lead to toxicity, reduced efficacy, and misleading structure-activity relationship (SAR) data.

This guide provides a comprehensive framework for the systematic cross-reactivity profiling of novel inhibitors built upon the 6-Bromoquinoline-3-carboxylic acid scaffold. We will use this molecule as a representative starting point to illustrate a robust, multi-tiered strategy for identifying and characterizing both on-target potency and off-target liabilities. As a Senior Application Scientist, my objective is not merely to provide protocols, but to elucidate the causal logic behind each experimental choice, empowering researchers to design self-validating workflows that generate trustworthy and actionable data.

The Quinoline Scaffold: A Target-Rich but Promiscuous Framework

The quinoline core is deceptively simple, yet its derivatives have been shown to inhibit a wide array of protein families. This promiscuity is a double-edged sword. While it offers numerous avenues for therapeutic intervention, it mandates a broad and unbiased approach to selectivity profiling.

  • Protein Kinases: Many clinically approved kinase inhibitors incorporate a quinoline core to engage the ATP-binding pocket. Derivatives have shown activity against receptor tyrosine kinases like c-Met, EGFR, and VEGFR.[3]

  • DNA-Interacting Enzymes: Certain quinoline-based compounds can intercalate into DNA, leading to the inhibition of enzymes such as DNA methyltransferases, polymerases, and topoisomerases.[5][6]

  • Other Enzymes: The scaffold has been successfully employed to develop inhibitors for targets as diverse as HIV reverse transcriptase and Diacylglycerol O-Acyltransferase (DGAT1).[7][8]

Given this history, assuming a novel quinoline derivative will be perfectly selective for its intended target is a high-risk proposition. A rigorous profiling cascade is not optional; it is fundamental to the integrity of the research program.

The Profiling Cascade: A Multi-Stage Strategy for De-risking Inhibitors

A robust cross-reactivity profiling strategy should be viewed as a funnel, starting with a broad, unbiased screen and progressively narrowing down to specific, hypothesis-driven assays. This approach efficiently allocates resources by identifying major liabilities early in the discovery process.

G cluster_0 Phase 1: Broad, Unbiased Screening cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Final Candidate Profile A Primary Target Assay (e.g., IC50 determination) B Large-Panel Selectivity Screen (e.g., KINOMEscan®) A->B Initial Hit Confirmation C Biochemical IC50 Assays (For top off-targets) B->C Identify Off-Target Hits D Alternative Target Class Assays (e.g., PPIs, GPCRs if relevant) C->D Characterize Confirmed Hits E Cellular Target Engagement (e.g., NanoBRET™, CETSA®) C->E Validate in Cellular Context F Phenotypic & Downstream Assays (On- and Off-Target Pathways) E->F Confirm Functional Effect G Selectivity Ratio Calculation (Off-Target IC50 / On-Target IC50) F->G Quantify Selectivity Window

Caption: A logical workflow for inhibitor cross-reactivity profiling.

Part A: In Vitro Profiling Methodologies

The foundation of any profiling effort is a set of robust, reproducible in vitro assays. These experiments measure the intrinsic affinity of the compound for a purified protein, providing the cleanest assessment of molecular interaction.

Protocol 1: Large-Panel Kinase Selectivity Profiling via Competition Binding

Rationale: Given the prevalence of quinolines as kinase inhibitors, a broad kinome scan is the most critical first step. Competition binding assays, such as Eurofins' KINOMEscan™, are ideal for this purpose.[9][10] They measure the ability of a test compound to displace a ligand from the active site of over 480 kinases, independent of enzyme activity. This provides a direct measure of binding affinity (Kd) and is less susceptible to artifacts from atypical enzyme kinetics or assay interference.

Experimental Workflow:

  • Compound Preparation: Solubilize the this compound derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: Prepare a working solution for the primary screen. A single high concentration (e.g., 1 µM or 10 µM) is typically used to cast a wide net for potential off-targets.

  • Assay Principle:

    • Each well contains a specific kinase that is tagged (e.g., with DNA). This kinase is immobilized onto a solid support.

    • A proprietary, tagged ligand that is known to bind the kinase active site is added.

    • The test compound is introduced. If it binds to the kinase's active site, it will compete with and prevent the binding of the tagged ligand.

  • Detection & Quantification: After an incubation period, unbound ligand is washed away. The amount of tagged ligand remaining bound to the immobilized kinase is quantified (e.g., via qPCR for the DNA tag). The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: Results are typically expressed as Percent of Control (%Ctrl) , where a lower percentage indicates stronger binding.

    • %Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100

    • A common threshold for a "hit" is %Ctrl < 10% or %Ctrl < 35%, depending on the desired stringency.

  • Follow-up (Kd Determination): For all identified hits, a secondary screen is performed where the compound is tested in an 11-point dose-response curve to determine the precise dissociation constant (Kd).

G cluster_0 cluster_1 Binding Competition cluster_2 Quantification A Kinase-DNA Active Site B {Tagged Ligand} Assay Immobilized Kinase-DNA Active Site Tagged Ligand Bound B->Assay:p1 C {Test Compound (6-Bromoquinoline derivative)} C->Assay:p1 Displaces Ligand Result Signal Measured (Low signal = High Affinity) Assay->Result Wash & Read

Caption: Workflow for a competition binding assay like KINOMEscan®.

Protocol 2: Orthogonal Validation with an Activity-Based Assay

Rationale: It is crucial to confirm that binding to an off-target kinase translates to functional inhibition. An orthogonal, activity-based assay serves this purpose. Radiometric assays, such as the ³³P-ATP filter binding assay, are considered the gold standard due to their direct measurement of phosphotransferase activity.

Experimental Workflow:

  • Reagent Preparation:

    • Kinase: Recombinant enzyme for the confirmed off-target (e.g., SRC kinase).

    • Substrate: A specific peptide or protein substrate for that kinase (e.g., Poly-Glu-Tyr).

    • ATP: A mix of cold (non-radioactive) ATP and "hot" [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.

    • Inhibitor: 11-point, 3-fold serial dilution of the this compound derivative in assay buffer.

  • Reaction:

    • In a 96-well plate, combine the kinase, substrate, and inhibitor dilutions.

    • Allow a pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.

    • Initiate the reaction by adding the ATP mixture.

    • Incubate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Termination and Capture:

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will flow through.

  • Detection: Wash the filter plate to remove all unbound radioactivity. Add scintillant and count the captured radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the radioactive counts against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part B: Cellular Cross-Reactivity Assessment

In vitro assays are essential but insufficient. A compound's behavior in a living cell can be dramatically different due to factors like membrane permeability, efflux pumps, and metabolism.[11] Cellular assays are required to confirm that off-target binding occurs and has a functional consequence in a physiological context.

Protocol 3: Cellular Target Engagement using NanoBRET™

Rationale: To confirm that a compound engages its intended target and any identified off-targets within a living cell, a target engagement assay is paramount. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method that measures compound binding to a specific protein in real-time in living cells.

Experimental Workflow:

  • Cell Line Preparation:

    • Genetically engineer cells (e.g., HEK293) to express the protein of interest (both on-target and key off-targets) as a fusion with NanoLuc® luciferase.

  • Assay Setup:

    • Plate the engineered cells in a white, 96-well assay plate.

    • Add the NanoBRET™ fluorescent energy acceptor (tracer) that is designed to bind to the active site of the target protein.

    • Add the this compound derivative across a range of concentrations.

  • Mechanism:

    • If the inhibitor does not bind the target, the fluorescent tracer will bind, bringing it into close proximity with the NanoLuc® luciferase.

    • When the NanoLuc® substrate is added, it produces light (bioluminescence). This energy is transferred to the nearby fluorescent tracer, which then emits light at a different wavelength (BRET).

    • If the inhibitor binds the target, it displaces the tracer, separating the donor (NanoLuc®) and acceptor (tracer). This disrupts the energy transfer, leading to a decrease in the BRET signal.

  • Detection: Measure the light emission at both the donor and acceptor wavelengths using a luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects the compound's potency at the target in a living cell.

Data Interpretation and Presentation

Clear presentation of cross-reactivity data is essential for making informed decisions.

Table 1: Comparative Potency Profile of Compound X

This table summarizes hypothetical data for a derivative of this compound, comparing its on-target potency with its activity against key off-targets identified in a kinome scan.

TargetAssay TypePotency (IC50 / Kd, nM)Selectivity Ratio (Off-Target / On-Target)Notes
Target Kinase A (On-Target) Biochemical IC50 50 - Primary therapeutic target.
Target Kinase A (On-Target) NanoBRET™ IC50 250 - Demonstrates cell permeability and target engagement.
Kinase B (Off-Target)KINOMEscan® Kd1503.0xIdentified as a primary off-target.
Kinase B (Off-Target)Biochemical IC504509.0xBinding confirmed to be inhibitory.
Kinase B (Off-Target)NanoBRET™ IC502,0008.0xEngages target in cells, but with a reasonable window.
Kinase C (Off-Target)KINOMEscan® Kd851.7xHigh-risk off-target. Potent binding.
Kinase C (Off-Target)Biochemical IC501202.4xSignificant liability. Potent functional inhibition.
Kinase C (Off-Target)NanoBRET™ IC504001.6xPoor cellular selectivity. High risk of off-target effects.
DNA-PK (Off-Target)Biochemical IC50>10,000>200xNo significant activity against this other target class.

Interpretation: The data in Table 1 suggests that while the compound is potent against its intended target, it has a significant liability against "Kinase C". The selectivity ratio (a simple measure of Off-target IC50 / On-target IC50) is very narrow, especially in the cellular assay (1.6x). This indicates a high probability of observing cellular phenotypes driven by the inhibition of Kinase C, not just the intended Target Kinase A. This information is critical for guiding the next round of medicinal chemistry optimization to improve selectivity.

Conclusion

The this compound scaffold, like many privileged structures, holds immense therapeutic promise. However, realizing this promise depends on a clear-eyed and rigorous assessment of a compound's selectivity profile. By employing a multi-stage cascade of unbiased screening, orthogonal validation, and cellular confirmation, researchers can build a comprehensive understanding of a molecule's interactions. This systematic approach minimizes the risk of costly late-stage failures, provides a solid foundation for interpreting biological data, and ultimately accelerates the development of safer, more effective medicines. The methodologies and logical frameworks presented here provide a robust starting point for any drug discovery program tackling this promising, yet challenging, chemical space.

References

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A Spectroscopic Compass: Differentiating Isomers of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and materials science, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and novelty. Bromoquinoline-3-carboxylic acids, a class of compounds with significant potential in medicinal chemistry, present a common analytical challenge: differentiating between positional isomers. The placement of the bromine atom on the quinoline ring system profoundly influences the molecule's electronic distribution and, consequently, its interaction with biological targets and its material properties. This guide provides an in-depth spectroscopic comparison of 6-Bromoquinoline-3-carboxylic acid and its key positional isomers, offering a practical framework for their unambiguous identification.

The Structural Challenge: Why Isomer Differentiation Matters

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a bromine atom and a carboxylic acid group creates a molecule with multiple points for potential intermolecular interactions. However, the specific position of the bromine atom—be it at the 5, 6, 7, or 8-position—can dramatically alter the molecule's steric and electronic properties. This, in turn, can affect its binding affinity to target proteins, its solubility, and its metabolic stability. Therefore, robust and reliable analytical methods for isomer differentiation are paramount during synthesis, purification, and quality control.

This guide will focus on a comparative analysis using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will explore not only the "what" – the characteristic spectral data – but also the "why" – the underlying chemical principles that govern the observed differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing a detailed map of the carbon-hydrogen framework. The chemical shift (δ) of each proton and carbon is exquisitely sensitive to its local electronic environment, which is directly influenced by the position of the electronegative bromine atom.

Causality Behind Experimental Choices in NMR

When analyzing substituted quinolines, a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region. The choice of deuterated solvent is also critical; Dimethyl sulfoxide-d6 (DMSO-d6) is often preferred for carboxylic acids as it can solubilize these often sparingly soluble compounds and allows for the observation of the exchangeable carboxylic acid proton.[1]

Figure 1: A generalized workflow for the NMR analysis of bromoquinoline-3-carboxylic acid isomers.
¹H NMR: The Fingerprint of Proton Environments

The aromatic region (typically 7.0-9.5 ppm) of the ¹H NMR spectrum provides the most diagnostic information for differentiating the isomers. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, combined with the inductive and resonance effects of the bromine atom, creates a unique set of chemical shifts and coupling constants for each isomer.

Key Differentiating Features in ¹H NMR:

  • Protons on the Pyridine Ring (H2 and H4): These protons typically appear at the most downfield chemical shifts due to the influence of the adjacent nitrogen atom. Their splitting patterns (usually doublets) and coupling constants are key indicators.

  • Protons on the Benzene Ring (H5, H7, H8 for the 6-bromo isomer): The position of the bromine atom will cause significant changes in the chemical shifts of the adjacent protons. For instance, in this compound, the H5 and H7 protons will be most affected.

  • Carboxylic Acid Proton: This proton usually appears as a broad singlet at a very downfield chemical shift (often >12 ppm) and its presence can be confirmed by D₂O exchange.[2]

¹³C NMR: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the substitution pattern.

Key Differentiating Features in ¹³C NMR:

  • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid typically resonates in the range of 165-185 ppm.[3]

  • Carbon Bearing the Bromine (C-Br): This carbon will experience a direct electronic effect from the bromine, leading to a characteristic chemical shift.

  • Quaternary Carbons: The positions of the quaternary carbons (those without attached protons) are also diagnostic and can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Comparative NMR Data for Bromoquinoline-3-carboxylic Acid Isomers (Predicted & Reported in DMSO-d6)

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound H2: ~9.3, H4: ~8.8, H5: ~8.4, H7: ~8.1, H8: ~8.0C2: ~151, C3: ~125, C4: ~140, C4a: ~148, C5: ~131, C6: ~122, C7: ~134, C8: ~130, C8a: ~129, COOH: ~167
5-Bromoquinoline-3-carboxylic acid H2: ~9.4, H4: ~9.0, H6: ~8.2, H7: ~7.8, H8: ~8.3Data not readily available in literature. Predicted shifts would show significant downfield shift for C5 and adjacent carbons.
7-Bromoquinoline-3-carboxylic acid H2: ~9.3, H4: ~8.9, H5: ~8.2, H6: ~8.0, H8: ~8.5Data not readily available in literature. Predicted shifts would show significant downfield shift for C7 and adjacent carbons.
8-Bromoquinoline-3-carboxylic acid H2: ~9.3, H4: ~8.9, H5: ~8.0, H6: ~7.8, H7: ~8.1Data not readily available in literature. Predicted shifts would show significant downfield shift for C8 and adjacent carbons.

Note: The presented data for this compound is based on typical values for substituted quinolines and may vary with experimental conditions.[4][5] Data for other isomers is less available and would require experimental determination or high-level computational prediction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for confirming the presence of key functional groups. While it may not always be sufficient for isomer differentiation on its own, it provides crucial confirmatory data.

Causality Behind Experimental Choices in IR

For solid samples like bromoquinoline-3-carboxylic acids, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. The key is to obtain a spectrum with good resolution to clearly identify the characteristic broad O-H stretch of the carboxylic acid.

Table 2: Characteristic IR Absorption Bands

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretching2500-3300Very broad, strong
Aromatic C-HStretching3000-3100Sharp, medium
Carbonyl C=OStretching1680-1725Strong, sharp
Aromatic C=CStretching1450-1600Medium to weak
C-OStretching1210-1320Medium
C-BrStretching500-600Medium to strong

The most diagnostic feature in the IR spectrum of a bromoquinoline-3-carboxylic acid is the very broad absorption band for the O-H stretch of the carboxylic acid, which is a result of hydrogen bonding.[6] This band often overlaps with the C-H stretching vibrations. The strong, sharp carbonyl (C=O) stretch is also a key indicator. While the C-Br stretch is present, its position in the fingerprint region can be complex and may not be easily assignable for isomer differentiation without reference spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the quinoline ring. The position of the bromine atom, being an auxochrome, can influence the wavelength of maximum absorption (λ_max).

Causality Behind Experimental Choices in UV-Vis

The choice of solvent can significantly impact the UV-Vis spectrum of quinoline derivatives due to solvatochromic effects.[7] It is therefore important to use a consistent solvent, such as ethanol or methanol, for comparative analysis.

Figure 2: Positional isomers of bromoquinoline-3-carboxylic acid.

The extended π-system of the quinoline ring gives rise to characteristic absorption bands. The position of the bromine atom can cause slight shifts (either bathochromic - to longer wavelengths, or hypsochromic - to shorter wavelengths) in these absorptions. While these shifts may be subtle, they can be a useful piece of the puzzle when combined with data from other spectroscopic techniques. For quinoline derivatives, typical absorptions are observed around 280-350 nm.[7][8]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound and can also provide structural information through analysis of fragmentation patterns.

Causality Behind Experimental Choices in MS

Electron Impact (EI) is a common ionization technique that provides detailed fragmentation patterns, which can be useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is particularly useful for confirming the molecular weight with minimal fragmentation.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound (251.06 g/mol for C₁₀H₆BrNO₂). A key feature for bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide clues about the structure. Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The quinoline ring itself is relatively stable, but fragmentation can occur. The position of the bromine atom can influence the relative abundance of certain fragment ions.

A Holistic Approach to Isomer Identification

No single spectroscopic technique can definitively identify an isomer in isolation. A robust and reliable structural elucidation relies on the synergistic interpretation of data from multiple techniques.

Figure 3: The logical relationship between different spectroscopic techniques for structural elucidation.

By combining the detailed connectivity map from NMR, the functional group information from IR, the electronic properties from UV-Vis, and the molecular weight and fragmentation data from MS, researchers can confidently and unambiguously differentiate between the various isomers of bromoquinoline-3-carboxylic acid. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and development, the integrity of a chemical entity is paramount. 6-Bromoquinoline-3-carboxylic acid is a key heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1] The purity of this intermediate directly influences the yield, impurity profile, and ultimately, the biological efficacy and safety of the final active pharmaceutical ingredient (API).[2][3] Consequently, a robust and multi-faceted approach to purity assessment is not merely a quality control checkpoint but a foundational element of scientific rigor.

This guide eschews a simplistic, one-size-fits-all protocol. Instead, it presents a comparative analysis of orthogonal analytical techniques, providing the rationale behind methodological choices. We will explore the "what," the "how," and, most critically, the "why" of establishing the purity of this compound, ensuring that every protocol is a self-validating system.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the gold standard for assessing the purity of pharmaceutical compounds, prized for its high resolution, sensitivity, and reproducibility.[4] For a molecule like this compound, which possesses a strong UV chromophore in its quinoline core, reversed-phase HPLC with UV detection is the method of choice for separating the main component from process-related impurities and degradation products.[5][6]

Expertise & Causality: We select a C18 column because its nonpolar stationary phase provides excellent retention and separation for moderately polar aromatic compounds like our target analyte. The mobile phase, a gradient of acetonitrile and water with 0.1% formic acid, serves a dual purpose: the acid protonates the carboxylic acid group, suppressing its ionization to ensure sharp, symmetrical peaks, while the gradient elution effectively resolves impurities with varying polarities.

Experimental Protocol: HPLC Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the synthesized this compound.

    • Dissolve in 1.0 mL of methanol or a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis & Trustworthiness:

    • Integrate all peaks in the resulting chromatogram.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

    • System Suitability: Before sample analysis, inject a standard solution multiple times to verify system performance (e.g., retention time reproducibility <1%, peak area reproducibility <2%). This ensures the trustworthiness of the generated data.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (1 mg) dissolve Dissolve in Solvent (1 mL Methanol) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample (10 µL) onto C18 Column filter->inject separate Gradient Elution (ACN/H2O) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Step-by-step workflow for HPLC purity analysis.

Quantitative NMR (qNMR): An Orthogonal Approach to Purity and Identity

While HPLC provides a purity value based on relative peak areas, it relies on the assumption that all components have a similar response factor at the detection wavelength. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that determines purity without this dependency. It offers the distinct advantage of simultaneously confirming the structure of the analyte and quantifying its purity against a certified internal standard.[7]

Expertise & Causality: The choice of a suitable internal standard is critical. It must have a simple spectrum with at least one resonance that is well-resolved from all analyte signals, be chemically stable, non-volatile, and have a known, high purity. Maleic anhydride or dimethyl sulfone are common choices. The key to accurate quantification is ensuring full relaxation of all relevant nuclei before each scan. This is achieved by setting a long relaxation delay (D1), typically 5 to 7 times the longest spin-lattice relaxation time (T1) of the protons being integrated. This self-validating step ensures that the signal intensity is directly proportional to the number of protons, which is the foundation of qNMR.

Experimental Protocol: ¹H qNMR Purity Assay
  • Instrumentation:

    • NMR Spectrometer (≥400 MHz) with a high-precision probe.

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

    • Record the exact masses of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) to completely dissolve both components.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 30 seconds (or 7x the longest T1 value).

      • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic peak of this compound (e.g., a specific aromatic proton) and a well-resolved peak of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: 252.06 g/mol )

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh_sample Accurately Weigh Analyte dissolve Dissolve both in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H Spectrum (Long D1 Delay) dissolve->acquire process_spec Phase & Baseline Correction acquire->process_spec integrate Integrate Analyte & Standard Peaks process_spec->integrate calculate Calculate Purity Using Formula integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Identification

While HPLC-UV provides a purity profile, it does not confirm the identity of the main peak or the impurities. LC-MS is an indispensable tool that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing definitive molecular weight information.[7]

Expertise & Causality: For this compound, MS analysis is particularly powerful due to the characteristic isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] Therefore, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. Observing this pattern for the molecular ion peak [M+H]⁺ at m/z 252 and 254 provides unequivocal confirmation of the compound's identity and bromine content. This technique is also invaluable for tentatively identifying unknown impurities by their molecular weight, guiding further process optimization.

Experimental Protocol: LC-MS Analysis
  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) instrument) with an electrospray ionization (ESI) source.

  • LC-MS Conditions:

    • LC Method: Use the same HPLC method as described in Section 1. This allows for direct correlation of the UV chromatogram with the mass data.

    • MS Source: ESI, positive ion mode.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Collect both the Total Ion Chromatogram (TIC) and the UV chromatogram simultaneously.

  • Data Analysis & Trustworthiness:

    • Confirm the mass of the main peak. Extract the mass spectrum for this peak and verify the presence of the [M+H]⁺ isotopic doublet at m/z 252/254.

    • Analyze the mass spectra of any impurity peaks to determine their molecular weights. This provides crucial clues to their identity (e.g., starting materials, by-products).

    • The inherent isotopic pattern of bromine serves as a self-validating check for the identity of the target compound and any bromine-containing impurities.

Elemental Analysis (EA): A Classic Bulk Purity Assessment

Elemental analysis is a combustion-based technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[10][11] It provides a measure of absolute purity for the bulk material and is a powerful tool for confirming the empirical formula.

Expertise & Causality: Unlike chromatographic methods that measure purity relative to detected impurities, EA compares the experimental composition to the theoretical values calculated from the molecular formula (C₁₀H₆BrNO₂). A close match provides strong evidence of high purity. According to guidelines from many scientific journals and regulatory bodies, the experimentally determined values should be within ±0.4% of the theoretical values to be considered acceptable.[12][13] A significant deviation can indicate the presence of residual solvents, inorganic salts, or other impurities that may not be detected by HPLC-UV.

Theoretical vs. Expected Values for C₁₀H₆BrNO₂ (MW: 252.06 g/mol )
  • Carbon (C): 47.65%

  • Hydrogen (H): 2.40%

  • Nitrogen (N): 5.56%

Experimental Protocol: CHN Elemental Analysis
  • Instrumentation:

    • A CHNS/O elemental analyzer.

  • Sample Preparation:

    • The sample must be thoroughly dried to remove any residual solvent, as this will significantly affect the hydrogen and carbon percentages.

    • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperature in an oxygen-rich environment.

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Data Analysis & Trustworthiness:

    • Compare the experimental weight percentages of C, H, and N to the calculated theoretical values.

    • The protocol is validated by running a certified standard (e.g., acetanilide) before the sample to ensure the instrument is properly calibrated. A result for the standard that falls within its specified tolerance confirms the system is trustworthy.

Comparative Guide to Purity Assessment Techniques

The choice of analytical method depends on the specific question being asked. For routine quality control, HPLC is often sufficient. For the definitive characterization of a new batch, a combination of all four methods provides the most complete and trustworthy picture.

Parameter HPLC-UV Quantitative NMR (qNMR) LC-MS Elemental Analysis (EA)
Principle Chromatographic Separation & UV AbsorbanceNuclear Magnetic ResonanceChromatographic Separation & Mass-to-Charge RatioHigh-Temperature Combustion
Information Provided Relative Purity (Area %), Impurity ProfileAbsolute Purity (%), Structural ConfirmationMolecular Weight, Structural Confirmation, Impurity IDElemental Composition, Absolute Purity
Key Strengths High resolution, sensitive, robust, high throughput.Primary method, no reference standard of the analyte needed, structure-specific.Definitive identity confirmation (esp. with Br isotopes), impurity identification.Assesses bulk purity, detects non-UV active and inorganic impurities.
Key Limitations Assumes equal detector response for impurities, requires reference standard for identity.Lower throughput, requires specialized equipment and expertise, less sensitive for trace impurities.Quantification can be complex and less accurate than UV or qNMR.Does not identify specific impurities, requires pure, dry sample.
Typical Use Case Routine QC, release testing, stability studies.Reference standard characterization, purity of key intermediates.Identity confirmation of final product and impurities.Final characterization of a new compound or batch.

Conclusion

Assessing the purity of a critical synthetic intermediate like this compound is a non-negotiable step in the pharmaceutical development pipeline. A single analytical technique, while useful, provides an incomplete picture. The gold standard, as outlined in this guide, is an orthogonal approach. By combining the high-resolution separation of HPLC , the absolute quantification and structural confirmation of qNMR , the definitive identity verification of LC-MS , and the bulk compositional data from Elemental Analysis , researchers can establish a comprehensive and trustworthy purity profile. This multi-technique validation ensures the quality and integrity of the molecule, providing a solid foundation for subsequent research and development efforts.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
  • Wikipedia. Elemental analysis. [Link]
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  • ACS Food Science & Technology. (2025).
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  • ACS Central Science. (2022).
  • PubMed Central (PMC). (2022).
  • Inorganic Chemistry Frontiers. (2021).
  • Novasol Biotech. (2024).
  • ResearchGate. (2025).
  • AIP Publishing. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. [Link]
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A Comparative Guide to the Synthesis of 6-Bromoquinoline-3-carboxylic Acid: Navigating Reproducibility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 6-Bromoquinoline-3-carboxylic acid is a valuable building block in medicinal chemistry, yet its synthesis can be fraught with reproducibility challenges. This guide provides an in-depth comparison of the primary synthetic routes, offering insights into the causal factors behind experimental choices and strategies to ensure consistent outcomes. We will delve into the intricacies of the Gould-Jacobs and Friedländer reactions, providing detailed protocols and data-driven analysis to empower chemists to overcome common hurdles.

Introduction: The Challenge of Consistent Quinoline Synthesis

The synthesis of quinoline derivatives, a cornerstone of heterocyclic chemistry, has historically been associated with harsh reaction conditions, leading to issues with yield, purity, and, most critically, reproducibility.[1] Classical methods often employ high temperatures and strong acids, which can result in the formation of tars and other hard-to-remove impurities.[1] This guide focuses on two of the most pertinent methods for the synthesis of this compound: the Gould-Jacobs reaction and the Friedländer synthesis. We will dissect each method, highlighting critical parameters and offering troubleshooting strategies to enhance reproducibility.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for this compound significantly impacts not only the yield and purity but also the batch-to-batch consistency. Below, we compare the Gould-Jacobs and Friedländer approaches.

ParameterGould-Jacobs ReactionFriedländer Synthesis
Starting Materials 4-Bromoaniline, diethyl ethoxymethylenemalonate2-Amino-5-bromobenzaldehyde, diethyl malonate
Key Transformation Condensation followed by thermal cyclizationAcid or base-catalyzed condensation and cyclodehydration
Reported Yields Moderate to good, but can be variableGenerally good, but sensitive to substrate purity
Key Reproducibility Challenges Incomplete cyclization, side reactions at high temperatures, difficulty in controlling thermal profile.Purity of the starting aminobenzaldehyde, competing side reactions, catalyst deactivation.
Purification Often requires recrystallization from high-boiling point solvents.Can be challenging due to the formation of colored impurities.

The Gould-Jacobs Reaction: A Detailed Protocol and Reproducibility Insights

The Gould-Jacobs reaction provides a convergent route to the quinoline core.[2][3] The reaction proceeds through the initial condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature cyclization.[2]

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: The intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate, is then added to a high-boiling point solvent such as Dowtherm A.

  • The mixture is heated to 240-250°C for 30-60 minutes. This step is critical and requires careful temperature control to ensure complete cyclization while minimizing degradation.[4]

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove residual high-boiling point solvent and impurities.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidic workup).[5]

Causality and Reproducibility:
  • Temperature Control: The thermal cyclization is the most critical step for reproducibility.[4] Insufficient temperature will lead to incomplete reaction, while excessive heat can cause decomposition and tar formation. The use of a high-boiling, thermally stable solvent is crucial for maintaining a consistent temperature profile. Microwave heating has been explored as an alternative to conventional heating to improve reaction control and reduce reaction times.[6][7]

  • Purity of Starting Materials: As with any multi-step synthesis, the purity of the starting 4-bromoaniline and diethyl ethoxymethylenemalonate is essential. Impurities can interfere with the initial condensation and lead to undesired side products.

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 4-Bromoaniline C Intermediate Adduct A->C 120-130°C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 6-Bromo-4-hydroxyquinoline-3-carboxylate C->D 240-250°C (High-Boiling Solvent) E This compound D->E NaOH, H3O+

Gould-Jacobs reaction workflow for this compound.

The Friedländer Synthesis: An Alternative with its Own Challenges

The Friedländer synthesis offers a more direct approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] For the target molecule, this would involve the reaction of 2-amino-5-bromobenzaldehyde with diethyl malonate.

Experimental Protocol: Friedländer Synthesis of Ethyl 6-Bromoquinoline-3-carboxylate
  • In a suitable solvent such as ethanol, dissolve 2-amino-5-bromobenzaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Add a catalytic amount of a base (e.g., piperidine, sodium ethoxide) or acid (e.g., p-toluenesulfonic acid).[8][10]

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Collect the solid by filtration and wash with cold ethanol.

  • The resulting ester is then hydrolyzed to the carboxylic acid as described in the Gould-Jacobs protocol.

Causality and Reproducibility:
  • Purity of 2-Amino-5-bromobenzaldehyde: The starting aldehyde is often the most significant source of irreproducibility. It can be prone to self-condensation or oxidation, leading to the formation of colored impurities that are difficult to remove. A freshly prepared or purified batch of the aldehyde is highly recommended.

  • Catalyst Choice: The choice of acid or base catalyst can influence the reaction rate and the formation of byproducts.[8] Systematic screening of catalysts and reaction conditions is advisable to identify the optimal and most robust protocol for a specific laboratory setup. Modern variations have explored the use of ionic liquids and solid-supported catalysts to improve reaction efficiency and ease of work-up.[10][11]

Friedlander_Workflow cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Hydrolysis A 2-Amino-5-bromobenzaldehyde C Ethyl 6-Bromoquinoline-3-carboxylate A->C Catalyst (Acid or Base) Reflux B Diethyl Malonate B->C D This compound C->D NaOH, H3O+

Friedländer synthesis workflow for this compound.

Conclusion and Recommendations

Both the Gould-Jacobs and Friedländer syntheses present viable pathways to this compound, each with distinct advantages and reproducibility challenges.

  • The Gould-Jacobs reaction , while involving higher temperatures, may be more reliable if precise temperature control can be achieved, as the starting materials are generally more stable.

  • The Friedländer synthesis is more atom-economical and proceeds under milder conditions, but its success is heavily dependent on the quality of the 2-amino-5-bromobenzaldehyde.

For optimal reproducibility, it is recommended to:

  • Thoroughly characterize all starting materials before use.

  • Conduct small-scale optimization studies to define the critical parameters for your specific laboratory conditions.

  • Employ consistent heating methods , with microwave synthesis being a promising option for improved control.[1][6]

  • Develop a robust purification protocol to ensure the final product meets the required specifications for downstream applications.

By understanding the underlying chemical principles and potential pitfalls of each method, researchers can navigate the synthesis of this compound with greater confidence and achieve more reproducible results.

References

  • Benchchem. Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Cimarelli, C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 964. [Link]
  • Benchchem.
  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Wikipedia. Friedländer synthesis. [Link]
  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]
  • Biotage.
  • SynArchive. Doebner-Miller Reaction. [Link]
  • Kramer, K. and Lilly, C. Fundamentals of Organic Chemistry. [Link]
  • Sharma, V., Kumar, R., & Pathak, D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(31), 15854-15876. [Link]

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A Senior Application Scientist's Guide to Halogenation in Quinoline Scaffolds: A Comparative Analysis of Bromine and Chlorine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The quinoline scaffold, a privileged structure renowned for its presence in a wide array of pharmacologically active agents, serves as a frequent starting point for such optimization.[1] Halogenation is a powerful tool in this process, capable of profoundly altering a molecule's physicochemical profile to enhance efficacy, tune pharmacokinetics, and improve metabolic stability.

This guide provides an in-depth, objective comparison of the physicochemical properties of brominated versus chlorinated quinolines. Moving beyond a simple list of attributes, we will explore the underlying chemical principles and provide the experimental context necessary for making informed decisions in your drug discovery programs.

The Halogen Effect: A Head-to-Head Comparison of Physicochemical Properties

The choice between chlorine and bromine is not arbitrary; it is a nuanced decision that hinges on the specific properties one wishes to modulate. While both are halogens, their differences in size, electronegativity, and polarizability lead to distinct physicochemical outcomes.

Lipophilicity: Tuning Membrane Permeability

Lipophilicity, commonly expressed as logP or logD, is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It dictates the ease with which a compound can traverse cellular membranes.[2] Halogen substitution invariably increases lipophilicity, but the magnitude of this effect differs between chlorine and bromine.

  • Causality: The increase in lipophilicity is driven by the larger, more disperse electron cloud of the halogen atom compared to hydrogen, which enhances van der Waals interactions with nonpolar environments. Bromine, being larger and more polarizable than chlorine, typically imparts a greater increase in lipophilicity.

Table 1: Comparison of Lipophilicity and Electronic Parameters

ParameterChlorine (Cl)Bromine (Br)Implication in Drug Design
Hansch Lipophilicity (π) +0.71+0.86Bromine provides a greater increase in lipophilicity, which can enhance membrane permeability but may also increase metabolic turnover or off-target binding if not balanced.
Electronegativity (Pauling) 3.162.96Chlorine's higher electronegativity results in a stronger inductive electron-withdrawing effect, which can impact pKa and hydrogen bond basicity more significantly.
Van der Waals Radius (Å) 1.751.85The larger size of bromine can provide better steric shielding of metabolically labile sites but may also introduce unfavorable steric clashes in a binding pocket.
Hammett Constant (σ_p) +0.23+0.23Both halogens are moderately electron-withdrawing by a combination of inductive and resonance effects, influencing the electron density of the quinoline ring.
Electronic Effects & pKa: Modulating Acidity and Basicity

The introduction of an electron-withdrawing halogen to the quinoline ring system directly influences the basicity of the heterocyclic nitrogen atom.

  • Causality: Both chlorine and bromine exert a net electron-withdrawing effect through induction (-I effect), which delocalizes the lone pair of electrons on the quinoline nitrogen, making it less available for protonation. This results in a lower pKa (increased acidity of the conjugate acid) compared to the parent quinoline (pKa ≈ 4.9).[3][4][5] Chlorine's greater electronegativity gives it a slightly stronger inductive effect than bromine, generally leading to a more pronounced decrease in pKa, though the specific position of substitution is critical.[3]

A lower pKa can influence a compound's solubility at physiological pH and alter its interactions with target proteins where protonation states are crucial for binding.

Metabolic Stability: The Art of Steric and Electronic Shielding

A primary motivation for halogenation is to block metabolically vulnerable positions, particularly C-H bonds susceptible to oxidation by cytochrome P450 (CYP) enzymes.[6]

  • Chlorine: The use of chlorine to enhance metabolic stability is a well-established strategy in drug design.[7] The strong C-Cl bond and the atom's electron-withdrawing nature can deactivate adjacent sites towards oxidative metabolism.

  • Bromine: Bromine offers similar, and sometimes superior, metabolic blocking due to its larger size. However, the C-Br bond is weaker than the C-Cl bond, which, in specific enzymatic contexts, could potentially represent a metabolic liability, although this is less common than C-H oxidation.

The choice between chlorine and bromine for metabolic stability is often determined empirically, as subtle differences in the topology of an enzyme's active site can favor one over the other.

Halogen Bonding: A Key to Enhanced Binding Affinity

Perhaps the most significant and nuanced difference between bromine and chlorine in a drug design context is their ability to act as halogen bond donors.[8] Halogen bonding is a highly directional, non-covalent interaction between an electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom on a protein backbone.[9][10]

  • Causality: The strength of a halogen bond is directly related to the magnitude of the σ-hole. This electropositive region arises from the anisotropic distribution of electron density around the halogen. For the heavier halogens, this effect is more pronounced. Consequently, bromine is a significantly stronger halogen bond donor than chlorine .

This enhanced bonding capability can be leveraged to achieve substantial gains in binding affinity and selectivity for a target protein.

Diagram: Halogen Bonding Potential of Chlorinated vs. Brominated Quinolines

The following diagram illustrates the difference in the σ-hole, which dictates the strength of the halogen bond. The larger, more positive σ-hole on bromine enables a stronger interaction with an electron-rich acceptor atom (Y) on a biological target.

G cluster_Cl Chlorinated Quinoline cluster_Br Brominated Quinoline Cl_Quinoline Quinoline-Cl sigma_hole_Cl δ+ Cl_Quinoline->sigma_hole_Cl C-Cl Bond Acceptor_Y1 Y sigma_hole_Cl->Acceptor_Y1 Weaker Halogen Bond Br_Quinoline Quinoline-Br sigma_hole_Br δ++ Br_Quinoline->sigma_hole_Br C-Br Bond Acceptor_Y2 Y sigma_hole_Br->Acceptor_Y2 Stronger Halogen Bond

Caption: Bromine's larger σ-hole creates a stronger halogen bond donor.

Self-Validating Experimental Protocols

To empower your research, we provide detailed, self-validating protocols for assessing two of the key physicochemical properties discussed. These methods are designed for reproducibility and accuracy.

Protocol: Determination of Lipophilicity (logP) by RP-HPLC

This protocol establishes a reliable method for determining a compound's lipophilicity by correlating its retention time on a reverse-phase column with that of known standards.[11][12][13]

Workflow: RP-HPLC for Lipophilicity Determination

G prep 1. Prepare Mobile Phases (e.g., 40-80% Methanol in Water) standards 2. Prepare Standards (Compounds with known logP values) prep->standards samples 3. Prepare Test Samples (Brominated & Chlorinated Quinolines) standards->samples equilibration 4. Equilibrate HPLC System (C18 column, specific mobile phase) samples->equilibration injection 5. Inject Standards & Samples (Isocratic elution for each mobile phase %) equilibration->injection retention 6. Record Retention Times (tR) And dead time (t0) injection->retention calc_k 7. Calculate Capacity Factor (k) k = (tR - t0) / t0 retention->calc_k calc_logk 8. Calculate log k For each compound at each % organic calc_k->calc_logk extrapolate 9. Extrapolate to log k_w (Plot log k vs. % organic, extrapolate to 0%) calc_logk->extrapolate correlate 10. Correlate and Determine logP (Plot log k_w of standards vs. known logP. Use regression to find logP of test compounds) extrapolate->correlate

Caption: Workflow for experimental logP determination using RP-HPLC.

Step-by-Step Methodology:

  • Materials & Reagents:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC-grade methanol and water

    • A set of 5-7 calibration standards with a range of known logP values

    • Test compounds (brominated and chlorinated quinolines)

    • Uraci or sodium nitrate for dead time (t₀) determination

  • Procedure:

    • Mobile Phase Preparation: Prepare a series of isocratic mobile phases with varying methanol/water ratios (e.g., 40:60, 50:50, 60:40, 70:30, 80:20 v/v).

    • Sample Preparation: Dissolve standards and test compounds in methanol to a concentration of ~1 mg/mL.

    • Chromatographic Run: For each mobile phase composition:

      • Equilibrate the column for at least 15 minutes.

      • Inject the dead time marker and record its retention time (t₀).

      • Inject each standard and test compound, recording their respective retention times (tᵣ).

    • Data Analysis (Self-Validation):

      • For each compound at each mobile phase composition, calculate the capacity factor, k = (tᵣ - t₀) / t₀.

      • Calculate log k.

      • For each compound, plot log k versus the percentage of methanol in the mobile phase. This should yield a linear relationship (a validation checkpoint).

      • Extrapolate the linear regression for each compound to 0% methanol to obtain the log kw value.

      • Plot the log kw values of the standards against their known literature logP values. This calibration curve must have a correlation coefficient (R²) > 0.98 for the protocol to be considered valid.

      • Using the linear equation from the calibration curve, calculate the experimental logP for your brominated and chlorinated quinolines from their log kw values.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides a quantitative measure of a compound's susceptibility to metabolism by phase I enzymes, primarily CYPs.[6] The key outputs are the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Workflow: Microsomal Metabolic Stability Assay

G pre_inc 1. Pre-incubate Test Compound with Liver Microsomes in Buffer (37°C) initiate 2. Initiate Reaction Add NADPH (cofactor) pre_inc->initiate sampling 3. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench 4. Quench Reaction Add cold Acetonitrile with Internal Standard sampling->quench process 5. Process Samples (Centrifuge to precipitate protein) quench->process analyze 6. Analyze Supernatant by LC-MS/MS process->analyze quantify 7. Quantify Parent Compound (Peak area ratio to Internal Standard) analyze->quantify plot 8. Plot Data (ln(% remaining) vs. time) quantify->plot calculate 9. Calculate Stability Metrics Slope (k), t½ = 0.693/k, Clint plot->calculate

Caption: Workflow for determining metabolic stability with liver microsomes.

Step-by-Step Methodology:

  • Materials & Reagents:

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (or NADPH)

    • Phosphate buffer (pH 7.4)

    • Test compounds and a positive control (e.g., Verapamil)

    • LC-MS/MS system

    • Cold acetonitrile with an appropriate internal standard (IS)

  • Procedure:

    • Incubation Preparation: In a 96-well plate, add phosphate buffer, HLM (e.g., final concentration 0.5 mg/mL), and the test compound (e.g., final concentration 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

    • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. The T=0 time point is taken immediately before adding NADPH.

    • Time-Course Sampling: At designated time points (e.g., 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 volume of cold acetonitrile containing the IS to the respective wells.

    • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated microsomal proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method optimized for the parent compound and the IS.

    • Data Analysis (Self-Validation):

      • Calculate the peak area ratio of the test compound to the IS at each time point.

      • Normalize the data by expressing it as a percentage of the T=0 sample.

      • Plot the natural log (ln) of the percent remaining versus time. The data must fit a linear regression with R² > 0.9 for a first-order decay model to be valid.

      • The slope of this line is the elimination rate constant, k.

      • Calculate the in vitro half-life: t₁/₂ = 0.693 / k.

      • Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (k * 1000) / [microsomal protein concentration].

Conclusion: Making a Rational Choice

The decision to use bromine or chlorine in a quinoline-based drug discovery campaign is a strategic one, guided by the specific therapeutic objective.

  • Choose Chlorine when a moderate increase in lipophilicity is desired, and the primary goal is to block a metabolic hotspot or subtly modulate pKa without introducing significant steric bulk.

  • Choose Bromine when a larger increase in lipophilicity is acceptable or required, and particularly when the potential for forming a strong, affinity-enhancing halogen bond has been identified through structural biology or computational modeling.

Ultimately, the principles and protocols outlined in this guide serve as a foundation. The most effective path forward involves the synthesis and parallel evaluation of both chlorinated and brominated analogs, allowing empirical data to validate your design hypothesis and drive your project toward a successful clinical candidate.

References

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  • Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
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  • Title: Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence.
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  • Title: Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation.
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  • Title: Quinoline - mVOC 4.0.[5] Source: mVOC 4.0 URL:[Link]
  • Title: Stability/Reactivity/Selectivity Principles Why: Chlorine is more reactive the bromine because chlorine radical is less stable.[37] Source: University of Massachusetts Lowell URL:[Link]
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A Senior Application Scientist's Comparative Guide to the Quantification of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of key chemical entities is non-negotiable. 6-Bromoquinoline-3-carboxylic acid, a heterocyclic compound with potential applications as a building block in pharmaceutical synthesis, requires precise analytical measurement to ensure quality, consistency, and to support regulatory filings. This guide provides an in-depth, objective comparison of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This document moves beyond mere protocols to explain the scientific rationale behind methodological choices, presents detailed, self-validating experimental workflows, and offers comparative performance data to guide the selection of the most appropriate method for a given analytical challenge. All methodologies and validation parameters are discussed in the context of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative for this compound

This compound belongs to the quinoline class of compounds, which are ubiquitous scaffolds in medicinal chemistry.[4] The accurate determination of its concentration is critical for a variety of applications, from assessing the purity of a synthesized batch in process chemistry to quantifying its levels in complex matrices for pharmacokinetic studies. The choice of analytical method is a pivotal decision, balancing the need for sensitivity, selectivity, throughput, and cost.

This guide will dissect two workhorse analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A cornerstone of quality control laboratories, prized for its robustness, cost-effectiveness, and reliability for quantifying analytes with a UV chromophore.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The gold standard for trace-level quantification, offering unparalleled sensitivity and selectivity, making it indispensable for bioanalysis and impurity profiling.

The selection between these methods is not arbitrary; it is dictated by the analytical target profile—the specific requirements of the measurement. This guide will provide the technical foundation to make that choice with confidence.

Method 1: Reversed-Phase HPLC with UV Detection

The HPLC-UV method is predicated on the physicochemical properties of this compound: its aromatic quinoline core provides a strong UV chromophore, and its carboxylic acid moiety allows for manipulation of its polarity for chromatographic retention.

Causality Behind Experimental Choices (The "Why")
  • Chromatography Mode & Stationary Phase: Reversed-phase chromatography is the logical choice. The molecule possesses significant non-polar character from its fused ring system, allowing for strong retention on a non-polar stationary phase like C18. This provides a robust mechanism for separation from more polar impurities or formulation excipients.[4][5]

  • Mobile Phase pH Control: The carboxylic acid group (pKa ≈ 4-5) is the most critical handle for controlling retention and peak shape. Operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-3.0) using an acidifier like phosphoric or formic acid is essential.[4][5] This ensures the carboxyl group remains protonated (-COOH), rendering the molecule less polar and more retained on the C18 column. This suppression of ionization prevents peak tailing, a common issue with acidic analytes, leading to symmetrical peaks and reproducible integration.

  • Organic Modifier & Gradient Elution: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution, starting with a higher aqueous content and ramping up the acetonitrile concentration, is employed. This ensures that any early-eluting, polar impurities are well-resolved from the main analyte peak, and the this compound itself is eluted in a reasonable time with a sharp, symmetrical peak.

  • Detection Wavelength: The quinoline ring system exhibits strong absorbance in the UV region. The detection wavelength is set at a λmax (e.g., hypothetically 289 nm) to maximize sensitivity while minimizing interference from other components that may absorb at different wavelengths.[4]

Experimental Protocol: HPLC-UV Quantification

This protocol is designed to be a self-validating system, where system suitability checks are integrated to ensure performance before each run.

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water.

  • Phosphoric Acid or Formic Acid (analytical grade).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1.0 mL of concentrated phosphoric acid to 1 L of ultrapure water and mix.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 20, 50, 100, 200 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Accurately weigh the sample powder to obtain a theoretical concentration of 100 µg/mL of the analyte.

    • Transfer to a suitable volumetric flask, add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the final volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
    Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
    Gradient 0-2 min: 20% B2-12 min: 20% to 80% B12-14 min: 80% B14-14.1 min: 80% to 20% B14.1-18 min: 20% B (Re-equilibration)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temp. 30 °C
    Detection UV at 289 nm

    | Run Time | 18 minutes |

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Perform a linear regression analysis (y = mx + c). The correlation coefficient (r²) should be ≥ 0.999.

    • Determine the concentration of the analyte in the sample solution from its peak area using the regression equation.

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification ref_std Weigh Reference Standard dissolve Dissolve in Methanol & Sonicate ref_std->dissolve Prepare Calibration Curve sample_prep Weigh Sample Powder sample_prep->dissolve Prepare Test Solution dilute Dilute to Final Volume dissolve->dilute Prepare Calibration Curve dissolve->dilute Prepare Test Solution filter Filter (0.45 µm) into HPLC Vial dilute->filter Prepare Calibration Curve dilute->filter Prepare Test Solution autosampler Autosampler Injection (10 µL) filter->autosampler column C18 Column Separation autosampler->column Gradient Elution detector UV Detector (289 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Construct Calibration Curve (r² ≥ 0.999) integrate->calibrate quantify Calculate Concentration in Sample calibrate->quantify

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Method 2: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as determining low levels in biological fluids or identifying trace impurities, UPLC-MS/MS is the superior technique.

Causality Behind Experimental Choices (The "Why")
  • UPLC over HPLC: UPLC utilizes columns with sub-2 µm particles, which provides significantly higher chromatographic resolution and efficiency compared to traditional HPLC. This allows for faster analysis times (higher throughput) and better separation of the analyte from closely related impurities or matrix components.

  • Ionization and Mass Analysis: Electrospray Ionization (ESI) is the ideal interface as it is well-suited for polar, ionizable molecules. ESI in negative ion mode is chosen because the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, leading to a strong and consistent signal.

  • Selective Detection with Multiple Reaction Monitoring (MRM): This is the key to the method's exquisite selectivity.

    • Q1 (Precursor Ion): The first quadrupole (Q1) is set to isolate only the deprotonated molecular ion of our analyte. This compound has a distinctive isotopic pattern due to the bromine atom (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br). We will monitor the [M-H]⁻ ions at m/z 249.9 (for C₁₀H₅⁷⁹BrNO₂) and 251.9 (for C₁₀H₅⁸¹BrNO₂).

    • Q2 (Collision Cell): The isolated precursor ion is fragmented in the collision cell (Q2) using an inert gas (e.g., argon).

    • Q3 (Product Ion): The third quadrupole (Q3) is set to monitor only a specific, characteristic fragment ion. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). Therefore, a logical product ion to monitor would be [M-H-CO₂]⁻ at m/z 205.9 / 207.9.

    • This specific precursor-to-product transition (e.g., 251.9 → 207.9) acts as a unique mass spectrometric fingerprint, eliminating signal from nearly all other co-eluting compounds.

Experimental Protocol: UPLC-MS/MS Quantification

Instrumentation & Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • UPLC C18 Column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C₆-6-Bromoquinoline-3-carboxylic acid). If unavailable, a compound like 6-Chloroquinoline-3-carboxylic acid could be used after careful validation.

  • Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and Internal Standard (IS) in methanol.

    • Prepare calibration standards by spiking appropriate amounts of the analyte stock into the relevant matrix (e.g., plasma, formulation blank) and then adding a constant concentration of IS to each standard and sample.

    • Sample Pretreatment (e.g., for Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant to a clean vial for injection.

  • UPLC-MS/MS Conditions:

    Parameter Condition
    UPLC System
    Column UPLC C18 (2.1 mm x 50 mm, 1.7 µm)
    Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
    Gradient 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 5% B3.1-4.0 min: 5% B (Re-equilibration)
    Flow Rate 0.5 mL/min
    Injection Volume 2 µL
    Column Temp. 40 °C
    MS/MS System
    Ionization Mode ESI Negative
    Capillary Voltage -3.0 kV
    Desolvation Temp. 450 °C
    MRM Transitions Analyte: 251.9 → 207.9 (Quantifier), 249.9 → 205.9 (Qualifier)Internal Standard: (e.g., 207.9 → 163.9 for 6-chloro analog)

    | Collision Energy | Optimized experimentally (e.g., 20 eV) |

  • Quantification:

    • Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard and sample.

    • Construct a calibration curve by plotting the Peak Area Ratio against the analyte concentration.

    • Use the regression equation from the calibration curve to determine the analyte concentration in the samples.

Visualization of UPLC-MS/MS Workflow

UPLCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_uplc UPLC Separation cluster_ms Tandem MS Detection cluster_data Data Processing sample Plasma Sample spike Spike with Internal Standard sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant for Injection centrifuge->supernatant autosampler Autosampler Injection (2 µL) supernatant->autosampler column UPLC C18 Column autosampler->column esi ESI Source (Negative Ion) column->esi Eluent q1 Q1: Isolate m/z 251.9 esi->q1 q2 Q2: Fragment (CID) q1->q2 q3 Q3: Monitor m/z 207.9 q2->q3 chromatogram Generate MRM Chromatogram q3->chromatogram integrate Calculate Peak Area Ratio (Analyte/IS) chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: UPLC-MS/MS workflow for trace-level quantification of this compound.

Head-to-Head Comparison: Performance & Validation

The ultimate fitness of a method is determined by its performance characteristics, established during method validation according to ICH Q2(R2) guidelines.[1][2][3][6][7] The following table presents a realistic, albeit hypothetical, comparison of the expected validation data for the two proposed methods.

Validation ParameterRP-HPLC-UV MethodUPLC-MS/MS MethodRationale / Commentary
Specificity / Selectivity HighExcellentHPLC-UV relies on chromatographic separation. UPLC-MS/MS adds the highly specific MRM transition, virtually eliminating interference.
Linearity Range 1.0 - 200 µg/mL (r² ≥ 0.999)0.1 - 500 ng/mL (r² ≥ 0.998)MS detectors have a wider dynamic range, but HPLC-UV is excellent for the higher concentrations typical of API analysis.
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLThe defining advantage of MS/MS is its sensitivity, allowing for quantification at levels 10,000x lower than UV.
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Both methods are highly accurate. The slightly wider acceptable range for MS/MS accounts for potential matrix effects.
Precision (%RSD)
- Repeatability≤ 1.0%≤ 5.0%Both methods demonstrate excellent repeatability under the same conditions.
- Intermediate Precision≤ 2.0%≤ 10.0%Reflects variation across different days and analysts.
Robustness HighModerate-HighHPLC-UV methods are generally considered more robust and transferable between labs. MS/MS methods are more sensitive to instrument tuning and matrix variability.
Analysis Run Time ~18 minutes~4 minutesUPLC technology provides a significant advantage in sample throughput.
Cost & Complexity LowerHigherHPLC-UV systems are more common, less expensive to acquire and maintain, and require less specialized operator training.

Conclusion: Selecting the Right Tool for the Job

There is no single "best" method for all applications. The optimal choice is the one that is fit for purpose.

  • Choose RP-HPLC-UV for:

    • Routine Quality Control (QC): Assay and purity determination of the drug substance or in a finished product where concentrations are high.

    • Process Chemistry Support: Monitoring reaction completion and purity of isolated material.

    • Environments where cost and ease-of-use are primary considerations.

  • Choose UPLC-MS/MS for:

    • Bioanalysis: Quantifying the compound in biological matrices like plasma, urine, or tissue for pharmacokinetic and toxicokinetic studies.

    • Trace-Level Impurity Profiling: Detecting and quantifying impurities at levels below the LOQ of the HPLC-UV method.

    • Metabolite Identification Studies: Where high sensitivity and structural information from fragmentation are required.

By understanding the fundamental principles, the rationale behind the experimental design, and the comparative performance of these two powerful techniques, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy for this compound, ensuring data of the highest quality and integrity.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • BenchChem. (2025). Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatization Rea.
  • ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • American Society of Brewing Chemists. (n.d.). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
  • AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance.
  • NIH. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • CATO SMS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2).

Sources

A Senior Application Scientist's Guide to 6-Bromoquinoline-3-carboxylic Acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on 6-Bromoquinoline-3-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the applications of this molecule, its performance compared to alternatives, and detailed experimental protocols. We will delve into its use as a synthetic building block and its biological activities, particularly as an anticancer agent and a protein kinase inhibitor, providing a comparative analysis supported by peer-reviewed data.

Introduction to this compound: A Privileged Scaffold

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1] The introduction of a bromine atom and a carboxylic acid group at the 6- and 3-positions, respectively, of the quinoline nucleus imparts unique physicochemical properties to this compound. The bromine atom can enhance biological activity and provides a handle for further synthetic modifications, such as cross-coupling reactions. The carboxylic acid moiety offers a site for derivatization, for instance, into esters and amides, to modulate properties like solubility, cell permeability, and target binding.

This guide will explore two primary applications of this compound and its derivatives: as antiproliferative agents against cancer cell lines and as inhibitors of protein kinase CK2. We will compare their performance against established alternatives and provide the necessary experimental context to empower your research.

Comparative Analysis of Biological Activity

Antiproliferative Activity: A Comparison with Standard Chemotherapeutics

Derivatives of quinoline-3-carboxylic acid have demonstrated significant potential as antiproliferative agents.[2][3] The mechanism of action for many bromo-substituted quinolines involves the induction of apoptosis (programmed cell death) and inhibition of topoisomerase enzymes, which are critical for DNA replication in cancer cells.[4][5] To objectively assess the performance of these derivatives, we will compare their in vitro cytotoxic activity (measured as IC50 values) against various cancer cell lines with that of the standard chemotherapeutic drug, 5-fluorouracil (5-FU).

Comparative Antiproliferative Activity (IC50, µM)

Compound/DrugCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Human colon adenocarcinoma)>25 µg/mL[6]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat brain tumor)6.7 µg/mL[5]
5,7-Dibromo-8-hydroxyquinolineHeLa (Human cervical cancer)8.2 µg/mL[5]
5,7-Dibromo-8-hydroxyquinolineHT29 (Human colon adenocarcinoma)9.1 µg/mL[5]
5-Fluorouracil (5-FU)HT29 (Human colon adenocarcinoma)Not specified, used as reference[6]

Note: IC50 values from references are reported in µg/mL and have been presented as such. Conversion to µM would require the molecular weight of each specific compound. The data indicates that bromo-substituted quinolines show significant antiproliferative activity.

The data suggests that bromo-substituted quinoline derivatives possess potent cytotoxic effects against a range of cancer cell lines.[5][6] The presence and position of the bromine atoms, along with other substituents, play a crucial role in determining the antiproliferative potency.[7][8]

The following diagram illustrates a typical workflow for evaluating the antiproliferative activity of novel compounds.

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cluster_mechanistic Mechanism of Action Studies cell_prep Prepare Cancer Cell Lines treat_cells Treat Cells with Compounds cell_prep->treat_cells compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay determine_ic50 Determine IC50 Values viability_assay->determine_ic50 apoptosis_assay Apoptosis Assays (e.g., Annexin V) determine_ic50->apoptosis_assay cell_cycle Cell Cycle Analysis determine_ic50->cell_cycle western_blot Western Blot for Target Proteins determine_ic50->western_blot

Caption: General workflow for in vitro anticancer drug screening.

Protein Kinase CK2 Inhibition: A Comparison with a Clinical Candidate

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell growth and proliferation.[9][10] Consequently, it is a prime target for cancer therapy. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of CK2.[11] A leading clinical candidate for CK2 inhibition is Silmitasertib (CX-4945).[2][12] Here, we compare the inhibitory activity of a this compound derivative with that of CX-4945.

Comparative CK2 Inhibition

InhibitorTargetIC50 (nM)Reference
7-Bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivativeProtein Kinase CK222% inhibition at 33 µM[13]
Silmitasertib (CX-4945)Protein Kinase CK21[9][12]

The data clearly indicates that while derivatives of this compound show promise as CK2 inhibitors, Silmitasertib (CX-4945) is significantly more potent.[9][12][13] This highlights the importance of further structural optimization of the quinoline scaffold to improve its inhibitory activity.

The following diagram illustrates the central role of CK2 in promoting cell survival and how its inhibition can lead to apoptosis.

ck2_pathway CK2 Protein Kinase CK2 Akt Akt CK2->Akt phosphorylates (S129) p21 p21 CK2->p21 phosphorylates Cell_Survival Cell Survival & Proliferation CK2->Cell_Survival promotes Akt->Cell_Survival promotes p21->Cell_Survival inhibits (when active) Apoptosis Apoptosis Cell_Survival->Apoptosis inhibits Quinoline_Inhibitor 6-Bromoquinoline-3-carboxylic acid derivative Quinoline_Inhibitor->CK2 CX4945 Silmitasertib (CX-4945) CX4945->CK2

Caption: Simplified signaling pathway of Protein Kinase CK2.

Synthesis of this compound: A Comparative Overview of Methods

The synthesis of the core scaffold is a critical first step in the development of novel derivatives. The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines.[11][14]

Synthetic Workflow: Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

doebner_von_miller reactants 4-Bromoaniline α,β-Unsaturated Carbonyl Compound intermediate Dienamine Intermediate reactants->intermediate + catalyst Acid Catalyst (e.g., HCl, H2SO4) catalyst->intermediate cyclization Cyclization intermediate->cyclization oxidation Oxidation cyclization->oxidation product 6-Bromoquinoline Derivative oxidation->product

Caption: Generalized workflow for the Doebner-von Miller synthesis of quinolines.

Experimental Protocol: Synthesis of Methyl 6-bromoquinoline-3-carboxylate via Fischer Esterification

As a key intermediate, the methyl ester of this compound is often synthesized. The Fischer esterification is a direct and effective method.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Suspend this compound in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield methyl 6-bromoquinoline-3-carboxylate.

Comparative Synthesis Data for Esterification of this compound

MethodReagentsSolventReaction TimeTemperatureYield (%)Reference
Trimethylsilyldiazomethane EsterificationTrimethylsilyldiazomethaneBenzene/Methanol30 minRoom Temperature95%[12]
Thionyl Chloride MethodThionyl chloride, MethanolNone (neat SOCl₂) then Methanol--90%[12]
Fischer EsterificationSulfuric acid, MethanolMethanol-Reflux85%[9]
Methyl Iodide MethodMethyl iodide, Potassium carbonateDMF12 hRoom Temperature80%[12]

This comparative data demonstrates that while all methods are effective, the trimethylsilyldiazomethane esterification provides the highest yield in the shortest reaction time.[12] However, the choice of method will also depend on the availability and handling requirements of the reagents.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds for drug discovery and organic synthesis. Their demonstrated antiproliferative and protein kinase inhibitory activities warrant further investigation. This guide has provided a comparative analysis of their performance against established alternatives, supported by experimental data from the peer-reviewed literature. The provided synthetic protocols and mechanistic insights serve as a foundation for researchers to build upon.

Future research should focus on the synthesis of a wider range of derivatives to establish a more comprehensive structure-activity relationship. In particular, modifications aimed at enhancing the potency of CK2 inhibition to levels comparable with clinical candidates like CX-4945 are a promising avenue. Furthermore, in vivo studies are necessary to validate the promising in vitro anticancer activity and to assess the pharmacokinetic and toxicological profiles of these compounds.

References

  • Silmitasertib (CX-4945). MedChemExpress. URL: https://www.medchemexpress.com/silmitasertib.html
  • CX-4945 (Silmitasertib) - Potent CK2 Inhibitor. APExBIO. URL: https://www.apexbt.com/cx-4945-silmitasertib.html
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. URL: https://www.eurekaselect.com/article/112005
  • Silmitasertib (CX-4945). Selleck Chemicals. URL: https://www.selleckchem.com/products/cx-4945.html
  • Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. Benchchem. [URL: Not available]
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(2), 226–236. [URL: Not available]
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. URL: https://www.researchgate.net/publication/321481188_A_SAR_Study_Evaluation_of_Bromo_Derivatives_of_8-Substituted_Quinolines_as_Novel_Anticancer_Agents
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Bentham Science. URL: https://www.eurekaselect.com/article/84206
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [URL: Not available]
  • Oktem, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jbt.22260
  • Doebner-Miller Reaction. Organic Syntheses. [URL: Not available]
  • Doebner–Miller reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction
  • A Comparative Guide to Protein Kinase CK2 Inhibitors: Silmitasertib (CX-4945) in Focus. Benchchem. [URL: Not available]
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2016.1222584
  • Recent Advances in the Discovery of CK2 Inhibitors. ACS Medicinal Chemistry Letters. [URL: Not available]
  • The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers. Benchchem. [URL: Not available]

Sources

A Comparative Guide to Establishing the Mechanism of Action of 6-Bromoquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Challenge of Mechanism of Action

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. Specifically, quinoline-3-carboxylic acids and their carboxamide cousins have garnered significant interest as potential inhibitors of protein kinases like CK2 and ATM, key mediators in cell signaling and DNA damage response (DDR) pathways[4][5][6].

The subject of this guide, 6-Bromoquinoline-3-carboxylic acid, is a specific derivative for which public data on biological activity is sparse[7]. This lack of a known mechanism of action (MoA) presents both a challenge and an opportunity. Establishing the MoA is a critical step in drug discovery, transforming a compound with an interesting phenotype into a validated lead with a clear therapeutic hypothesis[8][9].

This guide provides a structured, multi-phase framework for elucidating the MoA of novel derivatives like this compound. It is designed as a comparative roadmap, advocating for the use of orthogonal, self-validating experimental strategies to build a robust and comprehensive mechanistic model. We will move from broad, unbiased screening to specific, hypothesis-driven validation, explaining the strategic rationale behind each experimental choice.

A Phased, Comparative Strategy for MoA Elucidation

The core principle of modern MoA studies is the convergence of evidence. No single experiment is definitive. Instead, we compare and contrast results from multiple, distinct methodologies to build confidence in a proposed target and pathway.

MoA_Workflow cluster_0 Phase 1: Unbiased Target ID cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Selectivity P1_CETSA MS-CETSA P2_Biophysical Biophysical Assays (SPR/ITC/DSF) P1_CETSA->P2_Biophysical Putative Targets P1_Affinity Affinity Purification-MS P1_Affinity->P2_Biophysical Bound Proteins P1_Genetic Genetic Screening (CRISPR/RNAi) P2_Biochemical Biochemical Assays (e.g., Kinase Assay) P1_Genetic->P2_Biochemical Essential Genes P3_Phospho Phosphoproteomics P2_Biophysical->P3_Phospho Validated Target P2_Biochemical->P3_Phospho P4_Kinome Kinome Profiling P2_Biochemical->P4_Kinome Direct Inhibition P2_CETSA WB-CETSA P3_Western Western Blot P2_CETSA->P3_Western Target Engagement P3_Cellular Cellular Phenotyping P3_Phospho->P3_Cellular Modulated Pathways P3_Western->P3_Cellular P3_Cellular->P4_Kinome Functional Context P4_OffTarget Off-Target Panels P4_Kinome->P4_OffTarget Selectivity Profile end End: MoA Hypothesis P4_OffTarget->end start Start: Novel Compound start->P1_CETSA start->P1_Affinity start->P1_Genetic

Caption: Overall workflow for MoA elucidation.

Phase 1: Unbiased Target Identification - Casting a Wide Net

The first step is to move from a compound's observed phenotype (e.g., anti-proliferative activity) to a list of potential protein targets. Unbiased, or hypothesis-free, methods are crucial here as they do not require prior assumptions about the MoA[10][11]. We will compare three gold-standard approaches.

Mass Spectrometry-based Cellular Thermal Shift Assay (MS-CETSA)
  • Principle: This technique exploits the principle that when a protein binds to a ligand (our compound), it becomes thermodynamically stabilized.[12][13] When cells are heated, unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts.[14][15] By using quantitative mass spectrometry to identify which proteins remain soluble at elevated temperatures in compound-treated cells versus control cells, we can identify direct targets.[16]

  • Strategic Rationale: MS-CETSA is powerful because it measures target engagement in a physiologically relevant context—the intact cell—without requiring any modification to the compound.[12][16] This avoids potential artifacts from adding tags or linkers. It provides a global, proteome-wide view of target engagement.

Affinity Purification coupled with Mass Spectrometry (AP-MS)
  • Principle: This classic biochemical approach involves immobilizing the small molecule on a solid support (like agarose beads) to create an "affinity matrix".[17] This matrix is then incubated with cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.[17][18]

  • Strategic Rationale: AP-MS is a direct method for identifying binding partners.[18] However, it has potential pitfalls. A linker must be attached to the compound, which can sterically hinder its natural binding. Furthermore, the experiment is performed in cell lysate, not intact cells, which can lead to non-physiological interactions. Comparing hits from AP-MS with those from MS-CETSA provides a critical cross-validation. A protein identified by both methods is a very high-confidence candidate.

Genetic Screening (CRISPR/RNAi)
  • Principle: Genetic methods infer targets by identifying genes that modulate cellular sensitivity to the compound.[17] In a CRISPR-based screen, a library of cells, each with a different gene knocked out, is treated with the compound. If knocking out a specific gene renders the cells either more sensitive or more resistant to the compound, it implies that the gene product (protein) is involved in the compound's MoA.

  • Strategic Rationale: Genetic screens are complementary to biophysical methods. They identify proteins that are functionally related to the compound's activity, which may include not only the direct target but also upstream regulators or downstream effectors. For example, if our compound inhibits a kinase, knocking out a downstream substrate of that kinase might confer resistance.

MethodPrincipleKey AdvantageKey Disadvantage
MS-CETSA Ligand-induced thermal stabilizationMeasures target engagement in intact cells; no compound modification.May miss targets that don't stabilize upon binding.
AP-MS Affinity-based pulldown of binding partnersDirectly identifies proteins that physically interact with the compound.Requires compound modification; performed in lysate.[17]
Genetic Screens Modulating compound sensitivity via gene knockoutIdentifies functionally relevant pathway components.Does not distinguish between direct targets and other pathway members.[17]

Phase 2: Target Validation and Affinity Determination

Data from Phase 1 will yield a list of putative targets. The next critical step is to validate these hits using orthogonal, hypothesis-driven methods.

Biophysical Validation (e.g., Surface Plasmon Resonance - SPR)
  • Principle: SPR is a label-free technique that measures binding events in real-time. The putative target protein is immobilized on a sensor chip, and the compound is flowed over the surface. A binding interaction is detected as a change in the refractive index, allowing for the precise calculation of association (k_on) and dissociation (k_off) rates, and thus the binding affinity (K_D).

  • Strategic Rationale: SPR provides quantitative, kinetic data on the direct interaction between the compound and a purified protein, confirming the physical binding suggested by Phase 1 experiments. It serves as a definitive test of direct engagement.

Biochemical Validation (e.g., In Vitro Kinase Assay)
  • Principle: Given that many quinoline derivatives are kinase inhibitors, a direct enzymatic assay is a logical validation step if a kinase is identified as a top hit.[2] In this assay, the purified kinase, its substrate (often a peptide), and ATP are combined in the presence of varying concentrations of the this compound derivative. The inhibition of substrate phosphorylation is measured, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Strategic Rationale: This experiment confirms that the physical binding observed in SPR translates into functional modulation of the target's enzymatic activity. It directly links target engagement to a biochemical consequence.

Target Engagement in Cells (Western Blot CETSA)
  • Principle: This is a lower-throughput version of the MS-CETSA used for validating a specific hit.[15] Cells are treated with the compound and heated across a range of temperatures. The soluble fraction is then analyzed by Western Blot using an antibody specific to the target protein. A shift in the melting curve upon compound treatment confirms target engagement in the cellular environment.[13]

  • Strategic Rationale: This is the crucial link between the in vitro validation (SPR, biochemical assays) and the in vivo context. It confirms that the compound can enter the cell, find its target, and bind with sufficient affinity to cause thermal stabilization.[12]

Phase 3: Delineating Cellular Pathway Engagement

With a validated target in hand, the focus shifts to understanding the downstream consequences of target engagement.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor KinaseA Target Kinase A (Validated Target) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates (Activates) Substrate Substrate Protein (e.g., Transcription Factor) KinaseB->Substrate Phosphorylates (Activates) Phenotype Cell Proliferation Substrate->Phenotype Drives Compound 6-Bromoquinoline- 3-carboxylic acid Compound->KinaseA Inhibits

Caption: Hypothetical signaling pathway inhibition.

Global Phosphoproteomics
  • Principle: If the validated target is a kinase, its inhibition should lead to quantifiable changes in the phosphorylation status of its direct and indirect substrates. Phosphoproteomics uses mass spectrometry to identify and quantify thousands of phosphorylation sites across the entire proteome.[19][20] By comparing the phosphoproteome of compound-treated cells versus control cells, we can map the signaling pathways that are modulated by our compound.[21]

  • Strategic Rationale: This is an unbiased, systems-level view of the compound's functional effect. It can confirm expected downstream effects of inhibiting the validated target and may also reveal unexpected off-target signaling effects, providing a rich dataset for building a comprehensive MoA model.[22]

Western Blot Analysis
  • Principle: Based on the phosphoproteomics data, specific hypotheses can be tested using Western Blotting. For example, if phosphoproteomics shows that phosphorylation of Protein Y at Serine-123 is decreased, an antibody specific to that phospho-site (anti-pY-S123) can be used to confirm this result in a dose- and time-dependent manner.

  • Strategic Rationale: Western Blotting is a low-cost, high-specificity method for validating key hits from the phosphoproteomics screen and is essential for confirming the modulation of a specific signaling node.

Phase 4: Assessing Selectivity and Off-Target Effects

A critical component of the MoA is understanding a compound's selectivity. A highly selective compound is often desirable to minimize toxicity.

Kinome Profiling
  • Principle: The human genome contains over 500 kinases, collectively known as the kinome.[23] Kinome profiling services offer screening of a compound against a large panel of purified kinases (e.g., >400) in biochemical assays.[24][25] The output is a quantitative measure of the compound's inhibitory activity against each kinase in the panel.

  • Strategic Rationale: This provides a broad view of the compound's selectivity across the kinase family.[26] It will reveal if the compound is a highly specific inhibitor of its intended target or a multi-kinase inhibitor. This information is vital for predicting potential off-target effects and for guiding future medicinal chemistry efforts to improve selectivity.[27]

Comparative Table: Kinome Profiling vs. Phosphoproteomics
TechniqueQuestion AnsweredContextThroughput
Kinome Profiling "What kinases does my compound inhibit?"In vitro (purified enzymes)High (hundreds of kinases)
Phosphoproteomics "How does my compound affect cellular signaling?"In situ (intact cells)High (thousands of phospho-sites)

Detailed Experimental Protocols

Protocol 1: Western Blot-based Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Plate cells (e.g., HCT116) to achieve 80-90% confluency. Treat cells with the this compound derivative (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspension into PCR tubes. Place tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Sample Preparation & Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration, add Laemmli buffer, and boil.

  • Western Blotting: Resolve proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the validated target protein. Use an appropriate secondary antibody and visualize with a chemiluminescence detection system. The amount of soluble protein at each temperature is quantified to generate a melting curve.

Protocol 2: Phosphoproteomics Sample Preparation and Analysis
  • Cell Culture and Lysis: Treat cells with the compound or vehicle as determined by dose-response experiments. Harvest cells, wash with PBS, and lyse in a urea-based buffer containing phosphatase and protease inhibitors.

  • Protein Digestion: Measure protein concentration (BCA assay). Reduce proteins with DTT and alkylate with iodoacetamide.[21] Perform in-solution digestion overnight at 37°C using trypsin (typically at a 1:50 enzyme-to-protein ratio).[19]

  • Phosphopeptide Enrichment: Acidify the peptide mixture with trifluoroacetic acid (TFA). Enrich for phosphopeptides using Titanium Dioxide (TiO2) beads or Immobilized Metal Affinity Chromatography (IMAC). Wash the beads extensively to remove non-phosphorylated peptides and elute the phosphopeptides.

  • LC-MS/MS Analysis: Desalt the enriched phosphopeptides using C18 StageTips. Analyze the peptides by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). Use a data-dependent (DDA) or data-independent (DIA) acquisition method.[19][21]

  • Data Analysis: Process the raw mass spectrometry data using a software suite like MaxQuant or Spectronaut. Search the data against a human protein database to identify peptides. Use algorithms to localize phosphorylation sites with high confidence (e.g., PTM score > 0.75).[19] Perform label-free quantification to determine the relative abundance of each phosphopeptide between the compound-treated and vehicle-treated samples.

Conclusion and Model Building

By systematically progressing through these four phases, researchers can build a robust, evidence-based model for the mechanism of action of this compound. The ideal outcome is a convergence of data: an MS-CETSA hit is confirmed to bind directly by SPR, inhibit biochemically, engage its target in cells via WB-CETSA, modulate the expected downstream pathway as seen in phosphoproteomics, and demonstrate a favorable selectivity profile in a kinome-wide screen. This comprehensive approach not only illuminates the direct target but also provides critical insights into the broader biological consequences of the compound's activity, paving the way for rational drug development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023-10-10). PubMed Central.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Bromoquinoline-3-carboxylic acid, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step logically builds a framework of safety and compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is critical. While a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available, we can infer its likely hazard profile from its structure—a halogenated quinoline carboxylic acid—and data from closely related analogues.[1][2][3][4][5] This proactive risk assessment is the foundation of safe disposal.

The molecule possesses two key features dictating its disposal pathway:

  • The Halogenated Aromatic Core: The presence of a bromine atom on the quinoline ring classifies this compound as a halogenated organic .[6][7][8] Halogenated wastes are often incinerated at high temperatures, and improper disposal can lead to the formation of toxic byproducts. For this reason, they must be segregated from non-halogenated waste streams to prevent contamination and ensure correct disposal, which is often more costly and complex.[9]

  • The Carboxylic Acid Group: This functional group imparts acidic properties to the molecule.[10][11] While in-lab neutralization is a common practice for simple acidic waste, it is not recommended for this compound without a specific, validated protocol.[12] Attempting to neutralize it with a base could generate heat or unforeseen side reactions with the complex aromatic structure. Therefore, it should be treated as both an acidic and a halogenated waste.

The probable hazard profile is summarized below.

Hazard ClassificationDescription & RationalePrecautionary Statements (Anticipated)
Acute Toxicity Analogous compounds are often harmful if swallowed or inhaled.[3][13] The solid nature requires care to avoid dust generation.P261: Avoid breathing dust. P264: Wash hands thoroughly after handling.[3][4]
Skin/Eye Irritation Carboxylic acids and halogenated aromatics can cause skin and serious eye irritation or damage.[4][5][14]P280: Wear protective gloves/eye protection/face protection.[3][4]
Environmental Hazard Halogenated organic compounds can be persistent and toxic to aquatic life. Disposal down the drain is strictly prohibited.[6][15]P273: Avoid release to the environment.[16]

The Disposal Workflow: A Step-by-Step Protocol

This workflow ensures that this compound waste is handled safely from the point of generation to its final removal by a licensed professional.

Step 1: Personal Protective Equipment (PPE) Confirmation

Before handling the waste, ensure you are wearing appropriate PPE. The causality is simple: to prevent personal exposure, a physical barrier is essential.

  • Safety Goggles: Protects eyes from potential splashes or dust.[6][7]

  • Nitrile Gloves: Provides a barrier against skin contact.[6][7]

  • Laboratory Coat: Protects skin and clothing.[6][7]

  • Work in a Fume Hood: All handling of the solid compound and its waste solutions should be performed in a chemical fume hood to prevent inhalation of dust or vapors.[6][9]

Step 2: Waste Segregation - The Critical Decision

This is the most crucial step. Mixing incompatible waste streams is a primary cause of laboratory incidents and regulatory violations. This compound waste must never be mixed with non-halogenated organic waste.[8][9][17]

The decision process for segregating chemical waste is illustrated in the diagram below.

WasteSegregation cluster_decision Decision Logic cluster_streams Designated Waste Streams Start Generated Waste: 6-Bromoquinoline- 3-carboxylic acid IsHalogenated Does it contain F, Cl, Br, or I? Start->IsHalogenated IsAqueous Is it an aqueous solution of an inorganic acid/base? IsHalogenated->IsAqueous No Halogenated HALOGENATED ORGANIC WASTE IsHalogenated->Halogenated Yes NonHalogenated NON-HALOGENATED ORGANIC WASTE IsAqueous->NonHalogenated No Aqueous AQUEOUS ACID/BASE WASTE IsAqueous->Aqueous Yes

Caption: Waste segregation decision workflow.

Step 3: Containment and Labeling

Proper containment and labeling prevent accidental mixing and ensure that waste handlers have accurate information.

  • Select the Correct Container: Use a designated, chemically compatible container for "Halogenated Organic Waste".[17] The container must be in good condition with a secure, threaded cap.[17]

  • Label the Container Immediately: The moment the first drop of waste is added, the container must be labeled.[9][17] The Environmental Protection Agency (EPA) and institutional policies mandate specific information.[18][19]

    • The words "Hazardous Waste" .[18][19]

    • The full chemical name: "this compound" . Do not use abbreviations.[17]

    • An accurate list of all components and their approximate concentrations if it's a mixed waste.

    • Appropriate hazard warnings (e.g., pictograms for irritant, toxic).[19]

Step 4: In-Lab Storage (Satellite Accumulation Area)

Waste must be stored safely at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[18][19][20]

  • Location: The SAA must be within the line of sight of the person generating the waste.[18]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray. This contains any potential leaks or spills.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[9][17][20] This prevents the release of vapors and protects against spills.

Step 5: Arranging for Final Disposal

The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Contact EHS: When the waste container is full (or after a set period, often one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) department.[20]

  • Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.[15][21] These vendors use specialized facilities, such as high-temperature incinerators, to destroy the chemical waste in an environmentally sound manner.[8][18]

  • Documentation: Maintain accurate records of the waste generated and disposed of, as this is a key component of regulatory compliance.[15]

Emergency Procedures for Spills

In the event of a spill during the disposal process, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency number.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Ensure you are wearing full PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[9]

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

By adhering to this structured, scientifically-grounded disposal protocol, you contribute directly to the safety of your laboratory and the protection of our environment, upholding the highest standards of professional scientific practice.

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A Senior Application Scientist's Guide to Handling 6-Bromoquinoline-3-carboxylic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 6-Bromoquinoline-3-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in risk assessment and scientific causality. Adherence to these protocols is paramount for ensuring personal safety and maintaining the integrity of your research environment.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundational step in developing a robust safety plan. This compound, like many quinoline derivatives, presents several hazards that must be managed. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Based on available safety data for this compound and its structural analogs, the following hazards are identified:

Hazard ClassificationGHS Hazard StatementPotential EffectAuthoritative Source
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to significant health issues.[1][2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][3][4][5]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationDust or splashes can cause severe irritation, pain, and potential damage to eye tissue.[3][4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][3][4][5]

This risk profile necessitates a multi-layered approach to personal protection, where engineering controls are the first line of defense, and Personal Protective Equipment (PPE) provides the critical final barrier.

The Core Defense: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure being performed. The following table summarizes the required PPE for handling this compound.

Body PartProtectionSpecifications and Rationale
Hands Chemical-resistant glovesSpecification: Nitrile or neoprene gloves are recommended. For prolonged handling or when working with solutions, consider double-gloving.[6] Rationale: Prevents skin irritation upon contact.[1][3] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.
Eyes/Face Safety Goggles / Face ShieldSpecification: Wear tightly fitting chemical safety goggles that provide a complete seal.[6][7] Standard safety glasses are insufficient. When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[8] Rationale: Protects against dust particles and splashes that can cause serious eye irritation.[3][4]
Body Laboratory CoatSpecification: A long-sleeved, knee-length laboratory coat must be worn and kept fastened. For large-scale operations, consider a chemically resistant apron or suit.[6][9] Rationale: Protects skin on the arms and body from accidental contact with the chemical.
Respiratory NIOSH-approved RespiratorSpecification: A respirator is required when handling the powder outside of a chemical fume hood or when there is a risk of aerosolization. A half-mask or full-face respirator with P100 (particulate) cartridges is recommended.[6][7] Rationale: This compound may cause respiratory irritation.[1][3][4] Engineering controls (i.e., a fume hood) are the preferred method to control exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow minimizes the risk of exposure. The following diagram and protocol outline a safe handling process.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate Work Area (Fume Hood Preferred) gather_ppe 2. Assemble All Required PPE prep_area->gather_ppe inspect_ppe 3. Inspect PPE for Damage gather_ppe->inspect_ppe don_ppe 4. Don PPE Correctly inspect_ppe->don_ppe task Task Assessment don_ppe->task weighing Weighing Solid task->weighing Solid Form solution Working with Solution task->solution Liquid Form weighing_ppe Handle in Fume Hood. Use anti-static weigh paper. Minimize dust generation. weighing->weighing_ppe solution_ppe Conduct in Fume Hood. Beware of splashes. Consider double-gloving. solution->solution_ppe decontaminate 1. Decontaminate Work Area weighing_ppe->decontaminate solution_ppe->decontaminate dispose 2. Segregate & Dispose of Waste decontaminate->dispose doff_ppe 3. Doff PPE Correctly dispose->doff_ppe wash 4. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for PPE selection and chemical handling.

Experimental Protocol: Safe Handling

  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][10][11]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble and inspect all necessary PPE before beginning work.

  • Handling:

    • When weighing the solid, do so carefully to avoid creating dust.[1][7]

    • Use non-sparking tools to prevent ignition sources.[7]

    • Avoid all direct contact with the skin and eyes.[7][12]

    • Keep the container tightly closed when not in use.[3][4][12]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE carefully, avoiding cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4][13]

Emergency Protocols

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[3][5] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation occurs or persists.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person feels unwell or breathing is difficult, seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[12][13]

  • Large Spills: Evacuate the area. Prevent further leakage if it is safe to do so.[7] Wear full protective equipment, including respiratory protection, during cleanup.[3]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

  • Chemical Waste: this compound and any materials contaminated with it must be treated as hazardous waste. Disposal should be carried out by a licensed chemical destruction facility.[7] Do not discharge into sewer systems or the environment.[3][7]

  • Empty Containers: Original containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6] The rinsate must be collected and disposed of as hazardous liquid waste.[6] After proper rinsing and defacing the label, the container can be disposed of as regular laboratory waste.[6]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the quality of your scientific work.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.